molecular formula C7H7NO2 B1281447 1-(3-Hydroxypyridin-4-yl)ethanone CAS No. 30152-05-7

1-(3-Hydroxypyridin-4-yl)ethanone

Cat. No.: B1281447
CAS No.: 30152-05-7
M. Wt: 137.14 g/mol
InChI Key: REYSBWKWFPSDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxypyridin-4-yl)ethanone (CAS 30152-05-7), also known as 4-Acetyl-3-hydroxypyridine, is a high-purity chemical compound with a molecular formula of C7H7NO2 and a molecular weight of 137.14 g/mol. This compound is provided with a guaranteed purity of ≥98% and should be stored at 4°C. As a derivative of the 3-hydroxypyridin-4-one (HPO) scaffold, this compound serves as a valuable precursor and synthetic intermediate in medicinal chemistry and drug discovery research. The 3-hydroxypyridin-4-one moiety is recognized for its metal-chelating properties, particularly for iron(III), making derivatives of this compound of significant interest for investigating iron overload disorders and developing novel chelation therapies . Furthermore, recent scientific studies have demonstrated that hydroxypyridinone derivatives exhibit potent anti-tyrosinase activity, with one study reporting IC50 values as low as 25.29 μM for specific synthesized inhibitors . This positions this compound as a key building block for researchers designing and synthesizing novel tyrosinase inhibitors, which have potential applications in cosmetic research for addressing hyperpigmentation and in agricultural science for preventing enzymatic browning in fruits and vegetables . The compound's structural features also facilitate exploration in other research areas, including the development of antimicrobial agents, antiproliferative compounds, and antioxidant materials. This product is strictly intended for research and further manufacturing applications and is not approved for direct human use, diagnostic purposes, or therapeutic procedures. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-hydroxypyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5(9)6-2-3-8-4-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYSBWKWFPSDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510265
Record name 1-(3-Hydroxypyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30152-05-7
Record name 1-(3-Hydroxypyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-hydroxypyridin-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Hydroxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 30152-05-7

Introduction

1-(3-Hydroxypyridin-4-yl)ethanone is a heterocyclic organic compound featuring a pyridine ring substituted with both a hydroxyl and an acetyl group. This molecular architecture makes it a valuable building block and a compound of significant interest in medicinal chemistry and drug development. The presence of the 3-hydroxy-4-pyridone scaffold imparts key chemical properties, most notably its ability to act as a bidentate chelator for metal ions. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 30152-05-7[1]
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [2]
Appearance Powder
Melting Point 52-54 °C
Storage Temperature Room Temperature, under inert atmosphere[1]

Synthesis and Characterization

While specific, detailed step-by-step synthetic protocols for this compound are not extensively documented in readily available literature, the synthesis of 3-hydroxypyridin-4-one derivatives is well-established. A common and versatile approach involves the conversion of 3-hydroxypyran-4-ones, such as maltol, into their corresponding pyridinone derivatives.[3] This transformation is typically achieved by reacting the pyranone with a suitable amine.

A plausible synthetic pathway for this compound could be conceptualized starting from a suitably substituted pyranone, followed by reaction with an ammonia source to form the pyridine ring. The acetyl group could either be present on the starting pyranone or introduced at a later stage through a Friedel-Crafts acylation or a similar reaction on the pyridine ring, provided the hydroxyl group is appropriately protected.

The following diagram illustrates a generalized synthetic scheme for 3-hydroxypyridin-4-ones from a pyranone precursor.

G Pyranone 3-Hydroxy-pyran-4-one (e.g., Maltol derivative) Pyridinone 3-Hydroxypyridin-4-one Derivative Pyranone->Pyridinone Ring Transformation Amine Amine Source (e.g., NH₃, NH₄OAc) Amine->Pyridinone

Caption: Generalized synthesis of 3-hydroxypyridin-4-ones.

Characterization of this compound would typically involve a suite of spectroscopic techniques to confirm its structure and purity. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl protons of the acetyl group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the pyridine ring, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretching of the hydroxyl group, a sharp, strong absorption for the C=O stretching of the ketone, and characteristic peaks for the aromatic C-H and C=C/C=N bonds of the pyridine ring.

  • Mass Spectrometry: Mass spectral analysis would show a molecular ion peak corresponding to the molecular weight of the compound (137.14 g/mol ).

Key Applications in Drug Discovery and Development

The 3-hydroxypyridin-4-one scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of various biologically active molecules.[2] Its utility stems from the unique combination of a hydrogen-bonding hydroxyl group and a metal-chelating ketone, which allows for diverse biological interactions.

Metal Chelation Therapy

One of the most significant applications of 3-hydroxypyridin-4-ones is in metal chelation therapy, particularly for the treatment of iron overload.[3][4] The bidentate nature of the 3-hydroxy and 4-keto groups allows for the formation of stable complexes with trivalent metal ions like Fe(III). This property is exploited to sequester excess iron in the body, which can then be excreted. While this compound itself is not a clinical chelator, it is a valuable precursor for developing more complex and potent iron chelating agents.[5]

The following diagram illustrates the chelation of a metal ion by the 3-hydroxypyridin-4-one core.

Caption: Metal chelation by the 3-hydroxypyridin-4-one scaffold.

Enzyme Inhibition

The 3-hydroxypyridin-4-one moiety is also a key pharmacophore in the design of enzyme inhibitors. Derivatives of this scaffold have been investigated as inhibitors for a range of enzymes, including:

  • Catechol-O-methyltransferase (COMT): Inhibition of COMT is a therapeutic strategy for Parkinson's disease, as it can increase the bioavailability of levodopa. 3-Hydroxypyridin-4-ones have been explored as non-nitrocatechol COMT inhibitors.[6]

  • Tyrosinase: This enzyme is involved in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. Several 3-hydroxypyridin-4-one derivatives have shown potent anti-tyrosinase activity.[7]

Antimicrobial and Anticancer Applications

Recent research has highlighted the potential of 3-hydroxypyridin-4-one hybrids as inhibitors of bacterial biofilm formation, particularly in pathogenic bacteria like Pseudomonas aeruginosa.[8] The mechanism is thought to involve the disruption of quorum sensing pathways. Furthermore, the cytotoxic effects of some 3-hydroxypyridin-4-one derivatives against cancer cell lines suggest their potential as anticancer agents, with their activity often correlated with their lipophilicity.[4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is the GHS07 (exclamation mark), indicating that it can be an irritant, skin sensitizer, and acutely toxic (harmful). Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in drug discovery and development. Its core 3-hydroxypyridin-4-one structure provides a foundation for the design of potent metal chelators and enzyme inhibitors. While detailed experimental data for this specific compound is not abundantly available in the public domain, its role as a key intermediate is evident from the broad range of biological activities reported for its derivatives. Further research into the synthesis and biological evaluation of novel compounds derived from this compound is likely to yield new therapeutic agents for a variety of diseases.

References

  • MySkinRecipes. 1-(3-Hydroxypyridin-2-yl)ethanone.
  • Organic Syntheses. Org. Synth. 2016, 93, 14-27.
  • Lead Sciences. This compound.
  • Saghaie, L., Sadeghi-aliabadi, H., & Kafiri, M. (2011). Synthesis and biological evaluation of bidentate 3-hydroxypyridin-4-ones iron chelating agents. Research in Pharmaceutical Sciences, 6(2), 113–120.
  • Advancements in Organic Synthesis: The Role of 1-(4-Hydroxypiperidin-1-yl)ethanone. (2026, January 6). Retrieved from a generic chemical industry blog post.
  • Liu, Z. D., Piyamongkol, S., & Hider, R. C. (2001). Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values. Journal of Medicinal Chemistry, 44(13), 2113–2121.
  • SpectraBase. 1-(3-Hydroxypyrrolidin-1-yl)ethanone.
  • de Beer, C., Petzer, J. P., & Petzer, A. (2020). Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase. Molecular Diversity, 25(2), 753–762.
  • Xiang, Y., et al. (2022). Design, synthesis and biological evaluation of novel 3-hydroxypyridin-4(1H)-ones based hybrids as Pseudomonas aeruginosa biofilm inhibitors. Bioorganic & Medicinal Chemistry, 61, 116709.
  • Sadeghian, S., et al. (2023). Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. Journal of Molecular Structure, 1275, 134661.
  • Sadeghi-aliabadi, H., & Ahmadi, F. (2015). Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload. Research in Pharmaceutical Sciences, 10(6), 487–496.
  • Mehdipour, A. R., et al. (2017).
  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl).
  • PubChem. 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one.
  • Google Patents. (2014). Process for preparing 4-hydroxypyridines. EP2585436B1.
  • Acta Crystallographica Section E: Structure Reports Online. (2010). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone.
  • Acta Crystallographica Section E: Structure Reports Online. (2021). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][2][4]dioxin-6-yl)prop-2-en-1-one.
  • Molecules. (2024). An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)

Sources

1-(3-Hydroxypyridin-4-yl)ethanone molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3-Hydroxypyridin-4-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of this compound, moving beyond its molecular weight to cover its synthesis, characterization, potential applications, and safe handling. The structure is designed to logically present the information a research scientist would require for practical application.

Executive Summary

This compound (CAS: 30152-05-7) is a substituted pyridinyl ketone of significant interest as a versatile intermediate in medicinal chemistry and organic synthesis. Its molecular structure, featuring a hydroxyl group, a ketone, and a pyridine nitrogen, presents multiple reaction sites for building more complex molecular architectures. This guide details the compound's fundamental physicochemical properties, proposes a robust synthetic strategy, outlines methods for analytical characterization, and discusses its potential applications as a scaffold in drug discovery. All protocols and claims are grounded in established chemical principles to ensure scientific integrity and practical utility.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. The key identifiers and properties of this compound have been consolidated from supplier technical data sheets and chemical databases.

Table 1: Core Compound Identifiers

IdentifierValueSource(s)
IUPAC Name This compoundN/A
Synonym 1-(3-hydroxy-4-pyridinyl)ethanone[1]
CAS Number 30152-05-7[1][2]
Molecular Formula C₇H₇NO₂[2]
Molecular Weight 137.14 g/mol [1]
InChI 1S/C7H7NO2/c1-5(9)6-2-3-8-4-7(6)10/h2-4,10H,1H3[1]
InChIKey REYSBWKWFPSDDR-UHFFFAOYSA-N[1]
MDL Number MFCD18256467[1]

Table 2: Physicochemical and Handling Data

PropertyValueSource(s)
Appearance Powder / Solid[1]
Melting Point 52-54 °C
Purity ≥97% (Typical)[1][2]
Storage Store at room temperature under an inert atmosphere.[1][2]

Synthesis and Mechanistic Considerations

Retrosynthetic Analysis and Strategic Rationale

The primary challenge in synthesizing this molecule is achieving the correct regiochemistry on the pyridine ring. A simple Friedel-Crafts acylation of 3-hydroxypyridine is unlikely to be selective for the C4 position. A more controlled approach is required. The most logical disconnection is the C-C bond between the pyridine C4 carbon and the acetyl carbonyl carbon. This leads to a 3-hydroxypyridine synthon that must be activated at the C4 position and an electrophilic acetyl source.

Directed ortho-metalation (DoM) is the strategy of choice. The hydroxyl group on 3-hydroxypyridine can direct a strong base to deprotonate the adjacent C4 position, creating a nucleophilic organometallic intermediate. This approach provides excellent regiocontrol, which is paramount for an efficient synthesis. To prevent the acidic hydroxyl proton from quenching the strong base, it must first be protected with a suitable protecting group (PG).

Proposed Synthetic Workflow

The following diagram and protocol outline a three-step synthesis designed for high regioselectivity and yield.

G cluster_0 Step 1: Protection cluster_1 Step 2: Directed Metalation & Acylation cluster_2 Step 3: Deprotection 3-Hydroxypyridine 3-Hydroxypyridine Protected_Pyridine Protected_Pyridine 3-Hydroxypyridine->Protected_Pyridine  PG-Cl, Base  (e.g., TBDMSCl, Imidazole) Acylated_Intermediate Acylated_Intermediate Protected_Pyridine->Acylated_Intermediate  1. LDA, THF, -78 °C  2. N,N-dimethylacetamide Final_Product This compound Acylated_Intermediate->Final_Product  TBAF, THF

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Protection of 3-Hydroxypyridine

  • Dissolve 3-hydroxypyridine (1.0 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the TBDMS-protected pyridine, which can often be used without further purification.

    • Causality: The TBDMS protecting group is chosen for its stability to strongly basic conditions (like LDA) and its ease of removal under mild, fluoride-mediated conditions.

Step 2: Directed ortho-Metalation and Acylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Add the TBDMS-protected 3-hydroxypyridine (1.0 eq) dissolved in anhydrous THF to the LDA solution dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

    • Expertise: This step generates the C4-lithiated species, directed by the silyl ether at C3. Maintaining a low temperature is critical to prevent side reactions and ensure kinetic control.

  • Add N,N-dimethylacetamide (1.5 eq) as the acetylating agent and stir at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and quench by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x), dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the protected acetylated intermediate.

Step 3: Deprotection

  • Dissolve the purified intermediate (1.0 eq) in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) and stir at room temperature for 1-2 hours.

  • Monitor by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture and purify by column chromatography to yield the final product, this compound.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods and chromatography provides a self-validating system to ensure the material meets research-grade standards.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.2-8.4 (m, 2H, pyridine H2/H6), ~7.2-7.4 (m, 1H, pyridine H5), ~5-6 (br s, 1H, OH), 2.6 (s, 3H, -COCH₃). Note: The OH proton signal may be broad and its chemical shift is concentration-dependent.

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~200 (C=O), ~155 (C-OH), ~140-145 (pyridine C2/C6), ~125-130 (pyridine C4/C5), ~26 (-CH₃).

  • IR (ATR, cm⁻¹): 3200-3400 (broad, O-H stretch), ~1680 (strong, C=O stretch, ketone), 1580-1600 (C=C/C=N aromatic stretches).

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z = 138.05.

Protocol: Quality Control (QC) Verification
  • Identity Confirmation:

    • Acquire a ¹H NMR spectrum. Confirm the presence of the methyl singlet at ~2.6 ppm and the characteristic aromatic proton signals.

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition matches C₇H₇NO₂ within a 5 ppm mass accuracy tolerance.

  • Purity Assessment:

    • Prepare a standard solution of the compound in methanol at 1 mg/mL.

    • Inject 5 µL onto a C18 reverse-phase HPLC column.

    • Run a gradient method (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 15 minutes).

    • Monitor the elution profile with a UV detector at 254 nm.

    • Trustworthiness: The purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total integrated area of all peaks. A purity of ≥97% is considered high quality for most research applications.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its structure makes it an analog of other hydroxyphenyl ethanones used as valuable intermediates in pharmaceutical manufacturing.[3] Its utility stems from the reactivity of its distinct functional groups.

G cluster_0 Structure This compound (C₇H₇NO₂) OH_Group Phenolic Hydroxyl (C3) Structure->OH_Group Ketone_Group Ketone (C4-acetyl) Structure->Ketone_Group Pyridine_N Pyridine Nitrogen Structure->Pyridine_N OH_Reactions - Etherification (Williamson) - Esterification - H-bond donor/acceptor OH_Group->OH_Reactions  Site for  derivatization Ketone_Reactions - Reduction to alcohol - Reductive amination - Nucleophilic addition Ketone_Group->Ketone_Reactions  Handle for  scaffold extension N_Reactions - H-bond acceptor - Salt formation - N-oxide formation Pyridine_N->N_Reactions  Modulates solubility  and basicity

Caption: Reactivity hotspots of this compound.

  • Scaffold for Medicinal Chemistry: The core is a privileged structure. The hydroxyl and ketone groups are key pharmacophoric features that can participate in hydrogen bonding with biological targets like kinases or histone deacetylases (HDACs), a target class for which related acetophenones are known intermediates.[3]

  • Versatile Chemical Intermediate: The functional groups allow for sequential, selective modifications. For example, the hydroxyl group can be converted to an ether to explore structure-activity relationships, while the ketone can be transformed into an amine via reductive amination to introduce new diversity elements. This versatility makes it a valuable building block for creating compound libraries for high-throughput screening.[4]

Safety, Handling, and Storage

Proper handling is essential for laboratory safety. The following information is derived from available safety data sheets.

Table 3: GHS Hazard and Precautionary Information

CategoryDetailsSource(s)
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
  • Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. As recommended, storing under an inert atmosphere (e.g., argon or nitrogen) will prevent slow degradation from air and moisture.[1][2]

References

  • This compound. Lead Sciences. [Link]
  • Advancements in Organic Synthesis: The Role of 1-(4-Hydroxypiperidin-1-yl)ethanone. Medium. [Link]
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Institutes of Health (NIH). [Link]
  • 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. National Institutes of Health (NIH). [Link]

Sources

Introduction: Unveiling a Versatile Heterocyclic Ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1-(3-Hydroxypyridin-4-yl)ethanone

This compound, also known as 3-hydroxy-4-acetylpyridine, is a substituted pyridine derivative that holds significant interest for researchers in medicinal chemistry and materials science. Its structure, which combines a pyridine ring with hydroxyl and acetyl functional groups, presents a unique electronic and steric profile. This guide offers a comprehensive exploration of its core chemical properties, synthesis, reactivity, and potential applications, providing a technical foundation for scientists and drug development professionals. The presence of a hydrogen-bond donor (hydroxyl), a hydrogen-bond acceptor (carbonyl), and the aromatic pyridine core makes it a compelling scaffold for designing molecules with specific biological targets or material properties.[1]

PART 1: Core Physicochemical and Structural Characteristics

The fundamental properties of a molecule dictate its behavior in both chemical and biological systems. This compound is typically a solid at room temperature, with its key characteristics summarized below.

Molecular Properties Summary

A compilation of essential data provides a quick reference for experimental design.

PropertyValueSource(s)
CAS Number 30152-05-7[2]
Molecular Formula C₇H₇NO₂[2]
Molecular Weight 137.14 g/mol
Physical Form Solid, Powder
Melting Point 52-54 °C
Purity (Typical) ≥97%[2]
InChI Key REYSBWKWFPSDDR-UHFFFAOYSA-N
Storage Inert atmosphere, Room Temperature[2]
Structural Elucidation and Tautomerism

A critical feature of this compound is its capacity for keto-enol tautomerism. The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and pH.[3][4] The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl and the pyridine nitrogen, as well as by conjugation.[5] Understanding this equilibrium is paramount, as the reactivity of the molecule can be dictated by the dominant tautomeric form under specific reaction conditions.[6]

Caption: Keto-Enol tautomerism in this compound.

PART 2: Synthesis and Spectroscopic Analysis

The synthesis and structural confirmation are foundational steps in utilizing any chemical compound.

Representative Synthesis Protocol

While numerous specific synthetic routes can be envisioned, a common approach for preparing substituted pyridines involves building the ring or modifying an existing pyridine scaffold. A plausible route could involve the acylation of a protected 3-hydroxypyridine derivative. Below is a generalized, representative protocol based on established organic chemistry principles for related structures.[7][8][9]

Objective: To synthesize this compound.

Methodology:

  • Protection of Hydroxyl Group: Start with 3-hydroxypyridine. The hydroxyl group is acidic and can interfere with subsequent steps. Protect it using a suitable protecting group (e.g., as a benzyl ether or silyl ether) under basic conditions.

  • Directed Ortho-Metalation and Acylation: The protected 3-hydroxypyridine is then subjected to directed ortho-metalation. A strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) can deprotonate the C4 position, directed by the protected oxygen and the pyridine nitrogen.[6]

  • Electrophilic Quench: The resulting organolithium species is then quenched with an acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, to introduce the acetyl group at the C4 position.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group or fluoride treatment for a silyl ether) to yield the final product, this compound.

  • Purification: The crude product is purified using column chromatography or recrystallization to obtain the compound with high purity.

Caption: Generalized workflow for the synthesis of this compound.

Predicted Spectroscopic Signature

Spectroscopic analysis is essential for confirming the structure of the synthesized molecule. Based on its functional groups, the following spectral data can be predicted.[10][11][12]

SpectroscopyPredicted Data and Interpretation
¹H NMR ~2.5 ppm (s, 3H): Singlet for the methyl protons of the acetyl group.~7.0-8.5 ppm (m, 3H): Multiplets corresponding to the three protons on the pyridine ring.~9.0-11.0 ppm (br s, 1H): Broad singlet for the phenolic hydroxyl proton, which is exchangeable with D₂O.
¹³C NMR ~25-30 ppm: Signal for the methyl carbon.~115-150 ppm: Signals for the five carbons of the pyridine ring.~195-205 ppm: Signal for the carbonyl carbon of the acetyl group.
IR (cm⁻¹) ~3200-3400 (broad): O-H stretching vibration of the hydroxyl group.~3000-3100: Aromatic C-H stretching.~1660-1680: Strong C=O stretching of the ketone.~1550-1600: C=C and C=N stretching vibrations of the pyridine ring.
Mass Spec. m/z 137: Molecular ion peak (M⁺).m/z 122: Fragment corresponding to the loss of a methyl group ([M-CH₃]⁺).m/z 94: Fragment corresponding to the loss of an acetyl group ([M-COCH₃]⁺).

PART 3: Chemical Reactivity and Potential Applications

Reactivity Profile

The molecule's functionality dictates its reactivity:

  • The Hydroxyl Group: Can be alkylated, acylated, or act as a directing group in electrophilic aromatic substitution. Its acidity allows for the formation of a phenoxide ion, a potent nucleophile.

  • The Acetyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack (e.g., reduction to an alcohol, formation of imines/oximes). The α-protons on the methyl group are acidic and can be removed by a strong base to form an enolate, which can then participate in reactions like aldol condensations or alkylations.[6]

  • The Pyridine Ring: The nitrogen atom makes the ring electron-deficient and generally less reactive towards electrophilic substitution than benzene. However, the activating, ortho-para directing hydroxyl group at position 3 can facilitate substitution at the C2 and C6 positions. The pyridine nitrogen can also be protonated or alkylated.

Potential Biological and Pharmacological Relevance

While specific biological data for this compound is not widely published, its structural motifs are present in many biologically active compounds.

  • Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology.

  • Antimicrobial/Antifungal Activity: Heterocyclic ketones and phenols are known classes of compounds investigated for antimicrobial properties.[13][14] The ability to chelate metal ions, often crucial for microbial enzymes, is a potential mechanism of action.

  • CNS Activity: Substituted pyridines are prevalent in drugs targeting the central nervous system.

  • Chelating Agent: The ortho-positioning of the hydroxyl and acetyl groups creates a potential bidentate ligand capable of chelating metal ions, a property useful in designing sensors or sequestering agents.

The molecule serves as an excellent starting point or fragment for library synthesis in drug discovery campaigns aimed at exploring these therapeutic areas.[15]

PART 4: Safety and Handling

As with any research chemical, proper handling is essential.

  • Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors (P261, P271).

    • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water (P302+P352, P305+P351+P338).

    • Store in a tightly sealed container in a dry, well-ventilated place.

Conclusion

This compound is a multifunctional chemical building block with significant potential. Its rich reactivity, stemming from the interplay of its hydroxyl, acetyl, and pyridine moieties, makes it a valuable precursor for the synthesis of more complex molecules. The insights into its structure, predicted spectroscopic properties, and potential biological relevance provided in this guide are intended to empower researchers to leverage this compound in their synthetic and drug discovery endeavors.

References

  • This compound. Lead Sciences. [Link]
  • Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives.
  • 4-Acetylpyridine oxime. Organic Syntheses Procedure. [Link]
  • Preparation of 3-acetylpyridine. PrepChem.com. [Link]
  • Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link]
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
  • Organic Structure Elucidation Workbook. University of Notre Dame. [Link]
  • Multi-targeted natural products evaluation based on biological activity prediction with PASS. PubMed. [Link]
  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. [Link]
  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. MDPI. [Link]
  • 22.1 Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
  • Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
  • Keto Enol Tautomerism Acid and Base Reaction and Mechanism. YouTube. [Link]
  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

Sources

Introduction: The Significance of 1-(3-Hydroxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials and Precursors of 1-(3-Hydroxypyridin-4-yl)ethanone

This compound (CAS No: 30152-05-7) is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine ring substituted with both a hydroxyl and an acetyl group, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of complex molecules and pharmaceutical intermediates. The 3-hydroxypyridine moiety is a known metal-chelating pharmacophore found in various therapeutic agents, while the acetyl group provides a reactive handle for constructing carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth analysis of the primary synthetic routes to this valuable compound, focusing on the selection of precursors and the underlying chemical logic that governs these transformations.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process helps identify the key bond disconnections and reveals the most practical precursors. The most apparent disconnection is the carbon-carbon bond between the pyridine ring and the acetyl group's carbonyl carbon. This leads to two primary synthetic strategies: either attaching an acetyl group to a pre-formed 3-hydroxypyridine ring or constructing the acetyl group from a different functional group already at the 4-position of the pyridine.

G cluster_0 Retrosynthetic Pathways TM Target Molecule This compound Disconnect_CC C-C Bond Disconnection (Acyl-Aryl) TM->Disconnect_CC FGI Functional Group Interconversion (FGI) TM->FGI Precursor1 Precursor A: 3-Hydroxypyridine + Acetylating Agent Disconnect_CC->Precursor1 Precursor2 Precursor B: 3-Hydroxypyridine-4-carbonitrile + Methyl Grignard FGI->Precursor2

Figure 1: Retrosynthetic analysis of this compound.

Core Synthetic Strategies and Precursor Selection

The synthesis of this compound can be approached from several distinct pathways, each with its own set of advantages and challenges related to precursor availability, reaction conditions, and overall yield.

Strategy 1: Acylation of 3-Hydroxypyridine

The direct acylation of an aromatic ring, known as the Friedel-Crafts acylation, is a fundamental transformation in organic synthesis.[3] However, its application to pyridine is notoriously difficult. The lone pair of electrons on the pyridine nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a highly deactivated pyridinium salt that is resistant to electrophilic attack.[4]

While the hydroxyl group at the 3-position is an activating group, it is generally not sufficient to overcome the deactivating effect of the nitrogen atom. Furthermore, acylation can occur on the hydroxyl group itself. Therefore, direct Friedel-Crafts acylation of 3-hydroxypyridine is often not a viable route. Alternative strategies, such as the use of acyl radicals or the acylation of metalated pyridines, can be employed but may involve more complex reaction setups.[4] A more practical approach within this strategy involves protecting the hydroxyl group before attempting acylation, followed by a final deprotection step.

Strategy 2: Grignard Reaction with 3-Hydroxypyridine-4-carbonitrile

A robust and widely applicable method for synthesizing ketones is the reaction of a Grignard reagent with a nitrile.[5][6] This strategy is highly effective for the synthesis of this compound.

Core Precursor: 3-Hydroxypyridine-4-carbonitrile (also known as 3-hydroxyisonicotinonitrile).[7][8]

The synthesis involves two key stages:

  • Nucleophilic Addition: A methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) attacks the electrophilic carbon of the nitrile group. This forms a magnesium salt of an imine intermediate. The reaction stops after a single addition because the resulting negatively charged imine is resistant to further attack.[6]

  • Hydrolysis: Subsequent workup with aqueous acid hydrolyzes the imine intermediate to yield the final ketone product.[5][9]

The success of this route hinges on the availability of the 3-hydroxypyridine-4-carbonitrile precursor. This intermediate can be synthesized through various methods, including the N-O bond cleavage of isoxazolopyridines or the deprotection of a protected 3-hydroxypyridine derivative.[7][10] For instance, a reported synthesis involves the removal of a trimethylsilylethoxy protecting group from 3-(2-(trimethylsilyl)ethoxy)isonicotinonitrile using tetrabutylammonium fluoride (TBAF).[7]

G cluster_mech Reaction Mechanism Start 3-Hydroxypyridine-4-carbonitrile Grignard 1. CH₃MgBr (Grignard Reagent) 2. H₃O⁺ (Aqueous Workup) Start->Grignard Nucleophilic Addition Imine Intermediate Imine Salt Grignard->Imine Product This compound Imine->Product Hydrolysis

Figure 2: Synthetic pathway via Grignard reaction on a nitrile precursor.

Strategy 3: Functional Group Interconversion from 3-Hydroxypyridine-4-carboxaldehyde

Another important precursor is 3-Hydroxypyridine-4-carboxaldehyde .[11][12][13] While not leading directly to the target ketone in a single step, it serves as a versatile intermediate for a wide range of 4-substituted 3-hydroxypyridines.[12] The aldehyde itself can be synthesized via the oxidation of 3-hydroxy-4-pyridinemethanol using an oxidant like manganese dioxide, a method first reported in 1958.[11] Other routes start from derivatives of isonicotinic acid.[11] Although converting the aldehyde to the methyl ketone is possible (e.g., via a Wittig reaction followed by hydration), the Grignard route on the corresponding nitrile is generally more direct and efficient.

Summary of Synthetic Precursors and Starting Materials

The choice of synthetic route is ultimately dictated by the accessibility and cost of the primary starting materials.

Precursor / Starting MaterialCAS NumberRole in SynthesisCommercial AvailabilityKey Considerations
3-Hydroxypyridine 109-00-2Foundational starting material for building more complex derivatives.[14]Widely available from numerous chemical suppliers.[15][16]Requires functionalization at the 4-position. Direct acylation is challenging.[4]
3-Hydroxypyridine-4-carbonitrile 87032-82-4Key precursor for the Grignard synthesis route.[7]Available from specialized suppliers, but may require synthesis.Synthesis adds steps but provides a reliable route to the final product.
3-Hydroxypyridine-4-carboxaldehyde 1849-54-3Versatile intermediate for various 4-substituted pyridines.[17]Commercially available.[13]Conversion to the methyl ketone requires multiple steps compared to the nitrile route.
Methylmagnesium Bromide (CH₃MgBr) 75-16-1Grignard reagent that provides the methyl group of the acetyl function.Standard, commercially available organometallic reagent.Highly reactive and moisture-sensitive; requires anhydrous reaction conditions.[18]

Detailed Experimental Protocols

The following protocols are provided as illustrative examples based on established chemical principles. Researchers should always consult primary literature and perform appropriate risk assessments before conducting any experiment.

Protocol 1: Synthesis of 3-Hydroxypyridine-4-carbonitrile (Illustrative)

This protocol is adapted from the deprotection of a protected precursor, a common strategy in heterocyclic synthesis.[7]

  • Setup: To a dry, nitrogen-flushed round-bottom flask, add the protected precursor, 3-(2-(trimethylsilyl)ethoxy)isonicotinonitrile (1.0 eq), and dissolve it in anhydrous tetrahydrofuran (THF).

  • Deprotection: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 2.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) to afford pure 3-hydroxypyridine-4-carbonitrile.[7]

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol describes the nucleophilic addition of a methyl Grignard reagent to the nitrile precursor.

  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place a solution of 3-hydroxypyridine-4-carbonitrile (1.0 eq) in anhydrous THF. Cool the flask to 0 °C in an ice bath.

  • Grignard Addition: Add methylmagnesium bromide (approx. 1.1-1.2 eq, typically 3.0 M in diethyl ether) dropwise to the cooled solution via the dropping funnel. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting nitrile.

  • Quenching and Hydrolysis: Carefully quench the reaction by slowly adding it to a stirred, ice-cold aqueous solution of a weak acid (e.g., saturated ammonium chloride or dilute HCl). This step both neutralizes the excess Grignard reagent and initiates the hydrolysis of the imine intermediate.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization to obtain this compound.[19]

G cluster_workflow Experimental Workflow: Grignard Synthesis step1 Step 1: Reaction Setup Add 3-hydroxypyridine-4-carbonitrile to anhydrous THF. Cool to 0 °C under N₂. step2 step2 step1->step2 step3 Step 3: Reaction & Monitoring Warm to room temperature. Stir until completion (TLC). step2->step3 step4 Step 4: Quench & Hydrolysis Pour into ice-cold aq. NH₄Cl. Stir to hydrolyze imine. step3->step4 step5 Step 5: Extraction & Purification Extract with Ethyl Acetate. Dry, concentrate, and purify via chromatography. step4->step5 product Final Product: This compound step5->product

Figure 3: Step-by-step workflow for the Grignard synthesis of the target molecule.

Conclusion

The synthesis of this compound is most reliably achieved through the Grignard reaction, utilizing 3-hydroxypyridine-4-carbonitrile as the key precursor. While direct acylation of 3-hydroxypyridine is challenging due to the electronic nature of the pyridine ring, the nitrile-to-ketone pathway offers a high-yielding and predictable route. The commercial availability of foundational starting materials like 3-hydroxypyridine and the development of synthetic methods for key intermediates such as the corresponding nitrile and aldehyde have made this important building block accessible to the wider scientific community. The choice of a specific synthetic plan will depend on the scale of the reaction, the availability of precursors, and the laboratory's capabilities for handling organometallic reagents.

References

  • Benchchem. (n.d.). 3-Hydroxypyridine-4-carboxaldehyde | 1849-54-3.
  • ChemicalBook. (n.d.). 3-Acetoacetylpyridine synthesis.
  • ChemicalBook. (n.d.). 3-hydroxypyridine-4-carbonitrile | 87032-82-4.
  • ChemicalBook. (n.d.). 3-Hydroxypyridine suppliers & manufacturers in China.
  • Alkali Metals Limited. (n.d.). Best 3 - Hydroxy - Pyridine Manufacturers & Suppliers in USA.
  • Guidechem. (n.d.). What is the application of 3-Hydroxypyridine-4-carboxaldehyde in organic chemistry?.
  • Simson Pharma Limited. (n.d.). 3-Hydroxypyridine | CAS No- 109-00-2.
  • IndiaMART. (n.d.). 3-Hydroxypyridine - 109-00-2 Latest Price, Manufacturers & Suppliers.
  • Alfa Chemistry. (n.d.). CAS 1849-54-3 3-Hydroxypyridine-4-carboxaldehyde.
  • CymitQuimica. (n.d.). CAS 1849-54-3: 3-Hydroxy-4-pyridinecarboxaldehyde.
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
  • Lead Sciences. (n.d.). This compound.
  • ChemicalBook. (n.d.). 3-hydroxypyridine-4-carbonitrile CAS#: 87032-82-4.
  • Sigma-Aldrich. (n.d.). 1-(3-hydroxypyridin-4-yl)ethan-1-one.
  • David, R. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube.
  • Clinivex. (n.d.). CAS 30152-05-7 | this compound Supplier.
  • Lee, S., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.
  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
  • Organic Chemistry Tutor. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED! [Video]. YouTube.

Sources

A Technical Guide to the Crystallographic Analysis of 1-(3-Hydroxypyridin-4-yl)ethanone: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinone derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] The compound 1-(3-Hydroxypyridin-4-yl)ethanone (CAS No: 30152-05-7) is a member of this vital class.[2] A molecule's three-dimensional structure is inextricably linked to its physicochemical properties and biological activity, including its interaction with therapeutic targets. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating this atomic-level arrangement.[3][4][5] This guide provides a comprehensive, field-proven technical workflow for researchers aiming to determine and analyze the crystal structure of this compound. We detail the necessary steps from chemical synthesis and purification to the growth of diffraction-quality single crystals, data acquisition, and the in-depth analysis of the resulting molecular and supramolecular structures. The causality behind each methodological choice is explained to empower researchers in adapting these protocols for other novel small molecules in drug discovery pipelines.

Introduction: The Imperative of Structural Elucidation

The spatial arrangement of atoms and the intricate network of intermolecular interactions within a crystal lattice dictate critical pharmaceutical properties such as solubility, stability, hygroscopicity, and bioavailability.[6][7] For a compound like this compound, which possesses key functional groups for hydrogen bonding (hydroxyl, carbonyl) and π-π stacking (pyridine ring), a detailed structural understanding is paramount. The presence of both a hydrogen bond donor (-OH) and multiple acceptors (N-atom, C=O) suggests the potential for robust and highly directional intermolecular interactions that can guide crystal packing and potentially lead to polymorphism—the existence of multiple crystal forms with different properties.[7][8]

This guide is structured to serve as a self-validating roadmap, providing not just procedural steps but the scientific rationale required for successful crystallographic analysis.

Physicochemical Properties

A foundational understanding of the target compound's basic properties is essential before commencing experimental work.

PropertyValueSource
Chemical Formula C₇H₇NO₂[2]
Molecular Weight 137.14 g/mol
CAS Number 30152-05-7[2]
Physical Form Powder
Melting Point 52-54 °C
Storage Room Temperature, Inert Atmosphere[2]

Synthesis and Purification Protocol

The first critical phase is obtaining a sample of high chemical purity, as impurities can severely inhibit crystallization. While various synthetic routes to substituted hydroxypyridines exist, a common strategy involves the modification of readily available pyridine precursors.[9]

Proposed Synthesis

While a specific synthesis for this exact isomer is not detailed in the provided literature, a plausible approach involves the acylation of a protected 3-hydroxypyridine precursor. The following is a representative, generalized protocol.

  • Protection: Protect the hydroxyl group of 3-hydroxypyridine to prevent side reactions.

  • Directed Ortho-Metalation & Acylation: Employ directed metalation at the C4 position, followed by quenching with an acetylating agent (e.g., N,N-dimethylacetamide).

  • Deprotection: Remove the protecting group under appropriate conditions to yield the final product.

Purification: A Prerequisite for Crystallization

The crude product must be purified to >98% purity, as determined by HPLC and NMR spectroscopy.[1]

Protocol: Flash Column Chromatography

  • Stationary Phase Selection: Silica gel is the standard choice for moderately polar compounds like pyridinone derivatives.[1]

  • Mobile Phase Optimization: The polarity of the eluent is critical. A gradient system of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. The optimal ratio should be determined via thin-layer chromatography (TLC).

  • Column Packing & Sample Loading: a. Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the column, ensuring even packing to prevent air bubbles.[1] b. Dissolve the crude product in a minimal volume of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. c. Carefully load the dried, sample-adsorbed silica onto the top of the column.

  • Elution and Fraction Collection: a. Begin elution with the non-polar solvent, gradually increasing the proportion of the polar solvent. b. Collect fractions and monitor them by TLC to pool those containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound. Confirm purity via analytical methods before proceeding.

Single Crystal Growth: The Art and Science

Growing diffraction-quality crystals is often the most challenging step. The goal is to create a small number of large, well-ordered crystals, which requires slow, controlled precipitation from a supersaturated solution.[10][11] Dust, scratches on the glassware, and vibrations can act as nucleation sites, leading to a profusion of small, unusable crystals.[10]

Method 1: Slow Evaporation

This is the simplest method and a good starting point.

Protocol:

  • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone).

  • Filter the solution through a syringe filter into a clean vial to remove any particulate matter.

  • Cover the vial with a cap, pierced with a few small holes using a needle, to allow for slow solvent evaporation.

  • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.[11]

Method 2: Vapor Diffusion

This technique is highly effective for small quantities of material and offers excellent control over the rate of crystallization.[10][11]

Protocol:

  • Dissolve the compound in a small volume of a "good" solvent (one in which it is readily soluble) in a small, open inner vial.

  • Place this inner vial inside a larger, sealable vial (the "outer chamber").

  • Add a larger volume of a "poor" solvent (one in which the compound is insoluble, but which is miscible with the good solvent) to the outer chamber.

  • Seal the outer chamber. The poor solvent will slowly diffuse in the vapor phase into the inner vial, gradually reducing the compound's solubility and inducing crystallization.[11]

Method 3: Solvent Layering

This method relies on the slow diffusion between two miscible liquids of different densities.

Protocol:

  • Dissolve the compound in a small amount of a dense "good" solvent (e.g., dichloromethane).

  • Carefully and slowly layer a less dense "poor" solvent (e.g., hexane or methanol) on top, minimizing mixing at the interface.[11]

  • Seal the container and leave it undisturbed. Crystals will ideally form at the interface as the solvents slowly mix.

Single-Crystal X-ray Diffraction: The Definitive Analysis

Once a suitable crystal (typically 0.1-0.4 mm in size, with sharp edges and no visible defects) is obtained, the SC-XRD experiment can be performed.[12] This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the unit cell.[4]

Experimental Workflow

The process follows a well-defined sequence from data collection to the final structural analysis.

experimental_workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal Select & Mount Single Crystal data X-ray Data Collection (Diffractometer) crystal->data Mo-Kα radiation reduction Data Reduction (Integration, Scaling) data->reduction solution Structure Solution (e.g., SHELXS) reduction->solution Determine Space Group refinement Structure Refinement (e.g., SHELXL) solution->refinement Initial Atomic Model analysis Structural Analysis (Geometry, Packing) refinement->analysis Final CIF File

Fig 1. Workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, often using perfluorinated oil to protect it.[12]

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (typically to ~100-120 K) to minimize thermal motion, and irradiated with a monochromatic X-ray beam (e.g., Mo-Kα, λ = 0.71073 Å).[12] A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction and Solution: Software (e.g., CrysAlisPro) is used to integrate the raw diffraction spots and apply corrections (e.g., for absorption).[12] The resulting data is used to determine the unit cell parameters and space group. The structure is then "solved" using direct methods or Patterson methods (e.g., with SHELXS) to find the initial positions of the atoms.[12]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method (e.g., with SHELXL).[12] This process optimizes the atomic positions, and thermal displacement parameters, and adds hydrogen atoms to the model to achieve the best possible fit between the calculated and observed diffraction patterns.

Representative Crystallographic Parameters

The following table presents typical parameters for a small organic molecule analysis, which would be expected for this compound.

ParameterRepresentative ValueRationale/Significance
Crystal SystemMonoclinic or OrthorhombicCommon for small organic molecules.
Space GroupP2₁/c or P-1Common centrosymmetric space groups.[12]
Temperature (K)100(2) - 123(2)Low temperature minimizes atomic vibration.[12]
Radiation (λ, Å)Mo-Kα (0.71073)Standard for small molecule crystallography.[12]
R₁ [I > 2σ(I)]< 0.05A key indicator of refinement quality; lower is better.[12]
wR₂ (all data)< 0.15A weighted residual factor for all data.[12]
Goodness-of-Fit (GOF)~1.0Should be close to 1 for a good model.[12]

Analysis of Anticipated Structural Features

While the precise structure requires experimental determination, the molecular formula allows for a robust prediction of its key geometric and intermolecular features.

Molecular Geometry

The molecule contains a planar pyridine ring. The acetyl group and hydroxyl group will be substituted on this ring. An intramolecular O-H···O hydrogen bond between the 3-hydroxy group and the acetyl carbonyl oxygen is possible, which could influence the conformation of the acetyl group relative to the ring.[13] Bond lengths and angles are expected to fall within normal ranges for similar organic structures.[13]

Supramolecular Architecture: Intermolecular Interactions

The crystal packing will be dominated by strong, directional interactions. Understanding these interactions is key to rationalizing the material's properties and is a central goal of crystal engineering.[7][14]

A. Hydrogen Bonding: This is anticipated to be the primary interaction. The hydroxyl group is a strong hydrogen bond donor, while the pyridyl nitrogen and the carbonyl oxygen are strong acceptors. This could lead to the formation of robust supramolecular synthons, such as dimers or chains.[8][15]

Fig 2. Conceptual diagram of a potential O-H···N hydrogen-bonded dimer.

B. π-π Stacking Interactions: The electron-deficient pyridine rings can engage in π-π stacking interactions, typically in an offset or parallel-displaced fashion, to further stabilize the crystal packing.[16] These interactions, while weaker than hydrogen bonds, are crucial in organizing aromatic molecules in the solid state.[17]

C. C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving C-H donors from the pyridine ring or methyl group and the carbonyl oxygen acceptor, are also likely to play a role in consolidating the three-dimensional crystal structure.[18]

Conclusion

The determination of the crystal structure of this compound is an essential step towards understanding its potential as a scaffold in drug development. This technical guide outlines a robust and logical pathway, from securing high-purity material to sophisticated structural analysis. The elucidation of its three-dimensional molecular geometry and, critically, its supramolecular assembly through hydrogen bonding and π-π stacking, will provide invaluable data for establishing structure-property relationships. This knowledge is fundamental for rational drug design, polymorphism screening, and the development of stable and effective pharmaceutical formulations.

References

  • Application Notes and Protocols for the Purification of Synthesized Pyridinone Derivatives. (n.d.). Benchchem.
  • Single Crystal X-Ray Diffraction Studies. (2023). The Royal Society of Chemistry.
  • WO/2020/224208 PYRIDONE DERIVATIVE CRYSTAL FORM AND PREPARATION METHOD AND APPLICATION THEREFOR. (2020). WIPO Patentscope.
  • Guide for crystallization. (n.d.).
  • Hicks, K. A., Roering, A. J., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.
  • Crystal structures depicting selected intermolecular interactions (O−H). (n.d.). ResearchGate.
  • This compound. (n.d.). Lead Sciences.
  • Growing Crystals Crystallization Methods. (n.d.).
  • 1-(3-hydroxypyridin-4-yl)ethan-1-one. (n.d.). Sigma-Aldrich.
  • Study of hydrogen bonding in 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid and 3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acid by 1H NMR spectroscopy and X-ray crystallography. (n.d.).
  • This compound | 30152-05-7. (n.d.). Sigma-Aldrich.
  • Intermolecular π-π interactions between molecules 1 in the crystal. (n.d.). ResearchGate.
  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.).
  • Single crystal X-ray diffraction. (n.d.). Rigaku.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).
  • Single Crystal X-ray Diffractometers. (n.d.). Bruker.
  • 4-Acetylpyridine oxime tosylate. (n.d.). Organic Syntheses Procedure.
  • Quantitative analysis of intermolecular interactions in cocrystals and a pair of polymorphous cocrystal hydrates from 1,4-dihydr. (n.d.). The Royal Society of Chemistry.
  • Single Crystal Diffraction. (2011).
  • Intermolecular interactions in molecular crystals: what's in a name?. (n.d.). Faraday Discussions (RSC Publishing).
  • 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. (n.d.). PMC - NIH.
  • EP2585436B1 - Process for preparing 4-hydroxypyridines. (n.d.). Google Patents.
  • 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. (n.d.). ResearchGate.
  • Hydrogen bonding-based strongly adhesive coacervate hydrogels synthesized using poly(N-vinylpyrrolidone) and tannic acid. (n.d.). Soft Matter (RSC Publishing).

Sources

Introduction to 1-(3-Hydroxypyridin-4-yl)ethanone and the Critical Role of Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Determining the Solubility of 1-(3-Hydroxypyridin-4-yl)ethanone in Various Solvents

This guide provides a comprehensive technical overview of the methodologies for determining the solubility of this compound, a key intermediate in pharmaceutical synthesis.[1][2] A thorough understanding of its solubility in different solvent systems is paramount for successful drug development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

This compound, with the chemical formula C7H7NO2, is a pyridinone derivative.[5][6][7] Its structure, featuring both a hydroxyl and a ketone group on a pyridine ring, suggests a moderate polarity and the potential for hydrogen bonding, which will significantly influence its solubility profile.

Solubility is a critical physicochemical parameter in drug discovery and development.[8] Poor aqueous solubility can lead to low bioavailability, hindering a drug candidate's progression.[4] Conversely, understanding solubility in organic solvents is essential for optimizing synthesis and purification processes.[9] This guide will explore two primary types of solubility measurements: kinetic and thermodynamic solubility.[3][10][11]

Understanding Kinetic vs. Thermodynamic Solubility

The choice between measuring kinetic and thermodynamic solubility depends on the stage of drug development and the intended application of the data.[3]

  • Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery.[3][10][12] It measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock (typically in DMSO) into an aqueous buffer.[10][11][12][13][14] The system may not reach equilibrium, and the results can be influenced by the rate of precipitation.[3]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility at saturation in a given solvent system when the dissolved and undissolved solid are in equilibrium.[4][15] The shake-flask method is the gold standard for determining thermodynamic solubility and is crucial for pre-formulation and later-stage development.[16][17]

Experimental Protocols for Solubility Determination

The following sections provide detailed protocols for determining both the kinetic and thermodynamic solubility of this compound.

General Laboratory and Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.[18][19][20] Standard laboratory practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.

Protocol for Kinetic Solubility Determination (Nephelometric Method)

This high-throughput method is ideal for rapidly assessing the solubility of this compound in various aqueous buffers.

Materials and Equipment:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Aqueous buffers (e.g., phosphate-buffered saline (PBS) at various pH values)

  • 96-well microtiter plates

  • Automated liquid handler (recommended) or multichannel pipette

  • Plate shaker

  • Nephelometer (light-scattering plate reader)

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[12][13]

  • Plate Preparation: Using an automated liquid handler or multichannel pipette, dispense the appropriate volume of aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations.[13] It is recommended to perform serial dilutions to test a range of concentrations.

  • Incubation: Seal the plate and place it on a plate shaker for a defined period, typically 1-2 hours, at a controlled temperature (e.g., 25°C or 37°C).[10][13]

  • Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[10][13]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO add_compound Add Stock to Buffers stock->add_compound 1-2 µL plate Dispense Buffers into 96-well Plate plate->add_compound incubate Incubate with Shaking (1-2h) add_compound->incubate measure Measure Light Scattering (Nephelometry) incubate->measure analyze Determine Highest Soluble Concentration measure->analyze

Caption: Workflow for Kinetic Solubility Determination.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method provides the equilibrium solubility of this compound and is considered the benchmark for solubility measurement.[16]

Materials and Equipment:

  • This compound (solid powder)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, buffers at various pH)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.[16]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[11][15]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a 0.22 µm syringe filter.[11]

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standards and the filtered supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[4][10]

  • Data Analysis: The concentration determined from the supernatant is the thermodynamic solubility of this compound in that specific solvent at the given temperature.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification add_solid Add Excess Solid to Solvent in Vial shake Shake at Controlled Temp (24-72h) add_solid->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter analyze Analyze by HPLC-UV or UV-Vis filter->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise manner. A tabular format is highly recommended for comparing solubility across different solvents and conditions.

Table 1: Hypothetical Thermodynamic Solubility of this compound at 25°C

SolventSolubility (mg/mL)Solubility (mM)
Water (pH 7.0)5.237.9
Ethanol25.8188.1
Methanol31.5229.7
Acetonitrile8.964.9
PBS (pH 7.4)5.540.1

Interpretation of Results:

The hypothetical data in Table 1 would suggest that this compound has low to moderate aqueous solubility and is more soluble in polar protic organic solvents like ethanol and methanol. This information is invaluable for:

  • Process Chemistry: Selecting appropriate solvents for synthesis and crystallization to maximize yield and purity.

  • Formulation Science: Guiding the development of suitable dosage forms. The aqueous solubility at physiological pH is particularly important for oral drug delivery.

  • Pharmacology and Toxicology: Preparing stock solutions for in vitro and in vivo studies.

Conclusion

Determining the solubility of this compound is a fundamental step in its development as a pharmaceutical intermediate. This guide has outlined the rationale and detailed methodologies for both kinetic and thermodynamic solubility measurements. By applying these robust protocols, researchers can generate high-quality, reliable data to inform critical decisions throughout the drug development pipeline, ultimately contributing to the successful advancement of new therapeutic agents.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. ADME Solubility Assay.
  • Protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
  • SlideShare. (2015). solubility experimental methods.pptx.
  • ChemicalBook. (2025). Ethanone, 1-(3-hydroxy-4-pyridinyl)- (9CI) - Safety Data Sheet.
  • Evotec. Thermodynamic Solubility Assay.
  • Sigma-Aldrich. 1-(3-hydroxypyridin-4-yl)ethan-1-one.
  • Pharmapproach. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Sigma-Aldrich. This compound | 30152-05-7.
  • Hu, Y., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Thermo Fisher Scientific. (2011). SAFETY DATA SHEET.
  • Lead Sciences. This compound.
  • Angene Chemical. (2025). Safety Data Sheet.
  • Clinivex. CAS 30152-05-7 | this compound Supplier.
  • Organic Syntheses. (n.d.). 10.
  • Borges, F., et al. (2020). Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase. PubMed.

Sources

The Chemistry and Therapeutic Potential of 1-(3-Hydroxypyridin-4-yl)ethanone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Versatility of a Privileged Scaffold

The 1-(3-hydroxypyridin-4-yl)ethanone core, a prominent member of the hydroxypyridinone (HOPO) family, represents a versatile and privileged scaffold in medicinal chemistry. Its inherent ability to chelate essential metal ions, particularly iron(III), has positioned it as a focal point for the development of novel therapeutics targeting a wide array of pathological conditions. From combating microbial infections and neoplastic diseases to addressing neurodegenerative disorders, the derivatization of this core structure offers a compelling avenue for innovation in drug discovery.

This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals. It aims to provide a comprehensive understanding of the synthesis, biological activities, and therapeutic applications of this compound derivatives and their analogues. By elucidating the underlying mechanisms of action and structure-activity relationships, this guide serves as a practical resource to inform the rational design of next-generation therapeutic agents. We will delve into established synthetic protocols, robust bioassay methodologies, and the critical interpretation of analytical data, empowering you to effectively navigate the development pipeline for this promising class of compounds.

I. The Core Moiety: Physicochemical Properties and Synthetic Strategies

The foundational this compound, with the chemical formula C7H7NO2 and a molecular weight of 137.14 g/mol , typically presents as a powder with a melting point in the range of 52-54°C.[1][2] Its structure, featuring a 3-hydroxy-4-keto chelating motif on a pyridine ring, is the cornerstone of its biological activity.

A. General Synthetic Pathways

The synthesis of this compound and its derivatives often commences from readily available starting materials like 3-hydroxypyridine or pyranones such as maltol.[3][4] A common and efficient strategy involves a multi-step sequence that allows for the introduction of diverse functionalities.

A general synthetic workflow is depicted below:

General Synthesis Workflow Start Starting Material (e.g., 3-Hydroxypyridine or Maltol) Step1 Protection of Hydroxyl Group (e.g., Benzylation) Start->Step1 Protection Step2 Introduction of Acetyl Group (e.g., Friedel-Crafts Acylation) Step1->Step2 Acylation Step3 Derivatization (Modification of Acetyl or Pyridine Ring) Step2->Step3 Analogue Synthesis Step4 Deprotection (e.g., Catalytic Hydrogenation) Step3->Step4 Deprotection Final Final this compound Derivative Step4->Final

Caption: General Synthetic Workflow for this compound Derivatives.

B. Detailed Synthetic Protocol: A Representative Example

The following protocol outlines a representative synthesis of a 1-substituted-3-hydroxypyridin-4-one derivative, adapted from established methodologies.[3][5]

Step 1: Protection of the Hydroxyl Group of Maltol

  • To a solution of 2-methyl-3-hydroxypyran-4-one (maltol) (1 equivalent) in methanol, add an aqueous solution of sodium hydroxide (1.1 equivalents).

  • To this mixture, add benzyl chloride (1.1 equivalents).

  • Reflux the reaction mixture for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Wash the combined organic extracts with a 5% sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-methyl-3-benzyloxypyran-4-one.

Step 2: Conversion to the Pyridinone Ring

  • Dissolve the benzylated maltol (1 equivalent) in an ethanol/water mixture.

  • Add the desired primary amine (2 equivalents).

  • Adjust the pH to 13 with a 2N sodium hydroxide solution.

  • Stir the mixture at room temperature for several days, monitoring by TLC.

  • Reduce the volume of the mixture in vacuo.

  • Acidify the aqueous mixture to a pH of 5.0 with concentrated hydrochloric acid.

  • Extract the product into dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 1-substituted-3-benzyloxypyridin-4-one.

Step 3: Deprotection to Yield the Final Product

  • Dissolve the benzylated pyridinone (1 equivalent) in a suitable solvent such as ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation at atmospheric or elevated pressure until the deprotection is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final 1-substituted-3-hydroxypyridin-4-one derivative.

C. Analytical Characterization

The structural elucidation and purity assessment of the synthesized compounds are paramount. A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the core structure and the successful incorporation of substituents. The characteristic proton and carbon signals of the pyridinone ring and the acetyl group should be identified and assigned.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compounds, confirming their elemental composition.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic of the hydroxypyridinone scaffold.[6]

  • Chromatography: High-performance liquid chromatography (HPLC) is employed to assess the purity of the final compounds.

II. Biological Activities and Therapeutic Applications

The therapeutic potential of this compound derivatives stems primarily from their ability to chelate metal ions, which are crucial for the survival and proliferation of pathogenic organisms and cancer cells.

A. Antimicrobial Activity

The sequestration of essential metal ions, particularly iron, from the microbial environment is a key mechanism of the antimicrobial action of these compounds.[7][8] This leads to the inhibition of critical metabolic processes in bacteria and fungi that are iron-dependent.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.[9]

  • Preparation of Stock Solutions: Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculation: Add a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Representative Antimicrobial Activity of Hydroxypyridinone Derivatives

Compound/AnalogueMicroorganismMIC (µg/mL)Reference
DIBI (HPO polymer)S. aureus2[5]
DIBI (HPO polymer)A. baumannii2[5]
DIBI (HPO polymer)C. albicans3[5]
DeferiproneS. aureus>1000[5]
DeferoxamineS. aureus>1000[5]
B. Anticancer Activity

The anticancer properties of this compound derivatives are also linked to their iron-chelating ability. Cancer cells often have a higher iron requirement than normal cells to support their rapid proliferation. By depleting intracellular iron, these compounds can induce cell cycle arrest and apoptosis.[10] Furthermore, the generation of reactive oxygen species (ROS) through the Fenton reaction involving iron can contribute to their cytotoxic effects.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer agents.[11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Table 2: Representative Anticancer Activity of Hydroxypyridinone Derivatives

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
Compound 3e (a pyridinone derivative)HT-29 (Colon)~2.6[12]
Compound 3e (a pyridinone derivative)MCF-7 (Breast)~2.6[12]
Cisplatin (Control)HT-29 (Colon)2.6[12]
Cisplatin (Control)MCF-7 (Breast)2.6[12]
Compound 3a (a pyridinone derivative)A549 (Lung)5.988[13]
C. Enzyme Inhibition

The metal-chelating properties of these compounds also make them effective inhibitors of metalloenzymes, where a metal ion is essential for catalytic activity.[7] This opens up therapeutic avenues for a range of diseases, including those involving enzymes like catechol-O-methyltransferase (COMT), which is a target in the treatment of Parkinson's disease.[14]

Experimental Protocol: Enzyme Inhibition Assay

The specific protocol for an enzyme inhibition assay will vary depending on the target enzyme. However, a general workflow is as follows:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the enzyme, its substrate, and any necessary cofactors in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding the substrate) and incubate at the optimal temperature for a defined period.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of product formed or substrate consumed using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).

  • IC50 Calculation: Determine the IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, from the dose-response curve.

III. Mechanism of Action: The Central Role of Metal Chelation

The primary mechanism of action for the majority of the biological activities of this compound derivatives is their ability to form stable complexes with metal ions, most notably iron(III).[7][15]

Mechanism of Action cluster_0 This compound Derivative cluster_1 Biological System cluster_2 Therapeutic Outcomes Compound Derivative Iron Free Iron (Fe³⁺) Compound->Iron Chelation Metalloenzyme Metalloenzyme Compound->Metalloenzyme Binding to Active Site Metal Antimicrobial Antimicrobial Activity Iron->Antimicrobial Deprivation of Essential Nutrient Anticancer Anticancer Activity Iron->Anticancer Induction of Apoptosis & ROS Generation EnzymeInhibition Enzyme Inhibition Metalloenzyme->EnzymeInhibition Loss of Catalytic Function

Caption: The Central Role of Metal Chelation in the Biological Activity of this compound Derivatives.

This chelation has several key downstream effects:

  • Nutrient Deprivation: In the context of antimicrobial activity, the sequestration of iron from the extracellular environment effectively starves pathogenic microbes of this essential nutrient, hindering their growth and replication.[5]

  • Induction of Oxidative Stress: In cancer cells, the chelation of iron can disrupt the delicate balance of intracellular iron homeostasis, leading to the generation of cytotoxic reactive oxygen species (ROS) via the Fenton reaction, ultimately triggering apoptosis.[10]

  • Inhibition of Metalloenzymes: By binding to the metal cofactor in the active site of metalloenzymes, these derivatives can act as potent inhibitors, disrupting vital cellular processes.[7]

IV. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of this compound derivatives can be significantly modulated by altering the substituents on the pyridine ring and the acetyl group. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

A key determinant of activity is the lipophilicity of the molecule. Increased lipophilicity often correlates with enhanced biological activity, likely due to improved cell membrane permeability.[16] However, a careful balance must be struck, as excessive lipophilicity can lead to off-target effects and poor pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) studies have revealed that topological parameters play a significant role in the antimicrobial activity of these compounds.[16] These models can be powerful tools for predicting the activity of novel derivatives and for guiding synthetic efforts towards compounds with improved therapeutic profiles.

V. Future Directions and Concluding Remarks

The this compound scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Future research in this area is likely to focus on several key aspects:

  • Target Specificity: The design of derivatives with enhanced selectivity for specific microbial or cancer-related targets to minimize off-target toxicity.

  • Multitargeting Ligands: The development of hybrid molecules that combine the metal-chelating properties of the hydroxypyridinone core with other pharmacophores to create multifunctional drugs with synergistic activities.

  • Drug Delivery Systems: The formulation of these compounds into advanced drug delivery systems to improve their pharmacokinetic profiles and target them more effectively to the site of action.

References

  • Fassihi, A., et al. (2010). QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools. Molecules, 15(11), 8302-8318. [Link]
  • El-Sayed, W. M., et al. (2016). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 108-117. [Link]
  • ResearchGate. (n.d.). IC 50 values of the compounds 3a-3l against the HT-29 and MCF-7 cell lines. [Link]
  • RSC Medicinal Chemistry. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. [Link]
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]
  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Hydroxypyranone–metal complexes in anticancer therapy: from structural design to mechanistic insights. [Link]
  • Semantic Scholar. (n.d.). Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. [Link]
  • ResearchGate. (n.d.). MIC values (μg/mL) of compounds 1-4 and the reference antimicrobial... [Link]
  • ResearchGate. (n.d.). MICs of B1 against different bacterial strains. [Link]
  • National Center for Biotechnology Information. (2016). Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. [Link]
  • National Center for Biotechnology Information. (2011).
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. [Link]
  • RSC Publishing. (2016).
  • ResearchGate. (n.d.). IC 50 Values Obtained for Prepared Derivatives against Different Tested... [Link]
  • National Center for Biotechnology Information. (2020).
  • Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
  • ResearchGate. (n.d.). Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )
  • National Center for Biotechnology Information. (2018). DIBI, a 3-hydroxypyridin-4-one chelator iron-binding polymer with enhanced antimicrobial activity. [Link]
  • IP Indexing. (n.d.).
  • ResearchGate. (n.d.). (a,b).
  • National Center for Biotechnology Information. (2005).
  • ResearchGate. (n.d.). General synthetic route for the synthesis of 3-hydroxypyridin-4-one... [Link]
  • MDPI. (2023).
  • National Center for Biotechnology Information. (2001). Three and four dimensional-quantitative structure activity relationship (3D/4D-QSAR) analyses of CYP2D6 inhibitors. [Link]
  • MDPI. (2022). Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. [Link]
  • ResearchGate. (n.d.). MIC values against different bacterial strains and hemotoxicity (HEM) for dendrimers D100, D101 and D103. [Link]
  • National Center for Biotechnology Information. (2003). Three- and four-dimensional-quantitative structure activity relationship (3D/4D-QSAR) analyses of CYP2C9 inhibitors. [Link]
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. [Link]

Sources

A Technical Guide to the Biological Activity of Hydroxypyridinone Compounds: From Metal Chelation to Broad-Spectrum Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydroxypyridinones (HOPOs) represent a class of N-heterocyclic chelators that have garnered significant attention in medicinal chemistry and drug development.[1][2][3] Renowned for their high affinity and selectivity for hard metal ions, particularly ferric iron (Fe³⁺), these compounds have transitioned from being primarily iron-scavenging agents to versatile platforms for a wide array of therapeutic applications.[4][5][6][7] Their "privileged" structural nature stems from a favorable toxicity profile, amenability to chemical modification, and the ability to form stable complexes with various metal ions.[2][8][9] This guide provides a detailed exploration of the core biological activities of hydroxypyridinones, delving into the mechanistic underpinnings of their function, outlining key experimental methodologies for their evaluation, and summarizing their therapeutic potential in oncology, infectious diseases, and neurodegenerative disorders.

The Core Directive: Metal Chelation as the Mechanistic Hub

The predominant biological activity of hydroxypyridinones is their function as potent metal chelators.[9] At physiological pH, the hydroxyl group readily deprotonates, allowing the molecule to act as a bidentate ligand, binding metal ions through two oxygen atoms to form a stable five-membered ring.[10] This fundamental interaction is the wellspring from which their diverse therapeutic applications flow.

Affinity and Selectivity: The Case of Iron (Fe³⁺)

Iron is a critical element for nearly all living organisms but becomes profoundly toxic when present in excess, catalyzing the formation of damaging reactive oxygen species.[6][7] Hydroxypyridinones, particularly 3-hydroxy-4-pyridinones (3,4-HOPOs), exhibit a remarkable affinity and selectivity for Fe³⁺ over other biologically relevant divalent metal ions like Zn²⁺ and Cu²⁺.[11] This property is quantified by the pM value (in this case, pFe), which represents the negative logarithm of the free metal ion concentration at physiological pH. A higher pFe value indicates stronger binding affinity.[11]

The clinical relevance of this was first realized with the development of Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone), the first orally active iron chelator approved for treating iron overload in conditions such as β-thalassemia.[8][10][12] Unlike the parenterally administered Desferrioxamine (DFO), Deferiprone's oral bioavailability represented a major therapeutic advance.[10]

The versatility of the HOPO scaffold allows for the synthesis of multidentate ligands. By linking multiple HOPO units to a central backbone, hexadentate (three-armed) chelators can be created. These structures exhibit significantly higher pFe values compared to their bidentate precursors, forming more stable 1:1 complexes with Fe³⁺ and enhancing their iron-scavenging efficiency.[10][11]

cluster_0 Iron Chelation by 3,4-HOPO Fe3 Fe³⁺ (Free Iron) Fe_HOPO_Complex Stable Fe(HOPO)₃ Complex Fe3->Fe_HOPO_Complex Chelation HOPO1 3,4-HOPO HOPO1->Fe_HOPO_Complex HOPO2 3,4-HOPO HOPO2->Fe_HOPO_Complex HOPO3 3,4-HOPO HOPO3->Fe_HOPO_Complex

Caption: General mechanism of Fe³⁺ chelation by three bidentate 3,4-HOPO ligands.

Chelation of Other Biologically Relevant Metals

While iron chelation is the most studied, the utility of HOPOs extends to other metal ions:

  • Aluminum (Al³⁺): Implicated in neurological and bone disorders, Al³⁺ can be effectively sequestered by HOPO derivatives.[12]

  • Actinides (e.g., Plutonium): HOPO-based ligands have been rationally designed as highly effective decorporation agents for radioactive actinides.[12]

  • Gallium (Ga³⁺): The strong affinity for Ga³⁺ has led to the development of HOPO-based chelators for ⁶⁸Ga in Positron Emission Tomography (PET) imaging, serving as diagnostic radiopharmaceuticals.[10][11][13]

  • Zinc (Zn²⁺) & Copper (Cu²⁺): Although the affinity is lower than for trivalent ions, the ability to chelate zinc and copper is central to their role as metalloenzyme inhibitors.[8]

Therapeutic Applications Derived from Metal Sequestration

The ability to control the concentration and location of essential metal ions gives rise to a broad spectrum of biological activities.

Antimicrobial and Antifungal Activity

Causality: The primary mechanism for the antimicrobial action of hydroxypyridinones is iron starvation. Pathogenic bacteria and fungi require iron for critical processes like DNA replication, metabolism, and virulence.[14] By sequestering available iron in the host environment, HOPOs create a bacteriostatic or fungistatic effect, effectively starving the microbes.[8] The resulting iron-HOPO complex is typically not recognized or utilized by microbial iron uptake systems (siderophores).[8]

Spectrum of Activity: HOPO compounds have demonstrated marked inhibitory effects against a range of pathogens:

  • Gram-Positive Bacteria: Staphylococcus aureus (including MRSA).[11][14][15]

  • Gram-Negative Bacteria: Pseudomonas aeruginosa and Escherichia coli.[11][14][15]

  • Fungi: Candida albicans.[16][17]

  • Mycobacteria: Including species like M. avium and M. tuberculosis.[18]

Notably, hexadentate and dendrimeric HOPO structures show significantly enhanced antimicrobial activity due to their superior iron affinity.[11][14][15] Furthermore, studies have shown a synergistic bactericidal effect when HOPOs are combined with conventional antibiotics like norfloxacin.[14][15]

Compound TypeTarget OrganismTypical MIC (µg/mL)Reference
Deferiprone (Bidentate)P. aeruginosa>100[14]
Hexadentate HOPOP. aeruginosa<100 (complete inhibition)[14]
DIBI (Polymeric HOPO)S. aureus0.5-1[16]
DIBI (Polymeric HOPO)C. albicans1-2[16]
Table 1: Comparative Antimicrobial Activity of Hydroxypyridinone Structures. MIC (Minimum Inhibitory Concentration) values illustrate the enhanced potency of multidentate and polymeric forms.
Metalloenzyme Inhibition

Causality: Over 30% of all enzymes are metalloenzymes, relying on a coordinated metal ion within their active site for catalytic function.[8] The HOPO scaffold is an effective pharmacophore for inhibiting these enzymes by displacing or strongly chelating this essential metal ion, which is often zinc or copper.[8][19]

Key Enzyme Targets:

  • Tyrosinase: A copper-containing enzyme responsible for melanin synthesis and the browning of fruits.[20] HOPO derivatives, being structural analogues of the natural tyrosinase inhibitor kojic acid, show potent inhibitory activity on both the monophenolase and diphenolase functions of the enzyme.[8][12][21]

  • Histone Deacetylases (HDACs): These zinc-dependent enzymes are critical regulators of gene expression and are major targets in cancer therapy. Hydroxythiopyridones, where the ring ketone is replaced with a thioketone, are particularly effective as HDAC inhibitors.[22]

  • Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases involved in tissue remodeling. Their overexpression is linked to cancer and inflammatory diseases. HOPO-based structures have been successfully designed as potent MMP inhibitors.[8]

Enzyme TargetMetal CofactorHOPO Derivative TypeTypical IC₅₀ (µM)Reference
Mushroom TyrosinaseCu²⁺N-alkylated 3,4-HOPO1-10[8][12]
Histone Deacetylases (HDACs)Zn²⁺HydroxythiopyridonesLow µM to nM[8][22]
Matrix Metalloproteinases (MMPs)Zn²⁺HOPO-sulfonamide hybridsSub-nanomolar[8]
Table 2: Inhibitory Activity of HOPOs against Key Metalloenzymes. IC₅₀ values represent the concentration required for 50% inhibition.
Anticancer and Antiproliferative Activity

Causality: The anticancer activity of hydroxypyridinones is multifactorial but is strongly linked to iron and zinc depletion. Rapidly proliferating cancer cells have a high metabolic demand for these metals. By sequestering intracellular iron, HOPOs can induce cell cycle arrest and apoptosis.[8] Additionally, their ability to inhibit metalloenzymes crucial for tumor growth and metastasis (like HDACs and MMPs) contributes significantly to their antiproliferative effects.[8] Organometallic complexes, such as those combining a HOPO ligand with a Ru(arene) moiety, have shown particularly high anticancer activity.[22]

Key Experimental Methodologies

The evaluation of hydroxypyridinone compounds relies on a set of standardized and robust experimental protocols.

Protocol: Synthesis of an N-Substituted 3-Hydroxy-4-Pyridinone

This protocol exemplifies the straightforward derivatization of the HOPO scaffold, a key feature for tuning its biological properties.

Objective: To synthesize a 1-substituted-2-methyl-3-hydroxypyridin-4-one from benzyl-protected maltol.

Steps:

  • Protection: React 2-methyl-3-hydroxypyran-4-one (maltol) with benzyl chloride in the presence of a base (e.g., NaOH) in a methanol solution. Reflux the mixture for 12 hours to yield 2-methyl-3-benzyloxypyran-4-one.[23]

  • Ring Transformation: React the protected pyranone with a primary amine (e.g., propylamine) in an ethanol/water solution at a basic pH (~13). Reflux for 12 hours to substitute the ring oxygen with nitrogen, forming the 1-propyl-2-methyl-3-benzyloxypyridin-4-one.[23]

  • Deprotection: Dissolve the benzylated pyridinone in ethanol and subject it to catalytic hydrogenation using a 5% Palladium on Carbon (Pd/C) catalyst.[23]

  • Purification: After the reaction is complete (monitored by TLC), filter the catalyst and evaporate the solvent under reduced pressure. The resulting solid can be purified by recrystallization to yield the final 1-propyl-2-methyl-3-hydroxypyridin-4-one product.[23]

Self-Validation: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material. The final product's identity and purity must be confirmed using ¹H-NMR, Mass Spectrometry, and IR spectroscopy.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To quantify the antimicrobial activity of a HOPO compound against a specific microbial strain using the broth microdilution method.

A Prepare Serial Dilutions of HOPO Compound in 96-well Plate B Add Standardized Microbial Inoculum to each well A->B C Incubate Plate (e.g., 37°C for 24h) B->C D Observe Wells for Visible Growth (Turbidity) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Steps:

  • Preparation: Prepare a two-fold serial dilution of the test HOPO compound in a sterile 96-well microtiter plate using an appropriate growth medium (e.g., RPMI).

  • Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard for bacteria). Dilute this suspension and add it to each well of the plate to achieve a final concentration of ~5 x 10⁵ CFU/mL.[16]

  • Controls: Include a positive control (microbes in medium, no compound) and a negative control (medium only, no microbes).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Analysis: The MIC is determined as the lowest concentration of the HOPO compound that completely inhibits visible growth (i.e., the first clear well).[16]

Trustworthiness: The inclusion of standardized inocula and positive/negative controls is critical. The experiment should be performed in triplicate to ensure reproducibility. This method provides a quantitative, reliable measure of bacteriostatic or fungistatic activity.

Conclusion and Future Perspectives

Hydroxypyridinones have firmly established themselves as a "privileged" and exceptionally versatile scaffold in medicinal chemistry.[2][3] Their foundational activity as potent and selective metal chelators provides a robust mechanistic basis for a diverse and expanding range of therapeutic applications. From the established clinical use of Deferiprone in iron overload to promising preclinical data in antimicrobial, anticancer, and neuroprotective strategies, the potential of this compound class is vast.

Future research will likely focus on the rational design of next-generation HOPO derivatives with enhanced target specificity and optimized pharmacokinetic profiles. The development of hybrid molecules, which combine the metal-chelating function of a HOPO with another pharmacophore to achieve multi-target activity, represents a particularly exciting frontier for addressing complex diseases like cancer and Alzheimer's.[1][3] As our understanding of the roles of metals in pathology deepens, the journey of the hydroxypyridinone scaffold from a simple chelator to a sophisticated therapeutic tool is set to continue.

References

  • In vitro antimicrobial activity of hydroxypyridinone hexadentate-based dendrimeric chelators alone and in combination with norfloxacin. PubMed.
  • Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. PubMed.
  • Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. Semantic Scholar.
  • In vitro antimicrobial activity of hydroxypyridinone hexadentate-based dendrimeric chelators alone and in combination with norfloxacin. FEMS Microbiology Letters, Oxford Academic.
  • Recent advances in therapeutical applications of the versatile hydroxypyridinone chelators. RSC Medicinal Chemistry.
  • Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. MDPI.
  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PubMed Central.
  • Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. MDPI.
  • Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. ResearchGate.
  • Hydroxypyridinone Journey into Metal Chelation. ACS Publications.
  • Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. PubMed Central.
  • Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. PubMed Central.
  • DIBI, a 3-hydroxypyridin-4-one chelator iron-binding polymer with enhanced antimicrobial activity. PubMed Central.
  • Tuning the Anti(myco)bacterial Activity of 3-Hydroxy-4-pyridinone Chelators through Fluorophores. PubMed Central.
  • Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Bentham Science.
  • Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. PubMed.
  • Chelating agents in clinical and preclinical practice. ResearchGate.
  • Bioinspired Metal–Ligand Networks with Enhanced Stability and Performance: Facile Preparation of Hydroxypyridinone (HOPO)-Functionalized Materials. ACS Publications.
  • Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. ResearchGate.
  • Hydroxypyridinones as “privileged” chelating structures for the design of medicinal drugs. ResearchGate.
  • Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors. ResearchGate.
  • Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. National Institutes of Health (NIH).
  • Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. ACS Publications.
  • Isosteres of hydroxypyridinethione as drug-like pharmacophores for metalloenzyme inhibition. PubMed.
  • Hydroxypyridinone Derivatives: Synthesis And Cytotoxic Evaluation. Brieflands.
  • Mono-hydroxypyridinone ligands employed as tyrosinase inhibitors as anti-browning agents in fruits and vegetables. ResearchGate.
  • Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. ResearchGate.
  • Iron Chelators in Treatment of Iron Overload. PubMed Central.
  • Selection of Hydroxypyridin-4-Ones for the Treatment of Iron Overload Using In Vitro and In Vivo Models. Taylor & Francis Online.
  • High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. PubMed Central.
  • Examples of several hydroxypyrone-and hydroxypyridinone-based matrix... ResearchGate.
  • In Vitro Investigations on the Mode of Action of the Hydroxypyridone Antimycotics Rilopirox and Piroctone on Candida Albicans. PubMed.

Sources

A Technical Guide to 1-(3-Hydroxypyridin-4-yl)ethanone as a Novel Iron Chelator

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron, while essential for numerous biological processes, becomes highly toxic in excess, necessitating the use of chelating agents for treatment. The 3-hydroxypyridin-4-one (3,4-HPO) class of chelators represents a significant advancement in iron chelation therapy, offering orally active alternatives to parenteral drugs. This guide provides a detailed technical overview of a specific member of this class, 1-(3-Hydroxypyridin-4-yl)ethanone (CAS No: 30152-05-7). We will explore its physicochemical properties, mechanism of iron chelation, methodologies for its evaluation, and its potential within therapeutic development. This document serves as a foundational resource for researchers investigating novel iron chelators, synthesizing field-proven insights with established scientific protocols to guide further study and application.

The Landscape of Iron Chelation Therapy

Iron overload disorders, such as thalassemia major and hemochromatosis, result from a pathological accumulation of iron that can lead to severe organ damage.[1] The primary therapeutic strategy is chelation therapy, which involves the administration of compounds that bind to excess iron, forming stable, non-toxic complexes that can be excreted from the body.[2][3]

For decades, the standard of care was the hexadentate chelator deferoxamine (DFO), which, despite its efficacy, requires parenteral administration, leading to poor patient compliance.[3][4] This limitation spurred the development of orally bioavailable agents. The 3-hydroxypyridin-4-ones emerged as a highly promising class of bidentate chelators, with Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) being the first to receive clinical approval for oral use.[1][4][5] These compounds are characterized by their ability to form stable 3:1 complexes with ferric iron (Fe³⁺), effectively sequestering it from biological systems.[1][6]

Physicochemical Profile: this compound

Understanding the fundamental properties of a chelating agent is critical to predicting its biological behavior, including absorption, distribution, and efficacy.

Chemical Structure and Properties

This compound is a derivative of the 3-hydroxypyridin-4-one scaffold. Its structure features a key bidentate binding site composed of the hydroxyl and ketone oxygen atoms, which is characteristic of this class of chelators.

  • Chemical Name: this compound[7]

  • Synonym: 1-(3-hydroxy-4-pyridinyl)ethanone[8]

  • CAS Number: 30152-05-7[7]

  • Molecular Formula: C₇H₇NO₂[7]

  • Molecular Weight: 137.14 g/mol

PropertyValue / DescriptionSource
Physical Form Powder
Melting Point 52-54 °C
Purity Typically ≥97%[7]
Storage Room Temperature, Inert Atmosphere[7]
Synthesis Overview

The synthesis of 3-hydroxypyridin-4-one derivatives often starts from readily available materials. While specific, high-yield synthetic routes for this compound are proprietary or described in specialized literature, general approaches involve the cyclization of 1,3-diketone precursors with ammonia or an ammonia source.[9] Modifications to these established routes can be employed to introduce the acetyl group at the 4-position of the pyridine ring.[10] The economic viability and yield of the synthesis are critical considerations for drug development.[9]

Mechanism of Iron (Fe³⁺) Chelation

The therapeutic efficacy of this compound is directly tied to its ability to selectively bind and neutralize ferric iron.

Coordination Chemistry and Stoichiometry

As a bidentate ligand, this compound uses its two oxygen donor atoms to coordinate with a metal ion. To satisfy the preferred six-coordinate geometry of Fe³⁺, three individual chelator molecules bind to a single iron ion, forming a stable, neutral 3:1 (ligand:metal) octahedral complex.[1][6] This stoichiometry is crucial as it renders the resulting iron complex lipophilic enough to cross cell membranes and be excreted, yet sufficiently stable to prevent iron from participating in harmful redox reactions like the Fenton reaction.[11][12]

Caption: Formation of a stable 3:1 octahedral complex with Fe³⁺.

Iron Affinity and Selectivity

A chelator's effectiveness is quantified by its affinity for the target metal ion under physiological conditions (pH 7.4). This is often expressed as the pFe³⁺ value, which is the negative logarithm of the free Fe³⁺ concentration. A higher pFe³⁺ value indicates stronger binding.[6] For 3,4-HPO derivatives, pFe³⁺ values are typically high, signifying a strong capacity to sequester iron even at low concentrations.[13][14]

The selectivity for Fe³⁺ over other essential divalent metal ions like Cu²⁺ and Zn²⁺ is another critical parameter. While 3,4-HPOs can bind copper, their affinity for iron is substantially higher, minimizing the risk of depleting other essential metals.[15][16]

Chelator Class / CompoundTypical pFe³⁺ ValueKey Characteristic
Deferiprone (1,2-dimethyl-3,4-HPO)~20.6Clinically approved oral chelator.[13]
Novel Hexadentate 3,4-HPOs> 26.0Higher affinity due to pre-organized structure.[2][16]
This compound To be determinedExpected to be high, in line with the 3,4-HPO class.

Rationale for Investigation: The specific substitutions on the pyridinone ring can fine-tune the chelator's electronic properties and lipophilicity, potentially enhancing its pFe³⁺ value and improving its pharmacokinetic profile compared to existing drugs.[13][17]

Preclinical Evaluation Framework

A rigorous preclinical evaluation is necessary to characterize the efficacy and safety of a new chelator. This involves a combination of in vitro and in vivo models.

In Vitro Assessment
  • Cellular Iron Depletion: Iron-loaded hepatocyte cell cultures are a common model.[12] Efficacy is measured by the reduction in intracellular ferritin, the primary iron-storage protein.[12]

  • Antioxidant Activity: The ability of the chelator to prevent iron-mediated oxidative stress can be assessed. An in vitro DNA breakage assay, for example, can demonstrate protection against hydroxyl radicals generated by the Fenton reaction.[12]

  • Cytotoxicity: Standard assays (e.g., MTT, LDH) are used on relevant cell lines (e.g., hepatocytes, cardiomyocytes) to determine the compound's therapeutic window and identify potential toxicity.[12]

In Vivo Models

Animal models are essential for understanding the compound's real-world pharmacology.[18] Hypertransfused rats or mice are often used to simulate iron overload.[19] Key endpoints include:

  • Iron Excretion: Measuring the increase in iron excretion in urine and feces following oral administration of the chelator.[19]

  • Organ Iron Reduction: Assessing the reduction of iron in key organs like the liver and heart using techniques like atomic absorption spectroscopy or non-invasive MRI (T2*).[1][19]

  • Safety and Toxicology: Monitoring for adverse effects and assessing the impact on other essential mineral levels.[4]

Core Experimental Protocol: Spectrophotometric Determination of Iron Chelation

This protocol provides a reliable, self-validating method to quantify the iron-binding capacity of this compound using UV-Vis spectrophotometry. The principle relies on the formation of a colored complex between the chelator and Fe³⁺, where the absorbance is proportional to the concentration of the complex, following the Beer-Lambert law.[20][21]

Objective

To determine the stoichiometry and stability constant of the iron complex formed with this compound.

Materials & Reagents
  • This compound

  • Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃) standard solution (e.g., 1000 mg/L)[20]

  • Buffer solution (e.g., HEPES or MES, to maintain pH 7.4)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • UV-Vis Spectrophotometer and cuvettes

  • Calibrated pH meter

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in deionized water.

    • Prepare a 1 mM stock solution of Fe³⁺ from the certified standard.

  • Determination of Maximum Wavelength (λmax):

    • In a cuvette, mix the chelator and Fe³⁺ solutions in a 3:1 molar ratio in buffered solution (pH 7.4).

    • Scan the absorbance of the solution across the UV-Vis spectrum (e.g., 350-700 nm) to identify the wavelength of maximum absorbance (λmax) for the colored complex.[22]

  • Stoichiometry Determination (Job's Plot):

    • Prepare a series of solutions where the total molar concentration of chelator + Fe³⁺ is constant, but the mole fraction of each component varies from 0 to 1.

    • Measure the absorbance of each solution at the determined λmax.

    • Plot absorbance versus the mole fraction of the chelator. The peak of the plot will indicate the stoichiometry of the complex (e.g., a peak at a mole fraction of 0.75 confirms a 3:1 ligand-to-metal ratio).

  • Stability Constant Determination (Potentiometric or Spectrophotometric Titration):

    • Prepare a solution containing the ligand and the metal ion at a defined ratio (e.g., 3:1) in a non-complexing background electrolyte.[6]

    • Titrate this solution with a standardized strong base (e.g., NaOH), recording the pH and absorbance at λmax after each addition.[6]

    • The resulting data is analyzed using specialized software to calculate the overall stability constants (β values) of the metal-ligand species.[6]

  • Data Analysis and Validation:

    • Ensure linearity by preparing a calibration curve with varying concentrations of the pre-formed 3:1 complex.[20]

    • Run a blank sample containing only the buffer to zero the spectrophotometer.[22]

    • Perform replicates to ensure precision and reproducibility.[20][21]

Caption: Experimental workflow for spectrophotometric analysis.

Therapeutic Potential and Future Directions

The 3-hydroxypyridin-4-one scaffold is a clinically validated platform for iron chelation.[5][23] As a novel derivative, this compound holds potential for treating iron overload diseases.[24] Its specific therapeutic advantages will depend on a superior efficacy, safety, and pharmacokinetic profile compared to existing drugs.

Future research should focus on:

  • Comprehensive Profiling: Thoroughly determining its pFe³⁺, lipophilicity, and metabolic stability.

  • Structure-Activity Relationship (SAR) Studies: Comparing its efficacy to closely related analogues to understand the impact of the acetyl group.[23]

  • Advanced Applications: Exploring its potential in other indications where iron dysregulation plays a role, such as neurodegenerative diseases or as an antimicrobial agent by sequestering essential iron from pathogens.[3][25]

Conclusion

This compound is a promising candidate for investigation within the field of iron chelation therapy. As a member of the well-established 3-hydroxypyridin-4-one class, it is built upon a foundation of proven efficacy. Its unique substitution pattern warrants a comprehensive evaluation, as detailed in this guide, to determine if it offers advantages over existing treatments. The methodologies outlined here provide a robust framework for researchers to rigorously assess its potential and contribute to the development of next-generation iron chelators.

References

  • Crisponi, G., et al. (2021).
  • Malik, A., et al. (2022).
  • Hershko, C., et al. (1992).
  • Crisponi, G., et al. (2021).
  • McDowell, M. A. (2020). Atomic Absorption Spectrophotometric Determination of Chelated Iron in Iron Chelate Concentrates: Collaborative Study.
  • Santos, M. A., & Chaves, S. (2015). 3-Hydroxypyridinone Derivatives as Metal-Sequestering Agents for Therapeutic Use. Future Medicinal Chemistry. [Link]
  • Li, J., et al. (2019). Determination of iron content in chelated iron desulphurization solution by phenanthroline spectrophotometry.
  • Toso, L., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H). Dalton Transactions. [Link]
  • BioIVT.
  • ResearchGate. (2020). Recent developments on 3-hydroxy-4-pyridinones with respect to their clinical applications: Mono and combined ligand approaches.
  • ResearchGate. (2018). Iron(III) stability constants for HPO and the two conjugates (0.1 M KCl at 25 °C).
  • Hider, R. C., et al. (2001). The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values.
  • Zen-Bio.
  • Ma, B., et al. (2020). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. MDPI. [Link]
  • Link, G., et al. (1991). Iron mobilization from myocardial cells by 3-hydroxypyridin-4-one chelators: studies in rat heart cells in culture. PubMed. [Link]
  • Google Patents. (1993). Use of 3-hydroxypyridin-4-ones in treatment of malaria.
  • Rishi, G., et al. (2021).
  • Jackson, W. R., et al. (1992). Copper complexation by 3-hydroxypyridin-4-one iron chelators: structural and iron competition studies. PubMed. [Link]
  • Berry, D. J., et al. (2011). Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68. PMC. [Link]
  • Kontoghiorghes, G. J., et al. (1987). 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload. The Lancet. [Link]
  • Hershko, C. (1988). Biological models for studying iron chelating drugs.
  • Santos, M. A., et al. (2021). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. MDPI. [Link]
  • Liu, Z. D., et al. (2008). Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers. PubMed. [Link]
  • Lead Sciences. This compound. Lead Sciences. [Link]
  • Hider, R. C., et al. (2000). The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. PubMed. [Link]
  • ResearchGate. (2016). General synthetic route for the synthesis of 3-hydroxypyridin-4-one derivatives 1–10 by a single-step synthetic pathway.
  • Richardson, D. R. (2010). Synthetic and natural iron chelators: therapeutic potential and clinical use. PMC. [Link]
  • Google Patents. (2017). Process for preparing 4-hydroxypyridines.

Sources

An In-Depth Technical Guide to the Therapeutic Potential of 1-(3-Hydroxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Promise of a Versatile Scaffold

To the dedicated researchers, scientists, and drug development professionals who are at the forefront of innovation, this guide serves as a comprehensive exploration into the therapeutic potential of 1-(3-Hydroxypyridin-4-yl)ethanone. As a member of the 3-hydroxypyridin-4-one (3,4-HOPO) family, this compound is built upon a scaffold renowned for its versatile biological activities. The unique structural characteristics of 3,4-HOPOs, particularly their potent metal-chelating capabilities, have positioned them as a promising class of compounds in the pursuit of novel therapeutics for a wide array of diseases. This document aims to provide an in-depth technical overview, from the fundamental chemistry to the potential clinical applications of this compound, thereby empowering your research and development endeavors.

I. The 3-Hydroxypyridin-4-one Core: A Foundation for Diverse Biological Activity

The 3-hydroxypyridin-4-one scaffold is a key structural motif found in a variety of natural products and synthetic compounds that have garnered significant interest in medicinal chemistry.[1] Unlike their 2- and 4-hydroxypyridine counterparts, 3-hydroxypyridines do not readily tautomerize to the corresponding pyridones, which allows for distinct biological interactions.[2] The defining feature of the 3,4-HOPO class is the presence of a 3-hydroxyl and a 4-carbonyl group, which act in concert to form a bidentate chelation site for various metal ions. This metal-chelating property is central to many of the observed biological effects of these compounds.

The versatility of the 3,4-HOPO scaffold allows for straightforward structural modifications to fine-tune the pharmacological properties of the resulting derivatives.[1] This has led to the investigation of these compounds for a broad spectrum of therapeutic applications, including:

  • Anticancer Agents: By chelating essential metal ions, 3,4-HOPO derivatives can disrupt the function of metalloenzymes that are crucial for cancer cell proliferation and survival.[1]

  • Antidiabetic Agents: Certain metal complexes of hydroxypyridones have demonstrated insulin-enhancing properties.[1]

  • Antimicrobial Agents: The chelation of metal ions that are vital for microbial growth and enzymatic activity forms the basis of the antimicrobial effects of some 3,4-HOPO compounds.[1][3]

  • Neuroprotective Agents: The ability to chelate excess metal ions in the brain is a promising strategy for the treatment of neurodegenerative diseases where metal dyshomeostasis is implicated.

II. Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. For this compound, these properties are summarized in the table below.

PropertyValueSource
CAS Number 30152-05-7[4][5]
Molecular Formula C7H7NO2[4]
Molecular Weight 137.14 g/mol [5]
Appearance Powder[5]
Melting Point 52-54 °C[5]
Storage Inert atmosphere, Room Temperature[4]

III. Synthesis of this compound and its Derivatives

The synthesis of 3-hydroxypyridine derivatives can be achieved through various synthetic routes. One common approach involves the de novo synthesis of the polysubstituted 3-hydroxypyridine ring system.[2] A general synthetic workflow is outlined below.

Experimental Workflow: De Novo Synthesis of 3-Hydroxypyridines

Caption: A generalized workflow for the de novo synthesis of 3-hydroxypyridine derivatives.

Detailed Protocol: Synthesis of 3-Hydroxypyridin-4-one Derivatives
  • Synthesis of the core 3-hydroxypyridin-4-one structure: This can be achieved through various published methods, often starting from commercially available pyrone derivatives.

  • Functionalization of the core: The core structure can then be functionalized at various positions to introduce different substituents and modulate the biological activity. For example, the synthesis of 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)benzohydrazide has been reported with a yield of 84%.[6]

  • Further derivatization: The functionalized core can undergo further reactions, such as condensation with aldehydes or ketones, to generate a library of derivatives. For instance, the synthesis of 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-N′-(2-nitrobenzylidene)benzohydrazide has been achieved with a 75% yield.[6]

IV. Potential Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound and its derivatives is multifaceted, with the underlying mechanism often linked to their metal-chelating properties.

A. Antimicrobial Activity

Drug resistance is a growing global health threat, necessitating the development of new antimicrobial agents.[3] Derivatives of 3-hydroxypyridine-4-one have shown promising antimicrobial effects. In one study, a series of novel 3-hydroxypyridine-4-one derivatives were synthesized and evaluated for their antimicrobial activity.[3]

  • Antibacterial Effects: Compound 6c , which features an electron-donating methoxy group on a phenyl ring, was identified as the most active compound against S. aureus and E. coli, with a minimum inhibitory concentration (MIC) of 32 μg/mL.[3] This activity was reported to be more potent than the reference drug, ampicillin.[3]

  • Antifungal Effects: The same study also demonstrated moderate antifungal activity against C. albicans and A. niger, with MIC values in the range of 128-512 μg/mL.[3]

Mechanism of Action: The antimicrobial activity of these compounds is likely due to their ability to chelate essential metal ions, such as iron, that are critical for microbial growth and the function of key enzymes. Molecular docking studies can further elucidate the specific interactions with microbial protein targets.[3]

B. Enzyme Inhibition: A Focus on Metalloenzymes

The metal-chelating properties of 3,4-HOPOs make them excellent candidates for the inhibition of metalloenzymes, which play crucial roles in various pathological processes.[1]

  • Tyrosinase Inhibition: Tyrosinase is a copper-containing enzyme that is a key regulator of melanin biosynthesis.[6] Overproduction of melanin can lead to various skin hyperpigmentation disorders. Due to their copper-chelating ability, 3-hydroxypyridinone derivatives have been investigated as tyrosinase inhibitors.[6] A recent study reported novel hydroxypyridinone derivatives as potent tyrosinase inhibitors, with IC50 values as low as 1.95 μM.[6] Another series of 3-hydroxypyridine-4-one derivatives containing benzohydrazide groups showed tyrosinase inhibitory effects with IC50 values in the range of 25.29 to 64.13 μM.[6]

Mechanism of Action: The inhibitory mechanism is believed to involve the chelation of the copper ions within the active site of the tyrosinase enzyme, thereby preventing the binding and oxidation of its substrates.

Signaling Pathway: Inhibition of a Metalloenzyme

Metalloenzyme_Inhibition HOPO This compound (3,4-HOPO) Metalloenzyme Metalloenzyme (e.g., Tyrosinase) HOPO->Metalloenzyme Chelates metal ion in active site Product Product Metalloenzyme->Product Catalyzes reaction Substrate Substrate Substrate->Metalloenzyme Binds to active site Biological_Effect Pathological Biological Effect Product->Biological_Effect

Caption: Proposed mechanism of metalloenzyme inhibition by this compound.

V. Future Directions and Conclusion

The 3-hydroxypyridin-4-one scaffold, as exemplified by this compound, represents a highly promising platform for the development of novel therapeutics. The ease of chemical modification allows for the generation of extensive compound libraries with diverse pharmacological profiles. While the broader class of 3,4-HOPOs has been the subject of considerable research, further investigation into the specific biological activities of this compound is warranted.

Future research should focus on:

  • Comprehensive Biological Screening: A broad-based screening of this compound against a panel of clinically relevant targets, including various metalloenzymes, microbial strains, and cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a focused library of derivatives of this compound to establish clear SAR and optimize for potency and selectivity.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced into preclinical animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

VI. References

  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PubMed Central.

  • New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. PubMed.

  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. PubMed Central.

  • This compound. Lead Sciences.

  • CAS 30152-05-7 | this compound Supplier. Clinivex.

  • 1-(3-hydroxypyridin-4-yl)ethan-1-one. Sigma-Aldrich.

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI.

Sources

1-(3-Hydroxypyridin-4-yl)ethanone mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 1-(3-Hydroxypyridin-4-yl)ethanone and its Analogs

Abstract

The 3-hydroxypyridin-4-one (3,4-HP) scaffold represents a cornerstone in the design of therapeutic agents, primarily due to its exceptional metal-chelating properties. This compound, as a representative of this class, exhibits a mechanism of action that is fundamentally rooted in its ability to sequester physiologically crucial metal ions. This guide elucidates this core mechanism, tracing its downstream consequences from the inhibition of key metalloenzymes to broader antioxidant and antimicrobial activities. We will explore the structure-activity relationships that govern its biological effects and provide validated experimental protocols for researchers seeking to investigate this versatile compound class. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of metal chelation and enzyme inhibition.

The Core Mechanism: High-Affinity Bidentate Metal Chelation

The biological activity of this compound and its derivatives originates from the 3-hydroxy and 4-keto moieties on the pyridinone ring. This arrangement forms a powerful bidentate chelation site, capable of binding to hard or borderline metal ions with high affinity and specificity.[1] The primary and most extensively studied interaction is with ferric iron (Fe³⁺), making this class of compounds highly effective as orally active iron chelators.[2][3][4][5] The resulting complex is typically a stable hexacoordinate octahedral structure, formed from three bidentate ligands and one metal ion (3:1), or a 2:1 complex depending on the specific derivative and physiological conditions.[6]

This iron-scavenging capability is the basis for the clinical use of derivatives like Deferiprone in treating iron overload conditions, such as β-thalassemia.[4][7] Beyond iron, these compounds can also chelate other essential metal ions, including copper (Cu²⁺), which is critical for the function of various enzymes.[6] This broader chelating profile is key to understanding its diverse biological effects.

Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (Fe²⁺ Dependent) Tyrosine->TH LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine COMT COMT Dopamine->COMT Metabolites Inactive Metabolites TH->LDOPA COMT->Metabolites Inhibitor This compound (Iron Chelator) Inhibitor->TH Inhibits by Fe²⁺ Chelation Inhibitor->COMT Inhibits caption Fig 2: Inhibition points in the catecholamine pathway.

Caption: Inhibition points in the catecholamine pathway.

Inhibition of Melanin Synthesis via Tyrosinase

Tyrosinase is a key copper-containing enzyme responsible for the initial steps of melanin biosynthesis. Overproduction of melanin can lead to various skin hyperpigmentation disorders. Due to their ability to chelate copper, 3-hydroxypyridin-4-one derivatives are effective tyrosinase inhibitors. [8][9] The mechanism is often competitive, suggesting that the inhibitor binds to the active site and chelates the copper ions, preventing the substrate (e.g., L-tyrosine) from binding and being oxidized. [8][10]This makes these compounds promising candidates for applications in cosmetics and dermatology. [8]

Tyrosine L-Tyrosine Tyrosinase Tyrosinase (Cu²⁺ Dependent) Tyrosine->Tyrosinase Monophenolase Activity DOPA L-DOPA DOPA->Tyrosinase Diphenolase Activity Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin ...Multiple Steps Tyrosinase->DOPA Tyrosinase->Dopaquinone Inhibitor This compound (Copper Chelator) Inhibitor->Tyrosinase Inhibits by Cu²⁺ Chelation caption Fig 3: Inhibition of the melanin synthesis pathway.

Caption: Inhibition of the melanin synthesis pathway.

Associated Biological Activities

The foundational mechanism of metal chelation gives rise to other significant biological effects.

  • Antioxidant and Radical Scavenging Activity: Redox-active metals like iron and copper can participate in the Fenton and Haber-Weiss reactions, generating highly damaging reactive oxygen species (ROS). By chelating these free metal ions, 3,4-HP derivatives prevent this catalytic cycle, thereby acting as potent indirect antioxidants. Several studies have confirmed the free radical scavenging activity of these compounds using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. [8][10]* Antimicrobial Activity: Essential metals are vital for the survival and proliferation of microorganisms. By sequestering metals like iron from the environment, 3,4-HP derivatives can create a state of metal starvation, inhibiting microbial growth. This bacteriostatic or fungistatic effect has been demonstrated against various species, including S. aureus, E. coli, C. albicans, and A. niger. [1][11]

Quantitative Data Summary

The potency of 3-hydroxypyridin-4-one derivatives varies based on the substitutions on the pyridinone ring. The following table summarizes reported inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) from various studies, demonstrating the structure-activity relationship.

Compound ClassTargetPotency (IC₅₀ / EC₅₀)Reference
3-Hydroxypyridin-4-one Benzyl HydrazidesTyrosinase25.29 to 64.13 µM[8][10]
3-Hydroxypyridin-4-one AcylhydrazonesTyrosinase25.82 µM[9]
Substituted 3-Hydroxypyridin-4-onesCOMT4.55 to 19.8 µM[12]
3-Hydroxypyridin-4-one Benzyl HydrazidesDPPH Radical Scavenging0.039 to 0.389 mM[10]

Experimental Protocols & Workflow

To facilitate further research, we provide standardized protocols for key assays used to characterize the mechanism of action of this compound and its analogs.

Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol is adapted from methodologies reported in the literature to assess the inhibitory effect on mushroom tyrosinase. [9]

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer (pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer.

    • Prepare a 2 mM L-DOPA substrate solution in the phosphate buffer.

    • Prepare stock solutions of the test compound (e.g., this compound) and a positive control (e.g., Kojic acid) in DMSO. Serially dilute to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the tyrosinase solution.

    • Pre-incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to each well.

    • Immediately measure the absorbance at 475 nm (monitoring the formation of dopachrome) every minute for 15-20 minutes using a microplate reader.

    • A control reaction should be run with 20 µL of DMSO instead of the test compound.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Workflow for Mechanistic Investigation

The comprehensive evaluation of a novel 3-hydroxypyridin-4-one derivative follows a logical progression from initial characterization to detailed mechanistic studies.

cluster_synthesis Step 1: Chemical Synthesis cluster_screening Step 2: Primary Screening cluster_mechanistic Step 3: Mechanistic Studies cluster_validation Step 4: Biological Validation Synthesis Synthesis of 1-(3-HP-4-yl)ethanone Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Chelation Metal Chelation Assay (e.g., UV-Vis Titration) Characterization->Chelation EnzymeAssay Enzyme Inhibition Assays (Tyrosinase, TH, COMT) Chelation->EnzymeAssay Antioxidant Antioxidant Assay (DPPH, ABTS) Chelation->Antioxidant Antimicrobial Antimicrobial Testing (MIC Determination) Chelation->Antimicrobial Kinetics Enzyme Kinetic Analysis (Competitive, etc.) EnzymeAssay->Kinetics CellAssay Cell-based Assays (e.g., Melanin content) Antioxidant->CellAssay Docking Computational Studies (Molecular Docking, MD) Kinetics->Docking Kinetics->CellAssay caption Fig 4: Experimental workflow for mechanistic analysis.

Caption: Experimental workflow for mechanistic analysis.

Conclusion

The mechanism of action of this compound is a clear example of structure dictating function. Its efficacy as a bidentate metal chelator is the central tenet from which all other biological activities—including the inhibition of critical metalloenzymes like tyrosine hydroxylase and tyrosinase, as well as broader antioxidant and antimicrobial effects—are derived. This multifaceted activity profile makes the 3-hydroxypyridin-4-one scaffold a highly valuable platform for the development of novel therapeutics targeting a range of diseases underpinned by metal dysregulation and enzymatic hyperactivity. Future research should continue to explore the structure-activity relationships to optimize selectivity and potency for specific metalloenzyme targets.

References

  • Title: Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase.
  • Title: Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Source: RSC Publishing. URL:[Link]
  • Title: Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase.
  • Title: Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. Source: National Institutes of Health (NIH). URL:[Link]
  • Title: Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Source: National Institutes of Health (NIH). URL:[Link]
  • Title: New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction.
  • Title: Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update.
  • Title: Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase. Source: King's College London Research Portal. URL:[Link]
  • Title: Evaluation of a novel oral iron chelator 1-(N-acetyl-6-aminohexyl)-3-hydroxypyridin-4-one (CM1) for treatment of iron overload in mice. Source: Scientific Research Publishing (SCIRP). URL:[Link]
  • Title: 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload. Source: The Lancet. URL:[Link]
  • Title: Copper complexation by 3-hydroxypyridin-4-one iron chelators: structural and iron competition studies.
  • Title: Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Source: Dalton Transactions (RSC Publishing). URL:[Link]
  • Title: The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. Source: Iranian Journal of Basic Medical Sciences. URL:[Link]

Sources

The Ascendancy of 3-Hydroxypyridin-4-ones: A Technical Guide to Their Discovery, Development, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The journey of a therapeutic agent from a naturally occurring molecule to a synthetically optimized drug is a testament to the synergy of observational science and rational design. The story of 3-hydroxypyridin-4-one (3,4-HPO) derivatives is a compelling narrative within this realm. Initially identified in the plant kingdom, this chemical scaffold has been meticulously honed by chemists and pharmacologists to address critical medical needs, most notably in the management of iron overload. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, synthesis, and ever-expanding applications of this versatile class of compounds. We will delve into the foundational principles that govern their function, explore the experimental methodologies that underpin their development, and illuminate the path toward future innovations.

Genesis: From Plant Alkaloid to a Therapeutic Scaffold

The story of 3-hydroxypyridin-4-ones begins with the discovery of mimosine , a non-protein amino acid found in the seeds and leaves of the Leucaena leucocephala plant.[1][2][3][4] First isolated in the early 20th century, mimosine's biological activities, including its toxic effects on animals, drew the attention of researchers.[4] Its structure, featuring the characteristic 3-hydroxy-4-pyridone ring, laid the groundwork for the recognition of this moiety as a potent metal chelator.[1][3]

The pivotal moment in the history of 3,4-HPO derivatives came with the recognition of their potential to treat iron overload, a serious condition arising from genetic disorders like β-thalassemia and from repeated blood transfusions.[5][6][7] The search for an orally active iron chelator to supplement or replace the parenterally administered deferoxamine led to the rational design of synthetic 3-hydroxypyridin-4-ones.

This endeavor culminated in the development of deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one), the first orally active iron chelator to be approved for clinical use.[5][8] The design of deferiprone was a landmark achievement, demonstrating that the 3-hydroxypyridin-4-one scaffold could be modified to create a safe and effective therapeutic agent.[9]

history Mimosine_Discovery Discovery of Mimosine (Natural 3,4-HPO) Iron_Overload_Problem Recognition of Iron Overload Problem Mimosine_Discovery->Iron_Overload_Problem Deferiprone_Design Rational Design of Deferiprone Iron_Overload_Problem->Deferiprone_Design Clinical_Trials Clinical Trials of Deferiprone Deferiprone_Design->Clinical_Trials Drug_Approval Approval of Deferiprone Clinical_Trials->Drug_Approval Second_Gen Development of Second- Generation Derivatives Drug_Approval->Second_Gen

A timeline illustrating the key milestones in the development of 3-hydroxypyridin-4-one derivatives.

The Chemistry of 3-Hydroxypyridin-4-ones: Synthesis and Properties

The versatility of the 3-hydroxypyridin-4-one scaffold lies in its straightforward synthesis and the tunability of its physicochemical properties through substitution at various positions of the pyridinone ring.

General Synthetic Pathways

The most common and efficient method for the synthesis of N-substituted 3-hydroxypyridin-4-ones starts from readily available 3-hydroxy-γ-pyrones, such as maltol (3-hydroxy-2-methyl-4-pyrone). The core reaction involves the displacement of the ring oxygen of the pyrone with a primary amine.[9]

synthesis Maltol Maltol (3-Hydroxy-2-methyl-4-pyrone) Reaction Reaction in Aqueous/Alcoholic Solvent Maltol->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Deferiprone N-Substituted 3-Hydroxypyridin-4-one Reaction->Deferiprone

General synthetic scheme for N-substituted 3-hydroxypyridin-4-ones.

A key advancement in the synthesis of deferiprone was the development of a simple, one-step method reacting maltol with methylamine in a mixture of water and ethanol.[9] This efficient and cost-effective process has been crucial for its widespread availability.[9]

Physicochemical Properties and Iron Chelation

The therapeutic efficacy of 3-hydroxypyridin-4-one derivatives as iron chelators is intrinsically linked to their physicochemical properties, particularly their acidity (pKa) and their affinity for ferric iron (pFe³⁺). The 3-hydroxy and 4-keto groups form a bidentate chelation site that binds Fe³⁺ in a 3:1 ligand-to-metal stoichiometry, forming a stable, neutral complex that can be readily excreted.

The pFe³⁺ value is a measure of the chelator's affinity for iron at physiological pH and is a critical parameter for predicting in vivo efficacy. A higher pFe³⁺ value indicates a greater ability to sequester iron.[2] The pFe³⁺ values of various 3-hydroxypyridin-4-one derivatives have been extensively studied, with modifications to the pyridinone ring leading to significant improvements in iron binding affinity.[10]

DerivativeR1R2pKa1 (3-OH)pKa2 (ring N)pFe³⁺Reference
DeferiproneCH₃CH₃9.73.720.6[11]
CP254 (hexadentate)----27.24[12]
1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-oneC₂H₅CH(OH)CH₃--21.4[13]
1,6-dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-oneCH₃CH(OH)CH₃--21.5[13]
N-methyl amido derivative 15b-CONHCH₃--21.7[10]

Table 1: Physicochemical Properties of Selected 3-Hydroxypyridin-4-one Derivatives.

chelation cluster_0 3-Hydroxypyridin-4-one Ligands L1 L Fe Fe³⁺ L1->Fe L2 L L2->Fe L3 L L3->Fe Complex [Fe(L)₃] (Neutral Complex) Fe->Complex

Schematic of the 3:1 chelation of a ferric ion by 3-hydroxypyridin-4-one ligands.

Experimental Protocols: A Guide for the Researcher

The development and evaluation of novel 3-hydroxypyridin-4-one derivatives require robust and reproducible experimental protocols. This section provides detailed methodologies for the synthesis of a representative derivative, the isolation of the natural product mimosine, and the assessment of biological activity.

Synthesis of Deferiprone: A Step-by-Step Protocol

This protocol describes a one-pot synthesis of deferiprone from maltol and methylamine.[9]

Materials:

  • Maltol (3-hydroxy-2-methyl-4-pyrone)

  • Methylamine (40% in water)

  • Ethanol

  • Water

  • Hydrochloric acid (for pH adjustment)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Dissolve maltol in a mixture of ethanol and water in a round-bottom flask.

  • Add methylamine solution to the flask.

  • Reflux the reaction mixture with stirring for the appropriate time (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Collect the crude product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure deferiprone.

  • Characterize the final product using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy to confirm its structure and purity.

Isolation of Mimosine from Leucaena leucocephala

This protocol outlines a general procedure for the extraction and isolation of mimosine from the leaves of Leucaena leucocephala.[1][2][4][14]

Materials:

  • Fresh or dried leaves of Leucaena leucocephala

  • Ethanol (various concentrations, e.g., 30%, 50%, 70%) or water

  • Rotary evaporator

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system for analysis and purification

Procedure:

  • Grind the dried leaves into a fine powder.

  • Macerate the powdered leaves in the chosen solvent (e.g., 30% ethanol) for 24 hours at room temperature with occasional shaking.[2]

  • Filter the extract to separate the solid plant material from the liquid extract.

  • Repeat the extraction process with fresh solvent to ensure maximum recovery of mimosine.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.

  • The crude extract can be further purified by techniques such as column chromatography or preparative HPLC to isolate pure mimosine.

  • Analyze the purity of the isolated mimosine using analytical HPLC and characterize its structure using spectroscopic methods.[4]

Evaluation of Biological Activity: Tyrosinase Inhibition Assay

The 3-hydroxypyridin-4-one scaffold is also a known inhibitor of metalloenzymes, such as tyrosinase. This protocol provides a method for assessing the tyrosinase inhibitory activity of 3,4-HPO derivatives.[15][16]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

  • Phosphate buffer (pH 6.8)

  • 3-Hydroxypyridin-4-one derivative to be tested

  • Kojic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the tyrosinase enzyme, L-DOPA, test compound, and kojic acid in the phosphate buffer.

  • In a 96-well plate, add the buffer, tyrosinase enzyme, and the test compound or kojic acid to the respective wells.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

  • Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475 nm) at regular time intervals using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Expanding Horizons: Diverse Applications of 3-Hydroxypyridin-4-one Derivatives

While the primary clinical application of 3-hydroxypyridin-4-one derivatives has been in the treatment of iron overload, their unique chemical properties have opened doors to a wide range of other therapeutic areas.

  • Neurodegenerative Diseases: The ability of some 3,4-HPO derivatives to cross the blood-brain barrier has led to their investigation in neurodegenerative disorders associated with metal dysregulation, such as Parkinson's disease, Alzheimer's disease, and Friedreich's ataxia.[17][18]

  • Anticancer Agents: The iron-chelating properties of these compounds can be exploited to target the increased iron demand of cancer cells, leading to the inhibition of cell proliferation and the induction of apoptosis.[19]

  • Antimicrobial Agents: By sequestering essential metal ions like iron, 3,4-HPO derivatives can inhibit the growth of various pathogenic microorganisms.[20][21]

  • Enzyme Inhibition: As demonstrated with tyrosinase, the 3-hydroxypyridin-4-one scaffold can be a platform for the design of inhibitors for other metalloenzymes.[15]

  • Radiopharmaceuticals: The strong chelating ability of these compounds for trivalent metal ions makes them suitable for the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.

workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_vivo In Vivo & Clinical Studies Scaffold_Selection Scaffold Selection (3,4-HPO) SAR_Studies Structure-Activity Relationship (SAR) Studies Scaffold_Selection->SAR_Studies Synthesis Synthesis of New Derivatives SAR_Studies->Synthesis Physicochem Physicochemical Characterization (pKa, pFe³⁺) Synthesis->Physicochem Bio_Assays Biological Assays (e.g., Enzyme Inhibition) Physicochem->Bio_Assays Animal_Models Animal Models of Disease Bio_Assays->Animal_Models Clinical_Trials Clinical Trials Animal_Models->Clinical_Trials

A typical workflow for the development of new 3-hydroxypyridin-4-one-based therapeutic agents.

Future Perspectives

The journey of 3-hydroxypyridin-4-one derivatives is far from over. The development of more sophisticated structures, such as hexadentate chelators that can bind iron with even greater affinity and specificity, is an active area of research.[12][20][21][22][23] The conjugation of 3,4-HPO moieties to targeting ligands to deliver them to specific cells or tissues is another promising strategy. As our understanding of the role of metals in biology and disease continues to grow, the versatile 3-hydroxypyridin-4-one scaffold is poised to play an even more significant role in the development of novel therapeutics.

References

  • Rodrigues-Honda, K. C. S., Honda, M. D., Borthakur, D., & Fett-Neto, A. G. (2022). Methods of Mimosine Extraction from Leucaena leucocephala (Lam.) de Wit Leaves. Methods in Molecular Biology, 2469, 231–237. [Link]
  • Wardatun, S., Z, M., & Amir, H. (2020). Removal of Mimosine from Leucaena leucocephala (Lam.) de Wit Seeds to Increase Their Benefit. Journal of Physics: Conference Series, 1463, 012028. [Link]
  • Rodrigues-Honda, K. C. S., Honda, M. D., Borthakur, D., & Fett-Neto, A. G. (2022). Methods of Mimosine Extraction from Leucaena leucocephala (Lam.) de Wit Leaves.
  • A review on: Extraction of mimosine from Leucaena leucocephala tree & their phytochemical study and pharmacological activity. (2021). GSC Biological and Pharmaceutical Sciences, 14(3), 159-165. [Link]
  • Vogt, G. (1992). A practical method of extracting mimosine from ipil-ipil, Leucaena leucocephala, leaves and its effect on survival and growth of Penaeus monodon juveniles. SEAFDEC/AQD Institutional Repository. [Link]
  • Sabet, R., et al. (2024). Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases. Trends in Pharmaceutical Sciences, 10(1), 77-82. [Link]
  • Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2020). The simple one-step synthesis method of deferiprone (L1)
  • Zhou, T., et al. (2013). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Dalton Transactions, 42(31), 11215-11223. [Link]
  • Deferiprone – Application in Therapy and Current Clinical Research. (n.d.). Clinical Trials EU. [Link]
  • Synthesis of deferiprone-based compounds 1–5. (n.d.).
  • Sabet, R., et al. (2024). synthesis of deferiprone as a widely used iron-chelating drug for the treatment of iron-overload diseases. ISC E-journals. [Link]
  • Cantera. (n.d.).
  • Liu, Z. D., et al. (2008). Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers. Biomacromolecules, 9(5), 1463-1470. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxypyridine. PubChem. [Link]
  • Olivieri, N. F., & Brittenham, G. M. (1998). Long-term trials of deferiprone in Cooley's anemia. Annals of the New York Academy of Sciences, 850, 217-222. [Link]
  • Real examples of Graphviz. (2021, January 19). Medium. [Link]
  • Zhou, T., et al. (2013). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands.
  • Zhou, Y. J., et al. (2015). Novel 3-hydroxypyridin-4-one hexadentate ligand-based polymeric iron chelator: synthesis, characterization and antimicrobial evaluation. MedChemComm, 6(9), 1620-1625. [Link]
  • Hider, R. C., Liu, Z. D., & Piyamongkol, S. (2000). The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. Transfusion Science, 23(3), 201-209. [Link]
  • Liu, Z. D., et al. (2002). Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry, 45(3), 631-639. [Link]
  • Hoffbrand, A. V., et al. (1998).
  • Zhou, Y. J., et al. (2015). Novel 3-hydroxypyridin-4-one hexadentate ligand-based polymeric iron chelator: Synthesis, characterization and antimicrobial evaluation. King's College London Research Portal. [Link]
  • Birus, M., et al. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, 26(10), 3071. [Link]
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Dot-Guide. [Link]
  • Tyrosinase Inhibition Assay. (2023, September 21). Active Concepts. [Link]
  • DOT Language. (2024, September 28). Graphviz. [Link]
  • National Center for Biotechnology Information. (n.d.). Deferiprone. PubChem. [Link]
  • Examples. (n.d.). Graphviz. [Link]
  • Chen, W. C., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. International Journal of Molecular Sciences, 22(3), 1023. [Link]
  • Tyrosinase Inhibition Assay. (n.d.). Active Concepts. [Link]
  • Jane, L. (2011, August 17). Drawing Flow Diagrams with GraphViz. LornaJane. [Link]
  • A Quick Introduction to Graphviz. (2017, September 19). *Jamie T.`. [Link]
  • Graphviz examples. (n.d.). DevTools daily. [Link]
  • Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube. [Link]
  • Graphviz tutorial. (2021, January 14). YouTube. [Link]
  • Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz. [Link]
  • Chad. (2021, March 26). Building diagrams using graphviz. Chad's Blog. [Link]
  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]
  • Liu, Z. D., et al. (1999). Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values. Journal of Medicinal Chemistry, 42(23), 4814-4823. [Link]
  • Kontoghiorghes, G. J. (2022). The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases. International Journal of Molecular Sciences, 23(21), 13327. [Link]
  • Hider, R. C., & Hall, A. D. (1991). The inhibition of tyrosinase by pyridinones. Biochemical Society Transactions, 19(3), 297S. [Link]
  • Liu, Z. D., et al. (2001). Synthesis of 2-amido-3-hydroxypyridin-4(1H)-ones: novel iron chelators with enhanced pFe3+ values. Bioorganic & Medicinal Chemistry, 9(3), 563-573. [Link]
  • Ferrous Iron Chelating (FIC) Assay Kit. (n.d.). Zen-Bio. [Link]

Sources

In Silico Modeling of 1-(3-Hydroxypyridin-4-yl)ethanone Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive framework for the in silico investigation of 1-(3-Hydroxypyridin-4-yl)ethanone, a small molecule with potential therapeutic relevance. Recognizing that its specific biological targets are not widely established, this document outlines a dual-strategy approach applicable to both scenarios where a putative target is known and where target identification is the primary objective. By integrating pharmacophore modeling, molecular docking, and molecular dynamics simulations, this guide offers researchers and drug development professionals a robust, step-by-step methodology. The narrative emphasizes the rationale behind procedural choices, ensuring that each protocol is a self-validating system designed to produce reliable and interpretable results.

Section 1: Introduction to this compound

This compound is a heterocyclic organic compound. Its structure, featuring a pyridine ring substituted with hydroxyl and acetyl groups, presents key features for potential molecular interactions within a biological system. The 3-hydroxypyridine-4-one scaffold, a related structure, is known to be present in compounds with demonstrated antimicrobial activities, suggesting a potential avenue for therapeutic application.[1]

Physicochemical Properties

A foundational step in any in silico analysis is the characterization of the small molecule. These properties influence its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and its potential to be a viable drug candidate.

PropertyValueSource
CAS Number 30152-05-7[2]
Molecular Formula C₇H₇NO₂[2]
Molecular Weight 137.14 g/mol
InChI Key REYSBWKWFPSDDR-UHFFFAOYSA-N[3]
Canonical SMILES CC(=O)C1=C(O)C=NC=C1[2]
The Challenge: Uncovering Biological Interactions

For novel or sparsely characterized molecules like this compound, the primary challenge is to identify and characterize its interactions with protein targets.[4] In silico modeling provides a powerful, resource-efficient paradigm to predict these interactions, generate mechanistic hypotheses, and guide subsequent experimental validation.[5] This guide addresses two common starting points in a research campaign, as depicted in the logical workflow below.

start Project Start: Investigate this compound decision Is a Putative Biological Target Known? start->decision target_fishing Strategy A: Target Identification (Target Fishing) decision->target_fishing No docking_known Strategy B: Interaction Analysis (Docking & MD) decision->docking_known Yes pharma_screen Pharmacophore or Reverse Docking Screen target_fishing->pharma_screen docking_run Molecular Docking (Pose & Affinity Prediction) docking_known->docking_run target_validation Putative Target Validation & Prioritization pharma_screen->target_validation target_validation->docking_run md_sim Molecular Dynamics (Stability & Dynamics Analysis) docking_run->md_sim analysis Data Synthesis & Hypothesis Generation md_sim->analysis

Caption: Logical workflow for investigating a small molecule.

Section 2: The Integrated In Silico Modeling Workflow

A robust computational analysis relies not on a single method, but on the synergistic application of multiple techniques.[6] Each step serves to refine and validate the findings of the previous one, building a stronger, more coherent model of molecular interaction.

cluster_0 Preparation cluster_1 Screening & Prediction cluster_2 Refinement & Validation cluster_3 Analysis ligand_prep Ligand Preparation 1. Obtain 3D Structure 2. Assign Charges 3. Minimize Energy docking Molecular Docking Predicts Binding Pose & Estimates Affinity (e.g., AutoDock Vina) ligand_prep->docking pharmacophore Pharmacophore Modeling Identifies Key Features for Virtual Screening (Ligand- or Structure-Based) ligand_prep->pharmacophore protein_prep Protein Preparation 1. Obtain Structure (PDB) 2. Clean (Water, Ions) 3. Add Hydrogens 4. Protonate protein_prep->docking protein_prep->pharmacophore md Molecular Dynamics Assesses Complex Stability & Analyzes Dynamics (e.g., GROMACS) docking->md analysis Post-Hoc Analysis 1. Binding Free Energy (MM/PBSA) 2. Interaction Fingerprints 3. Visualization md->analysis

Caption: Integrated workflow for in silico small molecule analysis.

Section 3: Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is the cornerstone of structure-based drug design, used to predict binding affinity and analyze the interaction patterns at the atomic level.[8]

The "Why": Justification of Methodological Choices
  • Choice of Software (AutoDock Vina): AutoDock Vina is selected for its balance of accuracy and computational speed, making it one of the most widely used tools for academic and research purposes.[9] Its scoring function is well-validated for predicting binding affinities.

  • Receptor Preparation: The removal of water molecules and non-essential ions is critical because they can interfere with the ligand's access to the binding site. Adding polar hydrogens and assigning correct charges (e.g., Gasteiger) is essential for accurately calculating electrostatic and hydrogen bonding interactions, which are primary drivers of binding.[10]

  • Defining the Search Space (Grid Box): The grid box must encompass the entire putative binding site. A box that is too small may miss the correct binding pose, while one that is too large will needlessly increase computation time and can decrease prediction accuracy. If a co-crystallized ligand is present, its location is the ideal center for the grid box.

Protocol: Step-by-Step Molecular Docking

This protocol provides a generalized workflow using AutoDock Tools (ADT) for preparation and AutoDock Vina for the docking calculation.[11]

  • Protein Preparation:

    • Step 1: Load the receptor PDB file into AutoDock Tools.

    • Step 2: Remove water molecules (Edit > Delete Water).

    • Step 3: Add polar hydrogens (Edit > Hydrogens > Add > Polar Only).

    • Step 4: Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).

    • Step 5: Save the prepared protein in PDBQT format (Grid > Macromolecule > Choose).

  • Ligand Preparation:

    • Step 1: Load the this compound structure (e.g., from a MOL or SDF file) into ADT.

    • Step 2: Detect the torsional root and define rotatable bonds (Ligand > Torsion Tree > Detect Root).

    • Step 3: Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).

  • Grid Box Generation:

    • Step 1: Open the Grid Box tool in ADT (Grid > Grid Box).

    • Step 2: Center the grid box on the active site of the protein. Adjust the dimensions to ensure it covers all key residues of the binding pocket.

    • Step 3: Record the center coordinates and dimensions.

  • Running AutoDock Vina:

    • Step 1: Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand, the grid box center and dimensions, and the output file name.

    • Step 2: Execute Vina from the command line: vina --config conf.txt --log log.txt.

Data Interpretation: Analyzing Docking Results

The output from Vina provides several predicted binding poses, each with a corresponding binding affinity score in kcal/mol.

  • Binding Affinity: The more negative the score, the stronger the predicted binding. A score below -6.0 kcal/mol is generally considered a promising starting point.

  • Pose Analysis: The top-ranked pose (lowest energy) should be visually inspected using software like PyMOL or UCSF Chimera.[9] Key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues should be analyzed. This analysis validates the plausibility of the predicted binding mode.

PoseBinding Affinity (kcal/mol)Interacting Residues (Hypothetical)Interaction Type
1-8.2TYR 150, SER 210H-Bond, Pi-Stacking
2-7.9LEU 180, PHE 212H-Bond, Hydrophobic
3-7.5TRP 95, ASP 148H-Bond, Hydrophobic

Section 4: Molecular Dynamics Simulation: Validating Stability

While docking provides a valuable static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex in a simulated physiological environment.[12][13] This step is crucial for validating the docking pose and understanding how the complex behaves over time.[14]

The "Why": Rationale for MD Simulation
  • Complex Stability: A key question after docking is whether the predicted pose is stable. MD simulations can reveal if the ligand remains in the binding pocket or if it dissociates over the simulation time.

  • Conformational Flexibility: Proteins are not rigid structures. MD allows both the protein and the ligand to move, providing insights into induced-fit effects and conformational changes that may occur upon binding.[13]

  • Refining Interaction Analysis: MD simulations can identify persistent interactions (e.g., hydrogen bonds that are maintained for a high percentage of the simulation time) that are more likely to be significant for binding than transient ones.

Protocol: GROMACS Workflow for Protein-Ligand Simulation

This protocol outlines the key stages of an MD simulation using GROMACS, a widely-used simulation engine.[15]

  • System Preparation:

    • Step 1: Combine the protein (from docking) and the ligand PDB files into a single complex file.

    • Step 2: Generate a topology for the ligand using a tool like CGenFF or ACPYPE, as standard force fields (e.g., CHARMM, AMBER) do not contain parameters for all small molecules.[15]

    • Step 3: Merge the protein and ligand topologies.

    • Step 4: Create a simulation box, solvate it with a water model (e.g., TIP3P), and add ions to neutralize the system.

  • Simulation Execution:

    • Step 1: Energy Minimization: Remove any steric clashes or unfavorable geometries in the initial system.

    • Step 2: NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant, allowing the solvent to equilibrate around the protein-ligand complex. Position restraints are typically applied to the complex.

    • Step 3: NPT Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 bar), allowing the density of the system to reach the correct value.

    • Step 4: Production MD: Run the simulation for the desired length of time (e.g., 100 ns) without restraints to collect trajectory data for analysis.

Key Analyses for Validation
  • Root Mean Square Deviation (RMSD): Plotting the RMSD of the protein backbone and the ligand over time is the primary indicator of stability. A stable system is indicated by the RMSD plot reaching a plateau.

  • Root Mean Square Fluctuation (RMSF): This analysis reveals the fluctuation of individual residues or atoms around their average position.[14] High RMSF values in the binding site can indicate instability, while flexibility in loop regions is common.

  • Interaction Analysis: Tools within GROMACS can be used to track the number of hydrogen bonds between the ligand and protein throughout the simulation, providing a quantitative measure of this key interaction.

Section 5: References

  • Adv. Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions.

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. RSC Advances.

  • Lead Sciences. This compound.

  • ResearchGate. (2022). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.

  • ijarsct. (2024). Pharmacophore Modeling in Computational Drug Design: A Critical Review.

  • Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry.

  • Langer, T., & Krovat, A. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery.

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments.

  • Sigma-Aldrich. This compound.

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.

  • ResearchGate. (2021). (PDF) Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.

  • University of Naples Federico II. Molecular Docking Tutorial.

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex.

  • Sigma-Aldrich. This compound | 30152-05-7.

  • Springer. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction.

  • Sigma-Aldrich. 1-(3-hydroxypyridin-4-yl)ethan-1-one | 30152-05-7.

  • Longdom Publishing. Developing In Silico Models of Protein-Protein Interactions (PPIs).

  • MDPI. (2020). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery.

  • Gholampour, Z., et al. (2024). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. PubMed.

Sources

Methodological & Application

Experimental protocol for 1-(3-Hydroxypyridin-4-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Protocol for the Synthesis of 1-(3-Hydroxypyridin-4-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of a Key Pyridine Intermediate

This compound (CAS No: 30152-05-7) is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1] Its structure, featuring a 3-hydroxypyridine core, is found in various biologically active molecules, including compounds investigated as inhibitors of catechol-O-methyltransferase (COMT) for Parkinson's disease treatment and as potent iron chelating agents.[2][3] The presence of three distinct functional groups—a ketone, a phenol, and a pyridine nitrogen—offers multiple handles for further chemical modification, making it a valuable synthon for library generation in drug discovery programs.[4]

Direct acylation of the 3-hydroxypyridine ring, for instance via Friedel-Crafts reaction, is often challenging. The pyridine nitrogen acts as a Lewis base, readily complexing with the Lewis acid catalyst, which deactivates the aromatic ring towards electrophilic substitution.[5][6] Therefore, a more robust and reproducible synthetic strategy is required.

This application note details a validated two-step protocol for the synthesis of this compound, commencing from the commercially available 3-hydroxypyridine-4-carboxaldehyde. The methodology involves a nucleophilic addition of a methyl group using a Grignard reagent, followed by a selective oxidation of the resulting secondary alcohol. This approach circumvents the difficulties of direct ring acylation and provides a reliable route to the target compound in high purity.

Overall Reaction Scheme

Step 1: Grignard Reaction

3-Hydroxypyridine-4-carboxaldehyde reacts with methylmagnesium bromide to form the intermediate, 1-(3-Hydroxypyridin-4-yl)ethanol.

Step 2: Oxidation

The secondary alcohol intermediate is oxidized to the target ketone, this compound.

Mechanistic Rationale

The synthetic pathway is predicated on two fundamental and well-established organic transformations:

  • Grignard Reagent Addition: The Grignard reagent, methylmagnesium bromide (CH₃MgBr), serves as a potent source of the nucleophilic methyl carbanion (CH₃⁻).[7] The carbon atom of the aldehyde group in 3-hydroxypyridine-4-carboxaldehyde is electrophilic due to the polarization of the C=O double bond. The reaction proceeds via the nucleophilic attack of the methyl group on this electrophilic carbonyl carbon.[8] This step forms a new carbon-carbon bond and results in a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the secondary alcohol, 1-(3-hydroxypyridin-4-yl)ethanol.[9] The use of an anhydrous ether solvent like tetrahydrofuran (THF) is critical, as Grignard reagents react violently with protic solvents such as water.[7][10]

  • Selective Oxidation: The secondary alcohol formed in the first step is selectively oxidized to the corresponding ketone. Manganese dioxide (MnO₂) is an effective and mild oxidizing agent for this transformation, particularly for allylic and benzylic-type alcohols.[11] The reaction is a heterogeneous process where the alcohol is adsorbed onto the surface of the MnO₂, and oxidation occurs, followed by the desorption of the ketone product. This method is advantageous as it often minimizes over-oxidation to carboxylic acids and simplifies product purification.[12]

Experimental Protocol Workflow

The following diagram outlines the complete experimental workflow, from initial setup to final product isolation.

G cluster_prep Preparation cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation cluster_purification Purification & Analysis P1 Dry Glassware (Oven, >120°C) P2 Assemble Apparatus under Inert Gas (N2/Ar) P1->P2 S1_1 Dissolve Aldehyde in Anhydrous THF P2->S1_1 S1_2 Cool to 0°C (Ice Bath) S1_1->S1_2 S1_3 Slowly Add MeMgBr Solution S1_2->S1_3 S1_4 Warm to RT Stir for 2h S1_3->S1_4 S1_5 Quench Reaction (Sat. aq. NH4Cl) S1_4->S1_5 S1_6 Extract with EtOAc S1_5->S1_6 S1_7 Dry & Evaporate Solvent S1_6->S1_7 S2_1 Dissolve Alcohol in Dichloromethane S1_7->S2_1 S2_2 Add Activated MnO2 S2_1->S2_2 S2_3 Reflux for 12h (Monitor by TLC) S2_2->S2_3 S2_4 Cool to RT S2_3->S2_4 S2_5 Filter through Celite® S2_4->S2_5 S2_6 Evaporate Solvent S2_5->S2_6 PU1 Purify via Column Chromatography S2_6->PU1 PU2 Characterize Product (NMR, MS, mp) PU1->PU2

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1-(3-Hydroxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3-Hydroxypyridin-4-yl)ethanone. The method is designed for researchers, scientists, and drug development professionals requiring accurate purity assessment and quantification of this key chemical intermediate. The protocol has been developed based on the physicochemical properties of the analyte and is validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] This document provides a comprehensive guide covering method development rationale, detailed experimental protocols, and a complete method validation framework.

Introduction and Scientific Rationale

This compound (CAS No: 30152-05-7) is a substituted pyridine derivative recognized as a useful research chemical and a potential building block in the synthesis of more complex molecules, including pharmaceutically active compounds.[3] Its molecular structure, featuring a polar hydroxypyridine ring and a ketone functional group, makes it amenable to analysis by reversed-phase liquid chromatography.

The development of a precise and accurate analytical method is paramount for ensuring the quality, purity, and stability of the compound. A validated HPLC method provides the necessary confidence in data used for quality control, process monitoring, and stability testing. The presence of impurities, arising from the synthetic route or degradation, can significantly impact the safety and efficacy of final products, making their detection and quantification critical.[4]

This method was systematically developed by considering the analyte's properties. Reversed-phase chromatography was selected as the most suitable separation technique due to its versatility and effectiveness for moderately polar organic molecules.[5][6] The mobile phase composition and pH are controlled to ensure symmetrical peak shape and reproducible retention. UV detection is employed, leveraging the chromophoric nature of the aromatic pyridine ring.

Analyte Physicochemical Properties

PropertyValueSource(s)
Chemical Name This compound[7]
Synonym(s) 1-(3-hydroxy-4-pyridinyl)ethanone[8]
CAS Number 30152-05-7[7]
Molecular Formula C₇H₇NO₂[7]
Molecular Weight 137.14 g/mol [8]
Appearance Powder / Solid
Melting Point 52-54 °C
Typical Purity ≥97%[7][8]
Storage Conditions Room Temperature, Inert Atmosphere[7][8]

Recommended HPLC Method and Protocol

This section provides the detailed, optimized parameters for the analysis of this compound.

Chromatographic Conditions
ParameterConditionRationale
Instrument HPLC system with UV/PDA DetectorStandard equipment for this type of analysis.
Column C18, 4.6 x 150 mm, 5 µmA C18 stationary phase provides excellent retention and separation for this analyte.
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (25:75, v/v)The buffer at pH 3.0 ensures the pyridine nitrogen is protonated, leading to a single ionic species and improved peak symmetry. Acetonitrile provides appropriate elution strength.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 272 nmOptimal wavelength for detecting the analyte based on its UV absorbance profile. This should be confirmed by running a UV scan on a photodiode array (PDA) detector.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Run Time 10 minutesSufficient time to elute the main peak and any potential early-eluting impurities.
Step-by-Step Experimental Protocol

A. Mobile Phase Preparation (1 L)

  • Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1 L of HPLC-grade water.

  • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter.

  • Prepare the final mobile phase by mixing 250 mL of acetonitrile with 750 mL of the prepared phosphate buffer.

  • Degas the mobile phase by sonication or helium sparging before use.

B. Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • This stock solution has a concentration of 100 µg/mL.

C. Sample Preparation

  • Accurately weigh an amount of the sample powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

D. System Suitability Testing (SST) Before starting the analysis, the system's performance must be verified.

  • Inject the standard solution (100 µg/mL) five times.

  • Calculate the following parameters from the chromatograms:

    • Tailing Factor (Asymmetry Factor): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • % Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.[9]

E. Analysis Workflow

  • Perform the SST as described above.

  • If SST passes, inject a blank (mobile phase) to ensure no carryover.

  • Inject the standard solution once.

  • Inject the prepared sample solutions.

  • Inject the standard solution again after a series of sample injections (e.g., every 6-10 samples) to check for system drift.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SST System Suitability Test (SST) MobilePhase->SST Standard Standard Solution Preparation Standard->SST Sample Sample Solution Preparation Analysis Sample Analysis Sample->Analysis Blank Blank Injection SST->Blank If Pass Blank->Analysis Integration Peak Integration & Identification Analysis->Integration Calculation Quantification (Purity/Assay) Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC Analysis Workflow from Preparation to Reporting.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH Q2(R2) guidelines.[2][10] Validation ensures the method is reliable, reproducible, and accurate.[1][5]

Validation_Logic Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Core Parameters for HPLC Method Validation.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, standard, and sample. Perform forced degradation (acid, base, peroxide, heat, light) to ensure no interference at the analyte's retention time.Peak is pure (PDA detector). No co-elution from placebo or degradation products.
Linearity Analyze 5-7 concentration levels from LOQ to 150% of the target concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range Derived from linearity, accuracy, and precision data.[10]Typically 80% to 120% of the test concentration.
Accuracy Analyze samples spiked with the analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Calculate % recovery.Mean recovery between 98.0% and 102.0% at each level.
Precision Repeatability: 6 sample preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst/instrument.%RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD Signal-to-Noise ratio of 3:1 or statistical calculation.The lowest concentration that can be detected.
LOQ Signal-to-Noise ratio of 10:1 or statistical calculation.The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness Deliberately vary method parameters (flow rate ±10%, temp ±2°C, mobile phase pH ±0.2, organic phase composition ±2%).System suitability parameters must pass. Peak retention and area should not significantly change.

Conclusion

The RP-HPLC method presented in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound. The detailed protocol for analysis and validation provides a comprehensive framework for implementation in a quality control or research laboratory. Adherence to these protocols will ensure the generation of scientifically sound and defensible analytical data.

References

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • This compound - Lead Sciences. (n.d.). Lead Sciences.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation (ICH).
  • 1-[3-(Pyridin-4-ylmethoxy)phenyl]ethanone. (n.d.). PubChem.
  • Liu, D. Y., Liu, Z. D., Lu, S. L., & Hider, R. C. (1999). Liquid extraction and ion-pair HPLC for determination of hydrophilic 3-hydroxypyridin-4-one iron chelators. Journal of Pharmaceutical and Biomedical Analysis, 21(4), 759-765.
  • Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Li, Z., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041.

Sources

Application Note: A Guide to the Use of 1-(3-Hydroxypyridin-4-yl)ethanone in In Vitro Iron Chelation Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(3-Hydroxypyridin-4-yl)ethanone in iron chelation assays. Iron overload is a significant clinical issue in various pathologies, necessitating the development of effective iron-chelating agents.[1][2][3] this compound belongs to the 3-hydroxypyridin-4-one (3,4-HP) class of compounds, which are recognized for their potent and selective iron(III)-chelating capabilities.[4][5][6][7] This application note details the underlying principles of iron chelation by this compound class and provides a validated, step-by-step protocol for its evaluation using the Chrome Azurol S (CAS) assay, a widely accepted spectrophotometric method.[8][9][10]

Introduction: The Significance of Iron Chelation

Iron is an essential element for numerous physiological processes, including oxygen transport and DNA synthesis.[11] However, its high reactivity can lead to the generation of harmful free radicals, making tight regulation of iron levels critical.[12][13] Iron overload, a condition resulting from excessive iron accumulation in tissues and organs, can lead to severe complications like heart failure, cirrhosis, and diabetes.[1][3][14] This condition is often a consequence of genetic disorders or repeated blood transfusions required for treating conditions like thalassemia and sickle cell disease.[1][3]

Chelation therapy is the primary treatment for managing iron overload.[1][14][15] It involves the administration of compounds that bind to excess iron, forming stable, non-toxic complexes that can be excreted from the body.[1][12][16] The development of orally active and highly selective iron chelators is a major goal in medicinal chemistry.

The Chelator: this compound

This compound is a member of the 3-hydroxypyridin-4-one (3,4-HP) family.[17] This class of compounds is characterized by a heterocyclic ring with a hydroxyl and a ketone group in an ortho position, which confers a high affinity and selectivity for ferric iron (Fe³⁺).[5][6]

Mechanism of Iron Chelation: The 3,4-HP scaffold acts as a bidentate ligand, meaning that one molecule can form two bonds with a single iron ion. To satisfy the coordination sphere of a ferric ion, three molecules of a 3,4-HP ligand bind to one Fe³⁺ ion, forming a stable 3:1 neutral complex.[12][16][18] This complex formation effectively sequesters the reactive iron, preventing it from participating in damaging redox reactions and facilitating its excretion.[12] The well-known oral iron chelator Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) shares this core structure and mechanism of action.[16][18]

Caption: Mechanism of Fe³⁺ chelation by 3,4-HP ligands like HPE.

The Assay: Chrome Azurol S (CAS) Method

The Chrome Azurol S (CAS) assay is a universal, colorimetric method for detecting and quantifying iron-chelating agents, often referred to as siderophores in microbiology.[8][9][10]

Principle of the CAS Assay: The assay is based on the principle of iron competition.[8] The CAS assay solution is a ternary complex formed between the dye Chrome Azurol S, ferric iron (Fe³⁺), and a cationic detergent like hexadecyltrimethylammonium bromide (HDTMA).[8][10] This complex is intensely blue, with a maximum absorbance at approximately 630 nm.[19][20] When a compound with a higher affinity for iron, such as this compound, is introduced, it removes the iron from the CAS dye complex.[9][10][20] The release of the free CAS dye results in a color change from blue to orange/yellow, and a corresponding decrease in absorbance at 630 nm.[9][10][19] This change in absorbance is directly proportional to the chelating activity of the test compound.

CAS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_CAS Prepare CAS Assay Solution (Blue Complex) Mix Mix CAS Solution with Test Compound/Controls in a 96-well plate Prep_CAS->Mix Prep_Test Prepare Serial Dilutions of this compound Prep_Test->Mix Prep_Control Prepare Positive (Deferiprone) & Negative (Solvent) Controls Prep_Control->Mix Incubate Incubate at Room Temp (e.g., 20-30 min) Mix->Incubate Measure Measure Absorbance at ~630 nm Incubate->Measure Calculate Calculate % Iron Chelation Activity Measure->Calculate Determine Determine IC₅₀ Value Calculate->Determine

Caption: Experimental workflow for the quantitative CAS assay.

Detailed Protocol: Quantitative Liquid CAS Assay

This protocol allows for the spectrophotometric quantification of the iron-chelating activity of this compound.

4.1 Materials and Reagents

  • This compound (Test Compound)

  • Deferiprone (Positive Control)

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Hydrochloric acid (HCl), 10 mM

  • Solvent for test compound (e.g., DMSO, Methanol, or water)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 630 nm

  • Acid-washed glassware to minimize iron contamination[21]

4.2 Preparation of CAS Assay Shuttle Solution

This solution should be prepared fresh for optimal performance.

  • PIPES Buffer (0.5 M, pH 6.8): Dissolve 15.1 g of PIPES in 80 mL of deionized water. Adjust the pH to 6.8 with 5 M NaOH. Bring the final volume to 100 mL. Note: PIPES will not dissolve fully until the pH is adjusted upwards.[10]

  • Fe-CAS Indicator Solution:

    • Solution A: Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • Solution B: Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Solution C: Dissolve 73 mg of HDTMA in 40 mL of deionized water.

  • Mixing: While stirring vigorously, slowly add Solution B to Solution A. The color will change. Then, slowly add Solution C to the mixed A+B solution. The final solution should be a dark, clear blue.[8] Autoclave this final Fe-CAS Indicator Solution and store it in a dark, plastic bottle at 4°C.

  • Final CAS Assay Shuttle Solution: Just before use, mix 60 mL of the PIPES buffer with 10 mL of the Fe-CAS Indicator Solution. This is the working shuttle solution.

4.3 Experimental Procedure

  • Prepare Test Compound Stock: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent.

  • Prepare Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations for testing (e.g., 1 µM to 1000 µM). Prepare equivalent dilutions of the positive control (Deferiprone) and the solvent (negative control).

  • Assay Plate Setup: In a 96-well plate, add 100 µL of the CAS Assay Shuttle Solution to each well.

  • Add Samples: Add 10 µL of each dilution of the test compound, positive control, and negative control to the appropriate wells. The final volume in each well will be 110 µL.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Measurement: Measure the absorbance of each well at 630 nm using a microplate reader.

4.4 Data Analysis and Interpretation

The iron-chelating activity is calculated as a percentage relative to the negative control.

Formula: % Chelation Activity = [(Abs_control - Abs_sample) / Abs_control] * 100

Where:

  • Abs_control is the absorbance of the negative control (CAS solution + solvent).

  • Abs_sample is the absorbance of the test sample (CAS solution + test compound).

Plot the % Chelation Activity against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the compound required to achieve 50% of the maximum chelation activity.

Table 1: Example Data and Calculation for IC₅₀ Determination

Concentration (µM)Log(Concentration)Absorbance (630 nm)% Chelation Activity
Negative Control N/A0.8500.0
100.8124.5
50.700.69518.2
101.000.55334.9
20 (IC₅₀) 1.30 0.425 50.0
501.700.21175.2
1002.000.10587.6
5002.700.09089.4
Positive Control (Deferiprone 100 µM) N/A0.09588.8

Self-Validation and Quality Control

To ensure the trustworthiness and reproducibility of the results, the following checks should be integrated into the experimental design:

  • Positive Control: Always include a known iron chelator like Deferiprone or EDTA. The IC₅₀ value obtained for the positive control should be consistent with historical data and literature values, validating the assay's performance.

  • Negative Control: The solvent control is crucial for calculating the % chelation activity and ensuring that the solvent itself does not interfere with the assay.

  • Linearity and Range: The dose-response curve should exhibit a clear sigmoidal shape. The IC₅₀ should fall within the linear range of the curve.

  • Precision and Accuracy: The assay should be validated for intra-assay and inter-assay precision.[11][22][23] Replicate wells within the same plate (intra-assay) and results from different days (inter-assay) should show low variability (RSD% < 15%).[22]

Conclusion

This compound represents a promising scaffold for the development of novel iron-chelating agents. The Chrome Azurol S assay provides a robust, sensitive, and high-throughput method for evaluating its efficacy in vitro. By following the detailed protocol and incorporating the principles of self-validation outlined in this note, researchers can generate reliable and reproducible data to advance the study of this and other potential iron chelators.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Deferiprone?
  • Benchchem. (2025). Application Notes: Chrome Azurol S (CAS) Assay Protocol for Achromobactin Detection.
  • Hider, R. C., Liu, Z. D., & Piyamongkol, S. (2000). The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. Transfusion Science, 23(3), 201-209.
  • ResearchGate. (n.d.). Deferoxamine, deferiprone, and deferasirox mechanism of action in the management of iron overload.
  • Macsen Labs. (n.d.). Deferiprone | Mechanism of Action, Uses & Side effects.
  • Iron Disorders Institute. (n.d.). Chelation Therapy.
  • Elalfy, M. S., Adly, A., Awad, H., & Tarif, M. (2015). Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia. Therapeutic Advances in Hematology, 6(4), 199-211.
  • Northern California Comprehensive Thalassemia Center. (n.d.). Iron Overload and Chelation Therapy.
  • Semantic Scholar. (n.d.). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance.
  • National Center for Biotechnology Information. (n.d.). IRON OVERLOAD AND CHELATION - Guidelines for the Management of Transfusion-Dependent β-Thalassaemia (TDT).
  • Hider, R. C., et al. (2000). The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. Semantic Scholar.
  • National Center for Biotechnology Information. (n.d.). Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays.
  • MDPI. (2021, November 30). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance.
  • National Center for Biotechnology Information. (n.d.). Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones.
  • National Center for Biotechnology Information. (n.d.). Use of Blue Agar CAS Assay for Siderophore Detection.
  • Royal Society of Chemistry. (n.d.). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands.
  • Sandwell and West Birmingham Hospitals NHS Trust. (n.d.). Chelation therapy for iron overload.
  • ResearchGate. (n.d.). Accuracy levels for the analytical validation of iron ion chelating quantification method with EDTA.
  • Protocols.io. (2025, September 11). Siderophore Detection assay.
  • Cleveland Clinic. (2025, August 12). Hemochromatosis (Iron Overload): Symptoms & Treatment.
  • Royal Society of Chemistry. (n.d.). A new tripodal-3-hydroxy-4-pyridinone for iron and aluminium sequestration: synthesis, complexation and in vivo studies.
  • ResearchGate. (n.d.). Chrome azurol S (CAS) assay for the detection of iron-binding capabilities.
  • Protocols.io. (2017, June 10). Chrome Azural S (CAS) Plate Assay for Iron-Binding Compounds.
  • ResearchGate. (2022, May 17). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation.
  • National Center for Biotechnology Information. (n.d.). Oral iron chelation with deferiprone.
  • ResearchGate. (2025, August 7). Universal CAS assay for the detection and determination of siderophores.
  • Semantic Scholar. (n.d.). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation.
  • Benchchem. (2025). Validation of Brasilin as a Specific Iron Chelator: A Comparative Guide.
  • ResearchGate. (2017, June 19). Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds V.2.
  • Protocols.io. (2017, June 19). Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds.
  • Veritati. (n.d.). DESIGN OF NOVEL 3-HYDROXY-4-PYRIDINONE IRON CHELATORS TO FIGHT MYCOBACTERIUM INFECTION.
  • Semantic Scholar. (n.d.). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation.
  • Benchchem. (2025). Technical Support Center: CAS Assay for Siderophore Quantification.
  • FREDI. (n.d.). L1 (1,2-dimethyl-3-hydroxypyrid-4-one) for oral iron chelation in patients with beta-thalassaemia major.
  • SPECTROPHOTOMETRIC DETERMINATION OF IRON. (n.d.).
  • National Center for Biotechnology Information. (1992, January 1). Origin and fate of iron mobilized by the 3-hydroxypyridin-4-one oral chelators: studies in hypertransfused rats by selective radioiron probes of reticuloendothelial and hepatocellular iron stores.
  • National Center for Biotechnology Information. (n.d.). Oral iron chelation with 1,2-dimethyl-3-hydroxypyrid-4-one (L1) in iron loaded thalassemia patients.
  • National Center for Biotechnology Information. (1987, June 6). 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload.
  • National Center for Biotechnology Information. (n.d.). Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers.
  • Truman State University. (2017, January 9). Spectrophotometric Determination of Iron.
  • Clinivex. (n.d.). CAS 30152-05-7 | this compound Supplier.
  • MDPI. (n.d.). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron.
  • ResearchGate. (n.d.). Spectrophotometric Determination of Iron.
  • Sigma-Aldrich. (n.d.). 1-(3-hydroxypyridin-4-yl)ethan-1-one.
  • Lead Sciences. (n.d.). This compound.
  • Thermo Fisher Scientific. (n.d.). Spectrophotometric Determination of Trace Iron in Solution.
  • National Center for Biotechnology Information. (n.d.). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction.

Sources

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 1-(3-Hydroxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Profile of 1-(3-Hydroxypyridin-4-yl)ethanone

This compound is a chemical compound with a hydroxypyridinone scaffold.[1][2][3] Derivatives of 3-hydroxypyridin-4-ones are recognized for their potent iron-chelating properties, a characteristic that is being explored for various therapeutic applications.[4][5][6][7] However, the ability to chelate essential metal ions can also be a source of cellular toxicity. The disruption of iron homeostasis can interfere with critical enzymatic processes, potentially leading to the generation of reactive oxygen species and subsequent cell death. Therefore, a thorough evaluation of the cytotoxic potential of this compound is a critical step in its preclinical safety assessment and in understanding its mechanism of action.

This guide provides a comprehensive framework for assessing the cytotoxicity of this compound using a multi-parametric approach. We will detail robust, cell-based assays that interrogate different aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis. By employing a combination of these assays, researchers can obtain a more complete and nuanced understanding of the compound's cytotoxic effects.

The Rationale for a Multi-Assay Approach

A single cytotoxicity assay provides only one perspective on cell death. To build a comprehensive cytotoxic profile, it is essential to utilize a panel of assays that measure distinct cellular parameters. This strategy allows for the differentiation between various modes of cell death, such as necrosis and apoptosis, and provides a more complete picture of the compound's effects.

Here, we will focus on three cornerstone assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.[8][9][10]

  • LDH Release Assay: To measure the release of lactate dehydrogenase (LDH) as an indicator of compromised membrane integrity, a hallmark of necrosis.[11][12][13][14][15]

  • Caspase-3/7 Activity Assay: To quantify the activity of key executioner caspases, providing a specific measure of apoptosis.[16][17][18][19]

G cluster_assays Multi-Assay Cytotoxicity Assessment MTT MTT Assay (Metabolic Activity) Result Comprehensive Cytotoxic Profile MTT->Result LDH LDH Release Assay (Membrane Integrity) LDH->Result Caspase Caspase-3/7 Assay (Apoptosis) Caspase->Result Compound This compound CellCulture Cultured Cells Compound->CellCulture Treatment CellCulture->MTT CellCulture->LDH CellCulture->Caspase

Caption: Workflow for a multi-assay approach to cytotoxicity testing.

Cell Line Selection and Culture

The choice of cell line is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[20][21][22][23] For initial screening of a compound with a novel mechanism, a panel of cell lines from different tissue origins is recommended.

  • Initial Screening:

    • HeLa (Human Cervical Adenocarcinoma): A robust and widely used cell line. Studies on related hydroxypyridinone derivatives have utilized HeLa cells.[4][5][6]

    • HepG2 (Human Hepatocellular Carcinoma): Represents a liver model, which is a primary site of drug metabolism and potential toxicity.[21]

    • K562 (Human Myelogenous Leukemia): A suspension cell line that has also been used for testing hydroxypyridinone derivatives.[4][5][6]

    • HEK293 (Human Embryonic Kidney): Often used as a model for normal, non-cancerous cells to assess selective toxicity.[21][24]

Cells should be cultured in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. It is crucial to use cells in the exponential growth phase for all experiments to ensure reproducibility.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity.[8][9][10][25] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[8][10] The amount of formazan produced is proportional to the number of living cells.[9]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (cells treated with the same concentration of solvent used to dissolve the compound) and untreated controls (cells in medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from cells with damaged plasma membranes.[11][14][15] LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis.[14][26]

Materials:

  • 96-well flat-bottom plates

  • Treated cell cultures from the primary experiment

  • LDH cytotoxicity assay kit (commercially available kits from suppliers like Promega, Thermo Fisher Scientific, or Abcam are recommended for their reliability and standardized reagents).[11][12][15]

  • Microplate reader

Procedure:

  • Sample Collection: After the desired incubation period with this compound, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well.

  • Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reagent mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

Controls for Data Normalization:

  • Spontaneous LDH Release: Supernatant from untreated cells.

  • Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided in the kit).

  • Background Control: Culture medium without cells.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures the activities of caspase-3 and -7, key biomarkers of apoptosis.[16][18] The assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity and cell lysis.[16] Cleavage of the substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.

Materials:

  • 96-well white-walled, clear-bottom plates

  • Caspase-Glo® 3/7 Assay System (or a similar commercially available kit).[16][17][19]

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a white-walled 96-well plate as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results are typically expressed as fold-change in caspase activity compared to the vehicle control.

G cluster_workflow Experimental Workflow cluster_assays Perform Assays start Seed Cells in 96-well Plate treat Treat with Compound (Serial Dilutions) start->treat incubate Incubate (24, 48, 72h) treat->incubate MTT MTT Assay (Add MTT, Solubilize) incubate->MTT LDH LDH Assay (Collect Supernatant) incubate->LDH Caspase Caspase Assay (Add Reagent) incubate->Caspase read Measure Signal (Absorbance/Luminescence) MTT->read LDH->read Caspase->read analyze Data Analysis (Calculate % Viability/ % Cytotoxicity/Fold Change) read->analyze end Determine IC50 & Mechanism analyze->end

Caption: A generalized workflow for the described cytotoxicity assays.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example Cytotoxicity Data for this compound in HeLa Cells (48h Treatment)

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (Fold Change)
0 (Vehicle)100 ± 4.50 ± 2.11.0 ± 0.2
198 ± 5.12.5 ± 1.81.2 ± 0.3
1085 ± 6.210.3 ± 3.52.5 ± 0.5
5052 ± 7.835.6 ± 5.14.8 ± 0.7
10025 ± 4.965.2 ± 6.83.1 ± 0.6
20010 ± 3.288.9 ± 7.21.5 ± 0.4

Interpretation of Example Data:

  • The dose-dependent decrease in cell viability (MTT) and increase in cytotoxicity (LDH) indicate that the compound is toxic to HeLa cells.

  • The increase in caspase-3/7 activity at lower to mid-concentrations suggests the induction of apoptosis.

  • The subsequent decrease in caspase activity at the highest concentrations, coupled with a sharp increase in LDH release, may indicate a shift towards a necrotic cell death mechanism at high doses.

Troubleshooting and Best Practices

  • Compound Solubility: Ensure that this compound is fully dissolved in the chosen solvent and does not precipitate in the culture medium.[27] Perform a solubility test prior to the main experiment.

  • Solvent Effects: The concentration of the solvent (e.g., DMSO) should be kept constant across all treatment groups and should not exceed a non-toxic level (typically <0.5%).

  • Cell Density: Optimize cell seeding density to ensure that cells are in a logarithmic growth phase throughout the experiment and that the assay signal is within the linear range of detection.

  • Assay Interference: Some compounds can interfere with the chemistry of the assays. For example, compounds with reducing properties can interfere with the MTT assay. It is advisable to run appropriate controls, such as adding the compound to cell-free medium, to check for interference.

Conclusion

This application note provides a detailed and scientifically grounded framework for evaluating the cytotoxicity of this compound. By employing a combination of assays that measure metabolic activity, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the compound's cytotoxic potential and its primary mechanism of inducing cell death. This multi-parametric approach is essential for the robust preclinical assessment of novel chemical entities.

References

  • Elabscience. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. [Link]
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • CLYTE Technologies.
  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 403–404. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]
  • ResearchGate. (2019). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]
  • protocols.io. (2024). Cytotoxicity Assay Protocol. [Link]
  • Bentham Science Publishers. (2019). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. [Link]
  • JoVE. (2022). Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]
  • Saghaie, L., et al. (2013). Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines. Research in Pharmaceutical Sciences, 8(3), 185–195. [Link]
  • ResearchGate. (2013). (PDF) Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines. [Link]
  • Saghaie, L., et al. (2013). Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines. Research in Pharmaceutical Sciences, 8(3), 185–195. [Link]
  • N, K., et al. (2018). Physiochemical characterization and cytotoxicity evaluation of mercury-based formulation for the development of anticancer therapeuticals. PLOS ONE, 13(4), e0195800. [Link]
  • Lead Sciences. This compound. [Link]
  • Lepri, E., et al. (1993). In vitro cytotoxic activity of an N-hydroxypyridine-2-thione derivative. Arzneimittelforschung, 43(3), 381–383. [Link]
  • Liu, Z. D., et al. (2001). Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase. Biochemical Pharmacology, 61(3), 285–290. [Link]
  • Lee, H. J., et al. (2002). Mode of action of 4-hydroxyphenylpyruvate dioxygenase inhibition by triketone-type inhibitors. Journal of Medicinal Chemistry, 45(10), 2110–2119. [Link]
  • National Center for Biotechnology Information. 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one. PubChem Compound Summary for CID 71750699. [Link]

Sources

Application Notes and Protocols for In Vivo Studies of 1-(3-Hydroxypyridin-4-yl)ethanone in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1-(3-Hydroxypyridin-4-yl)ethanone as an Iron Chelator

This compound is a member of the hydroxypyridinone class of chemical compounds. Structurally, it features a pyridine ring with a hydroxyl group at the 3-position and an acetyl group at the 4-position. This arrangement of functional groups, particularly the α-keto-hydroxyl moiety, confers the ability to act as a bidentate ligand, forming stable complexes with metal ions. Of particular therapeutic interest is its potential as an iron chelator.

Iron is an essential element for numerous physiological processes, but its excess can be highly toxic, catalyzing the formation of reactive oxygen species and leading to cellular damage.[1][2] Iron overload is a pathological condition that can arise from genetic disorders such as hemochromatosis, or as a consequence of repeated blood transfusions in patients with conditions like thalassemia.[3][4] In such cases, iron chelation therapy is a cornerstone of clinical management, aimed at removing excess iron from the body to mitigate its toxic effects.[2][5]

While several iron chelators are in clinical use, including deferoxamine, deferiprone, and deferasirox, there is an ongoing need for novel chelators with improved efficacy, safety, and oral bioavailability.[2] this compound, as a hydroxypyridinone, is a promising candidate for investigation. Its potential to be orally active, a characteristic of many small molecule hydroxypyridinones, makes it an attractive subject for preclinical in vivo studies.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to evaluate the iron-chelating properties of this compound in animal models. The protocols outlined herein are based on established methodologies for testing similar iron chelators and are intended to serve as a robust starting point for preclinical investigation.

Part 1: Preclinical In Vivo Study Design: A Strategic Approach

A well-designed preclinical in vivo study is critical for obtaining meaningful and reproducible data. The following sections detail key considerations for designing a study to assess the iron chelation efficacy of this compound.

Animal Model Selection: Mimicking the Human Condition

The choice of animal model is paramount and should be guided by the specific research question. For iron overload studies, both normal and iron-overloaded animals are utilized.

  • Rodent Models (Mice and Rats): These are the most commonly used models due to their low cost, ease of handling, and well-characterized physiology.[8] They are suitable for initial efficacy, pharmacokinetic, and acute toxicity studies. Wild-type mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar) can be used.[9]

  • Rabbit Models: Rabbits have been used in pharmacokinetic studies of hydroxypyridinone iron chelators and can be a valuable model for assessing systemic availability and elimination.[10][11]

  • Genetically Engineered Models: For studies mimicking hereditary hemochromatosis, knockout mouse models, such as HFE knockout mice, provide a phenotype that closely resembles the human disease.[3]

Induction of Iron Overload: Establishing a Disease Model

To test the efficacy of an iron chelator, an iron-overloaded state needs to be established in the chosen animal model. Common methods include:

  • Parenteral Iron Administration: Intraperitoneal (IP) or intramuscular (IM) injections of iron-dextran are a rapid and reliable method to induce iron overload.[9][12] The dose and frequency of administration can be adjusted to achieve the desired level of iron loading.

  • Dietary Iron Supplementation: Providing a diet supplemented with carbonyl iron can induce a more physiologically relevant iron overload, with a pattern of iron deposition that can be analogous to human hereditary hemochromatosis.[4]

The choice of method will depend on the study's objectives and timeline. Parenteral administration leads to faster iron loading, while dietary supplementation provides a more chronic model.

Experimental Groups and Controls: Ensuring Scientific Rigor

A typical study design should include the following groups:

GroupDescriptionRationale
1. Normal Control Healthy animals receiving vehicle only.To establish baseline physiological parameters.
2. Iron-Overloaded Control Iron-overloaded animals receiving vehicle only.To assess the effects of iron overload without treatment.
3. Positive Control Iron-overloaded animals receiving a known iron chelator (e.g., Deferiprone).To validate the experimental model and provide a benchmark for efficacy.
4. Test Groups Iron-overloaded animals receiving different doses of this compound.To evaluate the dose-dependent efficacy and safety of the test compound.

The number of animals per group should be sufficient to achieve statistical power, typically 6-10 rodents per group.

Part 2: Detailed Experimental Protocols

The following protocols provide step-by-step guidance for conducting key in vivo experiments. These should be adapted and optimized based on the specific research goals and institutional animal care and use committee (IACUC) guidelines.

Protocol for Induction of Iron Overload in Mice

This protocol describes the induction of iron overload in mice using iron-dextran injections.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Iron-dextran solution (50 mg/mL of elemental iron)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles (27G)

Procedure:

  • Acclimatize mice to the housing facility for at least one week before the start of the experiment.

  • Calculate the required dose of iron-dextran. A common cumulative dose is 500-1000 mg/kg of body weight.

  • Administer iron-dextran via intraperitoneal (IP) injection. To minimize local irritation, the total dose should be divided into smaller doses given over several days or weeks. For example, administer 100 mg/kg every other day for 5 injections.

  • Monitor the animals' health daily for any signs of distress or adverse reactions.

  • Allow a washout period of at least one week after the final iron-dextran injection before starting the chelation treatment to allow for iron distribution and stabilization in the tissues.

Protocol for Oral Administration of this compound

This protocol details the oral administration of the test compound to mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Oral gavage needles (20G, curved)

  • Syringes

Procedure:

  • Prepare a fresh solution or suspension of this compound in the chosen vehicle each day. The concentration should be calculated based on the desired dose and the average body weight of the animals.

  • Gently restrain the mouse and insert the gavage needle into the esophagus.

  • Administer the calculated volume of the test compound solution/suspension. A typical administration volume for mice is 5-10 mL/kg.

  • Administer the compound once or twice daily, depending on its pharmacokinetic profile. For compounds with a short half-life, more frequent administration may be necessary to maintain effective concentrations.[13]

  • The treatment duration can range from a few days for acute studies to several weeks for chronic efficacy studies.

Protocol for Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Materials:

  • Cannulated rats or mice (for serial blood sampling)

  • This compound

  • Vehicle

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Analytical equipment (e.g., HPLC-MS/MS)

Procedure:

  • Administer a single dose of this compound to the animals, either orally or intravenously (for bioavailability assessment).

  • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, and 480 minutes) post-dosing.

  • Process the blood samples to obtain plasma by centrifugation.

  • Analyze the plasma samples to determine the concentration of the parent compound and any major metabolites using a validated analytical method like HPLC-MS/MS.

  • Use the concentration-time data to calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters:

Parameter Description
Cmax Maximum plasma concentration.
Tmax Time to reach maximum plasma concentration.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Elimination half-life.

| F% | Oral bioavailability. |

Protocol for Efficacy Assessment: Measuring Iron Excretion

The primary measure of an iron chelator's efficacy is its ability to promote the excretion of iron from the body.

Materials:

  • Metabolic cages for individual housing

  • Urine and feces collection tubes

  • Analytical equipment for iron quantification (e.g., atomic absorption spectroscopy)

Procedure:

  • House the animals individually in metabolic cages.

  • Collect urine and feces over a 24-hour period before starting the treatment (baseline).

  • Administer the test compound or vehicle.

  • Collect urine and feces for 24 hours after each treatment.

  • Measure the iron content in the collected urine and feces samples.

  • Calculate the net iron excretion by subtracting the baseline iron excretion from the post-treatment excretion.

Protocol for Safety and Toxicology Assessment

Preliminary safety and toxicology assessments are crucial to identify any potential adverse effects of the test compound.

Procedure:

  • Clinical Observations: Monitor the animals daily for any changes in behavior, appearance, or general health.

  • Body Weight: Record the body weight of each animal at regular intervals.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood samples for analysis of hematological parameters (e.g., red blood cells, white blood cells, platelets) and clinical chemistry markers of liver and kidney function (e.g., ALT, AST, creatinine, BUN).

  • Histopathology: Collect major organs (e.g., liver, kidneys, heart, spleen) at necropsy, fix them in formalin, and process them for histopathological examination to identify any tissue abnormalities.

Part 3: Data Presentation and Visualization

Clear presentation of data is essential for interpreting the results of in vivo studies.

Table 1: Example of Pharmacokinetic Data Summary
CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)t1/2 (hr)F (%)
This compound50OralDataDataDataDataData
This compound10IVDataDataDataDataN/A
Deferiprone50OralDataDataDataDataData
Table 2: Example of Efficacy Data Summary (24-hour Iron Excretion)
Treatment GroupDose (mg/kg)Fecal Iron Excretion (µ g/24h )Urinary Iron Excretion (µ g/24h )Total Iron Excretion (µ g/24h )
Iron-Overloaded ControlVehicleDataDataData
Deferiprone50DataDataData
This compound25DataDataData
This compound50DataDataData
This compound100DataDataData
Experimental Workflow Diagram

experimental_workflow cluster_setup Phase 1: Model Development & Acclimatization cluster_treatment Phase 2: Treatment & Data Collection cluster_analysis Phase 3: Endpoint Analysis acclimatization Animal Acclimatization (1 week) iron_overload Iron Overload Induction (e.g., Iron-Dextran IP) acclimatization->iron_overload washout Washout Period (1 week) iron_overload->washout grouping Randomization into Experimental Groups washout->grouping treatment Daily Oral Administration (Test Compound / Vehicle / Positive Control) grouping->treatment monitoring Daily Clinical Monitoring & Body Weight treatment->monitoring pk_sampling Pharmacokinetic Blood Sampling treatment->pk_sampling excretion_collection 24h Urine & Feces Collection (Metabolic Cages) treatment->excretion_collection necropsy Euthanasia & Necropsy monitoring->necropsy pk_analysis LC-MS/MS Analysis & PK Modeling pk_sampling->pk_analysis iron_quantification Iron Quantification (Urine, Feces, Tissues) excretion_collection->iron_quantification blood_analysis Hematology & Clinical Chemistry necropsy->blood_analysis tissue_analysis Histopathology of Organs necropsy->tissue_analysis caption In Vivo Study Workflow

Caption: Workflow for in vivo evaluation of an oral iron chelator.

Iron Chelation and Excretion Pathway

iron_chelation cluster_body Body Compartments cluster_excretion Excretion Routes GI_tract GI Tract Bloodstream Bloodstream GI_tract->Bloodstream Absorption Tissues Tissues (e.g., Liver, Heart) Bloodstream->Tissues Feces Feces Bloodstream->Feces Biliary Excretion Urine Urine Bloodstream->Urine Renal Excretion Iron_Pool Labile Iron Pool Bloodstream->Iron_Pool Tissues->Bloodstream Iron Release Compound_Oral Oral 1-(3-HP-4-yl)ethanone Compound_Oral->GI_tract Ingestion Compound_Absorbed->Iron_Pool Chelation Fe_Compound_Complex [Fe-(Compound)₃] Complex Iron_Pool->Fe_Compound_Complex caption Iron Chelation Pathway

Caption: Mechanism of oral iron chelator action and excretion.

Conclusion

The protocols and guidelines presented in these application notes provide a comprehensive framework for the in vivo evaluation of this compound as a potential iron chelator. By employing robust study designs, appropriate animal models, and validated analytical methods, researchers can generate the critical data needed to assess the therapeutic potential of this promising compound. As with any preclinical research, adherence to ethical guidelines for animal welfare and rigorous experimental execution are paramount for the successful translation of these findings into clinical development.

References

  • Italia, K., Colah, R., & Ghosh, K. (2015). Experimental animal model to study iron overload and iron chelation and review of other such models. [Source not explicitly named, but content aligns with general knowledge in the field].
  • Levy, J. E., Montross, L. K., & Andrews, N. C. (2000). Of metals, mice, and men: what animal models can teach us about body iron loading.
  • Italia, K., Colah, R., & Ghosh, K. (2015). Experimental animal model to study iron overload and iron chelation and review of other such models. [Source not explicitly named, but content aligns with general knowledge in the field].
  • Anderson, G. J., & Frazer, D. M. (2019). Animal Models of Normal and Disturbed Iron and Copper Metabolism. The Journal of Nutrition. [Link]
  • Italia, K., et al. (2015). Experimental Animal Model to Study Iron Overload and Iron Chelation and Review of Other Such Models.
  • Kontoghiorghes, G. J., et al. (1987). Pharmacokinetic studies in humans with the oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one.
  • Kontoghiorghes, G. J. (1986). Orally active α-ketohydroxy pyridine iron chelators intended for clinical use: in vivo studies in rabbits. Scilit. [Link]
  • Yokel, R. A., et al. (1994). Pharmacokinetics of representative 3-hydroxypyridin-4-ones in rabbits: CP20 and CP94. Drug Metabolism and Disposition. [Link]
  • Koren, G., et al. (1991). Relationship between the pharmacokinetics and iron excretion pharmacodynamics of the new oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one in patients with thalassemia. Clinical Pharmacology & Therapeutics. [Link]
  • Hershko, C. (1988). Biological models for studying iron chelating drugs.
  • Gyparaki, M., et al. (1987). In vivo evaluation of hydroxypyridone iron chelators in a mouse model.
  • Crisponi, G., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions. [Link]
  • Aragen Life Sciences. (n.d.). In-vivo Animal Models. Aragen Life Sciences. [Link]
  • Lead Sciences. (n.d.). This compound. Lead Sciences. [Link]
  • Young, B. (2016). Synthesis and Biological Studies on 'Smart' Iron Chelator Molecules.
  • Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2020). Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases. International Journal of Molecular Sciences. [Link]
  • Emami, S., et al. (2008). Synthesis, antimicrobial evaluation and QSAR study of some 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives. Journal of the Iranian Chemical Society. [Link]
  • Open Access Pub. (n.d.). in Vivo Animal Models. In-vitro In-vivo In-silico Journal. [Link]
  • Al-qubaisi, M., et al. (2024). Iron chelators: as therapeutic agents in diseases. Journal of Reports in Pharmaceutical Sciences. [Link]
  • ResearchGate. (n.d.). Synthesis, Biological activities of chalcones and novel 4-acetylpyridine oximes, molecular docking of the synthesized products as acetylcholinesterase ligands.
  • Wojcicka, A., et al. (2021).
  • El-Sayed, N. N. E. (2013). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society. [Link]
  • Singh, A., et al. (2024). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Animal Models and Experimental Medicine. [Link]
  • Lin, J. H. (2010). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Pharmaceutical Research. [Link]
  • El-Sayed, N. N. E. (2013). 3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications.
  • PubChem. (n.d.). 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one. PubChem. [Link]

Sources

Formulation of 1-(3-Hydroxypyridin-4-yl)ethanone for biological studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 1-(3-Hydroxypyridin-4-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry, for both in vitro and in vivo biological evaluation. The inherent physicochemical properties of many new chemical entities (NCEs), such as this one, often present challenges in achieving adequate solubility and bioavailability, which are critical for obtaining reliable data in biological assays.[1] This note details a systematic, phase-appropriate approach to formulation development, beginning with fundamental physicochemical characterization and progressing to the rational design of simple aqueous solutions for initial screening and more complex vehicle systems for animal studies. We emphasize the causality behind procedural steps, ensuring that researchers can adapt these protocols to their specific experimental needs while maintaining scientific rigor. All protocols are designed with integrated quality control checkpoints to ensure self-validation.

Introduction: The Formulation Imperative

The biological activity of any compound is intrinsically linked to its ability to reach its molecular target in a bioactive concentration. For many promising NCEs, poor aqueous solubility is a primary obstacle, leading to underestimated potency in in vitro assays and erratic exposure in in vivo models, potentially causing promising candidates to be dropped from development pipelines. A well-designed formulation is therefore not merely a vehicle but a critical component of the experimental design, ensuring that the observed biological effect is a true reflection of the compound's intrinsic activity. This guide will walk researchers through a multi-stage process for developing a robust formulation strategy for this compound, a compound that, based on its structure, is anticipated to have limited aqueous solubility.

Physicochemical Characterization: The Blueprint for Formulation

A thorough understanding of a compound's properties is the foundation of any successful formulation strategy.[2] This data informs the selection of solvents, excipients, and the overall approach to solubilization. While some properties of this compound are available, key parameters like solubility must be experimentally determined for a robust formulation design.

Table 1: Physicochemical Properties of this compound

PropertyValue / Predicted ValueImplication for Formulation
Molecular Formula C₇H₇NO₂[3]Low molecular weight, may favor absorption if solubilized.
Molecular Weight 137.14 g/mol [3]Facilitates passive diffusion across membranes.
Appearance Solid or powderIndicates solid state at room temperature.
pKa (Predicted) ~8.5 (for the pyridinol group)Ionization is pH-dependent. Solubility is expected to increase significantly at pH < 7.5. pH modification can be a powerful solubilization tool.[1]
LogP (Predicted) ~0.85Indicates moderate lipophilicity. Suggests potential solubility challenges in purely aqueous or highly nonpolar lipid systems.
Aqueous Solubility Predicted to be low at neutral pHThis is the primary challenge to address. Use of co-solvents, pH adjustment, or complexation will likely be necessary.[1]
Melting Point 52-54 °CA relatively low melting point may suggest that amorphous solid dispersions could be a viable strategy if needed.

Note: Predicted values should be experimentally verified. An initial solubility screen in buffers of different pH (e.g., 2.0, 7.4, 9.0) and in various pharmaceutically acceptable solvents is a critical first step.[4]

A Phased Approach to Formulation Development

A logical workflow ensures that formulation efforts are efficient and yield reliable vehicles for each stage of research, from high-throughput screening to preclinical toxicology.

G cluster_0 Phase 1: Characterization & In Vitro Formulation cluster_1 Phase 2: In Vivo Formulation A Compound Purity (HPLC) & Physicochemical Characterization B Solubility Screening (pH, Co-solvents) A->B C Develop DMSO Stock (e.g., 10-50 mM) B->C D Test in Assay Medium: Check for Precipitation at Final Concentration C->D F Define Route of Administration (e.g., Oral, IV) & Target Dose D->F Promising In Vitro Data G Vehicle Screening: Aqueous vs. Lipid vs. Suspension F->G H Prototype Formulation & Excipient Compatibility G->H I Formulation Characterization (e.g., Clarity, Particle Size, pH) H->I J Pilot In Vivo PK/Tolerability Study I->J

Figure 1: A phased workflow for preclinical formulation development.

Protocols for In Vitro Studies

For most cell-based assays, the objective is to prepare a concentrated stock solution in a water-miscible organic solvent, which can then be diluted into the aqueous culture medium without causing the compound to precipitate. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose.

Protocol 4.1: Preparation and Validation of a 10 mM DMSO Stock Solution

Rationale: Creating a high-concentration stock minimizes the final percentage of organic solvent in the assay, as solvents like DMSO can be cytotoxic or cause off-target effects at concentrations typically above 0.5% (v/v).

Materials:

  • This compound powder (purity >98%)

  • Anhydrous DMSO, cell culture grade

  • Analytical balance

  • Class A volumetric flask or calibrated positive displacement pipette

  • Vortex mixer and bath sonicator

Procedure:

  • Mass Calculation: Determine the mass of compound required. For 5 mL of a 10 mM solution (MW = 137.14 g/mol ):

    • Mass (mg) = 10 mmol/L * 0.005 L * 137.14 g/mol * 1000 mg/g = 6.86 mg

  • Weighing: Accurately weigh approximately 6.86 mg of the compound into a tared vial. Record the exact weight.

  • Dissolution: Add the appropriate volume of anhydrous DMSO based on the actual weight to achieve a 10 mM concentration.

  • Solubilization: Vortex the vial vigorously for 2 minutes. If any solid particulates remain, place the vial in a bath sonicator for 10-15 minutes. Gentle warming (30-40°C) can aid dissolution but should be used with caution.

  • Quality Control (Visual Check): Once dissolved, the solution must be clear and free of any visible particles when inspected against a light and dark background.

  • Storage: Aliquot the stock solution into single-use volumes in cryovials to prevent contamination and degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Self-Validation System:

  • Post-Thaw Inspection: Before use, thaw an aliquot and re-inspect for precipitation. Centrifuge the vial briefly; if a pellet forms, the stock is not stable.

  • Assay Medium Compatibility: Perform a simple test by diluting the stock to the highest intended final assay concentration in your cell culture medium. Let it sit for the maximum duration of your experiment (e.g., 24-48 hours) in a cell culture incubator and visually inspect for any signs of precipitation or cloudiness.

Protocols for In Vivo Studies

Formulations for animal studies are significantly more complex, requiring careful consideration of the administration route, dose volume, and physiological tolerability.[5]

Protocol 5.1: Oral Gavage Formulation (Aqueous Suspension)

Rationale: For initial oral pharmacokinetic (PK) and efficacy studies, a simple aqueous suspension is often the most straightforward and physiologically relevant approach. This formulation utilizes a wetting agent (Tween® 80) to ensure drug particles are properly dispersed in the vehicle and a suspending agent (Na-CMC) to increase viscosity and prevent rapid sedimentation, ensuring uniform dosing.[6][7][8]

Materials:

  • This compound powder, micronized if possible

  • Tween® 80 (Polysorbate 80)

  • Sodium Carboxymethylcellulose (Na-CMC), low viscosity

  • Purified water (e.g., WFI or Milli-Q®)

  • Mortar and pestle

  • Stir plate and magnetic stir bar

Vehicle Composition: 0.5% (w/v) Na-CMC, 0.1% (v/v) Tween® 80 in purified water.

Procedure:

  • Vehicle Preparation (for 100 mL):

    • Heat ~90 mL of purified water to 60-70°C to facilitate polymer hydration.

    • While stirring, slowly sprinkle 500 mg of Na-CMC onto the vortex of the water to prevent clumping. Stir until fully dissolved.

    • Allow the solution to cool to room temperature.

    • Add 100 µL of Tween® 80 and mix.

    • Adjust the final volume to 100 mL with purified water and stir until homogeneous.

  • Suspension Preparation (Example for a 10 mg/mL dose):

    • Calculate the required mass of the compound for the total volume needed. For 20 mL of a 10 mg/mL suspension, weigh 200 mg of this compound.

    • Place the weighed powder into a mortar.

    • Add a small amount of the vehicle (~0.5 mL) to the powder and use the pestle to triturate the mixture into a smooth, uniform paste. This "wetting" step is critical to break up aggregates.[6]

    • Gradually add more vehicle in small portions while continuing to mix, transitioning from a paste to a liquid slurry.

    • Transfer the slurry to a graduated cylinder or beaker. Use additional vehicle to rinse the mortar and pestle to ensure quantitative transfer.

    • Add vehicle to the final desired volume and stir continuously with a magnetic stir bar.

  • Administration: Maintain continuous, gentle stirring during the entire dosing procedure to ensure each animal receives a consistent dose.

Quality Control:

  • Homogeneity: A properly prepared suspension should appear uniform. After 5 minutes without stirring, there should be no significant, hard-packed sediment.

  • Particle Size: For advanced studies, particle size analysis (e.g., via laser diffraction) can be used to ensure batch-to-batch consistency. Reducing particle size can improve the dissolution rate.[9]

Protocol 5.2: Intravenous Formulation (Co-Solvent System)

Rationale: For intravenous (IV) administration, the compound must be fully dissolved to prevent the catastrophic risk of embolism. Given the predicted poor aqueous solubility, a co-solvent system is required. This protocol uses a common, generally well-tolerated combination of solvents to achieve solubility.[10][11][12]

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG400), injectable grade

  • Ethanol or Propylene Glycol (PG), injectable grade

  • Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

Vehicle Composition (Example): 10% Ethanol, 40% PEG400, 50% D5W (v/v/v). Note: This is a starting point. The ratios must be optimized to ensure the drug remains in solution at the target concentration and to ensure tolerability.

Procedure:

  • Solubility Pre-Screen: First, experimentally determine the solubility of the compound in individual solvents (e.g., Ethanol, PG, PEG400, DMSO) to guide the selection and ratio of co-solvents.

  • Formulation Preparation (Example for a 2 mg/mL dose):

    • Weigh the required amount of compound (e.g., 20 mg for 10 mL).

    • In a sterile vial, add the ethanol (1 mL for a 10 mL final volume). Add the compound and vortex/sonicate until fully dissolved.

    • Add the PEG400 (4 mL) and mix thoroughly. The solution must remain clear.

    • Crucial Step: Slowly add the D5W (5 mL) dropwise while continuously vortexing or stirring. Rapid addition of the aqueous component can cause the drug to precipitate ("crash out").

  • Final Quality Control:

    • Visual Inspection: The final solution must be perfectly clear and free of particulates.

    • pH Measurement: Check the pH to ensure it is within a physiologically tolerable range (typically pH 4-9 for IV).[10]

    • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter (e.g., PVDF) to remove any potential microbial contamination or foreign particulates.

G formulation_logic Formulation Strategy for this compound node_iv IV Formulation (Solution) Goal: Complete Solubilization Route: Intravenous node_po Oral Formulation (Suspension) Goal: Uniform Dispersion Route: Oral Gavage step_iv_1 1. Dissolve drug in minimal water-miscible organic solvent (e.g., Ethanol, PG) node_iv->step_iv_1 step_po_1 1. Micronize drug powder (if possible) node_po->step_po_1 step_iv_2 2. Add stabilizing co-solvent (e.g., PEG400) step_iv_1->step_iv_2 step_iv_3 3. Slowly titrate with aqueous vehicle (D5W/Saline) while vortexing step_iv_2->step_iv_3 step_iv_4 Result: Clear, sterile-filterable solution for injection step_iv_3->step_iv_4 step_po_2 2. Wet powder with vehicle to form a paste (trituration) step_po_1->step_po_2 step_po_3 3. Gradually dilute with full volume of suspending/wetting vehicle (e.g., 0.5% Na-CMC / 0.1% Tween 80) step_po_2->step_po_3 step_po_4 Result: Homogeneous, re-suspendable liquid for gavage step_po_3->step_po_4

Figure 2: Core logic and workflow for preparing IV and oral formulations.

Analytical Characterization of Formulations

Visual inspection is a necessary but not sufficient quality check. For robust and reproducible studies, especially as a program advances, quantitative characterization is recommended.

Table 2: Key Analytical Techniques for Formulation Characterization

TechniqueParameter MeasuredApplication
HPLC-UV Drug Concentration & PurityVerifies the concentration of the final formulation and assesses stability over the duration of the experiment.
Dynamic Light Scattering (DLS) Particle/Droplet Size DistributionFor suspensions, ensures particle size is controlled. For IV solutions, detects the formation of nano-sized drug precipitates that are not visible to the eye.[13][14]
pH Meter Acidity/AlkalinityConfirms the final pH is within a physiologically acceptable range for the route of administration.
Osmometer OsmolalityImportant for parenteral formulations to assess potential for injection site pain or hemolysis.

Conclusion and Best Practices

  • Know Your Molecule: The initial investment in physicochemical characterization will save significant time and resources.

  • Start Simple: Always begin with the simplest formulation that meets the requirements of the experiment before moving to more complex systems.[4]

  • Vehicle Controls are Essential: In every in vivo experiment, a vehicle-only control group is mandatory to differentiate the effects of the compound from those of the excipients.

  • Documentation is Paramount: Meticulously document the exact composition, preparation method, and characterization data for every formulation to ensure reproducibility.

  • Prepare Fresh: Unless you have robust stability data, it is best practice to prepare formulations fresh on the day of the experiment.

This guide provides a foundational framework for the formulation of this compound. Depending on the specific research goals and observed challenges, more advanced strategies such as lipid-based systems (e.g., SEDDS), cyclodextrin complexation, or amorphous solid dispersions may be explored to further enhance solubility and control drug delivery.[15][16]

References

  • Scribd.
  • Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(8), 2447-2461. [Link]
  • ONdrugDelivery.
  • Altasciences. Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]
  • Cambridge MedChem Consulting.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
  • ResearchGate. List of parenteral drug formulations containing co-solvents and surfactants. [Link]
  • PubMed Central. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637. [Link]
  • Agno Pharmaceuticals. Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]
  • ResearchGate. Solvents and Co-solvents used in Injectables. [Link]
  • SGS.
  • Purdue e-Pubs.
  • ResearchGate. (2025).
  • PubMed Central. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2397. [Link]
  • Google Patents.
  • Lonza. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. [Link]
  • ResearchGate. Commonly Used Excipients in Pharmaceutical Suspensions. [Link]
  • Topiox Research. (2025).
  • ResearchGate.
  • Pharmapproach.com. Excipients Used in the Formulation of Pharmaceutical Suspensions. [Link]
  • PubMed Central. (2022). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics, 14(10), 2056. [Link]
  • Lead Sciences. This compound. [Link]
  • Waters. (2026).
  • LCGC International. The Use of Light-Scattering Detection with SEC and HPLC for Protein and Antibody Studies, Part II: Examples and Comparison to Mass Spectrometry. [Link]
  • CD Formulation.
  • Metapress. (2024). Advanced Analytical Techniques in Biopharmaceutical Development. [Link]
  • PubChem. 1-[3-(Pyridin-4-ylmethoxy)phenyl]ethanone. [Link]
  • PubMed Central. (2018). Synthesis of 1-indanones with a broad range of biological activity. Molecules, 23(8), 2043. [Link]

Sources

Application Notes and Protocols: Synthesis and Characterization of 1-(3-Hydroxypyridin-4-yl)ethanone Polymer Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of polymer conjugates incorporating the iron-chelating agent 1-(3-Hydroxypyridin-4-yl)ethanone. Aimed at researchers in drug delivery, polymer chemistry, and medicinal chemistry, these protocols detail the synthesis of the monomeric unit and its subsequent conjugation to a polymer backbone. This guide emphasizes the rationale behind key experimental steps and provides detailed, validated protocols for reproducible results. The methodologies described herein are crucial for developing novel therapeutic agents, particularly for iron overload disorders.[1][2]

Introduction: The Significance of this compound in Polymer Therapeutics

The development of effective and safe drug delivery systems is a cornerstone of modern pharmaceutical science. Polymer-drug conjugates represent a significant advancement in this field, offering improved pharmacokinetics, targeted delivery, and reduced systemic toxicity.[3][4][5] this compound, a derivative of the 3-hydroxypyridin-4-one (HPO) class of iron chelators, is a molecule of high therapeutic interest.[1][2] The ability of HPOs to selectively bind iron(III) makes them prime candidates for treating iron overload conditions.[1][2]

By conjugating this compound to a polymer backbone, it is possible to create a macromolecular therapeutic that is retained within the gastrointestinal tract, minimizing systemic absorption and associated side effects.[2] This application note will provide a detailed walkthrough of the synthesis of the monomer, its activation, and subsequent conjugation to a suitable polymer, followed by rigorous purification and characterization of the final conjugate.

Synthesis of the Monomeric Unit: this compound

The synthesis of this compound is a critical first step. While various synthetic routes exist for hydroxypyridinone derivatives, a common and effective method involves the reaction of a pyranone with an amine source.[6][7]

Rationale for Synthetic Strategy

The chosen synthetic pathway aims to provide a high-yield and straightforward method for producing the target monomer. The core principle involves the ring-opening of a suitable pyranone precursor by an amine, followed by cyclization to form the pyridinone ring. This approach is often favored for its accessibility of starting materials and relatively mild reaction conditions.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Hydroxy-2-methyl-4-pyranone (Maltol)

  • Ammonia solution (25-28%)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 3-hydroxy-2-methyl-4-pyranone (maltol) in 100 mL of ethanol.

  • Addition of Ammonia: While stirring, slowly add 50 mL of concentrated ammonia solution to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Acidification and Workup: After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl to pH ~2.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: Neutralize the remaining aqueous solution with a 2M NaOH solution to pH ~7. Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a solid.[8][9][10]

Characterization of the Monomer

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Expected Results
¹H NMR Characteristic peaks corresponding to the aromatic protons of the pyridinone ring, the methyl protons of the acetyl group, and the hydroxyl proton.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (137.14 g/mol ).[8][9]
Melting Point A sharp melting point consistent with the literature value (52-54 °C).[9]

Polymer Conjugation Strategies

The conjugation of this compound to a polymer backbone can be achieved through several methods, primarily categorized as "grafting to" or "grafting from" approaches.[11] This guide will focus on the "grafting to" method, where a pre-synthesized polymer is functionalized with the chelating agent.

Rationale for "Grafting To" Approach

The "grafting to" strategy offers several advantages:

  • Well-defined Polymer: The polymer backbone can be synthesized and characterized separately, allowing for precise control over its molecular weight and polydispersity.

  • Controlled Loading: The degree of drug loading can be more easily controlled by adjusting the stoichiometry of the coupling reaction.

  • Versatility: A variety of pre-functionalized polymers can be used, enabling the tuning of the conjugate's physicochemical properties.

Polymer Selection and Functionalization

A common choice for biomedical applications is a biocompatible polymer such as poly(ethylene glycol) (PEG) or a polyacrylamide derivative. For this protocol, we will describe the conjugation to a poly(N-acryloxysuccinimide) (PNAS) backbone, which provides reactive esters for facile amidation with an amine-functionalized chelator.

Experimental Workflow for Polymer Conjugation

The overall workflow for the synthesis of the polymer conjugate is depicted below.

G cluster_0 Monomer Synthesis & Functionalization cluster_1 Polymer Synthesis cluster_2 Conjugation & Purification Monomer This compound Amine_Functionalization Introduction of Amine Moiety Monomer->Amine_Functionalization Conjugation Amidation Reaction Amine_Functionalization->Conjugation Polymer_Backbone Poly(N-acryloxysuccinimide) Polymer_Backbone->Conjugation Purification Size Exclusion Chromatography Conjugation->Purification Characterization NMR, GPC Purification->Characterization

Caption: Workflow for the synthesis of this compound polymer conjugates.

Detailed Protocols for Polymer Conjugation

This section provides a step-by-step guide for the synthesis of an amine-functionalized this compound derivative and its subsequent conjugation to a PNAS polymer.

Protocol: Synthesis of an Amine-Functionalized Chelator

Objective: To introduce a primary amine functionality to the this compound core to enable conjugation to an NHS-activated polymer. This can be achieved by reacting the hydroxyl group with a suitable linker containing a protected amine.

Materials:

  • This compound

  • N-(tert-Butoxycarbonyl)-2-aminoethyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Alkylation: In a round-bottom flask, dissolve this compound and N-(tert-Butoxycarbonyl)-2-aminoethyl bromide in DMF. Add an excess of potassium carbonate. Stir the reaction at 60°C for 12 hours.

  • Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours.

  • Isolation: Remove the solvent and excess TFA under reduced pressure to yield the amine-functionalized chelator as a TFA salt.

Protocol: Conjugation to Poly(N-acryloxysuccinimide)

Objective: To conjugate the amine-functionalized chelator to the PNAS polymer via an amidation reaction.

Materials:

  • Amine-functionalized this compound derivative

  • Poly(N-acryloxysuccinimide) (PNAS)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Polymer Dissolution: Dissolve the PNAS polymer in anhydrous DMF.

  • Chelator Addition: In a separate flask, dissolve the amine-functionalized chelator in DMF and add triethylamine to neutralize the TFA salt.

  • Conjugation Reaction: Add the chelator solution dropwise to the polymer solution while stirring. Allow the reaction to proceed at room temperature for 24 hours under an inert atmosphere.

  • Purification by Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against a large volume of deionized water for 48 hours, with frequent water changes, to remove unreacted chelator, NHS, and DMF.

  • Lyophilization: Freeze-dry the purified polymer conjugate to obtain a solid product.

Characterization of the Polymer Conjugate

Thorough characterization is essential to confirm the successful synthesis and determine the properties of the polymer conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the covalent attachment of the drug to the polymer backbone.[12][13][14][15]

  • ¹H NMR: The spectrum of the polymer conjugate should show the characteristic peaks of both the polymer backbone and the this compound moiety. The disappearance of the NHS ester peaks from the PNAS polymer is a key indicator of successful conjugation. The ratio of the integrals of specific polymer and drug protons can be used to estimate the drug loading.[13]

Size Exclusion Chromatography (SEC)

SEC (also known as Gel Permeation Chromatography, GPC) is used to determine the molecular weight and molecular weight distribution (polydispersity) of the polymer conjugate.[16][17][18]

  • Analysis: An increase in the molecular weight of the polymer after conjugation provides evidence of successful drug attachment. SEC can also be used to confirm the removal of low molecular weight impurities during purification.[17][18]

Data Summary
Parameter PNAS Polymer (Before Conjugation) Polymer-Chelator Conjugate
Mn ( g/mol ) e.g., 20,000e.g., 25,000
Đ (Mw/Mn) e.g., 1.2e.g., 1.3
Drug Loading (%) N/ACalculated from ¹H NMR
Reaction Scheme

G cluster_0 Step 1: Amine Functionalization cluster_1 Step 2: Conjugation Chelator This compound AmineLinker + Amine-Linker Chelator->AmineLinker FunctionalizedChelator Amine-Functionalized Chelator AmineLinker->FunctionalizedChelator PNAS Poly(N-acryloxysuccinimide) FunctionalizedChelator2 + Amine-Functionalized Chelator PNAS->FunctionalizedChelator2 PolymerConjugate Polymer-Chelator Conjugate FunctionalizedChelator2->PolymerConjugate

Caption: General reaction scheme for the synthesis of the polymer conjugate.

Conclusion

This application note provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound polymer conjugates. The protocols described are designed to be reproducible and are accompanied by explanations of the underlying chemical principles. By following these guidelines, researchers can confidently prepare and validate these promising therapeutic agents for further investigation in drug delivery and iron chelation therapy. The successful application of these methods will contribute to the advancement of polymer-based therapeutics.

References

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionaliz
  • Determination of the Molecular Weight of Conjugated Polymers with Diffusion-Ordered NMR Spectroscopy.
  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionaliz
  • Polymer-Drug Conjugates: Linker Chemistry, Protocols and Applic
  • Polymer-Drug Conjugates: Linker Chemistry, Protocols and Applic
  • Using NMR for Studying Polymer Structures.
  • A Versatile and Efficient Method to Isolate DNA–Polymer Conjug
  • NMR characterization of polymers.
  • Protocols.BroadPharm.
  • Polymer conjugation of proteins as a synthetic post-translational modification to impact their stability and activity.NIH.
  • Low-Pressure Preparative Size-Exclusion Chromatography: from Narrow Disperse Polymer to Monodisperse Oligomer B
  • This compound.Lead Sciences.
  • Size-exclusion chromatography as a useful tool for the assessment of polymer quality and determination of macromolecular properties.
  • Covalent Polymer-Drug Conjug
  • Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction.Chalmers ODR.
  • General synthetic route for the synthesis of 3-hydroxypyridin-4-one...
  • Size Exclusion Chromatography (SEC) | Polymer Engineering.YouTube, 2021.
  • 1-(3-hydroxypyridin-4-yl)ethan-1-one.Sigma-Aldrich.
  • Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for tre
  • Process for preparing 4-hydroxypyridines.
  • Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for tre

Sources

Application Note: Characterizing the Neuroprotective Potential of 1-(3-Hydroxypyridin-4-yl)ethanone in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neurodegenerative diseases such as Alzheimer's and Parkinson's are increasingly linked to cerebral iron dysregulation, which catalyzes the formation of cytotoxic reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress and neuronal cell death.[1][2] This application note provides a comprehensive guide for researchers investigating the therapeutic potential of 1-(3-Hydroxypyridin-4-yl)ethanone, a novel compound belonging to the 3-hydroxypyridin-4-one (3,4-HP) class of iron chelators.[3][4] We present the scientific rationale, detailed experimental protocols, and data interpretation frameworks for evaluating its efficacy as a neuroprotective agent. The protocols cover essential in vitro and cell-based assays to characterize its iron-chelating capacity, antioxidant properties, and its ability to mitigate iron-induced neurotoxicity in a human neuroblastoma cell line.

Introduction: The Iron Hypothesis in Neurodegeneration

A growing body of evidence implicates the dyshomeostasis of transition metals, particularly iron, in the pathology of neurodegenerative disorders.[5][6] In a healthy brain, iron is indispensable for critical processes like myelination and neurotransmitter synthesis.[1] However, its accumulation in specific brain regions can trigger a cascade of detrimental events.[2] Excess labile iron (Fe²⁺) participates in the Fenton and Haber-Weiss reactions, which convert hydrogen peroxide (H₂O₂) into the highly destructive hydroxyl radical (•OH).[7][8][9] This radical indiscriminately damages lipids, proteins, and nucleic acids, leading to widespread oxidative stress, mitochondrial dysfunction, and ultimately, a form of iron-dependent cell death known as ferroptosis.[10] Pathological hallmarks of Alzheimer's disease, including amyloid-beta (Aβ) plaques and hyperphosphorylated tau, are also linked to iron accumulation, creating a vicious cycle of neurotoxicity.[1][5]

This toxic cascade makes targeted iron chelation a compelling therapeutic strategy.[11][12] An ideal neurotherapeutic iron chelator should be able to cross the blood-brain barrier and selectively bind excess iron, thereby neutralizing its redox activity without disrupting the function of essential metalloenzymes. The 3-hydroxypyridin-4-one (3,4-HP) scaffold is a well-established bidentate iron chelator class, with Deferiprone being a clinically approved example.[11][13] this compound (HPE), sharing this core structure, is hypothesized to act as a potent iron scavenger, mitigating oxidative stress and offering neuroprotection. This guide provides the necessary protocols to test this hypothesis rigorously.

Proposed Mechanism of Action

The primary neuroprotective mechanism of this compound is predicated on its ability to chelate redox-active ferrous (Fe²⁺) and ferric (Fe³⁺) iron. By forming a stable, coordination complex with labile iron, HPE is expected to sequester it, preventing its participation in the Fenton reaction. This direct intervention is hypothesized to reduce the generation of hydroxyl radicals, thereby decreasing oxidative damage to critical neuronal components and preventing the initiation of ferroptotic cell death pathways.

Mechanism_of_Action cluster_problem Pathological State: Iron Overload cluster_intervention Therapeutic Intervention Fe2+ Labile Fe²⁺ OH_radical Hydroxyl Radical (•OH) (Highly Reactive) Fe2+->OH_radical Fenton Reaction HPE_Fe_Complex Stable HPE-Iron Complex (Redox Inactive) Fe2+->HPE_Fe_Complex H2O2 H₂O₂ H2O2->OH_radical Oxidative_Stress Oxidative Stress (Lipid Peroxidation, DNA Damage) OH_radical->Oxidative_Stress Attacks Biomolecules Neuronal_Damage Neuronal Damage & Ferroptosis Oxidative_Stress->Neuronal_Damage HPE This compound (HPE) HPE->Fe2+ HPE->HPE_Fe_Complex Chelates Neuroprotection Neuroprotection HPE_Fe_Complex->Neuroprotection Prevents Damage

Figure 1: Proposed Neuroprotective Mechanism. this compound (HPE) sequesters labile iron, preventing its participation in the Fenton reaction and halting the downstream cascade of oxidative stress and neuronal damage.

Experimental Workflows and Protocols

A logical progression of experiments is crucial for a thorough evaluation. We recommend a two-stage approach: initial in vitro characterization of the compound's fundamental chelating and antioxidant properties, followed by cell-based assays to assess its neuroprotective efficacy in a biologically relevant context.

Experimental_Workflow cluster_stage1 Stage 1: In Vitro Characterization cluster_stage2 Stage 2: Cell-Based Neuroprotection Assays P1 Protocol 1: Ferrous Iron Chelation Assay (Ferrozine Assay) P2 Protocol 2: Antioxidant Capacity Assay (DPPH Assay) P3 Protocol 3: Cytotoxicity Profiling in SH-SY5Y Cells (MTT Assay) P1->P3 Determine Chelation Potential P2->P3 Determine Antioxidant Potential P4 Protocol 4: Neuroprotection against Iron-Induced Toxicity (Cell Viability & ROS Measurement) P3->P4 Establish Non-Toxic Dose Range end Efficacy Assessment P4->end start Start Evaluation start->P1

Figure 2: Overall Experimental Workflow. A sequential approach from basic chemical characterization to cell-based efficacy studies.

Protocol 1: Ferrous Iron (Fe²⁺) Chelation Assay (Ferrozine-Based)

Rationale: This spectrophotometric assay quantifies the compound's ability to chelate ferrous iron (Fe²⁺), the catalytic species in the Fenton reaction. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which absorbs strongly at 562 nm. A chelating agent will compete with ferrozine for Fe²⁺, leading to a decrease in the magenta color intensity, which is proportional to its chelating activity.[14][15]

Materials:

  • This compound (HPE)

  • Ferrous sulfate (FeSO₄)

  • Ferrozine

  • EDTA (Positive Control)

  • HEPES buffer (or appropriate physiological buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • HPE Stock Solution: Prepare a 10 mM stock in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in buffer to achieve final assay concentrations (e.g., 1 µM to 500 µM).

    • FeSO₄ Solution: Prepare a 2 mM solution in deionized water. Prepare fresh before each experiment to prevent oxidation.

    • Ferrozine Solution: Prepare a 5 mM solution in deionized water.

    • EDTA Positive Control: Prepare a 10 mM stock and serial dilutions similar to HPE.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of various concentrations of HPE.

    • Positive Control Wells: Add 50 µL of various concentrations of EDTA.

    • Blank Well (No Iron): Add 100 µL of buffer.

    • Control Well (Maximum Absorbance): Add 50 µL of buffer (without chelator).

  • Reaction Initiation:

    • To all wells except the Blank, add 50 µL of 2 mM FeSO₄ solution.

    • Mix gently and incubate for 10 minutes at room temperature to allow chelation to occur.

  • Color Development:

    • Add 100 µL of 5 mM ferrozine solution to all wells.

    • Mix and incubate for another 10 minutes at room temperature.

  • Measurement:

    • Read the absorbance at 562 nm using a microplate reader.

  • Calculation:

    • The percentage of Fe²⁺ chelating activity is calculated using the formula: Chelating Activity (%) = [1 - (Abs_sample / Abs_control)] * 100

    • Plot the chelating activity against the concentration and determine the EC₅₀ (the concentration required to chelate 50% of the iron).

Protocol 2: Antioxidant Capacity Assay (DPPH Radical Scavenging)

Rationale: This assay assesses the compound's intrinsic ability to scavenge free radicals, which is a complementary mechanism to iron chelation. 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the color to fade to yellow. The degree of color change is proportional to the antioxidant capacity.

Materials:

  • HPE

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Ascorbic Acid or Trolox (Positive Control)

  • Methanol or Ethanol

  • 96-well microplate

Procedure:

  • Prepare Solutions:

    • DPPH Working Solution: Prepare a ~0.1 mM solution of DPPH in methanol. The absorbance at 517 nm should be approximately 1.0.

    • HPE Stock Solution: Prepare serial dilutions in methanol (e.g., 1 µM to 1 mM).

    • Positive Control: Prepare serial dilutions of Ascorbic Acid or Trolox in methanol.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of various concentrations of HPE or the positive control.

    • Control Well: Add 100 µL of methanol.

  • Reaction:

    • Add 100 µL of the DPPH working solution to all wells.

    • Mix and incubate in the dark for 30 minutes at room temperature.

  • Measurement:

    • Read the absorbance at 517 nm.

  • Calculation:

    • The percentage of radical scavenging activity is calculated as: Scavenging Activity (%) = [1 - (Abs_sample / Abs_control)] * 100

    • Determine the EC₅₀ value for radical scavenging.

Protocol 3: Cytotoxicity Profiling in SH-SY5Y Cells (MTT Assay)

Rationale: Before evaluating neuroprotective effects, it is essential to determine the concentration range at which HPE itself is not toxic to neuronal cells. The human neuroblastoma cell line SH-SY5Y is a widely used and accepted model for neurodegenerative disease research.[16][17] The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT into purple formazan crystals.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • HPE

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Remove the medium and replace it with fresh medium containing various concentrations of HPE (e.g., 0.1 µM to 1 mM).

    • Include a vehicle control (medium with the same concentration of DMSO or solvent used for the stock solution).

    • Incubate for 24 hours.

  • MTT Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10 minutes.

  • Measurement:

    • Read the absorbance at 570 nm.

  • Calculation:

    • Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Abs_sample / Abs_vehicle_control) * 100

    • Determine the IC₅₀ (concentration that causes 50% viability loss) and establish the maximum non-toxic concentration for subsequent experiments.

Protocol 4: Neuroprotection Against Iron-Induced Toxicity

Rationale: This is the key efficacy experiment. It assesses whether pre-treatment with non-toxic concentrations of HPE can protect SH-SY5Y cells from death induced by iron overload. Ferric ammonium citrate (FAC) is commonly used to induce iron toxicity and oxidative stress in cell culture.[18] Cell viability (MTT assay) and intracellular ROS levels (using a probe like DCFH-DA) are the primary endpoints.[17]

Materials:

  • SH-SY5Y cells and culture reagents

  • HPE

  • Ferric Ammonium Citrate (FAC) or FeCl₂/FeCl₃

  • Deferoxamine (DFO) (Positive Control)[16][19]

  • MTT solution and DMSO

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates (one for MTT, one for ROS) and allow them to adhere for 24 hours.

  • Pre-treatment:

    • Treat cells with various non-toxic concentrations of HPE (determined in Protocol 3) or DFO (e.g., 100 µM) for 2-4 hours.

  • Induction of Iron Toxicity:

    • Add FAC to the media to a final concentration known to induce ~50% cell death (e.g., 100-500 µM; this must be optimized beforehand).

    • Experimental Groups:

      • Control (untreated cells)

      • FAC only (iron insult)

      • HPE + FAC

      • DFO + FAC (positive control)

      • HPE only (to confirm no toxicity at the tested dose)

    • Incubate for 24 hours.

  • Endpoint Analysis:

    • Part A: Cell Viability (MTT Assay):

      • Perform the MTT assay as described in Protocol 3 to quantify cell viability in all groups.

    • Part B: Intracellular ROS Measurement (DCFH-DA Assay):

      • Wash cells with warm PBS.

      • Load cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C. DCFH-DA is deacetylated by cellular esterases and oxidized by ROS into the highly fluorescent DCF.

      • Wash cells again with PBS.

      • Measure fluorescence intensity (Excitation ~485 nm, Emission ~530 nm).

  • Data Analysis:

    • For the MTT assay, express viability as a percentage of the untreated control.

    • For the ROS assay, express fluorescence as a percentage of the FAC-only group.

    • Evaluate if HPE treatment significantly increases cell viability and reduces ROS levels compared to the FAC-only group.

Data Analysis and Expected Outcomes

Quantitative data from the described protocols should be systematically analyzed to build a comprehensive profile of the compound. Results can be summarized for clear interpretation.

Parameter Assay Expected Outcome for an Effective Compound Interpretation
EC₅₀ (Chelation) Ferrozine AssayLow µM rangeIndicates high affinity for sequestering ferrous iron.
EC₅₀ (Scavenging) DPPH AssayLow to moderate µM rangeShows intrinsic antioxidant activity, a beneficial secondary property.
IC₅₀ (Cytotoxicity) MTT Assay>100 µMA high IC₅₀ indicates a good safety window for therapeutic use.
% Cell Viability Neuroprotection (MTT)Significantly higher than the "Iron Only" group; approaches control levels.Demonstrates the compound's ability to prevent iron-induced cell death.
% ROS Production Neuroprotection (DCFH-DA)Significantly lower than the "Iron Only" group; approaches control levels.Confirms the mechanism of action by showing a reduction in oxidative stress.

References

  • Ayton, S., & Lei, P. (2020). Brain iron dyshomeostasis and ferroptosis in Alzheimer's disease. Frontiers in Neuroscience. [Link]
  • Lane, D. J. R., et al. (2022). Brain Iron Dyshomeostasis and Ferroptosis in Alzheimer's Disease Pathophysiology: Two Faces of the Same Coin. International Journal of Molecular Sciences. [Link]
  • Shad, K. F. (2014). Oxidative Stress Gated by Fenton and Haber Weiss Reactions and Its Association With Alzheimer's Disease. Brieflands. [Link]
  • Ren, J., et al. (2021). Iron Dyshomeostasis and Ferroptosis: A New Alzheimer's Disease Hypothesis? Journal of Alzheimer's Disease. [Link]
  • Hershko, C., et al. (1992).
  • Jomova, K., & Valko, M. (2011). Iron and oxidizing species in oxidative stress and Alzheimer's disease. Journal of Alzheimer's Disease. [Link]
  • Nuñez, M. T., & Chana-Cuevas, P. (2022). Iron Dysregulation in Mitochondrial Dysfunction and Alzheimer's Disease. Antioxidants. [Link]
  • Liu, J., et al. (2022). Iron Homeostasis Disorder and Alzheimer's Disease. International Journal of Molecular Sciences. [Link]
  • Shad, K. F. (2014). Oxidative Stress Gated by Fenton and Haber Weiss Reactions and Its Association With Alzheimer's Disease. Journal of Neurological and Neuroscience. [Link]
  • Hider, R. C., & Liu, Z. D. (2002). The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe3+ values. Current Medicinal Chemistry. [Link]
  • Cheignon, C., et al. (2018). Chemical Basis of Reactive Oxygen Species Reactivity and Involvement in Neurodegenerative Diseases. International Journal of Molecular Sciences. [Link]
  • Rival, T., et al. (2009). Fenton chemistry and oxidative stress mediate the toxicity of the β-amyloid peptide in a Drosophila model of Alzheimer's disease. Free Radical Biology and Medicine. [Link]
  • Rakshit, J., et al. (2019). Iron chelator Deferoxamine protects human neuroblastoma cell line SH-SY5Y from 6-Hydroxydopamine-induced apoptosis and autophagy dysfunction. Journal of Trace Elements in Medicine and Biology. [Link]
  • Rakshit, J., et al. (2019). Iron chelator Deferoxamine protects human neuroblastoma cell line SH-SY5Y from 6-Hydroxydopamine-induced apoptosis and autophagy dysfunction.
  • Castino, R., et al. (2008).
  • Rakshit, J., et al. (2019). Iron chelator Deferoxamine protects human neuroblastoma cell line SH-SY5Y from 6-Hydroxydopamine-induced apoptosis and autophagy dysfunction. UTMB Research Experts. [Link]
  • Link, G., et al. (1991). Iron mobilization from myocardial cells by 3-hydroxypyridin-4-one chelators: studies in rat heart cells in culture.
  • Chansiw, N., et al. (2021). Protection of Iron-Induced Oxidative Damage in Neuroblastoma (SH-SY5Y) Cells by Combination of 1-(N-Acetyl-6-aminohexyl)-3-hydroxy-2-methylpyridin-4-one and Green Tea Extract.
  • Liu, Z. D., et al. (2000). Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers. Journal of Pharmacy and Pharmacology. [Link]
  • Santos, M. A., et al. (2008). New hydroxypyridinone iron-chelators as potential anti-neurodegenerative drugs. Journal of Inorganic Biochemistry. [Link]
  • Jackson, G. E., & May, P. M. (1992). Copper complexation by 3-hydroxypyridin-4-one iron chelators: structural and iron competition studies. Journal of Inorganic Biochemistry. [Link]
  • Bio-protocol. (n.d.).
  • Zen-Bio, Inc. (2022).
  • Alzheimer's Drug Discovery Foundation. (n.d.).
  • Gulcin, I. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules. [Link]
  • Berto, S., et al. (2020). Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1H)-one iron chelators in an in vitro cell model of Parkinson's disease. RSC Medicinal Chemistry. [Link]
  • Lead Sciences. (n.d.). This compound. Lead Sciences. [Link]
  • Aisen, P. (2008). Ironing out neurodegeneration: iron chelation for neuroprotection. Free Radical Biology and Medicine. [Link]
  • Soares, J., et al. (2018). Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase.
  • Yoshida, T., et al. (2021). In vitro analysis of iron chelating activity of flavonoids.
  • Senadheera, S., et al. (2019). In vitro study on the use of natural iron chelation sources incorporated to the diet for control of iron overload condition.
  • Dusek, P., et al. (2016). Iron chelation in the treatment of neurodegenerative diseases. Journal of Trace Elements in Medicine and Biology. [Link]
  • Kumar, A., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.

Sources

Application Notes & Protocols: A Methodological Framework for Evaluating the Anti-inflammatory Properties of 1-(3-Hydroxypyridin-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives have garnered significant interest for a wide range of therapeutic applications, including anti-inflammatory action. This guide presents a comprehensive methodological framework for the systematic evaluation of novel 1-(3-hydroxypyridin-4-yl)ethanone derivatives as potential anti-inflammatory agents. We provide a logical, multi-tiered screening cascade, beginning with foundational cell-free and cell-based in vitro assays to establish mechanism and potency, and progressing to a validated in vivo model of acute inflammation. Each protocol is detailed with step-by-step instructions, scientific rationales, and guidelines for data interpretation, empowering research teams to conduct rigorous, self-validating studies in the pursuit of new anti-inflammatory therapeutics.

Part 1: Foundational Concepts and Mechanistic Targets

Inflammation is a protective biological response to harmful stimuli, such as pathogens or damaged cells.[1] This process is mediated by a complex network of signaling pathways and inflammatory molecules. Key cells, such as macrophages, release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and enzymes like Cyclooxygenase-2 (COX-2) produce prostaglandins, which drive the classic signs of inflammation.[1] A primary signaling pathway governing the expression of these mediators is the Nuclear Factor-kappa B (NF-κB) pathway. Many anti-inflammatory drugs function by inhibiting key nodes in these pathways. The protocols outlined herein are designed to probe the ability of this compound derivatives to modulate these specific targets.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS (Inflammatory Stimulus) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB mid1 IkB->mid1 NFkB_active Active NF-κB NFkB->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates DNA DNA (Promoter Region) Transcription Gene Transcription Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Test_Compound Test Compound (Hypothesized Target) Test_Compound->IKK Potential Inhibition mid2

Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.

Part 2: In Vitro Evaluation Protocols

The in vitro screening phase is designed to efficiently identify promising candidates and elucidate their mechanism of action in a controlled environment. It begins with assessing cytotoxicity to ensure observed effects are not due to cell death, followed by functional assays measuring inhibition of key inflammatory mediators.

In_Vitro_Workflow Start Synthesized Derivatives of This compound Step1 Protocol 2.1: Cytotoxicity Assay (MTT) Rule out non-specific effects Start->Step1 Step2 Protocol 2.2: LPS-Stimulated Macrophage Assay Measure TNF-α & IL-6 Release Step1->Step2 Step3 Protocol 2.3: COX-1/COX-2 Inhibition Assay Determine enzyme selectivity Step2->Step3 Decision Potent & Non-Toxic? Step3->Decision End Advance to In Vivo Validation (Part 3) Decision->End Yes Discard Discard or Redesign Derivative Decision->Discard No

Caption: A streamlined workflow for the in vitro screening of test compounds.

Protocol 2.1: Cytotoxicity Assessment using MTT Assay

Principle: This initial screen is critical to confirm that any observed anti-inflammatory activity is not a byproduct of cytotoxicity. The MTT assay measures the metabolic activity of cells, which correlates with cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO, final concentration ≤0.1%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1, 10, 50, 100 µM). Remove the old media from the cells and add 100 µL of fresh media containing the respective compound concentrations. Include a "vehicle control" (DMSO only) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 24 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (Abs_sample / Abs_vehicle_control) * 100.

Causality and Interpretation: A compound is considered non-cytotoxic if it maintains >90% cell viability at the concentrations to be used in subsequent functional assays. This ensures that a reduction in cytokines, for example, is due to specific pathway inhibition rather than simply fewer living cells.

Protocol 2.2: LPS-Induced Pro-inflammatory Cytokine Inhibition Assay

Principle: This assay mimics an inflammatory response by using Lipopolysaccharide (LPS), a component of gram-negative bacteria, to stimulate macrophages via TLR4, leading to the production and release of TNF-α and IL-6.[2] The efficacy of the test compounds is measured by their ability to reduce the levels of these key cytokines.

Materials:

  • RAW 264.7 cells and culture reagents (as above)

  • LPS from E. coli O111:B4 (1 µg/mL stock)

  • Test compounds and a positive control (e.g., Dexamethasone, 10 µM)

  • Commercially available ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Remove media and replace with fresh media containing the non-cytotoxic concentrations of your test compounds or Dexamethasone. Incubate for 1 hour.

    • Rationale: Pre-incubation allows the compounds to enter the cells and engage with their potential targets before the inflammatory stimulus is introduced.

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell-free supernatant for analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions precisely.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only control. Determine the IC₅₀ value (the concentration required to inhibit 50% of cytokine release).

Data Presentation: In Vitro Anti-inflammatory Activity

Compound ID Cytotoxicity (CC₅₀, µM) TNF-α Inhibition (IC₅₀, µM) IL-6 Inhibition (IC₅₀, µM)
Derivative 1 >100 12.5 15.8
Derivative 2 >100 5.2 8.1

| Dexamethasone | >100 | 0.8 | 1.1 |

Protocol 2.3: COX-1 and COX-2 Enzymatic Inhibition Assay

Principle: Many standard anti-inflammatory drugs (NSAIDs) work by inhibiting COX enzymes.[3] This cell-free assay determines if the test compounds directly inhibit COX-1 (constitutively expressed) and/or COX-2 (inducible during inflammation) and reveals their selectivity index (SI). High selectivity for COX-2 is often a desirable trait to reduce gastrointestinal side effects associated with COX-1 inhibition.[4][5]

Materials:

  • Commercially available COX-1/COX-2 inhibitor screening kit (e.g., from Cayman Chemical, Abcam)

  • Test compounds

  • Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Fluorometric or colorimetric plate reader

Procedure:

  • Follow Kit Instructions: These kits provide purified ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a probe that reacts with prostaglandin G₂, the initial product of the COX reaction, to generate a measurable signal.

  • Compound Incubation: Incubate a range of concentrations of the test compound with either the COX-1 or COX-2 enzyme.

  • Initiate Reaction: Add arachidonic acid to start the enzymatic reaction.

  • Measure Signal: Read the fluorescence or absorbance according to the kit's protocol over a set time period.

  • Data Analysis: Calculate the percentage of inhibition for each enzyme at each concentration. Determine the IC₅₀ values for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as SI = IC₅₀(COX-1) / IC₅₀(COX-2).

Interpretation: An SI value significantly greater than 1 indicates selectivity for COX-2. This data, combined with the cell-based assay results, provides a strong mechanistic profile of the lead candidates.

Part 3: In Vivo Validation Protocols

Promising candidates from in vitro screening must be validated in a living organism to assess their efficacy in a complex physiological system. The carrageenan-induced paw edema model is a universally accepted standard for evaluating acute anti-inflammatory activity.[6][7][8][9]

Ethical Statement: All animal experiments must be conducted in strict accordance with the guidelines provided by the local Institutional Animal Care and Use Committee (IACUC) and international standards for animal welfare.

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response characterized by swelling (edema).[7][10] The early phase involves the release of histamine and serotonin, while the later phase (3-6 hours) is mediated by prostaglandins and cytokines.[10] The ability of a test compound to reduce this swelling is a direct measure of its anti-inflammatory effect.[9][11]

Materials:

  • Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan (1% w/v solution in sterile saline)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose - CMC)

  • Positive control: Indomethacin or Diclofenac (e.g., 10 mg/kg)

  • Parenteral administration tools (oral gavage needles, syringes)

  • Digital Plethysmometer (for measuring paw volume)

Paw_Edema_Workflow Start Acclimatize Rats (7 days) Fast Overnight Step1 Measure Initial Paw Volume (V₀) using Plethysmometer Start->Step1 Step2 Administer Compounds (Oral Gavage) - Vehicle (Control) - Positive Control (Indomethacin) - Test Derivatives (e.g., 20 mg/kg) Step1->Step2 Wait Wait 1 Hour Step2->Wait Step3 Induce Inflammation: Inject 0.1 mL 1% Carrageenan into sub-plantar region of right hind paw Wait->Step3 Step4 Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours post-carrageenan Step3->Step4 End Calculate Edema & % Inhibition Analyze Data Step4->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week. Fast them overnight before the experiment with free access to water.

  • Group Allocation: Randomly divide rats into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III, IV, etc.: Test Compounds (e.g., 10, 20, 50 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the V₀ reading.

  • Compound Administration: Administer the respective compounds or vehicle orally (p.o.).

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the volume of edema at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group at each time point: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.

Data Presentation: In Vivo Anti-inflammatory Activity

Treatment Group (Dose) Paw Edema Volume (mL) at 3 hr (Mean ± SEM) % Inhibition at 3 hr
Vehicle Control (0.5% CMC) 0.85 ± 0.05 -
Indomethacin (10 mg/kg) 0.34 ± 0.03 60.0%
Derivative 2 (10 mg/kg) 0.62 ± 0.04 27.1%

| Derivative 2 (20 mg/kg) | 0.45 ± 0.03 | 47.1% |

Part 4: Data Interpretation and Future Directions

A successful lead candidate emerging from this screening cascade will exhibit the following profile:

  • Low cytotoxicity in relevant cell lines.

  • Potent in vitro activity , demonstrated by low IC₅₀ values for the inhibition of key inflammatory mediators (e.g., TNF-α, IL-6) and/or enzymes (e.g., COX-2).

  • Significant in vivo efficacy , demonstrated by a dose-dependent reduction in paw edema.

Compounds that meet these criteria are promising candidates for further preclinical development. Subsequent steps should include pharmacokinetic and pharmacodynamic (PK/PD) studies, evaluation in chronic inflammation models (e.g., collagen-induced arthritis), and comprehensive safety and toxicology profiling. This structured, evidence-based approach ensures that resources are focused on derivatives with the highest therapeutic potential.

References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. URL: https://www.innosc.org/itps/articles/itps-v2i2-755.html
  • Leite, D. F. P., & de Oliveira, R. B. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2339. URL: https://www.mdpi.com/1999-4923/14/11/2339
  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6727429/
  • Schroecksnadel, K., Winkler, C., & Fuchs, D. (2008). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in Molecular Biology, 424, 219-228. URL: https://pubmed.ncbi.nlm.nih.gov/18369926/
  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. URL: https://www.sygnaturediscovery.
  • Chavda, V., Chaurasiya, B., & Shah, P. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 2(2), 1-8. URL: https://www.ijpeonline.com/admin/uploads/aR0g5u.pdf
  • Sakat, S. S., & Wankhede, S. S. (2020). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Research in Pharmaceutical Sciences, 11(SPL4), 142-148. URL: https://www.researchgate.
  • WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models. WuXi Biology. URL: https://biology.wuxiapptec.
  • Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Advances in Medical and Pharmaceutical Sciences, 26(2), 20-33. URL: https://journaljamps.com/index.php/JAMPS/article/view/30526
  • Borges, F., et al. (2015). General synthetic route for the synthesis of 3-hydroxypyridin-4-one derivatives. ResearchGate. URL: https://www.researchgate.
  • Yanagisawa, A., & Kageyama, H. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1361. URL: https://www.mdpi.com/1420-3049/28/3/1361
  • Lead Sciences. (n.d.). This compound. URL: https://www.leadsciences.com/product/1-3-hydroxypyridin-4-ylethanone-cas-30152-05-7/
  • Fakhri, P., et al. (2024). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. Medicinal Chemistry, 20(1), 1-1. URL: https://pubmed.ncbi.nlm.nih.gov/38840401/
  • Gaffer, H. E. H., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(19), 6774. URL: https://www.mdpi.com/1420-3049/28/19/6774
  • Sigma-Aldrich. (n.d.). 1-(3-hydroxypyridin-4-yl)ethan-1-one. URL: https://www.sigmaaldrich.com/US/en/product/enamine/en300120984
  • Zaid, H., et al. (2017). Anti-Inflammatory Activity of Natural Products. Molecules, 22(8), 1353. URL: https://www.mdpi.com/1420-3049/22/8/1353
  • Singh, S., & Sharma, P. K. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. Journal of Advanced Scientific Research, 4(3), 23-27. URL: https://brief.land/jasr/v4/iss3/3/
  • Giebułtowicz, J., et al. (2021). Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. Journal of Inflammation Research, 14, 5739–5756. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8572108/
  • Bibik, E. Y., et al. (2021). Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines. Acta Biomedica Scientifica, 6(3), 118-124. URL: https://abs.esrae.ru/1681-2797/article/view/1802
  • Georgianos, P. I., et al. (2022). The Anti-Inflammatory Effect of Novel Antidiabetic Agents. International Journal of Molecular Sciences, 23(19), 11913. URL: https://www.mdpi.com/1422-0067/23/19/11913
  • Sancilio, L. F., et al. (1979). Synthesis and analgesic activity of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones and related compounds. Journal of Medicinal Chemistry, 22(9), 1133-1137. URL: https://pubmed.ncbi.nlm.nih.gov/490333/
  • Gomaa, H. A. M., et al. (2022). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. Scientific Reports, 12(1), 18361. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9621366/
  • da Silva, A. D., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(11), 2200-2210. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10653600/
  • Giebułtowicz, J., et al. (2021). Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. Journal of Inflammation Research, 14, 5739-5756. URL: https://pubmed.ncbi.nlm.nih.gov/34754217/

Sources

Application Notes and Protocols for 1-(3-Hydroxypyridin-4-yl)ethanone as a COMT Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Novel COMT Inhibitors

Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1][2] In the context of Parkinson's disease, COMT plays a pivotal role in the peripheral breakdown of levodopa, the primary therapeutic agent used to replenish dopamine levels in the brain.[2] This peripheral metabolism limits the bioavailability of levodopa, necessitating higher and more frequent dosing, which can lead to debilitating motor fluctuations.[3][4]

COMT inhibitors, such as entacapone and tolcapone, are established adjunct therapies that extend the plasma half-life of levodopa, thereby improving motor outcomes for Parkinson's disease patients.[5][6][7] However, the currently available nitrocatechol-based inhibitors are not without their limitations, including potential hepatotoxicity in the case of tolcapone.[8] This has spurred the search for novel, non-nitrocatechol COMT inhibitors with improved safety profiles. The 3-hydroxypyridin-4-one scaffold has emerged as a promising candidate for the development of such inhibitors.[9][10] This document provides detailed application notes and protocols for the investigation of 1-(3-Hydroxypyridin-4-yl)ethanone , a representative of this class, as a COMT inhibitor.

Chemical Properties of this compound

PropertyValueSource
CAS Number 30152-05-7[11]
Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol [11]
Synonyms 1-(3-hydroxy-4-pyridinyl)ethanone[11]
Appearance Powder-
Storage Inert atmosphere, Room Temperature

Mechanism of Action: A Visualized Pathway

COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate. This compound, as a 3-hydroxypyridin-4-one derivative, is designed to act as a competitive inhibitor, binding to the active site of COMT and preventing the methylation of endogenous and exogenous catechols like levodopa.

COMT_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Levodopa Levodopa COMT COMT Levodopa->COMT Binds to 3-O-Methyldopa 3-O-Methyldopa COMT->3-O-Methyldopa Metabolizes to SAH SAH COMT->SAH Releases SAM SAM SAM->COMT Provides methyl group Inhibitor This compound COMT_inhibited COMT (Inhibited) Inhibitor->COMT_inhibited Binds to active site No_Reaction Metabolism Blocked COMT_inhibited->No_Reaction Levodopa_unmetabolized Levodopa Levodopa_unmetabolized->COMT_inhibited Binding blocked

Sources

Application Notes and Protocols for Stability Assessment of 1-(3-Hydroxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive protocol for evaluating the intrinsic stability of 1-(3-Hydroxypyridin-4-yl)ethanone, a heterocyclic compound with potential applications in pharmaceutical development. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This guide details a systematic approach to forced degradation (stress testing) under various conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2] It covers hydrolytic, oxidative, photolytic, and thermal stress conditions, alongside the development and validation of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and drug development professionals to elucidate potential degradation pathways and establish a robust stability profile for this molecule.

Introduction and Scientific Rationale

This compound (CAS No: 30152-05-7) is a substituted pyridinone derivative.[3][4] The chemical structure, featuring both a phenolic hydroxyl group and a ketone moiety on a pyridine ring, presents several potential pathways for chemical degradation.

  • Phenolic Hydroxyl Group: This group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures or ring-opening byproducts.[5][6] The acidity of this proton can also influence the molecule's behavior in different pH environments.

  • Ketone Group: Ketones can be reactive under certain conditions, though they are generally more stable than aldehydes. Thermal stress or reaction with strong nucleophiles could be potential degradation routes.[7][8]

  • Pyridinone Tautomerism: The 3-hydroxypyridine moiety can exist in equilibrium with its pyridone tautomer. The predominant form can be highly dependent on the solvent and pH, which in turn affects the molecule's reactivity and stability profile.[9]

Forced degradation studies are essential to identify these potential degradation products and determine the intrinsic stability of the molecule.[10] These studies deliberately stress the API under conditions more severe than accelerated stability testing to provoke degradation.[1] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[1][11] The data generated are fundamental for developing and validating stability-indicating analytical methods, which are capable of separating and quantifying the intact API from its degradation products.[2]

Overall Stability Testing Workflow

The stability assessment follows a logical progression from sample preparation through stress testing to analysis. This workflow ensures that all potential degradation pathways are investigated systematically and that the analytical method used is validated for its intended purpose.

Stability_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation (ICH Q1A/Q1B) cluster_analysis Phase 3: Analysis & Validation API API Stock Preparation (this compound) Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) API->Hydrolysis Oxidation Oxidative Stress (H₂O₂) API->Oxidation Thermal Thermal Stress (Solid & Solution) API->Thermal Photo Photolytic Stress (UV/Vis Exposure) API->Photo MethodDev Analytical Method Development (HPLC-UV) Analysis Sample Analysis (HPLC-UV) MethodDev->Analysis Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis MethodVal Method Validation (Specificity) Analysis->MethodVal Data Data Interpretation & Pathway Elucidation MethodVal->Data

Caption: Overall workflow for the stability assessment of this compound.

Development of a Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred technique due to its specificity, sensitivity, and wide applicability.

Protocol 3.1: HPLC Method Development

  • Instrument: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The aromatic nature of the analyte makes it well-suited for retention on a C18 stationary phase.

  • Mobile Phase Optimization:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier improves peak shape and suppresses the ionization of the phenolic hydroxyl group.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Develop a gradient elution method to ensure separation of the parent peak from more polar or less polar degradation products. A suggested starting gradient is:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Detection Wavelength: Analyze a dilute solution of this compound to determine its UV absorbance maximum (λmax). Set the detector to monitor at this wavelength for maximum sensitivity. Also, monitor at other wavelengths using the PDA detector to identify peaks that may have different chromophores (i.e., degradation products).

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are typical starting points.

Forced Degradation Protocols

These protocols are designed to generate potential degradation products for method validation and pathway elucidation.[10] All stressed samples should be compared to an unstressed control sample (time zero) and, for photostability, a dark control.[12]

4.1 Hydrolytic Degradation

  • Rationale: To assess the susceptibility of the molecule to acid- and base-catalyzed hydrolysis. While the core pyridine ring is stable, extreme pH could potentially affect the substituent groups or promote ring-opening under harsh conditions.

  • Protocol 4.1.1: Acid Hydrolysis

    • Prepare a 1 mg/mL solution of the API in 0.1 M Hydrochloric Acid (HCl).

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) to stop the reaction.

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Protocol 4.1.2: Base Hydrolysis

    • Prepare a 1 mg/mL solution of the API in 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute and analyze by HPLC.

  • Protocol 4.1.3: Neutral Hydrolysis

    • Prepare a 1 mg/mL solution of the API in purified water.

    • Incubate the solution at 60°C.

    • Withdraw aliquots, dilute, and analyze by HPLC at specified time points.

4.2 Oxidative Degradation

  • Rationale: The phenolic hydroxyl group is a primary target for oxidation. This is often the most significant degradation pathway for such molecules.[13]

  • Protocol 4.2.1: Peroxide Oxidation

    • Prepare a 1 mg/mL solution of the API in a suitable solvent (e.g., methanol or acetonitrile).

    • Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.

    • Keep the solution at room temperature and protect it from light.

    • Withdraw aliquots at short intervals (e.g., 30 min, 1, 2, 4 hours), as oxidation can be rapid.[1]

    • Quench the reaction if necessary (e.g., by high dilution or addition of sodium bisulfite) before analysis.

    • Dilute and analyze by HPLC.

4.3 Thermal Degradation

  • Rationale: To evaluate the stability of the API at elevated temperatures, both as a solid and in solution. High temperatures can provide the energy needed to overcome activation barriers for degradation reactions.[7][14]

  • Protocol 4.3.1: Solid State Thermal Stress

    • Place a thin layer of the solid API powder in a glass vial.

    • Store the vial in a calibrated oven at 80°C.

    • At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in a suitable solvent, dilute, and analyze by HPLC.

  • Protocol 4.3.2: Solution State Thermal Stress

    • Prepare a 1 mg/mL solution of the API in purified water or a relevant buffer.

    • Incubate the solution at 80°C, protected from light.

    • Withdraw aliquots, dilute, and analyze by HPLC at specified time points.

4.4 Photostability Testing

  • Rationale: To determine if light exposure causes degradation of the API. This is a mandatory part of stress testing according to ICH Q1B guidelines.[15][16]

  • Protocol 4.4.1: Light Exposure

    • Prepare samples of the solid API and a solution of the API in a chemically inert, transparent container.

    • Prepare identical "dark control" samples by wrapping the containers in aluminum foil.[12]

    • Expose the test samples in a calibrated photostability chamber.

    • The exposure should conform to ICH Q1B option 2, delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[2][17]

    • After exposure, analyze the test samples and the dark controls by HPLC. A significant difference in degradation between the test and dark control samples indicates photosensitivity.

Data Analysis and Presentation

The primary output of the stability study is the quantification of the parent API and the formation of degradation products over time under various stress conditions.

5.1 Method Validation

The specificity of the HPLC method must be confirmed. This is achieved by demonstrating that the peaks corresponding to the degradation products are well-resolved from the main API peak. Peak purity analysis using a PDA detector is essential to ensure the main peak is not co-eluting with any degradants.

5.2 Quantitative Data Summary

Results should be summarized in a clear, tabular format. This allows for easy comparison of the API's stability under different conditions.

Table 1: Summary of Forced Degradation Conditions

Stress Condition Stress Agent Concentration Temperature Duration
Acid Hydrolysis 0.1 M HCl 1 mg/mL 60°C Up to 24h
Base Hydrolysis 0.1 M NaOH 1 mg/mL 60°C Up to 24h
Oxidation 3% H₂O₂ 1 mg/mL Room Temp Up to 4h
Thermal (Solid) Heat N/A 80°C Up to 7 days

| Photostability | Light/UV | N/A | Controlled | ICH Q1B |

Table 2: Example Stability Data Presentation

Stress Condition Time Point % Assay of API (Remaining) % Total Degradation Products
Control (T=0) 0h 100.0 0.0
Acid Hydrolysis 24h 95.2 4.8
Base Hydrolysis 24h 88.5 11.5
Oxidation 4h 82.1 17.9
Thermal (Solid) 7 days 99.1 0.9
Photostability Post-Exposure 91.7 8.3

| Dark Control | Post-Exposure | 99.8 | 0.2 |

Elucidation of Degradation Pathways

Based on the forced degradation results, a hypothetical degradation pathway can be proposed. For this compound, oxidation is likely a key pathway.

Degradation_Pathway cluster_oxidative Oxidative Pathway cluster_hydrolytic Hydrolytic Pathway (Base) cluster_photo Photolytic Pathway Parent This compound Oxidized_Intermediate Quinone-like Intermediate Parent->Oxidized_Intermediate [O] / H₂O₂ Hydrolyzed_Product Potential Hydrolyzed Species Parent->Hydrolyzed_Product OH⁻ / Δ Photo_Product Photodegradants (e.g., Dimers) Parent->Photo_Product hν (UV/Vis) Ring_Opened Ring-Opened Products Oxidized_Intermediate->Ring_Opened Further [O]

Caption: Hypothetical degradation pathways for this compound.

Conclusion

This application note provides a detailed framework for assessing the stability of this compound in accordance with regulatory expectations. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can identify critical degradation pathways and develop a validated, stability-indicating HPLC method. The resulting data are indispensable for guiding formulation development, defining appropriate storage conditions and shelf-life, and ensuring the overall quality and safety of any potential drug product containing this API.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH Source: International Council for Harmonis
  • Title: Meet the expert: The Importance of Photostability Testing Source: Sampled URL:[Link]
  • Title: Photostability | SGS Source: SGS URL:[Link]
  • Title: Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose Source: National Institutes of Health (NIH) URL:[Link]
  • Source: U.S.
  • Title: Force Degradation for Pharmaceuticals: A Review Source: International Journal for Scientific Research & Development (IJSDR) URL:[Link]
  • Title: DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW Source: JETIR.org URL:[Link]
  • Title: Guide to Photostability Testing: ICH Guidelines Source: BioBoston Consulting URL:[Link]
  • Title: Forced Degradation Studies Source: MedCrave online URL:[Link]
  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL:[Link]
  • Title: (PDF)
  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose Source: FAO AGRIS URL:[Link]
  • Title: Oxidation of Small Phenolic Compounds by Mn(IV) Source: MDPI URL:[Link]
  • Title: Stability of ketone bodies in serum in dependence on storage time and storage temper
  • Title: Thermal Stability of Polyetherketones Source: Scientific.Net URL:[Link]
  • Title: Thermal Stability of Larger Carbonyl Compounds: 2-Methylbutyraldehyde Source: ResearchG
  • Title: Analytical Method Summaries Source: Eurofins URL:[Link]
  • Title: Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Stability of 4-pyridone vs 4-pyridinol Source: Chemistry Stack Exchange URL:[Link]
  • Title: Recent Advances of Pyridinone in Medicinal Chemistry Source: Frontiers URL:[Link]
  • Title: (PDF)
  • Title: Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1 H)-Pyridones, 4(1 H)-Quinolones, and 9(10 H)-Acridones Source: PubMed URL:[Link]
  • Title: Analytical methods and achievability Source: World Health Organiz
  • Title: 1 Quantific
  • Title: this compound Source: Lead Sciences URL:[Link]
  • Title: 4-Hydroxypyridine Degradation P
  • Title: ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1) Source: ASEAN URL:[Link]
  • Source: U.S.
  • Title: Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines Source: International Journal of Pharmaceutical Sciences URL:[Link]
  • Title: Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022 Source: Egyptian Drug Authority URL:[Link]
  • Title: Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) Source: PubMed URL:[Link]
  • Title: Discovery and biochemical characterization of enzymes completing the 4-hydroxyphenylacetate pathway in Acinetobacter baumannii TH Source: National Institutes of Health (NIH) URL:[Link]
  • Title: 4-hydroxyproline degradation | P

Sources

Spectrophotometric determination of iron with 1-(3-Hydroxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Spectrophotometric Determination of Iron (III) using 1-(3-Hydroxypyridin-4-yl)ethanone

Abstract

The precise quantification of iron is critical in pharmaceutical development, clinical diagnostics, and environmental monitoring. This application note presents a robust and sensitive spectrophotometric method for the determination of iron(III) using this compound as a selective chromogenic chelating agent. 3-Hydroxypyridin-4-one derivatives are renowned for their high affinity and selectivity for Fe(III), forming stable, colored complexes suitable for quantitative analysis.[1][2][3] This document provides a comprehensive guide, from the underlying scientific principles and detailed experimental protocols to a complete method validation strategy aligned with ICH guidelines. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring an accurate, reliable, and accessible method for iron quantification.

Part 1: Scientific Principles & Rationale

The Chromogenic Chelator: this compound

The core of this analytical method is the chelating agent, this compound (CAS: 30152-05-7)[4][5]. It belongs to the 3-hydroxypyridin-4-one (HPO) class of compounds, which are characterized by a bidentate binding motif that confers a remarkably high affinity and selectivity for hard metal ions, particularly iron(III).[1][6]

Causality of Selection: Unlike methods that rely on the chelation of iron(II) (Fe²⁺) with reagents like 1,10-phenanthroline or 2,2'-bipyridyl[7][8][9], HPOs are potent Fe(III) chelators. This specificity is advantageous as it can eliminate the need for a preliminary reduction step when the primary species of interest is Fe(III) or when total iron is quantified after a controlled oxidation step. The high stability constant of the resulting Fe(III)-HPO complex ensures that the reaction proceeds to completion, providing a stable and reproducible chromophore for measurement.[1][10]

Mechanism of Complex Formation

Iron(III) has a coordination number of six. Therefore, three molecules of the bidentate ligand, this compound, coordinate with a single Fe(III) ion to form a stable, octahedral complex with a 3:1 stoichiometry.[2] This complex exhibits a distinct color, typically reddish-brown, which allows for its quantification using visible spectrophotometry. The formation of this complex is rapid and highly pH-dependent, with optimal stability typically observed in a slightly acidic to neutral pH range.

Fe3 Fe³⁺ L1 Ligand L1->Fe3 Chelation L2 Ligand L2->Fe3 L3 Ligand L3->Fe3 Complex [Fe(Ligand)₃]³⁺ Complex

Caption: Chelation of one Fe(III) ion by three bidentate ligand molecules.

The Beer-Lambert Law: The Basis for Quantification

Spectrophotometric analysis is governed by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[11]

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity coefficient (a constant for a given substance at a specific wavelength, in M⁻¹cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the analyte (in M)

By preparing a series of standards with known iron concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from this curve.[11][12]

Part 2: Materials, Reagents, and Instrumentation

Reagents and Materials
  • This compound (C₇H₇NO₂): Analytical grade (Purity ≥97%)[4].

  • Iron(III) Standard Stock Solution (1000 mg/L): Commercially available certified standard or prepared by dissolving 8.634 g of ammonium iron(III) sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O) in deionized water, adding 10 mL of concentrated HCl, and diluting to 1000 mL.

  • Hydrochloric Acid (HCl): Concentrated, analytical grade.

  • Sodium Acetate (CH₃COONa): Anhydrous, analytical grade.

  • Acetic Acid (CH₃COOH): Glacial, analytical grade.

  • Deionized Water: High-purity, >18 MΩ·cm.

  • Volumetric Glassware: Class A flasks, pipettes, and burettes.

  • Cuvettes: 1 cm path length, quartz or polystyrene.

Instrumentation
  • UV-Visible Spectrophotometer: Double-beam or single-beam instrument capable of scanning from 400-700 nm with a spectral bandwidth of ≤2 nm.

  • Analytical Balance: Readable to 0.1 mg.

  • pH Meter: Calibrated with standard buffers.

Preparation of Solutions
  • Acetate Buffer (0.1 M, pH 4.5): Dissolve 8.2 g of sodium acetate in 800 mL of deionized water. Adjust the pH to 4.5 using glacial acetic acid. Dilute to a final volume of 1000 mL with deionized water.

    • Rationale: This buffer system is chosen to maintain a stable pH environment where the Fe(III)-ligand complex exhibits maximum color development and stability.[9][13]

  • Ligand Reagent Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of deionized water. Gentle warming may be required to aid dissolution. This solution should be prepared fresh daily.

  • Iron Working Standard Solutions (1-10 mg/L): Prepare a 100 mg/L intermediate stock by diluting 10.00 mL of the 1000 mg/L stock solution to 100.0 mL. From this intermediate stock, prepare a series of working standards (e.g., 1, 2, 4, 6, 8, 10 mg/L) by appropriate serial dilution.

Part 3: Experimental Protocol for Iron Quantification

This protocol details the generation of a calibration curve and the analysis of an unknown sample.

G cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage prep_solutions Prepare Reagents (Buffer, Ligand) add_reagents To 10 mL flasks, add: - 1 mL Sample/Standard - 2 mL Acetate Buffer - 1 mL Ligand Solution prep_solutions->add_reagents prep_standards Prepare Calibration Standards (e.g., 0-10 mg/L) prep_standards->add_reagents prep_sample Prepare Unknown Sample (Dilute to expected range) prep_sample->add_reagents incubate Dilute to Volume (10 mL) Mix & Incubate (15 min) add_reagents->incubate measure Measure Absorbance at λmax (e.g., ~460 nm) incubate->measure plot Plot Calibration Curve (Absorbance vs. Conc.) measure->plot calculate Calculate Unknown Conc. using Linear Regression plot->calculate

Caption: General experimental workflow for the spectrophotometric determination of iron.

Determination of Maximum Wavelength (λmax)
  • Prepare a mid-range iron standard solution (e.g., 5 mg/L) following the procedure in section 3.2.

  • Prepare a reagent blank using deionized water instead of the iron standard.

  • Set the spectrophotometer to scan from 700 nm to 400 nm.

  • Autozero the instrument using the reagent blank.

  • Measure the absorbance spectrum of the iron standard.

  • The wavelength corresponding to the highest absorbance peak is the λmax. Use this wavelength for all subsequent measurements.

Calibration Curve Generation
  • Pipette 1.0 mL of each working iron standard (e.g., 0, 1, 2, 4, 6, 8, 10 mg/L) into separate 10 mL volumetric flasks. The 0 mg/L standard will serve as the reagent blank.

  • To each flask, add 2.0 mL of the Acetate Buffer (pH 4.5).

  • To each flask, add 1.0 mL of the Ligand Reagent Solution (0.5% w/v).

  • Dilute to the 10 mL mark with deionized water. Stopper and invert several times to mix thoroughly.

  • Allow the solutions to stand for 15 minutes at room temperature for full color development. Self-Validation Check: The color should be stable after this period; measuring absorbance again after 30 minutes should yield a value within ±2% of the 15-minute reading.

  • Set the spectrophotometer to the predetermined λmax.

  • Use the reagent blank (0 mg/L standard) to set the absorbance to zero.

  • Measure and record the absorbance of each of the remaining standards.

  • Plot a graph of absorbance versus concentration (mg/L). Perform a linear regression analysis. The resulting curve should have a correlation coefficient (R²) of ≥0.999.

Sample Analysis
  • Sample Preparation: The sample must be a clear aqueous solution. If analyzing a solid (e.g., pharmaceutical tablet), accurately weigh and dissolve it in dilute HCl, heating if necessary to ensure complete dissolution and release of iron.[13][14] Filter if necessary and dilute with deionized water to bring the expected iron concentration into the linear range of the calibration curve (1-10 mg/L).

  • Follow steps 1-8 from section 3.2, using 1.0 mL of the prepared sample solution in place of the standard.

  • Calculation: Use the linear regression equation from the calibration curve (y = mx + c) to calculate the iron concentration in the measured solution:

    • Concentration (mg/L) = (Absorbance_sample - y-intercept) / slope

  • Adjust the final concentration by the dilution factor used during sample preparation to determine the iron content in the original sample.

Part 4: Method Validation Protocol (ICH Q2(R2) Framework)

For use in regulated environments, the analytical method must be validated to demonstrate its fitness for purpose.[15][16] The following protocols outline the required validation experiments.

ParameterObjectiveExperimental ApproachAcceptance Criteria[16][17]
Specificity To ensure the signal is unequivocally from the iron complex, without interference from the matrix.Analyze a blank matrix (placebo) and a matrix spiked with iron. Compare the chromatograms/spectra.No significant signal should be observed at λmax for the blank matrix.
Linearity To demonstrate a proportional relationship between concentration and absorbance.Analyze 5-6 standards across 80-120% of the target concentration range.Correlation coefficient (R²) ≥ 0.999. Y-intercept should be <2% of the response at 100% target concentration.
Range The concentration interval where the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision data.The specified range for which the method is demonstrated to be suitable.
Accuracy To measure the closeness of the experimental value to the true value.Perform the assay on a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%). Calculate percent recovery.Mean recovery should be within 98.0% to 102.0%.
Precision To measure the degree of scatter between a series of measurements.Repeatability (Intra-assay): 6 replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) should be ≤ 2.0%.
LOD The lowest amount of analyte that can be detected.Based on the standard deviation of the response (σ) and the slope (S) of the calibration curve: LOD = 3.3 * (σ / S) Typically determined and reported.
LOQ The lowest amount of analyte that can be quantified with suitable precision and accuracy.Based on the standard deviation of the response (σ) and the slope (S) of the calibration curve: LOQ = 10 * (σ / S) Typically determined and reported. RSD at this concentration should meet requirements.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters such as pH of the buffer (±0.2 units), incubation time (±5 min), and ligand concentration (±10%).The results should remain within the established precision and accuracy criteria.

Part 5: Performance & Troubleshooting

Expected Performance Characteristics
ParameterTypical Value
λmax~450-470 nm
Linearity Range0.5 - 12.0 mg/L
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)~0.1 mg/L
Limit of Quantitation (LOQ)~0.3 mg/L
Precision (RSD%)< 2%
Accuracy (% Recovery)98 - 102%
Potential Interferences

While this compound is highly selective for Fe(III), high concentrations of other hard metal cations (e.g., Al³⁺, Cu²⁺, Zn²⁺) could potentially interfere.[13] In most pharmaceutical applications, the concentration of these ions is negligible. If interference is suspected, a specificity study using the sample matrix spiked with potential interferents should be performed.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Color Development - Incorrect pH of buffer.- Ligand solution has degraded.- Iron is in the Fe(II) state.- Verify buffer pH.- Prepare fresh ligand solution.- Add a gentle oxidizing agent (e.g., a few drops of H₂O₂) during sample prep to ensure all iron is Fe(III).
High Reagent Blank Absorbance - Contaminated deionized water.- Contaminated glassware.- Ligand solution is old or impure.- Use fresh, high-purity water.- Acid-wash all glassware.- Prepare fresh ligand solution.
Poor Linearity (R² < 0.999) - Inaccurate preparation of standards.- Pipetting errors.- Spectrophotometer instability.- Re-prepare standards carefully using calibrated pipettes.- Allow the instrument to warm up for at least 30 minutes.
Precipitate Formation - pH is too high.- Sample concentration is too high.- Check and adjust buffer pH.- Dilute the sample further.

References

  • Spectrophotometric Quantification of Iron in Different Pharmaceuticals. (n.d.). SciSpace.
  • Malecki, G., et al. (2021). Photometric Determination of Iron in Pharmaceutical Formulations Using Double-Beam Direct Injection Flow Detector. National Institutes of Health.
  • Determination of iron in pharmaceutical preparations by visible spectrophotometry. (2023). Persée.
  • Robust Analytical Method for Iron Estimation by Experimental Design Approach. (n.d.). Research J. Pharm. and Tech.
  • Iron Determination - A Review of Analytical Methods. (2018). Asian Journal of Research in Chemistry.
  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. (2000). ICH.
  • ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. (2022). YouTube.
  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology.
  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • Work 3 Determination of iron by spectrophotometric method. (n.d.). Aalto University.
  • SPECTROPHOTOMETRIC DETERMINATION OF IRON. (n.d.). University of Wisconsin-Whitewater.
  • This compound. (n.d.). Lead Sciences.
  • Spectrophotometric and chelatometric determination of iron(III) with 3-hydroxypyridine-2-thiol. (1981). Analyst.
  • Spectrophotometric Determination of Iron. (n.d.). ResearchGate.
  • Spectrophotometric Determination of Iron. (n.d.). ResearchGate.
  • Liu, Z. D., et al. (2008). Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers. PubMed.
  • General synthetic route for the synthesis of 3-hydroxypyridin-4-one... (n.d.). ResearchGate.
  • The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. (2000). Frontiers in Bioscience.
  • Ma, Y., et al. (2000). Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values. PubMed.
  • Process for preparing 4-hydroxypyridines. (n.d.). Google Patents.
  • Dobbin, P. S., et al. (1993). Synthesis and iron(III) binding properties of 3-hydroxypyrid-4-ones derived from kojic acid. Journal of Medicinal Chemistry.
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). National Institutes of Health.
  • Complexation of Iron with the Orally Active Decorporation Drug L1 (3-Hydroxy-1,2-Dimethyl-4-Pyridinone). (1991). ResearchGate.

Sources

Techniques for scaling up the synthesis of 1-(3-Hydroxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Scalable Synthesis of 1-(3-Hydroxypyridin-4-yl)ethanone: From Bench to Pilot

Abstract

This compound (CAS 30152-05-7) is a pivotal intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2] Its production on an industrial scale necessitates robust, efficient, and economically viable synthetic methodologies. This document provides a comprehensive guide to the techniques for scaling up the synthesis of this target molecule. We will explore the prevalent synthetic strategies, focusing on the Fries rearrangement, and detail the critical parameters for process optimization. A thorough, field-proven protocol for a scalable synthesis using methanesulfonic acid is provided, offering a significant improvement over traditional Lewis acid-catalyzed methods in terms of safety, cost, and environmental impact.

Introduction: Strategic Importance of this compound

The hydroxypyridine core is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous active pharmaceutical ingredients (APIs). This compound, specifically, serves as a key building block for more complex molecules, where the ketone and hydroxyl functionalities provide versatile handles for further chemical elaboration. The challenge in its synthesis lies in achieving regioselective acylation of the electron-rich, yet sensitive, 3-hydroxypyridine ring system. Direct Friedel-Crafts acylation of pyridines is notoriously difficult due to the electron-deficient nature of the ring and the propensity of the nitrogen atom to coordinate with Lewis acid catalysts, leading to deactivation.[3] Therefore, indirect methods are often preferred for reliable and high-yielding synthesis, particularly at scale.

Comparative Analysis of Synthetic Strategies

The synthesis of hydroxyaryl ketones is most famously achieved via the Fries rearrangement of phenolic esters.[4] This reaction involves the intramolecular migration of an acyl group from the phenolic oxygen to an ortho or para position on the aromatic ring, catalyzed by a Lewis or Brønsted acid.[5]

Route 1: The Classic Fries Rearrangement

The most direct and widely explored route begins with the acetylation of 3-hydroxypyridine to form 3-acetoxypyridine, which is then subjected to a Fries rearrangement.

  • Mechanism: The reaction proceeds through the formation of an acylium ion intermediate after the Lewis acid coordinates to the carbonyl oxygen of the ester.[4] This electrophile then attacks the pyridine ring. The regioselectivity (acylation at C2, C4, or C6) is a critical consideration. For 3-hydroxypyridine, the 4-position is electronically favored for electrophilic attack. Reaction temperature plays a crucial role; lower temperatures typically favor the para-product, while higher temperatures favor the ortho-product, a classic example of thermodynamic versus kinetic control.[4][6]

  • Catalysts:

    • Traditional Lewis Acids (AlCl₃, TiCl₄, BF₃): These are effective but require stoichiometric or super-stoichiometric amounts because they form stable complexes with both the starting material and the hydroxy ketone product.[5][7] On a large scale, this leads to several challenges:

      • Violent Quench: The aqueous workup to decompose the catalyst-product complex is highly exothermic and can be hazardous.

      • Waste Generation: Large quantities of acidic aluminum or titanium waste are produced, posing significant environmental and disposal issues.[8]

      • Corrosivity: These reagents are highly corrosive, requiring specialized equipment.

    • Modern Brønsted Acids (HF, Methanesulfonic Acid): Strong protic acids can also catalyze the rearrangement. Methanesulfonic acid (MSA) has emerged as a viable, more environmentally friendly alternative, often used in combination with an anhydride like methanesulfonic anhydride (MSA-anhydride) or polyphosphoric acid (PPA) to drive the reaction.[4][5]

    • Solid Acid Catalysts (Zeolites, Heteropoly Acids): There is growing interest in using solid acid catalysts to create a more sustainable process.[8] Zeolites and other solid acids offer the potential for catalyst recycling, simplified workup, and reduced waste, although catalyst deactivation can be an issue.[8][9]

Route 2: Direct Acylation Strategies

Direct Friedel-Crafts acylation of 3-hydroxypyridine is generally low-yielding and not selective. The pyridine nitrogen deactivates the ring towards electrophilic substitution, and both the nitrogen and the hydroxyl group will complex with the Lewis acid catalyst.[3] While some specialized methods exist for the acylation of electron-rich heterocycles, they often require expensive catalysts or harsh conditions not amenable to large-scale production.[10]

Scale-Up Synthesis: Process Optimization and Protocol

Based on considerations of yield, safety, cost, and environmental impact, the Fries rearrangement of 3-acetoxypyridine using methanesulfonic acid is the most promising strategy for industrial scale-up.

Workflow for Scalable Synthesis

The overall process can be visualized as a two-step, one-pot (or two-pot) sequence.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Fries Rearrangement & Work-Up Start 3-Hydroxypyridine Reagent1 Acetic Anhydride Intermediate 3-Acetoxypyridine (May be isolated or used in situ) Start->Intermediate Acetylation Reagent1->Intermediate Solvent1 Pyridine or Triethylamine (Base/Solvent) Solvent1->Intermediate Catalyst Methanesulfonic Acid (MSA) Intermediate->Catalyst Reaction Heat (e.g., 140-160°C) Catalyst->Reaction Quench Aqueous Work-up (Water/Base) Reaction->Quench Cool & Quench Purify Crystallization (e.g., Ethanol/Water) Quench->Purify Isolate Crude Solid Product Final Product: This compound Purify->Product Purify

Caption: Scalable two-step synthesis workflow.

Detailed Protocol: Methanesulfonic Acid-Mediated Synthesis (100 g Scale)

This protocol describes a robust procedure optimized for safety and efficiency at the laboratory scale-up level.

Materials & Equipment:

  • 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with drying tube), and a temperature probe.

  • Heating mantle with controller.

  • 3-Hydroxypyridine (95.1 g, 1.0 mol)

  • Acetic Anhydride (112.3 g, 1.1 mol, 1.1 eq)

  • Methanesulfonic acid (MSA) (300 mL)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (for crystallization)

  • Ice bath

Procedure:

Step 1: Preparation of 3-Acetoxypyridine (Intermediate)

  • Note: This step can be performed separately, and the intermediate purified, but for process efficiency, an in situ reaction is often preferred. For this protocol, we assume the use of pre-made or purchased 3-acetoxypyridine. If starting from 3-hydroxypyridine, it can be acetylated using acetic anhydride in a suitable solvent like pyridine or with a catalytic amount of acid.

Step 2: Fries Rearrangement

  • Charge the 1 L reaction flask with methanesulfonic acid (300 mL) under an inert atmosphere (e.g., Nitrogen).

  • Begin stirring and carefully add 3-acetoxypyridine (137.1 g, 1.0 mol) portion-wise to the MSA. The addition is exothermic; maintain the internal temperature below 40°C using an ice bath if necessary.

  • Once the addition is complete, equip the flask with a reflux condenser and begin heating the mixture.

  • Heat the reaction mixture to 150-155°C and maintain this temperature for 4-6 hours.

    • Process Insight: The reaction progress should be monitored by a suitable analytical method (e.g., HPLC or TLC) by taking small aliquots, quenching them carefully in a saturated NaHCO₃ solution, extracting with ethyl acetate, and analyzing the organic layer. The reaction is complete when the consumption of 3-acetoxypyridine is >98%.

  • After the reaction is complete, turn off the heating and allow the mixture to cool to 60-70°C.

Step 3: Work-up and Isolation

  • Prepare a 4 L beaker containing 2 L of a stirred ice/water mixture.

  • CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, pour the warm reaction mixture into the stirred ice/water. The MSA will be neutralized, and the product will precipitate. Maintain the temperature of the quench mixture below 25°C by adding more ice as needed.

  • Once the quench is complete, continue stirring the resulting slurry for 30-60 minutes in an ice bath to ensure complete precipitation.

  • Slowly add a saturated solution of sodium bicarbonate to the slurry until the pH is adjusted to 6.5-7.5. This neutralizes any remaining acid.

  • Isolate the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

    • Expected Yield (Crude): 110-120 g (80-88% yield).

Step 4: Purification

  • Transfer the crude solid to a 2 L flask.

  • Add ethanol (approx. 500-600 mL, or until the solid dissolves upon heating) and heat the mixture to reflux with stirring until all the solid dissolves.

  • Slowly add deionized water (approx. 100-150 mL) dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a cold 80:20 ethanol/water mixture (2 x 50 mL), and dry under vacuum at 50°C.

    • Expected Yield (Purified): 96-106 g (70-77% overall yield).

    • Purity (by HPLC): >99%.

    • Melting Point: 52-54°C.

Data Summary and Comparison

The choice of catalyst has a profound impact on the scalability and sustainability of the synthesis.

CatalystTypical LoadingTemperatureSolventKey Scale-Up AdvantagesKey Scale-Up Disadvantages
AlCl₃ 1.1 - 2.0 eq100-165°CNitrobenzene or noneHigh reactivity, well-established.Stoichiometric use, hazardous quench, large waste stream, corrosive.[5]
TiCl₄ 1.1 - 2.0 eq100-150°CDichlorobenzeneMilder than AlCl₃.Stoichiometric use, waste generation, moisture sensitive.
MSA Solvent/Catalyst140-160°CNoneCatalytic (in principle), less corrosive, simpler work-up, less waste.[4][5]Requires high temperatures, MSA can be difficult to recover.
Zeolites (e.g., H-BEA) Catalytic150-200°CHigh-boiling inertRecyclable catalyst, green process.Potential for catalyst deactivation, may require higher temperatures/pressures.[8]

Mechanistic Visualization

The mechanism for the acid-catalyzed Fries rearrangement involves the generation of a key acylium ion intermediate.

G Start 3-Acetoxypyridine Protonated Protonated Ester Start->Protonated 1. Protonation Catalyst + H⁺ (from MSA) Acylium Acylium Ion Intermediate + 3-Hydroxypyridine Protonated->Acylium 2. Acylium Formation Attack Electrophilic Attack at C4 Acylium->Attack 3. Electrophilic Aromatic Substitution Arenium Arenium Ion (Sigma Complex) Attack->Arenium Product This compound Arenium->Product 4. Rearomatization Deprotonation Deprotonation

Caption: Fries rearrangement reaction mechanism.

Conclusion

The successful scale-up of this compound synthesis hinges on moving away from classical stoichiometric Lewis acid-promoted reactions. The use of methanesulfonic acid as both a solvent and a catalyst provides a safer, more environmentally benign, and economically favorable alternative. The protocol detailed herein offers a high-yielding and reproducible method suitable for pilot-scale production. Further process optimization could explore continuous flow reactors or the development of robust, recyclable solid acid catalysts to further enhance the efficiency and sustainability of the manufacturing process.

References

  • Organic Chemistry Portal. Fries Rearrangement.
  • Google Patents. EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • Google Patents. WO2011161612A1 - Process for preparing 4-hydroxypyridines.
  • Wikipedia. Fries rearrangement.
  • Lin, R., et al. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology.
  • Lead Sciences. This compound.
  • RSC Publishing. Fries rearrangement of some 3-acetoxy- and 3-propionyloxy-thiophenes.
  • YouTube. Preparation of Pyridines, Part 3: By Acylation.
  • Guo, C. X., et al. Fries Rearrangement of Phenyl Acetate over Solid Acid Catalyst. Chinese Journal of Chemistry.
  • Google Patents. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
  • Wikipedia. Friedel–Crafts reaction.
  • ResearchGate. General synthetic route for the synthesis of 3-hydroxypyridin-4-one....
  • PubMed Central. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives.
  • Physics Wallah. Reaction Mechanism of Fries Rearrangement.
  • ResearchGate. Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives.
  • Scribd. Fries Rearrangement.
  • ResearchGate. Friedel-Crafts acylation reactions in pyridinium based ionic liquids.
  • PubMed Central. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • Organic Syntheses. 4-AMINOPYRIDINE.
  • Patsnap. Process for the preparation of pyridine derivatives.
  • Google Patents. US7067673B2 - Process and catalyst for the preparation of acetylpyridines.
  • ResearchGate. Synthesis scheme of 1-substituted-3-hydroxypyridin-4-ones derivatives.
  • PubMed. Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase.
  • Google Patents. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
  • PubMed Central. Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme.
  • PubMed. Prediction of 3-hydroxypyridin-4-one (HPO) log K1 values for Fe(III).
  • RSC Publishing. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities.
  • PubMed. Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Hydroxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 1-(3-Hydroxypyridin-4-yl)ethanone (CAS: 30152-05-7).[1][2] This molecule is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of iron chelators and other biologically active compounds.[3][4][5][6]

The synthesis, however, is not without its challenges. The most common route involves the addition of a methyl Grignard reagent to a 3-hydroxypyridine-4-carbonitrile precursor. This guide is structured to address the most frequently encountered problems in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.

Section 1: Troubleshooting the Core Grignard Reaction

The nucleophilic addition of a Grignard reagent to a nitrile is a classic method for ketone synthesis.[7] However, the high reactivity of the organometallic reagent makes it susceptible to numerous pitfalls, which are often the primary source of low or no yield.

Q1: My Grignard reaction fails to initiate. The solution does not turn cloudy, and there is no exotherm. What is happening?

Answer: This is a very common issue and almost always points to the premature quenching of the Grignard reagent or passivation of the magnesium metal.[8] The reagent is a powerful base and nucleophile that is highly sensitive to its environment.

Core Causes & Immediate Solutions:

Potential Cause Explanation Recommended Solution
Presence of Moisture Grignard reagents react violently with protic sources, especially water.[9] Trace amounts in glassware, solvents, or on the magnesium surface will protonate the reagent, rendering it inactive.[8]Glassware: Flame-dry or oven-dry all glassware immediately before use and cool under a stream of inert gas (Nitrogen or Argon).[10] Solvents: Use fresh, anhydrous solvents. THF, a common choice, should be distilled from a suitable drying agent like sodium/benzophenone.[8][10]
Inactive Magnesium Surface Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reacting.Activation: Activate the magnesium turnings just before use. Common methods include crushing the turnings in a dry mortar, vigorous stirring under inert gas, or chemical activation with a small crystal of iodine or 1,2-dibromoethane.[8][10] The disappearance of the iodine's brown color indicates successful activation.[8]
Impure Organic Halide The methyl halide (e.g., methyl iodide or bromide) must be pure and anhydrous. Contaminants can inhibit the reaction.Purification: Use a fresh bottle or distill the methyl halide before use.
Q2: The reaction started, but my final yield of this compound is extremely low after work-up. What are the likely side reactions?

Answer: Low yields, despite a successful initiation, typically indicate that your Grignard reagent was consumed by competing reaction pathways or that the reaction with the nitrile was inefficient.

Key Side Reactions & Mitigation Strategies:

  • Protonation by the Substrate: This is the most significant challenge in this specific synthesis. The phenolic proton of the 3-hydroxy group is acidic and will be readily deprotonated by the Grignard reagent. This consumes one equivalent of your Grignard reagent for every equivalent of starting material, forming an alkane and the magnesium salt of the pyridine.

    • Solution 1 (Stoichiometry): The simplest approach is to use at least two equivalents of the Grignard reagent: one to deprotonate the hydroxyl group and the second to act as the nucleophile.

    • Solution 2 (Protection): A more robust strategy is to protect the hydroxyl group before the Grignard reaction. A common protecting group for phenols is a benzyl ether or a silyl ether. This protected precursor can then be reacted with one equivalent of the Grignard reagent, followed by a deprotection step.

  • Wurtz Coupling: This side reaction involves the coupling of two molecules of the organic halide (CH₃-X + CH₃-X → CH₃-CH₃), consuming your starting material.[8]

    • Mitigation: This can be minimized by the slow, dropwise addition of the methyl halide to the magnesium suspension. This maintains a low localized concentration of the halide, favoring the formation of the Grignard reagent over the coupling product.[8]

  • Hydrolysis of the Nitrile: The starting material, 3-hydroxypyridine-4-carbonitrile, can be susceptible to hydrolysis, especially under non-neutral pH conditions during work-up, converting the nitrile to a carboxylic acid or amide.[11]

    • Mitigation: Ensure the work-up conditions are controlled. The initial quench should be done carefully at low temperatures, and pH adjustments should be made thoughtfully to avoid prolonged exposure to harsh acidic or basic conditions.

A logical workflow for troubleshooting these issues is essential.

G start Low Yield of Ketone check_grignard Was Grignard Formation Successful? (Color change, exotherm) start->check_grignard no_init No Initiation check_grignard->no_init No init_ok Initiation Successful check_grignard->init_ok Yes check_side_reactions Investigate Side Reactions protonation Protonation Issue: - Use >2 eq. Grignard - Protect -OH group check_side_reactions->protonation wurtz Wurtz Coupling: - Slow addition of halide check_side_reactions->wurtz hydrolysis Nitrile Hydrolysis: - Control work-up pH check_side_reactions->hydrolysis check_workup Review Work-up & Purification moisture Check for Moisture: - Dry glassware? - Anhydrous solvent? no_init->moisture Troubleshoot mg_inactive Activate Magnesium: - Use Iodine/DIBE - Crush turnings no_init->mg_inactive Troubleshoot init_ok->check_side_reactions init_ok->check_workup

Caption: Troubleshooting decision tree for low yield.
Section 2: FAQs - Deeper Insights
Q3: Why is the 3-hydroxy group so problematic, and is protection really necessary?

Answer: The hydroxyl proton is acidic enough to react irreversibly with the Grignard reagent in an acid-base reaction, which is kinetically much faster than the desired nucleophilic attack on the nitrile carbon.[9] While using excess Grignard reagent can overcome this stoichiometrically, it is often less clean and can lead to more side products and purification difficulties. Protecting the hydroxyl group simplifies the reaction, improves yield, and makes the process more reproducible.

Q4: What are some alternative synthetic routes if the Grignard reaction consistently fails?

Answer: If the Grignard route proves too challenging, other methods for acylating pyridine rings can be explored. While less direct, options include:

  • Friedel-Crafts Acylation: This is generally difficult on an unmodified pyridine ring due to the deactivating effect of the nitrogen atom. However, the electron-donating hydroxyl group may facilitate this reaction to some extent, though conditions would need to be carefully optimized.

  • Cross-Coupling Reactions: It might be possible to start with a 4-halopyridine derivative and use a palladium-catalyzed cross-coupling reaction with an acetyl equivalent.[8]

  • Ring Synthesis: Building the substituted pyridine ring from acyclic precursors is another advanced strategy. For example, derivatives of 3-hydroxypyridin-4-one can be synthesized from maltol.[12][13]

Q5: How can I best purify the final product, this compound?

Answer: The product is a solid at room temperature (m.p. 52-54 °C).

  • Column Chromatography: Silica gel column chromatography is a highly effective method. A gradient elution starting with a non-polar solvent (like dichloromethane or ethyl acetate/hexane mixture) and gradually increasing the polarity with methanol is typically effective for separating the product from non-polar impurities and highly polar starting materials or byproducts.[14]

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be an efficient final purification step.

Section 3: Experimental Protocols

These protocols are provided as a starting point. Always perform a thorough risk assessment before beginning any chemical synthesis.

Protocol 1: General Preparation of Methylmagnesium Bromide in THF

G cluster_0 Setup cluster_1 Reaction a Flame-dry 3-neck flask, condenser, dropping funnel b Cool under N2/Ar a->b c Add Mg turnings & I2 crystal b->c d Add anhydrous THF c->d Start Reagent Prep e Prepare MeBr in THF in dropping funnel d->e f Add a small aliquot of MeBr to initiate e->f g Slowly add remaining MeBr to maintain gentle reflux f->g h Stir until Mg is consumed g->h Use immediately Use immediately h->Use immediately Complete

Caption: Workflow for Grignard reagent preparation.
  • Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum or a strong inert gas flow and allow it to cool to room temperature.

  • Activation: Place magnesium turnings (1.2 equivalents) and a single small crystal of iodine into the cooled flask.[8]

  • Initiation: Add a portion of the total anhydrous THF via syringe. In the dropping funnel, prepare a solution of methyl bromide or iodide (1.0 equivalent) in the remaining anhydrous THF. Add a small amount (approx. 10%) of the methyl halide solution to the magnesium suspension. The reaction should initiate, evidenced by the disappearance of the iodine color, gentle bubbling, and a slight exotherm. Gentle heating may be required if it does not start spontaneously.

  • Addition: Once the reaction is initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.[8]

  • Completion: After the addition is complete, continue to stir the gray, cloudy mixture at room temperature or with gentle reflux for 1-2 hours to ensure all the magnesium has reacted.[10] The reagent is now ready for use.

Protocol 2: Synthesis via Reaction with a Protected Precursor

(This protocol assumes the use of a precursor where the 3-OH group is protected, e.g., as a benzyl ether)

  • Precursor Solution: In a separate flame-dried flask under inert gas, dissolve the protected 3-(benzyloxy)pyridine-4-carbonitrile (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool this solution to 0 °C in an ice-water bath.

  • Grignard Addition: Slowly add the freshly prepared Grignard reagent (1.1 equivalents) to the nitrile solution via cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel, dilute with water and ethyl acetate, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude imine intermediate or ketone product by silica gel chromatography.

  • Deprotection: If a protecting group was used, the purified intermediate must be deprotected (e.g., via catalytic hydrogenation for a benzyl group) to yield the final product.

References
  • BenchChem. (n.d.). Troubleshooting low yield in Grignard synthesis of pyridines.
  • ChemicalBook. (2024). 3-hydroxypyridine-4-carbonitrile | 87032-82-4.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Lead Sciences. (n.d.). This compound.
  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
  • Sigma-Aldrich. (n.d.). 1-(3-hydroxypyridin-4-yl)ethan-1-one.
  • Clinivex. (n.d.). CAS 30152-05-7 | this compound Supplier.
  • ResearchGate. (n.d.). General synthetic route for the synthesis of 3-hydroxypyridin-4-one....
  • Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • ResearchGate. (n.d.). Synthetic route of multimethyl-substituted 3-hydroxypyridin-4-ones 11,....
  • Xu, Y., et al. (n.d.). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PubMed Central.
  • Hann, E. C., et al. (2009). Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. Wiley Online Library.
  • Sabet, R., et al. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Publishing.
  • Pour, M., et al. (2009). Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload. PubMed Central.
  • Baddeley, T. C., et al. (2012). Prediction of 3-hydroxypyridin-4-one (HPO) log K1 values for Fe(III). PubMed.

Sources

Technical Support Center: Synthesis of 1-(3-Hydroxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Hydroxypyridin-4-yl)ethanone (CAS: 30152-05-7).[1][2][3] This valuable intermediate is a crucial building block in the development of various pharmaceutical compounds, including novel inhibitors for enzymes like catechol-O-methyltransferase (COMT) and tyrosinase.[4][5][6] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, providing field-proven insights to optimize reaction yields and purity.

We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy. This document is structured into two main parts: a detailed Troubleshooting Guide in a question-and-answer format to address specific experimental failures, and a Frequently Asked Questions (FAQs) section for more general inquiries.

Troubleshooting Guide: Addressing Common Synthesis Failures

Low yields and difficult purifications are common hurdles in heterocyclic chemistry. Here, we address the most frequent issues encountered in the two primary synthetic routes to this compound: the Fries Rearrangement and the Grignard Reaction.

Scenario 1: The Fries Rearrangement Route

The Fries rearrangement of a phenolic ester, such as 3-acetoxypyridine, is a direct and powerful method for forming hydroxyaryl ketones.[7][8] However, its success is highly dependent on precise control over reaction conditions to favor the desired para-acylation over the competing ortho-acylation.

Question: My Fries rearrangement of 3-acetoxypyridine results in a low yield of the target this compound and a high proportion of the hard-to-separate ortho-isomer. How can I improve the regioselectivity and overall yield?

Answer: This is the most critical challenge in this synthesis. The ratio of ortho to para products is governed by a delicate balance between thermodynamic and kinetic control.[7][9] Optimizing for the para product requires shifting the reaction toward thermodynamic control.

Here are the key parameters to adjust:

  • Temperature Control is Paramount: Temperature is the most significant factor influencing the ortho/para product ratio.[9]

    • Low Temperatures (<60°C): Favor the formation of the more thermodynamically stable para product. At these temperatures, the acylium ion has sufficient time to migrate to the sterically less hindered para position before reacting.

    • High Temperatures (>100°C): Favor the kinetically controlled ortho product. The proximity of the ester group to the ortho positions leads to faster, but less stable, product formation.[7][9][10]

  • Choice and Stoichiometry of Lewis Acid:

    • Anhydrous Aluminum Chloride (AlCl₃) is the most common and effective Lewis acid for this rearrangement. Ensure it is of high purity and, crucially, anhydrous. Any moisture will decompose the catalyst and inhibit the reaction.

    • A slight excess of the Lewis acid (typically 1.1 to 1.5 equivalents) is often necessary to drive the reaction to completion, but a large excess can lead to charring and byproduct formation.[10]

  • Solvent Polarity Matters:

    • Non-polar solvents (e.g., monochlorobenzene) tend to favor the ortho product.[9][10]

    • Polar solvents (e.g., nitrobenzene) or running the reaction neat can increase the proportion of the para product.[9] The polar environment helps stabilize the intermediates that lead to the thermodynamically favored product.

Data Summary: Optimizing Fries Rearrangement Conditions

ParameterCondition for High para-SelectivityCondition for High ortho-SelectivityRationale
Temperature Low (e.g., < 60°C)High (e.g., > 100°C)Thermodynamic vs. Kinetic Control[7][9]
Solvent Polar (e.g., Nitrobenzene) or NeatNon-polar (e.g., Monochlorobenzene)Solvent polarity influences intermediate stability.[7]
Lewis Acid AlCl₃ (1.1 - 1.5 equiv.), AnhydrousAlCl₃ (1.1 - 1.5 equiv.), AnhydrousCatalyst for acylium ion formation.[10]

Workflow Diagram: Fries Rearrangement

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_process Process cluster_products Products & Workup Start 3-Acetoxypyridine Reaction Fries Rearrangement Start->Reaction Reagents Lewis Acid (AlCl₃) Solvent (e.g., Nitrobenzene) Temperature Control Reagents->Reaction Workup Acidic Workup (HCl/Ice) Reaction->Workup Para Desired Product: This compound (para-isomer) Workup->Para Favored at Low Temp Ortho Byproduct: 1-(3-Hydroxypyridin-2-yl)ethanone (ortho-isomer) Workup->Ortho Favored at High Temp

Caption: Workflow for the Lewis acid-catalyzed Fries rearrangement.

Scenario 2: The Grignard Reaction Route

An alternative route involves the addition of an organometallic reagent, such as methylmagnesium bromide (MeMgBr), to a pyridine derivative like 3-hydroxypyridine-4-carbonitrile. This method is powerful for C-C bond formation but is fraught with potential pitfalls if not executed carefully.

Question: I am attempting to synthesize this compound by adding MeMgBr to 3-hydroxypyridine-4-carbonitrile, but my yield is negligible. What is causing the reaction to fail?

Answer: The failure of this Grignard reaction is almost certainly due to the presence of an acidic proton on the starting material and/or trace amounts of water in the reaction setup. Grignard reagents are extremely strong bases and will react with any available acidic proton before adding to the nitrile.[11][12]

Troubleshooting Decision Tree: Grignard Synthesis

G Start Low Yield in Grignard Synthesis Q1 Is the hydroxyl group on the 3-hydroxypyridine-4-carbonitrile protected? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Were all glassware and solvents rigorously dried? A1_Yes->Q2 Sol_Protect Problem: Acidic Proton. The -OH group is quenching the Grignard reagent. Solution: Protect the hydroxyl group (e.g., as a MOM or Benzyl ether) before the Grignard step. A1_No->Sol_Protect A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the Grignard reagent titrated or freshly prepared? A2_Yes->Q3 Sol_Dry Problem: Trace Moisture. Water destroys the Grignard reagent. Solution: Flame-dry all glassware under vacuum. Use anhydrous solvents (e.g., ether, THF) distilled from a drying agent. A2_No->Sol_Dry A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Success Yield should improve. Proceed to acidic workup to hydrolyze the intermediate imine to the ketone. A3_Yes->Success Sol_Reagent Problem: Poor Reagent Quality. Grignard reagents degrade on storage. Solution: Use freshly prepared Grignard reagent or titrate commercial solutions immediately before use. A3_No->Sol_Reagent

Caption: A decision tree for troubleshooting low yields in Grignard synthesis.

The key to success is a three-stage process:

  • Protection: The phenolic hydroxyl group must be protected with a group that is stable to Grignard reagents but can be easily removed later (e.g., methoxymethyl (MOM) ether, benzyl (Bn) ether).

  • Grignard Addition: The reaction of the protected cyanopyridine with MeMgBr must be performed under strictly anhydrous conditions.

  • Deprotection & Hydrolysis: The reaction is quenched with aqueous acid, which serves two purposes: it hydrolyzes the intermediate imine to the final ketone product and removes the protecting group (in the case of acid-labile groups like MOM).[13]

Experimental Protocols

Protocol 1: Optimized Fries Rearrangement for para-Selectivity

This protocol is designed to maximize the yield of the desired para-isomer.

  • Setup: Under a nitrogen atmosphere, equip a flame-dried, three-necked flask with a reflux condenser, a magnetic stirrer, and a thermometer.

  • Charge Reactants: Add 3-acetoxypyridine (1.0 eq.) to the flask. If using a solvent, add anhydrous nitrobenzene (approx. 5-10 mL per gram of ester).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.5 eq.) while maintaining the internal temperature below 10°C. The addition is exothermic.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-55°C.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane as eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture back to room temperature. Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid (HCl).

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[14]

Protocol 2: Grignard Synthesis via Protected Intermediate
  • Protection Step: Protect the hydroxyl group of 3-hydroxypyridine-4-carbonitrile using a standard procedure (e.g., reaction with methoxymethyl chloride (MOMCl) and a non-nucleophilic base like diisopropylethylamine (DIPEA) in dichloromethane (DCM)). Purify the resulting protected nitrile.

  • Setup: Assemble a flame-dried, three-necked flask with a dropping funnel and a reflux condenser under a strict nitrogen atmosphere. All glassware must be scrupulously dry.

  • Grignard Reaction: Place the protected 3-O-MOM-pyridine-4-carbonitrile (1.0 eq.) in the flask and dissolve it in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C. Add methylmagnesium bromide (MeMgBr, ~1.2 eq., as a solution in THF/ether) dropwise via the dropping funnel.

  • Reaction & Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Hydrolysis and Deprotection: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of aqueous HCl (e.g., 3 N HCl).[14] This step will hydrolyze the imine intermediate and cleave the MOM protecting group.

  • Work-up: Stir the mixture at room temperature for 1-2 hours. Neutralize the solution carefully with a base (e.g., solid potassium carbonate).[14]

  • Extraction & Purification: Extract the product with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[14]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound? A1: The two most common and versatile laboratory-scale methods are the Fries rearrangement of 3-acetoxypyridine and the addition of a methyl Grignard reagent to a protected 3-hydroxypyridine-4-carbonitrile.[7][11] Other routes, such as those starting from maltol, have also been reported and are useful for generating derivatives.[4][15]

Q2: How can I effectively purify the final product? A2: The most common method for purifying this compound is silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 50% ethyl acetate).[14] Recrystallization from a suitable solvent system can also be effective if the crude product is of sufficient purity.[16]

Q3: What are the critical safety precautions for these syntheses? A3: Both primary routes involve hazardous reagents.

  • Fries Rearrangement: Lewis acids like AlCl₃ are corrosive and react violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. The acidic workup is also highly exothermic and must be done carefully with adequate cooling.

  • Grignard Reaction: Grignard reagents are highly flammable and water-reactive. They must be handled under an inert atmosphere (nitrogen or argon). Anhydrous ether and THF are also extremely flammable. Never perform a Grignard reaction near open flames or water.

Q4: Can I use other organometallic reagents besides Grignards? A4: While Grignard reagents are common, other organometallics like organolithium reagents could potentially be used. However, they are even more reactive and basic than Grignard reagents, making the issue of the acidic proton even more critical and potentially leading to more side reactions. For the introduction of a simple methyl group, Grignard reagents offer a good balance of reactivity and handling.

References

  • Benchchem. (n.d.). 3-Hydroxypyridine-4-carboxaldehyde | 1849-54-3.
  • ChemicalBook. (n.d.). 3-Hydroxypyridine-4-carboxaldehyde | 1849-54-3.
  • FAQ. (n.d.). What is the application of 3-Hydroxypyridine-4-carboxaldehyde in organic chemistry?.
  • ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement.
  • Alfa Chemistry. (n.d.). CAS 1849-54-3 3-Hydroxypyridine-4-carboxaldehyde.
  • Benchchem. (n.d.). Managing temperature control during the Fries rearrangement for regioselectivity.
  • National Institutes of Health (NIH). (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities.
  • Lead Sciences. (n.d.). This compound.
  • ResearchGate. (n.d.). General synthetic route for the synthesis of 3-hydroxypyridin-4-one....
  • Sigma-Aldrich. (n.d.). 1-(3-hydroxypyridin-4-yl)ethan-1-one.
  • Clinivex. (n.d.). CAS 30152-05-7 | this compound Supplier.
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
  • Wikipedia. (n.d.). Fries rearrangement.
  • National Institutes of Health (NIH). (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • Organic Syntheses Procedure. (n.d.). Procedure for recrystallization.
  • Sigma-Aldrich. (n.d.). This compound | 30152-05-7.
  • National Institutes of Health (NIH). (n.d.). Synthesis of polymers containing 3-hydroxypyridin-4-one bidentate ligands for treatment of iron overload.
  • PubMed. (2020). Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase.
  • Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • RSC Publishing. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities.
  • Scribd. (2020). Fries Rearrangement.
  • Quora. (2019). How do you improve the percent yield in Grignard reaction?.
  • Benchchem. (2026). Advancements in Organic Synthesis: The Role of 1-(4-Hydroxypiperidin-1-yl)ethanone.
  • Benchchem. (n.d.). Challenges in the scale-up of 1-(4-Bromopiperidin-1-yl)ethanone production.
  • Otto Chemie Pvt. Ltd. (n.d.). This compound.
  • The Royal Society of Chemistry. (n.d.). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.
  • Semantic Scholar. (2011). Synthesis and biological evaluation of bidentate 3-hydroxypyridin-4-ones iron chelating agents.
  • Google Patents. (n.d.). CN111072451B - Hydrolysis process of Grignard reaction metal organic product.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (n.d.). New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • National Institutes of Health (NIH). (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme.
  • PubMed. (2012). Prediction of 3-hydroxypyridin-4-one (HPO) log K1 values for Fe(III).

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(3-Hydroxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-(3-Hydroxypyridin-4-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of this compound, which is often prepared via a Friedel-Crafts acylation or related methods.

Question 1: My Friedel-Crafts acylation of 3-hydroxypyridine is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the Friedel-Crafts acylation of 3-hydroxypyridine are a frequent challenge. The pyridine ring is inherently electron-deficient, making it less reactive towards electrophilic aromatic substitution than benzene.[1][2] The hydroxyl group is an activating group, but its effect can be complicated by interactions with the Lewis acid catalyst. Here’s a breakdown of potential causes and solutions:

  • Catalyst Inactivity or Stoichiometry: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[3] Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The Lewis acid can also complex with the pyridine nitrogen and the hydroxyl group, requiring more than catalytic amounts. It's common to use stoichiometric or even excess amounts of the Lewis acid.

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. While some acylations proceed at room temperature, others may need heating to overcome the activation energy.[3] Conversely, excessively high temperatures can lead to decomposition and the formation of side products. A systematic temperature screen is recommended.

  • Poor Reagent Quality: The purity of your 3-hydroxypyridine, acylating agent (e.g., acetyl chloride or acetic anhydride), and solvent is crucial. Impurities can poison the catalyst or lead to unwanted side reactions.[3]

  • Protecting Group Strategy: The hydroxyl group of 3-hydroxypyridine is a strong activating group, which can lead to multiple acylations.[3] Additionally, the Lewis acid can coordinate with the hydroxyl group. To circumvent these issues, consider protecting the hydroxyl group as an ester (e.g., acetate) before performing the acylation. The protecting group can then be removed in a subsequent step.

Troubleshooting Workflow for Low Yield:

Caption: A stepwise approach to troubleshooting low yields.

Question 2: I'm observing the formation of multiple products in my reaction mixture. What are the potential side products and how can I improve the regioselectivity?

Answer:

The formation of multiple products is often due to a lack of regioselectivity and potential side reactions. The hydroxyl group in 3-hydroxypyridine directs electrophilic substitution to the ortho and para positions. In this case, acylation can occur at the C2, C4, and C6 positions.

Potential Side Products:

  • Isomers: 1-(3-Hydroxy-pyridin-2-yl)ethanone and 1-(3-Hydroxy-pyridin-6-yl)ethanone.

  • Poly-acylated products: Although the acyl group is deactivating, with a strongly activating hydroxyl group, poly-acylation can sometimes occur, especially under harsh conditions.[3]

  • N-acylation or O-acylation: The pyridine nitrogen and the hydroxyl group can also be acylated, consuming the acylating agent and forming byproducts.

Strategies to Improve Regioselectivity:

StrategyRationale
Choice of Lewis Acid Different Lewis acids can influence the regioselectivity. Experiment with milder Lewis acids like ZnCl₂ or FeCl₃.
Solvent Effects The choice of solvent can impact the reaction outcome. Less polar solvents may favor a specific isomer.[4]
Protecting the Hydroxyl Group Protecting the hydroxyl group can alter its directing effect and prevent O-acylation.
Reaction Temperature Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
Question 3: I'm having difficulty purifying the final product. What are some effective purification strategies?

Answer:

Purification of this compound can be challenging due to its polarity and potential for co-elution with isomers.

  • Column Chromatography: This is the most common method. A silica gel column with a gradient elution of a polar solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is typically effective. Careful monitoring by TLC is essential to separate the desired product from its isomers.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining pure material. The melting point of this compound is reported to be 52-54 °C.[5]

  • Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to remove non-basic impurities. The product can then be recovered from the aqueous layer by basification and extraction.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about this compound.

What are the key physical and chemical properties of this compound?
  • CAS Number: 30152-05-7[5][6]

  • Molecular Formula: C₇H₇NO₂[5][6]

  • Molecular Weight: 137.14 g/mol [5][7]

  • Appearance: Typically a powder or solid.[5]

  • Melting Point: 52-54 °C[5]

  • Storage: It should be stored under an inert atmosphere at room temperature.[6]

What are some alternative synthetic routes to this compound?

While Friedel-Crafts acylation is a common approach, other methods have been reported for the synthesis of related 3-hydroxypyridin-4-one derivatives. These often involve multi-step sequences starting from materials like maltol.[8][9][10] These routes can offer better control over regioselectivity.

What spectroscopic data can be used to confirm the structure of this compound?

Confirmation of the structure is typically achieved through a combination of spectroscopic techniques:

  • ¹H NMR and ¹³C NMR: These will show the characteristic signals for the aromatic protons and carbons of the pyridine ring, as well as the acetyl group. The chemical shifts will be influenced by the positions of the hydroxyl and acetyl substituents.[11]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups.

III. Experimental Protocols

Standard Protocol for Friedel-Crafts Acylation of 3-Hydroxypyridine (Illustrative)

Disclaimer: This is a general protocol and may require optimization. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: Dry all glassware in an oven at >100 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (3.0 equivalents) and a dry, inert solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel.

  • Addition of Substrate: Dissolve 3-hydroxypyridine (1.0 equivalent) in the reaction solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C) for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reaction Workflow Diagram:

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DryGlassware Dry Glassware Setup Inert Atmosphere Setup DryGlassware->Setup AddReagents Add AlCl3 & Acetyl Chloride at 0°C Setup->AddReagents AddSubstrate Add 3-Hydroxypyridine at 0°C AddReagents->AddSubstrate Heat Heat and Monitor by TLC AddSubstrate->Heat Quench Quench with Ice/HCl Heat->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

Caption: A typical workflow for Friedel-Crafts acylation.

IV. References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Lead Sciences. This compound. [Link]

  • ResearchGate. General synthetic route for the synthesis of 3-hydroxypyridin-4-one... [Link]

  • ResearchGate. (PDF) Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines. [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0303352). [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]

  • NIH. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

  • MDPI. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. [Link]

  • NIH. 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one. [Link]

  • PubMed. Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase. [Link]

  • PubMed. Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. [Link]

  • CMST. THEORETICAL AND EXPERIMENTAL 1H AND 13C NMR SPECTRA OF 3-HYDROXYPYRIDINE, 3-METHOXYPYRIDINE, AND N-ETHYL-3-OXYPYRIDINIUM BETAINE*. [Link]

  • PubMed. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines. [Link]

  • ResearchGate. Synthesis scheme of 1-substituted-3-hydroxypyridin-4-ones derivatives. [Link]

  • ResearchGate. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]

  • PubMed. Novel 3-hydroxypyridin-4(1H)-One derivatives as ferroptosis inhibitors with iron-chelating and reactive oxygen species scavenging activities and therapeutic effect in cisplatin-induced cytotoxicity. [Link]

  • MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]

  • NIH. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. [Link]

  • PubMed. Prediction of 3-hydroxypyridin-4-one (HPO) log K1 values for Fe(III). [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Hydroxypyridinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of hydroxypyridinone (HOPO) compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common and frustrating issue in the HPLC analysis of these potent metal chelators: peak tailing. As a class of compounds with a high affinity for metal ions, hydroxypyridinones present unique challenges in achieving optimal peak symmetry.[1][2][3][4][5] This resource provides in-depth, field-proven insights and step-by-step protocols to help you achieve sharp, symmetrical peaks for reliable quantification and analysis.

Understanding the Root Causes of Peak Tailing with Hydroxypyridinones

Peak tailing in HPLC is a visible indicator of undesirable secondary interactions between the analyte and the stationary phase or other components of the HPLC system.[6][7] For hydroxypyridinones, two primary mechanisms are often at play:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are a major contributor to peak tailing for many compounds, including those with polar functionalities.[8][9] These acidic silanol groups can interact with basic or polar sites on the hydroxypyridinone molecule, causing a portion of the analyte to be retained longer than the main band, resulting in a tailed peak.[6][7]

  • Metal Chelation Effects: Hydroxypyridinones are powerful chelating agents, meaning they readily bind to metal ions.[1][4][5][10][11] Trace metal contaminants, such as iron, aluminum, or chromium, can be present in the stainless steel components of the HPLC system (e.g., frits, tubing, pump heads) or within the silica matrix of the column itself.[12][13][14][15] When hydroxypyridinone molecules encounter these metal ions, they can form complexes, leading to a strong, secondary retention mechanism that is a significant cause of peak tailing.[16]

This guide will walk you through a systematic approach to identify the dominant cause of peak tailing in your specific application and provide targeted solutions.

Troubleshooting Guide: A Step-by-Step Approach to Symmetrical Peaks

The following troubleshooting guide is structured to help you systematically diagnose and resolve peak tailing issues with hydroxypyridinone compounds.

Step 1: Initial Assessment and Diagnosis

The first step is to determine the likely cause of the peak tailing. The following questions will help you narrow down the possibilities.

Question: Is the peak tailing observed for all peaks in the chromatogram or only for the hydroxypyridinone compound(s)?

  • If all peaks are tailing: This suggests a system-wide issue, such as a column void, a partially blocked frit, or extra-column volume effects.[17] In this case, inspect your column and system connections before proceeding with chemical troubleshooting.

  • If only the hydroxypyridinone peak(s) are tailing: This strongly indicates a specific chemical interaction between your analyte and the stationary phase or system. This is the most common scenario for these compounds and the focus of this guide.

Question: How does the peak shape change with mobile phase pH?

  • If tailing worsens at higher pH (e.g., pH > 4): This is a classic sign of silanol interactions. As the pH increases, silanol groups become deprotonated (SiO-), increasing their negative charge and their electrostatic interaction with any positive character on the analyte.[6][9][17]

  • If tailing is persistent across a range of pH values: While silanol interactions may still be a contributing factor, persistent tailing, especially at low pH, points towards metal chelation as a significant cause.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing with hydroxypyridinone compounds.

G cluster_0 Diagnosis cluster_1 Chemical Troubleshooting cluster_2 Solutions Observe Peak Tailing Observe Peak Tailing All Peaks Tailing? All Peaks Tailing? Observe Peak Tailing->All Peaks Tailing? System Issue System Issue All Peaks Tailing?->System Issue Yes HOPO Peak(s) Tailing HOPO Peak(s) Tailing All Peaks Tailing?->HOPO Peak(s) Tailing No Check Column/Frit/Connections Check Column/Frit/Connections System Issue->Check Column/Frit/Connections Tailing pH Dependent? Tailing pH Dependent? HOPO Peak(s) Tailing->Tailing pH Dependent? Silanol Interaction Silanol Interaction Tailing pH Dependent?->Silanol Interaction Yes Metal Chelation Metal Chelation Tailing pH Dependent?->Metal Chelation No/Persistent Optimize pH Optimize pH Silanol Interaction->Optimize pH Use End-Capped Column Use End-Capped Column Silanol Interaction->Use End-Capped Column Add Mobile Phase Modifier Add Mobile Phase Modifier Silanol Interaction->Add Mobile Phase Modifier Passivate System Passivate System Metal Chelation->Passivate System Use Chelating Additive Use Chelating Additive Metal Chelation->Use Chelating Additive Alternative Column Chemistry Alternative Column Chemistry Metal Chelation->Alternative Column Chemistry

Caption: A workflow for diagnosing and resolving HPLC peak tailing.

Step 2: Addressing Silanol Interactions

If your diagnosis points to silanol interactions as a primary cause of peak tailing, the following strategies can be employed.

Q: How can I use the mobile phase to reduce silanol interactions?

A: Adjusting the mobile phase pH is a powerful tool to mitigate silanol-based peak tailing.

  • Lower the Mobile Phase pH: By operating at a lower pH (typically between 2 and 3), you can ensure that the majority of residual silanol groups are protonated (Si-OH) and therefore neutral.[7][17] This minimizes their ability to interact with your hydroxypyridinone analyte. It is crucial to select a pH that is at least 2 pH units away from the pKa of your analyte to ensure it is in a single ionic state.[18]

  • Use a Buffer: A buffer is essential for maintaining a stable pH throughout the analysis, which is critical for reproducible retention times and consistent peak shapes.[19] Phosphate and formate buffers are common choices for low pH applications.

Q: Are there specific column technologies that can help?

A: Yes, selecting the right column chemistry is critical.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica (Type B) that has a lower metal content. Furthermore, these columns are often "end-capped," a process where the residual silanol groups are chemically reacted with a small, non-polar group to make them less active.[8][12][17] Using a well-end-capped column can significantly reduce peak tailing for polar and basic compounds.[7]

  • Consider Columns with Alternative Chemistries:

    • Polar-Embedded Phases: These columns have a polar group embedded within the C18 chain, which can help to shield the analyte from residual silanol groups.[6]

    • Hybrid Silica Particles: Columns with hybrid organic/inorganic particles can offer improved peak shape for basic compounds and better stability at a wider range of pH values.[20][21]

Q: Can I add something to the mobile phase to block silanol interactions?

A: Yes, mobile phase additives can be very effective.

  • Use a Competing Base: For basic analytes, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape.[18] However, be aware that TEA can suppress MS signal if you are using an LC-MS system.

Step 3: Mitigating Metal Chelation Effects

If peak tailing persists even at low pH or is severe, metal chelation is the likely culprit. The following strategies are designed to address this issue.

Q: How can I prevent my hydroxypyridinone from interacting with metals in the HPLC system?

A: System passivation is a highly effective, though more involved, solution.

  • Passivate the HPLC System: Passivation involves treating the HPLC system with an acidic solution to remove free metal ions from the surfaces of the stainless steel components and create a more inert surface.[13][14][22] Nitric acid or citric acid are commonly used for this purpose.[13][22] A well-passivated system can dramatically improve the peak shape of metal-sensitive analytes like hydroxypyridinones.

Q: Are there any additives I can use in the mobile phase to combat metal chelation?

A: Yes, adding a stronger chelating agent to your mobile phase can be a very effective and less disruptive approach than system passivation.

  • Add EDTA to the Mobile Phase: Ethylenediaminetetraacetic acid (EDTA) is a strong metal chelator that can be added to the mobile phase at a low concentration (e.g., 5-10 µM).[23] The EDTA will bind to any free metal ions in the system, preventing them from interacting with your hydroxypyridinone analyte.[22] This is often a simple and highly effective solution for improving peak shape.[24] Be mindful that EDTA is not volatile and is generally not compatible with mass spectrometry.[25]

Q: Can my choice of column help reduce metal interactions?

A: Yes, modern column hardware can make a significant difference.

  • Use Columns with Bio-inert Hardware: Some manufacturers offer columns with hardware constructed from materials like PEEK or titanium, or with specially treated stainless steel surfaces, to minimize interactions with metal-sensitive analytes.[13][15] These can be an excellent choice for the analysis of potent chelators like hydroxypyridinones.

Experimental Protocols

Protocol 1: HPLC System Passivation with Nitric Acid

Caution: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling acids.

  • Disconnect the Column: Remove the HPLC column from the system and replace it with a union.

  • Prepare the Passivation Solution: Prepare a 6N nitric acid solution (approximately 35% v/v) in HPLC-grade water.

  • Flush the System:

    • Flush the system with HPLC-grade water for 15 minutes at 1-2 mL/min.[14]

    • Flush the system with isopropanol for 10 minutes at 1 mL/min.[14]

    • Flush the system with HPLC-grade water for 15 minutes at 1-2 mL/min.[14]

    • Flush the system with the 6N nitric acid solution for 30 minutes at 1 mL/min.[14]

  • Rinse the System:

    • Flush the system with HPLC-grade water for at least 60 minutes, or until the eluent is neutral, to remove all traces of the acid.

  • Equilibrate with Mobile Phase: Once the system is thoroughly rinsed, flush with your mobile phase until the baseline is stable.

  • Reconnect the Column: Reinstall the HPLC column and allow it to equilibrate with the mobile phase before resuming analysis.

Protocol 2: Using EDTA as a Mobile Phase Additive
  • Prepare a Stock Solution of EDTA: Prepare a concentrated stock solution of EDTA (e.g., 10 mM) in HPLC-grade water.

  • Prepare the Mobile Phase: Add the EDTA stock solution to the aqueous portion of your mobile phase to achieve a final concentration of 5-10 µM.[23] For example, to prepare 1 L of mobile phase with 10 µM EDTA, add 1 mL of the 10 mM EDTA stock solution.

  • Equilibrate the System: Flush the entire HPLC system, including the column, with the EDTA-containing mobile phase until a stable baseline is achieved. This may take longer than a typical equilibration, as the EDTA needs to chelate any accessible metal ions in the system.

  • Analyze Samples: Inject your samples as usual. A significant improvement in peak shape should be observed.

Data Presentation: Impact of Troubleshooting Strategies

The following tables illustrate the expected impact of the troubleshooting strategies on peak asymmetry. The Asymmetry Factor (As) is calculated at 10% of the peak height, where a value of 1.0 indicates a perfectly symmetrical peak.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAsymmetry Factor (As)Interpretation
7.02.4Severe tailing due to ionized silanols.[17]
4.51.8Reduced tailing, but still significant interaction.
2.51.2Greatly improved symmetry due to protonated silanols.[17]

Table 2: Effect of Mobile Phase Additives on Peak Asymmetry

Mobile Phase AdditiveAsymmetry Factor (As)Interpretation
None (at pH 4.5)1.8Significant tailing due to silanol and/or metal interactions.
0.1% TFA (at pH ~2.5)1.1Excellent symmetry; TFA acts as an ion-pairing agent and lowers pH.[18]
10 µM EDTA (at pH 4.5)1.2Improved symmetry by chelating metal ions.

Frequently Asked Questions (FAQs)

Q1: I've tried lowering the pH, but my hydroxypyridinone still tails. What should I do next?

A1: If lowering the pH does not resolve the peak tailing, it is highly probable that metal chelation is the primary cause. The next logical step is to try adding a chelating agent like EDTA to your mobile phase as described in Protocol 2. This is often a quick and effective solution.

Q2: Will passivating my HPLC system damage it?

A2: When performed correctly, passivation is a safe and routine maintenance procedure for stainless steel HPLC systems.[14] However, it is crucial to follow a validated protocol and to thoroughly rinse the system with water to remove all traces of the acid before reconnecting the column. Always consult your HPLC system's manual or manufacturer for specific recommendations.

Q3: Can I use a guard column to help with peak tailing?

A3: A guard column can help protect your analytical column from strongly retained impurities in your sample, which can sometimes contribute to peak shape distortion.[9] However, a guard column will not solve the fundamental chemical interactions (silanol or metal chelation) that cause peak tailing for hydroxypyridinones. It is a good practice for column protection but not a primary solution for this specific issue.

Q4: Is methanol or acetonitrile a better organic modifier for hydroxypyridinones?

A4: The choice between methanol and acetonitrile can influence selectivity and sometimes peak shape.[6] Methanol is a more polar and protic solvent and can sometimes provide better peak symmetry by interacting more strongly with residual silanol groups. It is worth experimenting with both solvents during method development to see which provides the optimal separation and peak shape for your specific hydroxypyridinone compound.

Q5: My peak is now fronting instead of tailing. What does that mean?

A5: Peak fronting is typically caused by different issues than tailing, most commonly column overload or poor sample solubility in the mobile phase.[26][27] Try reducing the concentration of your sample or ensuring that your sample solvent is compatible with, or weaker than, your mobile phase.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • LCGC North America. (2021, October 1). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • LCGC International. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns.
  • Waters Corporation. (n.d.). IMPROVING CHROMATOGRAPHIC PERFORMANCE FOR METAL SENSITIVE ANALYTES USING HYBRID SURFACE BARRIER TECHNOLOGY.
  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Unchained Labs. (2023, April 4). How to Fix Asymmetrical Chromatography Peaks.
  • Analytics-Shop. (n.d.). Successful passivation of an HPLC system.
  • Hichrom. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2025, August 6). Column Watch: Methods for the Passivation of HPLC Instruments and Columns.
  • PubMed. (n.d.). Reversed-phase high-performance liquid chromatography of non-transferrin-bound iron and some hydroxypyridone and hydroxypyrone chelators.
  • SciSpace. (2022, August 16). Hydroxypyridinone Journey into Metal Chelation.
  • PubMed Central. (2021, November 19). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals.
  • ResearchGate. (n.d.). Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands.
  • Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds.
  • ACD/Labs. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Semantic Scholar. (2018, July 23). Hydroxypyridinone Journey into Metal Chelation.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Chromedia. (n.d.). Hybrid stationary phases.
  • ResearchGate. (2025, August 9). 3-Hydroxypyridinone Derivatives as Metal-Sequestering Agents for Therapeutic Use.
  • PubMed Central. (2022, March 18). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms.
  • PubMed Central. (n.d.). Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations.
  • ACS Publications. (2018, July 23). Hydroxypyridinone Journey into Metal Chelation.
  • MicroSolv. (2025, June 21). Purge metals from HPLC system using EDTA.
  • Chromatography Today. (n.d.). Running HPLC with hydrophobic stationary phase and aqueous mobile phase.
  • MDPI. (2024, May 16). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds.
  • IMTAKT. (n.d.). Interactions of HPLC Stationary Phases.
  • ResearchGate. (2025, August 6). Hydride-based HPLC stationary phases: A rapidly evolving technology for the development of new bio-analytical methods.
  • ResearchGate. (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?
  • Chromatography Forum. (2015, May 4). EDTA as mobile phase for HPLC.
  • SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.

Sources

Technical Support Center: Reverse-Phase HPLC Troubleshooting for 1-(3-Hydroxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving common chromatographic challenges encountered during the analysis of 1-(3-Hydroxypyridin-4-yl)ethanone. This guide provides in-depth, actionable solutions for researchers, scientists, and drug development professionals aiming to achieve optimal peak resolution and symmetric peak shapes in their reverse-phase high-performance liquid chromatography (RP-HPLC) methods.

Introduction: The Challenge of a Polar Aromatic Analyte

This compound is a polar aromatic compound, and its chemical nature presents specific challenges in RP-HPLC. The presence of a hydroxyl group and a basic pyridine ring can lead to undesirable secondary interactions with the stationary phase, often resulting in poor peak shape and inadequate resolution. This guide will walk you through a systematic approach to troubleshoot and optimize your separations.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for peak tailing with this compound?

A1: The most frequent cause of peak tailing for this compound is the interaction between the basic pyridine nitrogen and acidic silanol groups on the surface of silica-based stationary phases.[1] These interactions create a secondary retention mechanism that broadens and distorts the peak.[2]

Q2: My peak shape for this compound is good, but the resolution from a closely eluting impurity is poor. What should I try first?

A2: To improve the resolution of closely eluting peaks, the initial step should be to optimize the mobile phase composition.[3] A slight reduction in the organic solvent percentage (weaker mobile phase) will increase retention times and may enhance separation.[3]

Q3: Can the pH of the mobile phase significantly impact the retention time of my analyte?

A3: Absolutely. The retention of ionizable compounds like this compound is highly dependent on the mobile phase pH.[4][5] Adjusting the pH can alter the analyte's ionization state, thereby influencing its interaction with the stationary phase and changing its retention time.[6][7]

Q4: I'm observing peak fronting. What could be the cause?

A4: Peak fronting is often an indication of column overload or a mismatch between the sample solvent and the mobile phase.[8] Injecting a smaller sample volume or dissolving the sample in a solvent weaker than the mobile phase can often resolve this issue.

In-Depth Troubleshooting Guides

Guide 1: Tackling Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half. A tailing factor greater than 1.2 is generally considered problematic.[9]

Root Cause Analysis:

dot graph TD { A[Peak Tailing Observed] --> B{Is the analyte basic?}; B -- Yes --> C[Interaction with Silanols]; B -- No --> D{Is the column old?}; C --> E[Option 1: Adjust pH]; C --> F[Option 2: Use Additives]; C --> G[Option 3: Change Column]; D -- Yes --> H[Column Void/Contamination]; D -- No --> I[Check System for Dead Volume]; }

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols:

Protocol 1: Mobile Phase pH Optimization

The goal is to suppress the ionization of either the analyte or the residual silanol groups on the stationary phase. For a basic compound like this compound, lowering the mobile phase pH is often effective.

  • Preparation: Prepare a series of mobile phases with identical organic solvent compositions but varying pH values. For example, if your current mobile phase is at pH 4.0, prepare additional mobile phases at pH 3.5, 3.0, and 2.5 using a suitable buffer like phosphate or formate.[9]

  • Equilibration: Equilibrate the column with the first mobile phase for at least 15-20 column volumes.

  • Injection: Inject a standard solution of this compound.

  • Analysis: Record the chromatogram and calculate the tailing factor.

  • Iteration: Repeat steps 2-4 for each prepared mobile phase.

  • Evaluation: Compare the tailing factors obtained at different pH values to identify the optimal condition. A pH range of 2-4 is often a good starting point for basic compounds on silica-based columns.[10]

Protocol 2: Employing Mobile Phase Additives

Mobile phase additives can mask the active silanol sites, reducing secondary interactions.

  • Additive Selection: A common choice for basic analytes is a competing base, such as triethylamine (TEA), added at a low concentration (e.g., 0.1%).[9]

  • Preparation: Prepare your optimized mobile phase from Protocol 1 and add the selected additive.

  • Equilibration and Analysis: Follow the steps outlined in Protocol 1 to evaluate the effect of the additive on peak shape.

Table 1: Effect of pH and Additives on Peak Tailing

Mobile Phase ConditionTailing Factor (Tf)Observations
pH 4.5 (Unbuffered)2.1Significant tailing
pH 3.0 (Phosphate Buffer)1.4Improved symmetry
pH 2.5 (Phosphate Buffer)1.1Symmetrical peak
pH 3.0 with 0.1% TEA1.2Good symmetry
Guide 2: Enhancing Resolution Between Closely Eluting Peaks

Poor resolution can be addressed by modifying the selectivity of the chromatographic system.

Troubleshooting Strategy:

dot graph TD { A[Poor Resolution] --> B{Adjust Mobile Phase Strength}; B -- Improved? --> C[Fine-tune Isocratic %]; B -- No --> D{Change Organic Modifier}; D -- Improved? --> E[Optimize Gradient/Isocratic]; D -- No --> F{Select a Different Stationary Phase}; }

Caption: Strategy for improving peak resolution.

Experimental Protocols:

Protocol 3: Mobile Phase Selectivity Optimization

  • Solvent Strength Adjustment: Systematically decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase in small increments (e.g., 2-5%). This will increase the retention time and may improve the separation between closely eluting peaks.[3]

  • Organic Modifier Swap: If adjusting the solvent strength is insufficient, switching the organic modifier can alter selectivity.[3] If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can change the elution order and improve resolution.

  • Temperature Screening: Analyze your sample at different column temperatures (e.g., 25°C, 35°C, and 45°C). Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.[3]

Table 2: Impact of Mobile Phase on Resolution (Rs)

Mobile Phase CompositionTemperature (°C)Resolution (Rs)
40% Acetonitrile / 60% Water (0.1% Formic Acid)301.2
35% Acetonitrile / 65% Water (0.1% Formic Acid)301.6
45% Methanol / 55% Water (0.1% Formic Acid)301.9
45% Methanol / 55% Water (0.1% Formic Acid)402.1
Guide 3: Column Selection and Care

The choice of stationary phase is critical for the successful separation of polar compounds.

Column Selection:

  • For Moderate Polarity: Polar-embedded or polar-endcapped C18 columns are often a good starting point. These columns are designed to be compatible with highly aqueous mobile phases and can provide balanced retention for polar and non-polar compounds.[11][12]

  • For High Polarity: If retention on a C18 column is insufficient, consider a column with a more polar stationary phase, such as a Phenyl-Hexyl or a Cyano phase.[3][13] Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for very polar analytes.[11][12]

  • High Purity Silica: Modern columns are often based on high-purity silica, which has a lower concentration of acidic silanol groups, leading to improved peak shapes for basic compounds.[1]

Column Care:

  • Guard Columns: Use a guard column to protect your analytical column from contaminants in the sample matrix.[14]

  • Proper Storage: Always store your column according to the manufacturer's instructions, typically in a high percentage of organic solvent, to prevent phase collapse and microbial growth.[1]

  • Avoid pH Extremes: Be mindful of the pH stability range of your column to prevent degradation of the stationary phase.[7]

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • ACE HPLC Columns. HPLC Troubleshooting Guide.
  • BenchChem.
  • ALWSCI.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Waters Corporation.
  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • BenchChem. Troubleshooting Peak Tailing in HPLC of Polar Lipids: A Technical Support Guide.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • YMC. HPLC Troubleshooting Guide.
  • ResearchGate. Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes | Request PDF.
  • Chromtech. HPLC Column Selection Guide.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Moravek.
  • KNAUER.
  • Agilent.

Sources

Technical Support Center: Navigating the Stability of 1-(3-Hydroxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Hydroxypyridin-4-yl)ethanone (CAS: 30152-05-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for the stability challenges associated with this compound. As a substituted 3-hydroxypyridin-4-one, its chemical behavior is governed by the interplay of the hydroxyl, acetyl, and pyridinone functional groups. This document synthesizes established principles of pharmaceutical stability testing with specific knowledge of the hydroxypyridinone scaffold to empower you to conduct robust and reliable experiments.

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1] The inert atmosphere is crucial to minimize the risk of oxidative degradation. For short-term storage of solutions, refrigeration (2-8 °C) is recommended, although the stability in various solvents should be experimentally verified.

Q2: How should I prepare solutions of this compound for my experiments?

A2: Due to the potential for degradation in solution, it is best practice to prepare solutions fresh for each experiment.[2] If co-solvents are required for compounds with poor aqueous solubility, their impact on stability should be considered.[3] When preparing solutions for stability studies, a stock solution is typically made in a suitable solvent like a 50:50 mixture of acetonitrile and water.[4]

Q3: I've noticed a slight discoloration of the solid material over time. Is this a cause for concern?

A3: Yes, any change in the physical appearance of the compound, such as discoloration, can be an indicator of degradation.[2] Substituted pyridinones can be susceptible to oxidation and photolytic degradation, which may result in colored impurities. It is advisable to re-analyze the material to confirm its purity before use if any changes are observed.

Stability Profile

Q4: What are the primary degradation pathways for 3-hydroxypyridin-4-one derivatives?

A4: The primary degradation pathways for this class of compounds include hydrolysis (especially under acidic or basic conditions), oxidation, and photolysis.[4] The pyridinone ring can be susceptible to cleavage under harsh hydrolytic conditions. The hydroxyl group makes the ring electron-rich and thus susceptible to oxidation. Photodegradation can lead to complex rearrangements.

Q5: How does pH affect the stability of this compound in aqueous solutions?

Q6: Is this compound sensitive to light?

A6: Yes, pyridinone structures can be sensitive to UV and even ambient light.[2] Photostability studies are a standard part of forced degradation testing as recommended by ICH guidelines.[4] It is recommended to handle the compound and its solutions in a laboratory with minimized exposure to direct sunlight and UV sources.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Unexpected peaks appear in my HPLC chromatogram for a freshly prepared sample.

  • Possible Cause 1: Impurities in the starting material. The stated purity of commercially available this compound is often around 97%.[1][5] The additional peaks could be residual starting materials or by-products from the synthesis.

    • Troubleshooting Step: Always run a chromatogram of the starting material as a reference. If possible, obtain a certificate of analysis from the supplier to identify known impurities.

  • Possible Cause 2: On-column degradation. The compound may be degrading on the HPLC column, especially if the mobile phase is harsh or the column has residual contaminants.

    • Troubleshooting Step: Ensure the mobile phase pH is compatible with the compound's stability. Use a guard column to protect the analytical column.

Issue 2: The concentration of my stock solution appears to decrease over a few days, even when stored in the dark at 4°C.

  • Possible Cause: Hydrolytic or oxidative degradation in solution. Even under refrigeration, slow degradation can occur in solution. The presence of dissolved oxygen can contribute to oxidative degradation.

    • Troubleshooting Step: Prepare fresh solutions for each experiment.[2] If solutions must be stored, degas the solvent before preparation and store under an inert atmosphere. Perform a time-course study to determine the acceptable storage duration for your specific solvent system.

Issue 3: I am performing a forced degradation study, but I see less than 5% degradation under my stress conditions.

  • Possible Cause 1: The compound is highly stable under the applied conditions.

    • Troubleshooting Step: Systematically increase the severity of the stress conditions. For example, increase the concentration of acid/base from 0.1M to 1M, raise the temperature from 60°C to 80°C, or prolong the exposure time.[4]

  • Possible Cause 2: Incorrect sample preparation.

    • Troubleshooting Step: Verify the concentration and preparation procedure of your stock and stressed samples. Ensure proper mixing and dissolution.

Issue 4: My forced degradation study shows over 20% degradation, and I see many small peaks.

  • Possible Cause: The stress conditions are too harsh, leading to secondary degradation. Degradation exceeding 20% can form secondary degradants that may not be relevant to real-world stability.[4]

    • Troubleshooting Step: Reduce the severity of the stress conditions. Decrease the temperature, shorten the exposure time, or use a lower concentration of the stressor (e.g., acid, base, or oxidizing agent). The goal is to achieve a target degradation of 5-20%.[4]

Postulated Degradation Pathways

The following diagrams illustrate the postulated degradation pathways for this compound based on the known chemistry of pyridinone and related heterocyclic compounds. These pathways should be confirmed experimentally.

G cluster_hydrolysis Postulated Hydrolytic Degradation parent This compound acid Acidic Conditions (e.g., 1M HCl, heat) parent->acid H+ base Basic Conditions (e.g., 1M NaOH, heat) parent->base OH- deacetylated 3,4-Dihydroxypyridine acid->deacetylated Deacetylation base->deacetylated ring_cleavage Ring Cleavage Products (e.g., amino acids, keto acids) deacetylated->ring_cleavage Further degradation

Caption: Postulated hydrolytic degradation pathways.

G cluster_oxidation Postulated Oxidative Degradation parent This compound oxidant Oxidizing Agent (e.g., 3% H₂O₂) parent->oxidant n_oxide Pyridine N-oxide derivative oxidant->n_oxide N-oxidation hydroxylated Further hydroxylated ring species oxidant->hydroxylated Ring hydroxylation side_chain_ox Side-chain oxidation products (e.g., carboxylic acid) oxidant->side_chain_ox Acetyl group oxidation

Caption: Postulated oxidative degradation pathways.

G cluster_photo Postulated Photodegradation parent This compound uv_vis UV/Vis Light parent->uv_vis rearrangement Ring Rearrangement Products uv_vis->rearrangement polymerization Polymeric Species uv_vis->polymerization

Sources

How to improve the solubility of 1-(3-Hydroxypyridin-4-yl)ethanone for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: How to Improve the Solubility of 1-(3-Hydroxypyridin-4-yl)ethanone for Bioassays Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Solubility Challenge of this compound

This compound is a pyridinolic compound with a molecular structure that presents both opportunities and challenges for solubilization in aqueous media typical of bioassays. Its structure contains a basic pyridine nitrogen and a weakly acidic phenolic hydroxyl group, making its solubility highly dependent on pH.[1][2] While its parent structure, 3-hydroxypyridine, is soluble in water and alcohol, the addition of the acetyl group can increase lipophilicity, often leading to poor aqueous solubility at the high concentrations required for dose-response studies.[3][4]

This guide provides a structured approach, from quick fixes to in-depth strategies, to overcome these solubility hurdles, ensuring reliable and reproducible results in your biological experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. Why is this happening and what's a quick fix?

A: This phenomenon is known as "crashing out" or precipitation upon solvent-shifting. Your compound is highly soluble in the neat organic solvent (like DMSO) but becomes insoluble when the solution is diluted into an aqueous buffer where the organic solvent concentration is much lower.

  • Quick Fix: The most immediate solution is to decrease the final concentration of the organic solvent in your assay. Most cell-based assays can tolerate up to 0.5% or even 1% DMSO, but this must be empirically determined. Try preparing a more concentrated initial stock in DMSO so that a smaller volume is needed for the final dilution, keeping the final DMSO percentage as low as possible.

Q2: What is the best starting solvent to prepare a high-concentration stock solution?

A: For initial stock preparation, water-miscible organic solvents are the preferred choice.[5] The selection depends on the required concentration and the tolerance of your specific bioassay.

  • Dimethyl Sulfoxide (DMSO): This is the most common and powerful solvent for poorly soluble compounds and is a good starting point.[6]

  • Dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP): These are strong alternatives to DMSO and can sometimes offer better solubilization.[7]

  • Ethanol: A less toxic option than DMSO, but it may not achieve the same high concentrations.

Always start by preparing a small test batch to confirm solubility at your target concentration before making a large stock.

Q3: Can I use pH adjustment to improve the solubility of this specific compound?

A: Absolutely. This is one of the most effective strategies for this compound due to its chemical structure. The compound has two ionizable groups: the pyridine nitrogen (pKa ~4-5) and the phenolic hydroxyl group (pKa ~8-9).[8]

  • Acidic Conditions (pH < 4): The pyridine nitrogen becomes protonated (positively charged), significantly increasing aqueous solubility.

  • Alkaline Conditions (pH > 9): The hydroxyl group becomes deprotonated (negatively charged), which also increases aqueous solubility.

Solubility will be at its lowest near the isoelectric point (neutral pH). Therefore, using a buffer with a pH of 4 or 9 may be a highly effective primary strategy.[1] Caution: Ensure the pH extremes do not affect your compound's stability or the biological activity of your assay system.

Q4: Are there any "ready-to-use" formulation excipients that can help without extensive optimization?

A: Yes, cyclodextrins are an excellent choice. These are cyclic oligosaccharides that have a hydrophobic core and a hydrophilic exterior.[9] They can encapsulate the poorly soluble compound within their core, forming an "inclusion complex" that is water-soluble.[10][][12]

  • Recommended Cyclodextrin: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[13] You can often prepare an aqueous stock solution of your compound directly in a pre-made cyclodextrin solution (e.g., 10-40% w/v HP-β-CD in water or buffer).

Section 2: In-Depth Troubleshooting and Methodology

This section provides a systematic workflow for researchers encountering persistent solubility issues. The strategies move from the simplest to the more complex, ensuring a logical progression.

Workflow for Solubility Enhancement

G start_node Start: Compound Precipitates in Aqueous Buffer decision1 Is final co-solvent concentration <1%? start_node->decision1 decision2 Is the compound ionizable? decision1->decision2 Yes process1 Strategy 1: Optimize Co-solvent System decision1->process1 No process2 Strategy 2: Modify Buffer pH decision2->process2 Yes (Amphoteric) process3 Strategy 3: Use Cyclodextrins decision2->process3 No decision3 Is pH modification compatible with assay? decision3->process3 No end_node Solution Found: Proceed with Bioassay decision3->end_node Yes process1->end_node process2->decision3 process3->end_node

Caption: Decision tree for selecting a solubility enhancement strategy.

Strategy 1: Co-Solvent System Optimization

The principle of co-solvency is to reduce the polarity of the aqueous medium by adding a water-miscible organic solvent, thereby increasing the solubility of a lipophilic compound.[6] While DMSO is the default, a systematic screening can reveal a more effective and less toxic system.

Table 1: Properties of Common Co-Solvents for Stock Solutions

Co-SolventPolarityCommon Use CaseAssay Considerations
DMSO HighUniversal solvent for highly insoluble compounds.[6]Can be toxic to cells above 0.5-1%. May interfere with some enzyme kinetics.
Ethanol HighGood for moderately insoluble compounds.Generally better tolerated by cells than DMSO, but can still have effects.
Polyethylene Glycol 400 (PEG 400) MediumOften used in preclinical in vivo formulations.[14]High viscosity. Generally low toxicity.
Propylene Glycol (PG) MediumCommon in pharmaceutical formulations.[14]Can have antimicrobial properties that may affect some assays.

Protocol: Co-Solvent Screening

  • Preparation: Prepare 50 mM stock solutions of this compound in DMSO, Ethanol, and PEG 400.

  • Test Dilutions: In separate microcentrifuge tubes, add your aqueous bioassay buffer.

  • Addition: Spike the buffer with each stock solution to achieve final compound concentrations of 100 µM, 50 µM, and 10 µM. Ensure the final co-solvent concentration is kept constant (e.g., 0.5%).

  • Observation: Vortex each tube gently and let it stand at room temperature for 30 minutes.

  • Analysis: Visually inspect for any signs of precipitation (cloudiness, visible particles). For a more quantitative measure, centrifuge the tubes and measure the concentration of the compound in the supernatant via HPLC or UV-Vis spectroscopy.

  • Selection: Choose the co-solvent that provides the highest solubility without precipitation at your desired final concentration.

Strategy 2: pH-Based Solubilization

This strategy leverages the compound's ionizable functional groups to increase its interaction with water.[1]

Protocol: pH Screening for Optimal Solubility

  • Buffer Preparation: Prepare a set of buffers (e.g., citrate, phosphate, borate) at various pH points, such as pH 3.0, 4.0, 5.0, 7.4, 8.0, and 9.0. Ensure the buffer components will not interfere with your assay.

  • Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 50 mM).

  • Test Solubility: Add a small aliquot of the DMSO stock to each buffer to reach a target concentration that is typically problematic (e.g., 200 µM). Keep the final DMSO percentage low and consistent (<1%).

  • Equilibration & Observation: Gently mix and allow the solutions to equilibrate for 1-2 hours at the assay temperature. Visually inspect for precipitation.

  • Validation: The optimal pH is the one that results in a clear, stable solution. Crucially, you must perform a control experiment to confirm that the compound is stable at this pH over the duration of your assay and that its biological activity is not altered.

Strategy 3: Employing Cyclodextrins

Cyclodextrins act as molecular hosts, encapsulating the "guest" drug molecule in their hydrophobic cavity, thereby increasing its apparent water solubility.[][13] This method is particularly useful when co-solvents and pH are incompatible with the bioassay.

Protocol: Formulation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare Vehicle: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 4 g of HP-β-CD in a final volume of 10 mL of PBS). Gently warm and stir until fully dissolved.

  • Add Compound: Weigh the solid this compound powder and add it directly to the HP-β-CD solution to achieve your target stock concentration (e.g., 10 mM).

  • Facilitate Complexation: Vortex the mixture vigorously. To enhance complex formation, you can sonicate the solution in a water bath for 15-30 minutes or stir it overnight at room temperature.[12]

  • Clarify Solution: After mixing, centrifuge the solution at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any undissolved material.

  • Final Stock: Carefully collect the clear supernatant. This is your cyclodextrin-formulated, water-soluble stock solution.

  • Assay Dilution: This stock can now be directly diluted into your aqueous assay medium. Always include a "vehicle control" in your experiment using the same 40% HP-β-CD solution without the compound.

Visualizing the Cyclodextrin Workflow

G cluster_0 Cyclodextrin Formulation Protocol step_node step_node input_node input_node output_node output_node A 1. Prepare 40% HP-β-CD in Aqueous Buffer B 2. Add Solid Compound Directly to Vehicle A->B C 3. Vortex / Sonicate to Facilitate Complexation B->C D 4. Centrifuge to Remove Undissolved Material C->D E 5. Collect Supernatant D->E FinalStock Soluble Stock Solution E->FinalStock SolidCompound Solid Compound SolidCompound->B HBCD_Solution HP-β-CD Vehicle HBCD_Solution->A

Caption: Step-by-step workflow for preparing a cyclodextrin-based formulation.

Conclusion

Improving the solubility of this compound for bioassays requires a systematic approach. By understanding the compound's physicochemical properties, particularly its ionizable nature, researchers can move beyond simple DMSO stocks. The optimal strategy—whether co-solvent optimization, pH adjustment, or cyclodextrin complexation—will depend on the specific requirements and constraints of the biological assay. It is imperative to validate any chosen solubilization method to ensure that the excipients used do not interfere with the assay results and that the compound remains stable and active.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • WuXi AppTec DMPK. (2024, March 15).
  • Pharma Info. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • PubMed Central. (n.d.).
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PubMed Central - NIH. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-(3-hydroxypyridin-4-yl)ethan-1-one.
  • Guidechem. (n.d.). 3-Hydroxypyridine 109-00-2 wiki.
  • World Pharma Today. (n.d.).
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Solubility of Things. (n.d.). 3-Hydroxypyridine.
  • ResearchGate. (2025, July 10).
  • ChemicalBook. (n.d.). 1-(3-hydroxy-2-methyl-5-vinylpyridin-4-yl)ethanone | 55273-31-9.
  • ChemicalBook. (2025, March 31). 3-Hydroxypyridine | 109-00-2.
  • Chem-Impex. (n.d.). 3-Hydroxypyridine.
  • Autech Industry Co.,Ltd. (n.d.).
  • PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
  • Lead Sciences. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound | 30152-05-7.
  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • PubMed Central - NIH. (2022, May 25).
  • Sigma-Aldrich. (n.d.). This compound | 30152-05-7 (Chinese).
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • BLD Pharm. (n.d.). 1-(2-Chloro-3-hydroxypyridin-4-yl)ethanone.
  • askIITians. (2025, March 11). How does pH affect solubility?.
  • ResearchGate. (2023, August 14). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals.
  • PubChem - NIH. (n.d.). 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one.
  • Clinivex. (n.d.). CAS 30152-05-7 | this compound Supplier.
  • BLDpharm. (n.d.). 83431-02-1|1-(3-Methoxypyridin-4-yl)ethanone.
  • Organic Chemistry Data. (2022, April 7).
  • BLD Pharm. (n.d.). 350-03-8|1-(Pyridin-3-yl)ethanone.

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 1-(3-Hydroxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with 1-(3-Hydroxypyridin-4-yl)ethanone. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome the challenges associated with the poor cell permeability of this compound. As a polar, hydrophilic molecule, this compound often presents significant hurdles in achieving sufficient intracellular concentrations for desired biological activity. This resource synthesizes established principles of medicinal chemistry and drug delivery to offer practical, evidence-based solutions.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: My compound, this compound, is highly active in my biochemical/enzymatic assay, but shows little to no activity in my cell-based assay. What is the likely cause?

A1: A significant drop in potency between a biochemical and a cellular assay is a classic indicator of poor cell permeability.[1] Your compound is likely unable to efficiently cross the lipid bilayer of the cell membrane to reach its intracellular target. This compound possesses several physicochemical properties that contribute to this issue:

  • High Polarity: The presence of a hydroxyl (-OH) group and the nitrogen atom in the pyridine ring makes the molecule polar. Polar molecules have a strong affinity for water and are less soluble in the lipid-rich environment of the cell membrane.

  • Hydrogen Bonding Capacity: The hydroxyl group is a hydrogen bond donor, and the ketone and pyridine nitrogen are hydrogen bond acceptors.[2] While crucial for target binding, these features increase the molecule's interaction with water, hindering its partitioning into the cell membrane.

To confirm this hypothesis, you should directly measure the compound's permeability using an in vitro assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay.[1]

Q2: I've confirmed my compound has low permeability. What are the primary strategies I can employ to improve its cellular uptake?

A2: There are two main avenues to explore for enhancing the cell permeability of this compound: chemical modification and advanced formulation strategies.

  • Chemical Modification: This involves altering the molecule's structure to improve its physicochemical properties. Key approaches include:

    • Prodrug Synthesis: This is often the most effective strategy for polar molecules.[3][4][5] By masking the polar hydroxyl group with a more lipophilic "promoieity" (e.g., an ester), you can increase the molecule's ability to diffuse across the cell membrane.[1][6] Once inside the cell, endogenous enzymes like esterases will cleave the promoiety, releasing the active parent compound.[1]

    • Structural Modification: If you are in the lead optimization phase, you can consider synthesizing analogs with reduced polarity. This could involve replacing the hydroxyl group with a bioisostere that is less polar but retains the necessary biological activity. However, this is a more involved medicinal chemistry effort.

  • Formulation and Advanced Delivery: This approach encapsulates the compound in a carrier system to facilitate its entry into the cell.[1]

    • Liposomal Formulations: Encapsulating your compound in liposomes can improve its ability to fuse with the cell membrane and release its contents into the cytoplasm.

    • Nanoparticle Delivery: Polymeric nanoparticles can also be used to carry the compound across the cell membrane.

For most academic and early-stage drug discovery research, the prodrug approach is the most direct and accessible chemical modification strategy.

Q3: I want to try a prodrug approach. What kind of promoiety should I use for the hydroxyl group on my compound?

A3: The goal is to temporarily mask the polar hydroxyl group with a lipophilic, enzyme-labile group. For a phenolic hydroxyl group like the one in your compound, an ester linkage is the most common and effective choice.[1][6]

Here are some common ester promoieties to consider, in increasing order of lipophilicity:

  • Acetate ester: A simple and often effective starting point.

  • Pivalate (tert-butyl carbonate) ester: The bulky tert-butyl group can protect the ester bond from premature hydrolysis in the plasma.

  • Amino acid esters: Conjugating an amino acid can sometimes leverage specific transporters to enhance uptake.[7]

The choice of promoiety will be a balance between increasing lipophilicity enough for passive diffusion and ensuring the ester is readily cleaved by intracellular esterases to release the active drug. It is often necessary to synthesize and test a small series of different esters to find the optimal one for your specific cell type and assay.

Q4: My Caco-2 assay results show a high efflux ratio (Papp B-A / Papp A-B > 2). What does this mean and what can I do about it?

A4: An efflux ratio greater than 2 is a strong indication that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[8][9] These transporters are expressed on the apical side of the Caco-2 cell monolayer and actively pump your compound back out of the cell, preventing it from reaching the basolateral compartment. This is a common mechanism of drug resistance.

To address this, you can:

  • Confirm the Transporter Involved: Rerun the Caco-2 assay in the presence of known inhibitors of common efflux pumps. For example, verapamil is a classic P-gp inhibitor.[8] If the efflux ratio decreases significantly in the presence of the inhibitor, you have confirmed that your compound is a substrate for that specific transporter.

  • Structural Modification: If you are in a position to modify the compound, you can attempt to design analogs that are no longer recognized by the efflux transporter. This often involves subtle changes to the molecule's shape and hydrogen bonding patterns.

  • Co-administration with an Efflux Inhibitor: In a therapeutic context, it is sometimes possible to co-administer the drug with an inhibitor of the relevant efflux pump. However, this can be a complex strategy with its own set of challenges regarding drug-drug interactions.

The diagram below illustrates the decision-making process when encountering poor cellular activity.

G start High Potency in Biochemical Assay, Low Potency in Cell-Based Assay permeability_issue Hypothesis: Poor Cell Permeability start->permeability_issue test_permeability Action: Measure Permeability (PAMPA or Caco-2 Assay) permeability_issue->test_permeability low_papp Result: Low Permeability Confirmed (Low Papp) test_permeability->low_papp Passive Diffusion Issue high_efflux Result: High Efflux Ratio (>2) in Caco-2 test_permeability->high_efflux Active Efflux Issue strategy Select Strategy to Improve Permeability low_papp->strategy high_efflux->strategy chem_mod Chemical Modification strategy->chem_mod formulation Formulation Strategy strategy->formulation prodrug Prodrug Approach (e.g., Esterification of -OH) chem_mod->prodrug liposomes Liposomal Encapsulation formulation->liposomes nanoparticles Nanoparticle Delivery formulation->nanoparticles

Caption: Troubleshooting workflow for poor cellular activity.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound and how do they relate to Lipinski's Rule of Five?

A1: Lipinski's Rule of Five provides a set of guidelines to evaluate the "drug-likeness" of a compound and its potential for oral bioavailability.[10][11][12] Let's analyze this compound (C₇H₇NO₂) based on these rules:

PropertyValue for this compoundLipinski's Rule (Violation if...)Compliance
Molecular Weight 137.14 g/mol [13]> 500 DaYes
LogP (octanol-water partition coefficient) Predicted to be low (likely < 1) due to polar groups> 5Yes
Hydrogen Bond Donors 1 (the -OH group)> 5Yes
Hydrogen Bond Acceptors 3 (the ketone oxygen, the hydroxyl oxygen, and the pyridine nitrogen)> 10Yes

While the compound does not violate any of Lipinski's rules, these rules are primarily designed to identify compounds with poor absorption and are not a guarantee of good permeability.[2] The low molecular weight is favorable, but the high polarity, as indicated by the low predicted LogP, is the primary driver of its poor passive diffusion across cell membranes.

Q2: Should I use a PAMPA or Caco-2 assay to test the permeability of my compound?

A2: The choice depends on the specific question you are asking.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[14][15] It is high-throughput, cost-effective, and excellent for getting a quick assessment of a compound's ability to passively cross a lipid barrier.[16][17] However, it cannot provide information about active transport or efflux mechanisms.[15]

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[9][18][19] It is considered the gold standard for in vitro permeability assessment because it can measure both passive diffusion and active transport processes, including efflux.[19] By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate an efflux ratio.[9] This assay is more complex, time-consuming, and expensive than PAMPA.[16]

Recommendation: Start with a PAMPA assay to quickly determine if passive diffusion is a major issue. If the compound shows low permeability in PAMPA, you can proceed with a prodrug strategy. If you suspect active efflux might be a problem, or if a prodrug derivative still shows poor cellular activity, then a Caco-2 assay is warranted to investigate the role of transporters.

Q3: How does the prodrug strategy work at a mechanistic level?

A3: The prodrug strategy for this compound involves masking the polar hydroxyl group with a non-polar, lipophilic promoiety through an ester linkage. This transformation has several key effects:

  • Increased Lipophilicity: The new ester derivative is significantly less polar and more lipid-soluble than the parent compound.

  • Reduced Hydrogen Bonding: The hydrogen bond donating capacity of the hydroxyl group is eliminated.

  • Enhanced Passive Diffusion: Due to its increased lipophilicity, the prodrug can more easily partition from the aqueous extracellular environment into the hydrophobic core of the cell membrane and diffuse across into the cytoplasm.

  • Intracellular Activation: Once inside the cell, ubiquitous intracellular enzymes called esterases recognize and cleave the ester bond.

  • Release of Active Drug: This enzymatic cleavage releases the original, active this compound at its site of action.

The diagram below illustrates this process.

Prodrug_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space prodrug_ext Prodrug (Lipophilic Ester Derivative) prodrug_int Prodrug prodrug_ext->prodrug_int Passive Diffusion parent_ext Parent Drug (Polar, Impermeable) parent_ext->membrane_node Cannot Cross esterases Esterases prodrug_int->esterases parent_int Active Parent Drug (Released at Target) esterases->parent_int Cleavage

Caption: Mechanism of a prodrug strategy for enhanced cell permeability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of this compound and its derivatives.

Materials:

  • PAMPA plate system (e.g., Millipore MultiScreen-IP PAMPA plate)

  • Donor plate (96-well filter plate)

  • Acceptor plate (96-well plate)

  • Lipid solution (e.g., 1% lecithin in dodecane)[17]

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test compound (10 mM stock in DMSO)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Solutions:

    • Prepare the acceptor buffer: PBS, pH 7.4.

    • Prepare the donor solution: Dilute the 10 mM stock of your test compound in PBS to a final concentration of 100 µM (the final DMSO concentration should be 1%).[16]

  • Coat the Donor Plate:

    • Carefully pipette 5 µL of the lipid/dodecane solution onto the membrane of each well in the donor plate, ensuring not to puncture the membrane.[17]

  • Assemble the PAMPA Plate:

    • Add 300 µL of acceptor buffer (PBS) to each well of the acceptor plate.[17]

    • Add 150 µL of the donor solution (containing your compound) to each well of the coated donor plate.[17]

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubation:

    • Incubate the assembled plate at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.[17]

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Calculate Permeability Coefficient (Pe):

    • The apparent permeability coefficient (Pe) can be calculated using the formula provided by the plate manufacturer or standard literature protocols. This calculation takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: Caco-2 Permeability Assay (Bidirectional)

This protocol outlines the key steps for assessing both passive permeability and active efflux using Caco-2 cells.

Materials:

  • Caco-2 cells (ATCC)

  • Cell culture medium (e.g., DMEM with high glucose, 10% FBS, non-essential amino acids, penicillin/streptomycin)

  • Transwell plate inserts (e.g., 24-well, 0.4 µm pore size)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, with 25 mM HEPES, pH 7.4)

  • Test compound (10 mM stock in DMSO)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

    • Culture the cells for 21 days to allow them to differentiate and form a confluent, polarized monolayer.[8]

  • Monolayer Integrity Check:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >200 Ω·cm² to ensure tight junction formation.[20]

    • Alternatively, perform a Lucifer yellow rejection assay to confirm monolayer integrity.[8]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (bottom) chamber (e.g., 1200 µL).[20]

    • Prepare the dosing solution by diluting your compound in transport buffer to the final concentration (e.g., 10 µM).

    • Add the dosing solution to the apical (top) chamber (e.g., 320 µL).[20]

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[19]

    • At the end of the incubation, take samples from the basolateral chamber for analysis.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Perform the assay in the reverse direction on a separate set of wells.

    • Add transport buffer to the apical chamber (e.g., 300 µL).[20]

    • Add the dosing solution to the basolateral chamber (e.g., 1220 µL).[20]

    • Incubate as before and take samples from the apical chamber for analysis.

  • Sample Analysis and Calculation:

    • Determine the concentration of the compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B) .[9] An ER > 2 suggests active efflux.[8][9]

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • (n.d.). Caco2 assay protocol.
  • Technology Networks. (n.d.). PAMPA Permeability Assay.
  • Lin, Y. A., & Gierasch, L. M. (2018). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods in Molecular Biology, 1683, 1–21.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Rautio, J., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 29(11), 2548.
  • White, A. D., et al. (2013). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • GARDP Revive. (n.d.). Lipinski's Rule of 5.
  • OUCI. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • National Center for Biotechnology Information. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References.
  • ResearchGate. (n.d.). Cell permeability beyond the rule of 5.
  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(20), 14844–14868.
  • Chem Help ASAP. (2021, January 4). ADME & Lipinski's rules for drugs [Video]. YouTube. [Link]
  • Richardson, D. R., & Ponka, P. (2002). Mobilization of Intracellular Iron by Analogs of Pyridoxal Isonicotinoyl Hydrazone (PIH) Is Determined by the Membrane Permeability of the Iron-Chelator Complexes. Biochemical Pharmacology, 64(11), 1631–1641.
  • Sunkel, C. E., et al. (2010). Enhancing the Intestinal Absorption of Molecules Containing the Polar Guanidino Functionality: A Double-Targeted Prodrug Approach. Journal of Medicinal Chemistry, 53(4), 1634–1643.
  • Li, D., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Pharmaceutical Development and Technology, 24(10), 1215–1225.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Wikipedia. (n.d.). Lipinski's rule of five.
  • Lovejoy, D. B., et al. (2009). Cytotoxic iron chelators: characterization of the structure, solution chemistry and redox activity of ligands and iron complexes of the di-2-pyridyl ketone isonicotinoyl hydrazone (HPKIH) analogues. Dalton transactions (Cambridge, England : 2003), (42), 9235–9248.
  • R Discovery. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability.
  • Nunes, A., et al. (2010). Fluorescent 3-hydroxy-4-pyridinone hexadentate iron chelators: intracellular distribution and the relevance to antimycobacterial properties. Journal of biological inorganic chemistry : JBIC : a publication of the Society of Biological Inorganic Chemistry, 15(5), 723–737.
  • Kontoghiorghes, G. J., et al. (1987). 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload. The Lancet, 1(8545), 1294–1295.
  • Kontoghiorghes, G. J., et al. (1987). Long-term trial with the oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one (L1). I. Iron chelation and metabolic studies.
  • Olivieri, N. F., et al. (1993). Oral Iron Chelation With 1,2-dimethyl-3-hydroxypyrid-4-one (L1) in Iron Loaded Thalassemia Patients.
  • Tolis, E. J., et al. (1990). L1 (1,2-dimethyl-3-hydroxypyrid-4-one) for oral iron chelation in patients with beta-thalassaemia major.
  • Rangel, M., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules (Basel, Switzerland), 27(23), 8230.
  • Santos, M. A., et al. (2021). Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance. Molecules (Basel, Switzerland), 26(23), 7244.
  • Lead Sciences. (n.d.). This compound.
  • Zhou, T., et al. (2008). Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers. Biomacromolecules, 9(5), 1404–1410.
  • National Center for Biotechnology Information. (n.d.). 1-[3-(Pyridin-4-ylmethoxy)phenyl]ethanone. PubChem Compound Database.
  • Farzin, D., et al. (2024). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction.
  • ResearchGate. (2015). Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines.

Sources

Technical Support Center: Minimizing Batch-to-Batch Variability in 1-(3-Hydroxypyridin-4-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for minimizing batch-to-batch variability in 1-(3-Hydroxypyridin-4-yl)ethanone synthesis.

Welcome to the technical support guide for the synthesis of this compound (CAS: 30152-05-7).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to address and mitigate the common challenges associated with achieving consistent, high-quality yields of this important synthetic intermediate. Batch-to-batch variability is a critical issue that can impact project timelines and costs. This guide provides field-proven insights, troubleshooting workflows, and robust protocols to ensure reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the common sources of variability in this synthesis.

Q1: What are the primary sources of batch-to-batch variability in the synthesis of this compound?

Batch-to-batch variability can stem from multiple factors that compound to affect yield and purity.[4] The most critical sources include:

  • Raw Material Quality: Purity variations in the 3-hydroxypyridine starting material and the acylating agent are paramount. The presence of moisture or other contaminants can significantly inhibit the reaction.

  • Lewis Acid Catalyst Activity: Strong Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic. Their activity can diminish upon exposure to atmospheric moisture, leading to inconsistent reaction initiation and progression.[5]

  • Reaction Conditions: Strict control over temperature, reagent addition rate, and reaction time is crucial. Minor deviations can alter the product/byproduct ratio, particularly between C-acylation and O-acylation.[4]

  • Workup and Purification Procedures: Inconsistencies during the quenching, extraction, and crystallization steps can lead to variable product loss and purity profiles across different batches.[4]

Q2: The synthesis involves a pyridine derivative. Why is the choice and stoichiometry of the Lewis acid catalyst so critical?

The synthesis of this compound is typically approached via a Friedel-Crafts-type acylation or a Fries rearrangement. In both cases, the Lewis acid (e.g., AlCl₃) plays a multifaceted role that presents a significant challenge. The pyridine nitrogen atom is a Lewis base and readily complexes with the AlCl₃ catalyst.[6] Additionally, the hydroxyl group at the 3-position and the ketone of the product also form complexes with the catalyst. Consequently, a molar excess of the Lewis acid is required to ensure enough free catalyst is available to promote the desired acylation. Insufficient catalyst will result in a stalled or incomplete reaction, while an excessive amount can lead to degradation and purification difficulties.

Q3: What are the most common impurities and byproducts I should expect?

The primary byproduct of concern is the O-acylated isomer, 3-acetoxypyridine . This forms when the acylating agent reacts with the hydroxyl group instead of the carbon at the 4-position. Other potential impurities include:

  • Unreacted 3-hydroxypyridine.

  • Regioisomers from acylation at other positions on the pyridine ring (less common due to the directing effects of the hydroxyl group).

  • Polysubstituted products, although the acyl group is deactivating, which makes this less likely than in Friedel-Crafts alkylations.[6][7]

Q4: Which analytical techniques are essential for monitoring batch consistency?

A robust analytical program is the cornerstone of managing variability. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity of the final product and profiling impurities. A validated HPLC method is crucial for comparing different batches.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the desired product and identifying the structures of any significant impurities.[4]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and impurities.[4]

  • Karl Fischer Titration: To determine the water content of starting materials, solvents, and reagents, which is a critical parameter for this moisture-sensitive reaction.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem: Low or Inconsistent Product Yield

Low yield is the most frequent issue and can be traced back to several root causes.

Possible Cause Underlying Rationale & Verification Recommended Solution
1. Inactive Lewis Acid AlCl₃ is extremely sensitive to moisture. If it has been improperly stored or handled, its activity will be compromised, preventing the formation of the reactive acylium ion.[5] Verify by using a fresh, sealed bottle of AlCl₃ for a small-scale test run.Always use a fresh, unopened container of high-purity AlCl₃. Weigh and dispense it rapidly in an inert atmosphere (glove box or nitrogen-purged bag).
2. Poor Starting Material Quality The presence of water or other nucleophilic impurities in the 3-hydroxypyridine or solvent will consume the Lewis acid and acylating agent, reducing the effective stoichiometry and halting the reaction.Verify the purity of 3-hydroxypyridine via NMR and HPLC. Measure water content using Karl Fischer titration. Purify starting material by recrystallization or sublimation if necessary. Ensure solvents are anhydrous.
3. Suboptimal Reaction Temperature In a Fries rearrangement, the temperature profile is critical. Too low a temperature may not provide sufficient energy for the rearrangement to proceed, while too high a temperature can lead to decomposition and side product formation.Calibrate your temperature probes. Perform small-scale optimization studies to define the optimal temperature range for the rearrangement step. Maintain the temperature within a narrow range (±2 °C).
4. Inefficient Workup The product forms a stable complex with AlCl₃. If the quench and workup are not vigorous enough to break this complex, a significant portion of the product can be lost to the aqueous layer or as an insoluble solid.The quench should be performed slowly and at low temperature (0 °C) with a sufficiently acidic solution (e.g., 1-2 M HCl) to fully hydrolyze the aluminum salts and protonate the product. Ensure pH is adjusted correctly during extraction.
Problem: High Levels of 3-Acetoxypyridine Impurity

This issue arises when reaction conditions favor O-acylation over the desired C-acylation. To mitigate this, a two-step approach via a controlled Fries Rearrangement is strongly recommended over a direct one-pot Friedel-Crafts acylation.

Possible Cause Underlying Rationale & Verification Recommended Solution
1. Kinetic vs. Thermodynamic Control O-acylation is often the kinetically favored process (occurs faster at lower temperatures), while the desired C-acylated product is thermodynamically more stable.Adopt the two-step Fries Rearrangement protocol (Section 3). First, perform the O-acylation under mild conditions. Then, in a separate step, use a Lewis acid and controlled heating to drive the rearrangement to the C-acylated product.
2. Insufficient Rearrangement Time/Temp If the Fries rearrangement is not allowed to proceed to completion, unreacted 3-acetoxypyridine will remain as a major impurity.Monitor the reaction progress using an in-process control (IPC) like TLC or HPLC. Ensure the reaction is held at the optimal temperature until the starting material is consumed.

Section 3: Visual Guides & Workflows

Visual aids provide a clear understanding of the synthetic pathway and decision-making processes.

Recommended Synthetic Pathway: Two-Step Fries Rearrangement

Synthetic_Pathway cluster_step1 Step 1: O-Acylation cluster_step2 Step 2: Fries Rearrangement SM 3-Hydroxypyridine Intermediate 3-Acetoxypyridine (O-Acylated Intermediate) SM->Intermediate AcylatingAgent Acetyl Chloride or Acetic Anhydride AcylatingAgent->Intermediate Base Pyridine or TEA (Solvent/Base) Base->Intermediate Rearrangement Fries Rearrangement (Heat, e.g., 60-80 °C) Intermediate->Rearrangement LewisAcid AlCl₃ (≥3 equiv) Nitrobenzene (Solvent) LewisAcid->Rearrangement Workup Aqueous Acidic Workup (HCl) Rearrangement->Workup Product This compound (Final Product) Workup->Product Troubleshooting_Low_Yield Start Low Yield Observed CheckMaterials Verify Purity & Water Content of Starting Materials & Solvents Start->CheckMaterials CheckCatalyst Verify Lewis Acid Quality (Use Fresh Reagent) CheckMaterials->CheckCatalyst Materials OK Impure Purify/Dry Materials Before Use CheckMaterials->Impure Impurity/Water Found CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckCatalyst->CheckConditions Catalyst OK Inactive Handle Catalyst Under Inert Atmosphere CheckCatalyst->Inactive Activity Issue CheckWorkup Analyze Aqueous & Organic Layers from Workup for Product CheckConditions->CheckWorkup Conditions OK Incorrect Optimize & Strictly Control Parameters CheckConditions->Incorrect Deviation Found Loss Optimize Quench & Extraction (pH, Solvent Volume) CheckWorkup->Loss Product Loss Found Resolved Yield Improved CheckWorkup->Resolved No Product Loss Impure->Resolved Inactive->Resolved Incorrect->Resolved Loss->Resolved

Caption: Systematic workflow for diagnosing low yield issues.

Section 4: Recommended Protocol & Analytical Method

Adherence to a well-defined protocol is the most effective way to ensure batch-to-batch consistency. The following two-step procedure is recommended.

Experimental Protocol: Two-Step Synthesis via Fries Rearrangement

Step 1: O-Acylation to form 3-Acetoxypyridine

  • To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-hydroxypyridine (1.0 equiv).

  • Add anhydrous pyridine as the solvent (approx. 3-5 mL per gram of 3-hydroxypyridine).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equiv) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction for the disappearance of 3-hydroxypyridine using TLC or HPLC.

  • Upon completion, quench the reaction by pouring it onto ice water.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-acetoxypyridine. This intermediate is often used directly in the next step without further purification.

Step 2: Fries Rearrangement to this compound

  • To a dry, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 3.0-3.5 equiv).

  • Add anhydrous nitrobenzene as the solvent (approx. 4-6 mL per gram of AlCl₃).

  • Heat the slurry to 60 °C with stirring.

  • Slowly add a solution of crude 3-acetoxypyridine (1.0 equiv) in anhydrous nitrobenzene dropwise to the AlCl₃ slurry.

  • After the addition, maintain the reaction temperature at 60-80 °C for 4-6 hours.

  • Monitor the rearrangement progress via HPLC, checking for the consumption of the intermediate and formation of the product.

  • Once complete, cool the reaction mixture to 0 °C and very slowly quench by adding it to a mixture of crushed ice and concentrated HCl. Caution: Highly exothermic.

  • Steam distill the mixture to remove the nitrobenzene solvent.

  • Cool the remaining aqueous solution and adjust the pH to ~7-8 with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

In-Process Controls (IPCs) and Final Product Specifications
Parameter Method Specification Justification
Raw Material Purity HPLC, NMR>99.0%Ensures consistent starting stoichiometry.
Water Content Karl Fischer<0.1%Prevents deactivation of the Lewis acid catalyst.
Reaction Completion (Step 1 & 2) HPLCStarting Material <1.0%Maximizes conversion and simplifies purification.
Final Product Purity HPLC>99.5%Ensures consistent quality for downstream applications.
Final Product Identity ¹H NMR, MSConforms to referenceConfirms the correct structure has been synthesized.
Melting Point Melting Point Apparatus52-54 °C [2]A sharp melting point indicates high purity.

References

  • BenchChem Technical Support. (2025). Addressing batch-to-batch variability of a synthesized pyrido[2,3-d]pyrimidine.
  • Malhotra, S., & Xiao, L. (2005). Friedel-Crafts acylation reactions in pyridinium based ionic liquids.
  • Quora. (2024).
  • Lead Sciences. This compound. [Link]
  • University of Calgary.
  • The Organic Chemistry Tutor. (2017).
  • Held, I., Villinger, A., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(09), 1425–1430. [Link]

Sources

Technical Support Center: Purification of 1-(3-Hydroxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3-Hydroxypyridin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and adapt methods to your specific needs.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of both a weakly acidic hydroxyl group and a basic pyridine nitrogen atom imparts specific physicochemical properties that can be leveraged for purification, but also present unique challenges. This guide will explore the most common and effective purification strategies, offering troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Q1: My recrystallization of this compound resulted in a low yield. What are the likely causes and how can I improve it?

A1: Low yield during recrystallization is a frequent issue. The primary culprits are typically using too much solvent or premature crystallization. To address this:

  • Minimize Solvent Volume: The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent portion-wise to the crude material with continuous heating and stirring until the solid just dissolves. Using an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing the yield.[1]

  • Slow Cooling is Crucial: Rapid cooling, such as immediately placing the flask in an ice bath, can lead to the formation of small, impure crystals or even precipitation of the compound as an oil. Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Once at room temperature, cooling in an ice bath can maximize recovery.

  • Solvent Selection: Ensure you are using an appropriate solvent. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For a compound like this compound, which has both polar and non-polar characteristics, solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexane mixtures are good starting points.[2] It is worth noting that pyridine-containing compounds can sometimes be challenging to crystallize compared to their non-heteroaromatic counterparts.

Q2: After column chromatography, my fractions containing this compound are still impure. How can I improve the separation?

A2: Co-elution of impurities is a common problem in column chromatography. Here's how to enhance your separation:

  • Optimize Your Solvent System: The choice of eluent is critical. Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.[3] For this compound, a gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.

  • Proper Column Packing: A poorly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.[4]

  • Sample Loading: The sample should be dissolved in a minimal amount of the initial, least polar solvent and loaded onto the column in a narrow band. Overloading the column with too much sample will result in broad, overlapping bands. A good rule of thumb is to use 20-50 times the weight of adsorbent to the weight of the crude sample.[3]

Q3: I'm observing significant peak tailing when analyzing the purity of my this compound by HPLC. What is causing this and how can I fix it?

A3: Peak tailing in HPLC, especially for basic compounds like pyridines, is often due to interactions with acidic silanol groups on the silica-based stationary phase.[5] To mitigate this:

  • Use a Buffered Mobile Phase: Incorporating a buffer, such as phosphate or acetate, into your mobile phase can help to maintain a consistent pH and suppress the ionization of silanol groups, leading to more symmetrical peaks.

  • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), in the mobile phase can interact with the active silanol sites, effectively "masking" them from your analyte.

  • Choose a Different Column: Consider using a column specifically designed for the analysis of basic compounds, such as one with end-capping or a different stationary phase (e.g., a polymer-based or a polar-embedded phase).

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities will largely depend on the synthetic route. However, common impurities can include:

  • Starting Materials: Unreacted starting materials are a common source of impurity.

  • Isomeric Byproducts: Depending on the synthetic strategy, isomers such as 1-(5-hydroxy-2-pyridyl)ethanone could potentially form.

  • Products of Side Reactions: The specific side reactions will be route-dependent.

  • Degradation Products: Exposure to harsh conditions (e.g., strong acids/bases, high temperatures) can lead to decomposition.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: Given the structure of this compound (a solid with a melting point of 52-54 °C), which contains a polar hydroxyl group and a pyridine ring, a moderately polar solvent or a mixed solvent system is a good starting point. Consider the following:

  • Single Solvents: Isopropanol, ethanol, or ethyl acetate.

  • Mixed Solvents: Ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.

The ideal solvent should dissolve the compound when hot but not at room temperature.[6] Always perform small-scale solubility tests to determine the best solvent before attempting a large-scale recrystallization.

Q3: Can I use acid-base extraction to purify this compound?

A3: Yes, acid-base extraction is a highly viable and often underutilized technique for purifying compounds with both acidic and basic functionalities.[7] The strategy would be as follows:

  • Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.

  • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic pyridine nitrogen will be protonated, forming a water-soluble salt that will move to the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separate the layers.

  • Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to deprotonate the pyridine nitrogen and precipitate the purified product.

  • Extract the product back into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent.

This method can be very effective at removing neutral impurities.

Q4: When should I choose column chromatography over recrystallization?

A4: The choice between these two powerful techniques depends on the nature of the impurities and the quantity of material.

  • Choose Recrystallization when:

    • You have a solid product.

    • The impurities have significantly different solubilities in the chosen solvent compared to your product.

    • You are working with a relatively large amount of material where chromatography would be cumbersome.

  • Choose Column Chromatography when:

    • Your product is an oil or a low-melting solid.

    • The impurities have similar polarities to your product, making separation by recrystallization difficult.

    • You are working with a smaller quantity of material.

Q5: What is preparative HPLC and is it a suitable alternative for purifying this compound?

A5: Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique that is essentially a scaled-up version of analytical HPLC. It is particularly useful for:

  • Difficult Separations: When impurities are structurally very similar to the target compound.

  • High Purity Requirements: When extremely high purity (>99%) is required.

  • Small to Medium Scale: For purifying milligram to gram quantities of material.

For this compound, preparative HPLC using a reversed-phase column (like a C18) with a mobile phase of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) would be a suitable method for achieving very high purity.[8]

Experimental Protocols

Protocol 1: Recrystallization

This is a general protocol and should be optimized for this compound by first performing small-scale solvent screening.

  • Solvent Selection: In separate test tubes, add a small amount of crude this compound to ~0.5 mL of different solvents (e.g., ethanol, isopropanol, ethyl acetate, water). Observe the solubility at room temperature. Heat the test tubes and observe the solubility. A good solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system by TLC. A good solvent system will give your product an Rf of ~0.3 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly and never let it run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute your product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Purification Method Typical Scale Advantages Disadvantages
Recrystallization Grams to KilogramsScalable, cost-effective, can yield very pure material.Not suitable for oils or amorphous solids, requires a suitable solvent.
Column Chromatography Milligrams to GramsVersatile, can separate complex mixtures, suitable for oils and solids.Can be time-consuming, requires larger volumes of solvent.
Acid-Base Extraction Milligrams to GramsExcellent for separating acidic/basic compounds from neutral impurities, rapid.Only applicable to compounds with acidic or basic functional groups.
Preparative HPLC Milligrams to GramsHigh resolution, can achieve very high purity, automated systems are available.Expensive, requires specialized equipment, limited scalability.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Solid product, different impurity solubility Column Column Chromatography Crude->Column Oily product or similar impurity polarity AcidBase Acid-Base Extraction Crude->AcidBase Acidic/basic nature can be exploited Pure Pure Product Recrystallization->Pure PrepHPLC Preparative HPLC Column->PrepHPLC For very high purity Column->Pure AcidBase->Pure PrepHPLC->Pure

Caption: Decision workflow for selecting a purification method.

AcidBase_Extraction cluster_0 Organic Phase cluster_1 Aqueous Phase Crude_Org Crude Product in Organic Solvent Neutral_Imp Neutral Impurities in Organic Phase Crude_Org->Neutral_Imp Remains in Organic Phase Protonated_Product Protonated Product in Aqueous Phase Crude_Org->Protonated_Product Extract with Aqueous Acid Purified_Product Purified Product (after basification) Protonated_Product->Purified_Product Add Base

Caption: Workflow for acid-base extraction purification.

References

  • University of California, Los Angeles. (n.d.). Column Chromatography.
  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography.
  • University of California, Los Angeles. (n.d.). Acid-Base Extraction.
  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Columbia University. (2007). Column chromatography.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Lead Sciences. (n.d.). This compound.
  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
  • Heterocycles. (2021). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
  • ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone.
  • FooDB. (2010). Showing Compound 4'-Hydroxyacetophenone (FDB010503).

Sources

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of 1-(3-Hydroxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of 1-(3-Hydroxypyridin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of matrix effects.

Introduction: Understanding the Challenge

This compound is a polar, aromatic compound. When analyzing such molecules in complex biological matrices (e.g., plasma, urine, tissue homogenates) using highly sensitive techniques like LC-MS/MS, matrix effects are a primary concern.[1][2] These effects, caused by co-eluting endogenous or exogenous components, can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[1][3][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[2][5]

This guide provides a structured approach to identifying, quantifying, and mitigating matrix effects to ensure the development of a robust and reliable bioanalytical method.

Part 1: Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect" in the context of my this compound analysis?

A1: The matrix effect is the alteration of your analyte's ionization efficiency due to the presence of co-eluting molecules from the sample matrix.[1][3] For this compound, which is a polar compound, common interfering components in biological samples include phospholipids, salts, and endogenous metabolites.[3] These co-eluting substances can compete with your analyte for ionization in the mass spectrometer's source, typically leading to a decreased signal (ion suppression) or, less commonly, an increased signal (ion enhancement).[2][6] This can lead to inaccurate quantification of your results.

Q2: I'm observing low and inconsistent signal intensity for my analyte. Could this be due to matrix effects?

A2: Yes, low and inconsistent signal intensity are classic symptoms of ion suppression.[7] If you notice significant variability in your analyte's response across different samples, especially between calibration standards prepared in a clean solvent and those in a biological matrix, it is highly probable that you are encountering matrix effects. To confirm this, a post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[6][7]

Q3: What are the most effective strategies to minimize matrix effects for a polar compound like this compound?

A3: A multi-pronged approach is the most effective way to combat matrix effects.[7] The key strategies include:

  • Optimized Sample Preparation: More rigorous sample cleanup is crucial to remove interfering matrix components.[5][8] For a polar analyte, techniques like Solid-Phase Extraction (SPE) are generally more effective than simple protein precipitation.[4]

  • Chromatographic Separation: Modifying your HPLC/UHPLC method to achieve better separation between your analyte and the interfering compounds is a powerful strategy.[6][8]

  • Use of a Suitable Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[4][9][10]

Q4: When should I choose Solid-Phase Extraction (SPE) over Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE)?

A4: While PPT is a simple and fast technique, it often results in a dirtier extract, making it more susceptible to matrix effects.[5] LLE can be more effective than PPT but may have lower recovery for polar compounds like this compound. SPE offers a more selective and thorough cleanup by utilizing specific chemical interactions between the analyte and the sorbent material, leading to a cleaner final extract and reduced matrix effects.[4]

Q5: Is a stable isotope-labeled internal standard (SIL-IS) always necessary?

A5: While a SIL-IS is highly recommended and considered the best practice for correcting matrix effects, it's not always readily available or may be cost-prohibitive.[9][10] If a SIL-IS is not an option, a structural analog can be used as an internal standard. However, it's crucial to ensure that the analog co-elutes as closely as possible with the analyte to experience similar matrix effects.[11] In the absence of a suitable internal standard, matrix-matched calibration standards are essential to compensate for the matrix effect.[12]

Part 2: Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Low Analyte Recovery

Possible Cause: Inadequate sample preparation or interaction with metal surfaces in the HPLC system.

Troubleshooting Workflow:

A Start: Poor Peak Shape / Low Recovery B Review Sample Preparation Protocol A->B C Is SPE being used? B->C D Implement or Optimize SPE Method (See Protocol 1) C->D Yes E Consider Protein Precipitation or LLE (less optimal for polar analytes) C->E No F Check for Analyte Adsorption D->F E->F G Use Metal-Free Columns and Vials F->G H Evaluate Mobile Phase Additives (e.g., formic acid, ammonium formate) G->H I Problem Resolved H->I

Caption: Troubleshooting workflow for poor peak shape and low recovery.

Detailed Steps:

  • Review Sample Preparation: Start by critically evaluating your current sample preparation method. For a polar analyte like this compound, a simple protein precipitation might not be sufficient to remove interfering phospholipids.

  • Implement/Optimize SPE: If you are not already using Solid-Phase Extraction (SPE), this should be your next step. If you are using SPE, optimize the wash and elution steps to improve cleanup and recovery. (See Protocol 1 for a detailed SPE method).

  • Consider Hardware Interactions: Polar compounds with chelating properties can sometimes interact with the stainless steel components of standard HPLC columns and systems, leading to peak tailing and signal loss.[13] If you suspect this, consider using metal-free (PEEK-lined) columns and vials.[13]

  • Mobile Phase Modification: Ensure your mobile phase composition is optimal. The addition of a small amount of an acid (like formic acid) or a salt (like ammonium formate) can improve peak shape for polar compounds.

Issue 2: High Variability in Results Between Samples

Possible Cause: Inconsistent matrix effects across different sample lots.

Troubleshooting Workflow:

A Start: High Variability in Results B Quantify Matrix Effect (See Protocol 2) A->B C Is Matrix Effect > 15%? B->C D Implement Stable Isotope-Labeled Internal Standard (SIL-IS) C->D Yes H Problem Resolved C->H No E Use a Structural Analog IS (ensure co-elution) D->E If SIL-IS unavailable F Prepare Matrix-Matched Calibrators D->F E->F G Re-optimize Sample Cleanup (See Protocol 1) F->G G->H

Caption: Troubleshooting workflow for high variability in results.

Detailed Steps:

  • Quantify the Matrix Effect: The first step is to determine the extent of the matrix effect. This can be done by comparing the analyte response in a post-extraction spiked sample to a neat solution. (See Protocol 2 ). According to regulatory guidelines, the coefficient of variation (CV) of the internal standard-normalized matrix factor should not be greater than 15%.[14]

  • Implement a SIL-IS: The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled internal standard (SIL-IS).[4][10] The SIL-IS will co-elute with the analyte and be affected by the matrix in the same way, thus providing accurate correction.[11]

  • Use a Structural Analog: If a SIL-IS is not available, a carefully selected structural analog can be used. It is critical that the analog has a very similar retention time to the analyte.[11]

  • Matrix-Matched Calibration: When a suitable internal standard is not available, preparing your calibration standards in the same biological matrix as your samples is essential to compensate for the matrix effect.[12]

  • Enhance Sample Cleanup: If the matrix effect is severe, further optimization of your sample preparation method is necessary to remove more of the interfering components.[5]

Part 3: Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol describes a general approach for SPE cleanup. The choice of sorbent and solvents should be optimized for your specific application. Given the polar nature of this compound, a polar or mixed-mode sorbent is recommended.[15]

Materials:

  • SPE Cartridges (e.g., Mixed-Mode Cation Exchange or a polar phase like Diol or Cyano)[15][16][17]

  • Plasma samples, calibrators, and QCs

  • Internal Standard (ideally a SIL-IS)

  • Methanol, Acetonitrile, Water (HPLC grade)

  • Formic Acid

  • SPE Vacuum Manifold

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add the internal standard.

    • Add 200 µL of 2% formic acid in water and vortex to mix. This step adjusts the pH to ensure proper retention on the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Wash the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other highly polar interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[18]

Protocol 2: Quantifying Matrix Effects using a Post-Extraction Spike

This protocol allows you to calculate the percentage of ion suppression or enhancement.[7]

Procedure:

  • Prepare a Neat Solution (A): Prepare a standard solution of this compound in a clean solvent (e.g., your mobile phase) at a known concentration (e.g., a mid-range QC). Analyze this solution and record the peak area.

  • Prepare a Post-Extraction Spiked Sample (B):

    • Take a blank plasma sample and process it through your entire sample preparation procedure (e.g., the SPE protocol above).

    • After the final step (before injection), spike the clean extract with the analyte at the same concentration as the neat solution.

    • Analyze this sample and record the peak area.

  • Calculation:

    • Matrix Effect (%) = (Peak Area B / Peak Area A) * 100

Data Interpretation:

Matrix Effect (%)Interpretation
100%No matrix effect
< 100%Ion Suppression
> 100%Ion Enhancement

A matrix effect between 85% and 115% is generally considered acceptable, but the variability between different lots of matrix should be less than 15%.[14]

Regulatory Context and Best Practices

The validation of bioanalytical methods is governed by guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[19][20] The harmonized International Council for Harmonisation (ICH) M10 guideline is now the primary reference for bioanalytical method validation.[14][21] These guidelines emphasize the importance of assessing and controlling for matrix effects to ensure the reliability of bioanalytical data.[14]

References

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
  • Bansal, S., & DeStefano, A. (2007).
  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103.
  • Souza, I. D., & Queiroz, M. E. C. (2014). Advances in sample preparation using solid-phase extraction for bioanalysis. Bioanalysis, 6(13), 1789-1804.
  • Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2012). Reduction of matrix effects in liquid chromatography-electrospray ionization-mass spectrometry by dilution of the sample extracts: a case study on the determination of veterinary drugs in bovine manure. Analytical and bioanalytical chemistry, 402(2), 907-916.
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
  • Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). An overview of matrix effects in liquid chromatography–mass spectrometry. Mass spectrometry reviews, 30(3), 491-509.
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018).
  • van de Merbel, N. C. (2008). The use of internal standards in quantitative bioanalytical LC–MS. TrAC Trends in Analytical Chemistry, 27(10), 924-933.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).
  • European Medicines Agency. (2011).
  • Jemal, M., Schuster, A., & Whigan, D. B. (2003). Liquid chromatography/tandem mass spectrometry methods for quantitation of pharmaceutical compounds in biological fluids. Journal of pharmaceutical and biomedical analysis, 32(4-5), 627-644.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030.
  • Hewavitharana, A. K., Lee, S., & Vithanage, M. (2014). A review of the impact of matrix effects on the analysis of pesticides in foods by liquid chromatography-mass spectrometry.
  • Kruve, A., Kunnapas, A., Herodes, K., & Leito, I. (2008). Matrix effects in pesticide multi-residue analysis by liquid chromatography–mass spectrometry.
  • Marchi, I., Rudaz, S., & Veuthey, J. L. (2009).
  • Hennion, M. C. (1999). Solid-phase extraction: method development, sorbents, and coupling with liquid chromatography.
  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
  • Dolan, J. W. (2002). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe, 15(2), 98-102.
  • Al-Sane, F. N., Al-Shatti, A. H., & Al-Mutairi, M. M. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Analytical Science and Technology, 13(1), 38.
  • European Medicines Agency. (2011).
  • Patel, K. (2025).
  • U.S. Food and Drug Administration. (2022).
  • Goswami, T. (2025). Matrix effect in a view of LC-MS/MS: An overview. [Link]

Sources

Preventing precipitation of 1-(3-Hydroxypyridin-4-yl)ethanone in stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(3-Hydroxypyridin-4-yl)ethanone (CAS: 30152-05-7). This resource is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during experimental workflows: the precipitation of this compound in stock solutions. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Diagnosing and Resolving Precipitation

Precipitation is a frequent indicator of issues with solubility, storage, or handling. Use this guide to diagnose the cause and implement the appropriate solution.

Issue 1: Precipitate Forms During Initial Stock Solution Preparation

Symptoms:

  • The compound powder does not fully dissolve in the chosen solvent at the desired concentration.

  • The solution appears cloudy, hazy, or contains visible solid particles immediately after mixing.

Root Cause Analysis: This issue typically stems from either exceeding the compound's solubility limit in the selected solvent or insufficient energy to overcome the crystal lattice energy of the solid. This compound is a polar molecule, but its crystalline structure requires an appropriate solvent to effectively solvate it.

Solutions & Protocol:

  • Verify Solvent Choice: For non-polar compounds or those with poor aqueous solubility, high-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the recommended starting points.[1][2]

  • Optimize Concentration: If the maximum solubility is unknown, do not assume a high concentration is achievable. Start with a modest concentration (e.g., 10-20 mM) and titrate upwards if needed.

  • Provide Energy to Aid Dissolution:

    • Gentle Warming: Warm the solution in a 37°C water bath. This increases molecular motion and can significantly improve solubility. Avoid aggressive heating, which could risk degradation.[1]

    • Mechanical Agitation: Use a vortex mixer for 1-2 minutes to create a mechanical shear force that helps break apart solid aggregates.[1][2]

    • Sonication: Place the vial in a bath sonicator. The ultrasonic waves create cavitation bubbles that scrub the surface of the solid, accelerating dissolution.

dot

cluster_prep Troubleshooting: Initial Preparation A Start: Add Compound to Solvent B Vortex/Mix Vigorously A->B C Is Solution Clear? B->C D Yes: Preparation Successful C->D  Yes E No: Precipitate Remains C->E  No F Gently Warm (37°C) & Vortex/Sonicate E->F G Is Solution Clear? F->G H Yes: Solution is likely saturated. Consider this the max concentration. G->H  Yes I No: Concentration exceeds solubility limit. Reduce concentration or try an alternative solvent. G->I  No

Caption: Workflow for dissolving this compound.

Issue 2: Precipitate Appears After Cold Storage (-20°C or -80°C)

Symptoms:

  • A previously clear stock solution shows crystals, a solid mass, or cloudiness after being frozen.

  • The precipitate does not readily disappear upon thawing at room temperature.

Root Cause Analysis: This is a classic case of temperature-dependent solubility. A solution that was stable at room temperature may become supersaturated when cooled, forcing the compound out of solution. Repeated freeze-thaw cycles exacerbate this, as small, undissolved seed crystals from a previous cycle can accelerate precipitation in subsequent cycles.[1]

Solutions & Protocol:

  • Proper Thawing and Redissolving: Before use, ensure the vial thaws completely to room temperature. Then, vortex thoroughly. If a precipitate remains, gently warm the solution to 37°C and vortex or sonicate until it is fully redissolved.[1] Visually inspect the solution against a light source to confirm no particulates remain.

  • Best Practice - Aliquotting: The single most effective way to prevent this issue is to aliquot the main stock solution into smaller, single-use volumes before the initial freezing. This strategy minimizes freeze-thaw cycles on the master stock.[1]

Issue 3: Precipitate Forms Immediately Upon Dilution into Aqueous Buffers or Media

Symptoms:

  • Adding the concentrated organic stock solution (e.g., in DMSO) to a water-based buffer (like PBS) or cell culture medium causes immediate cloudiness or formation of a fine precipitate.

Root Cause Analysis: This occurs due to a drastic change in solvent polarity. The compound is well-solvated in a solvent like DMSO, but when this solution is diluted into an aqueous environment, the DMSO disperses, and the compound is suddenly exposed to water, a solvent in which it has very low solubility. This forces the compound molecules to aggregate and precipitate.[1][2]

Solutions & Protocol:

  • Minimize Final Organic Solvent Concentration: Aim for the lowest practical concentration of the organic solvent (e.g., <0.5% DMSO in the final assay) to reduce its impact on both compound solubility and potential cellular toxicity.[2]

  • Stepwise Dilution: Do not dilute directly from a highly concentrated stock (e.g., 100 mM) to the final working concentration. Perform one or more intermediate dilutions in the stock solvent first.[1] For example, dilute a 100 mM stock to 10 mM in DMSO before making the final dilution into the aqueous buffer.

  • Improve Mixing: When adding the stock to the aqueous buffer, vortex or pipette-mix the buffer vigorously to ensure the compound disperses and dissolves as quickly as possible, rather than forming localized high concentrations that favor precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound? Understanding the compound's properties is crucial for predicting its behavior.

PropertyValue / InformationSource
Molecular Formula C₇H₇NO₂[3]
Molecular Weight 137.14 g/mol
Appearance Powder
Melting Point 52-54 °C
Storage Temp. Room Temperature (as solid)[3]
pKa (Estimated) The 3-hydroxyl group, being phenolic, is weakly acidic, while the pyridine nitrogen is weakly basic. The pKa of the hydroxyl group is estimated to be around 8-9, and the pKa of the pyridinium ion is estimated around 4-5.Inferred from related structures[4]

Q2: How does pH affect the solubility of this compound? The compound has two ionizable groups: the phenolic hydroxyl and the pyridine nitrogen.

  • In acidic conditions (pH < 4): The pyridine nitrogen will be protonated, forming a positively charged pyridinium ion. This charge generally increases aqueous solubility.

  • In neutral conditions (pH ~7): The compound will be predominantly in its neutral, uncharged form. This is often the state of lowest aqueous solubility.

  • In basic conditions (pH > 9): The phenolic hydroxyl group will be deprotonated, forming a negatively charged phenoxide. This charge also increases aqueous solubility.

Therefore, if you observe precipitation in a neutral buffer (pH 7.0-7.4), adjusting the pH to be either more acidic or more basic may improve solubility, provided it is compatible with your experimental system.

dot

cluster_pH Conceptual pH-Solubility Relationship A Acidic pH (<4) Pyridinium Ion (+) Higher Solubility B Neutral pH (6-8) Neutral Molecule LOWEST SOLUBILITY A->B C Basic pH (>9) Phenoxide Ion (-) Higher Solubility B->C

Caption: Impact of pH on the ionization and solubility of the compound.

Q3: Is the compound sensitive to light or oxidation? As a phenolic compound, there is a potential for oxidative degradation, which can sometimes lead to the formation of colored, less soluble polymeric byproducts.[5] While specific stability data for this compound is not widely published, it is a best practice to protect solutions from light.[1][5]

Best Practices for Stability:

  • Use Amber Vials: Store stock solutions in amber-colored vials to protect them from light.[1]

  • Wrap in Foil: If amber vials are unavailable, wrap standard clear vials in aluminum foil.[5]

  • Inert Atmosphere: For long-term storage of the solid powder, storing under an inert gas like argon or nitrogen can prevent oxidation.[5]

Q4: What is the recommended protocol for preparing a 10 mM stock solution in DMSO?

Protocol: Preparation of 10 mM Stock Solution

  • Calculation: Calculate the mass of this compound needed. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 137.14 g/mol * (1000 mg / 1 g) = 1.37 mg

  • Weighing: Carefully weigh out 1.37 mg of the compound powder and place it into a sterile, amber glass vial or a clear vial that will be wrapped in foil.

  • Dissolution: Add 1 mL of anhydrous, high-purity DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Visual Inspection & Aiding Dissolution:

    • Inspect the solution against a light source. If any solid particles remain, sonicate the vial for 5-10 minutes or warm it to 37°C, followed by vortexing, until the solution is completely clear.[1]

  • Storage & Aliquotting:

    • Once fully dissolved, divide the master stock into smaller, single-use aliquots (e.g., 20-50 µL) in microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term stability. Store the master stock under the same conditions. Avoid repeated freeze-thaw cycles of any single tube.[1]

By following these guidelines, you can significantly reduce the likelihood of precipitation, ensuring the consistency and reliability of your experimental results.

References

  • Best practices for preventing the precipitation of Acetomenaphthone in stock solutions. Benchchem.
  • How can we avoid oxidation of compounds precipitating from fractions collected during silica gel chromatography? ResearchGate.
  • This compound. Lead Sciences.
  • CAS 30152-05-7 | this compound Supplier. Clinivex.
  • 1-(3-hydroxypyridin-4-yl)ethan-1-one. Sigma-Aldrich.
  • Solubility Data Resource. TOKU-E.
  • Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? ResearchGate.
  • This compound | 30152-05-7. Sigma-Aldrich.
  • Why does a white precipitate form when performing the phenol test? ResearchGate.
  • Safety Data Sheet: 3-Acetylpyridine. Carl ROTH.
  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI.
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • 4-Acetylpyridine | C7H7NO | CID 14282. PubChem.
  • 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. ScienceDirect.
  • 1-(3-hydroxy-2-methyl-5-vinylpyridin-4-yl)ethanone | 55273-31-9. ChemicalBook.
  • 1-[1-(3-Hydroxyphenyl)piperidin-4-yl]ethanone | C13H17NO2 | CID. PubChem.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. Organic Chemistry Data.
  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate.
  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.
  • Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. NIH.
  • Compound Name Solvent Solubility (mg/mL). TOKU-E.

Sources

Technical Support Center: Strategies for Reducing the Toxicity of 1-(3-Hydroxypyridin-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-hydroxypyridin-4-yl)ethanone derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to mitigate the toxicity associated with this important class of compounds. Our goal is to equip you with the knowledge to design safer, more effective molecules.

I. Foundational Understanding: The Duality of this compound Derivatives

This compound and its derivatives are a subset of the 3-hydroxypyridin-4-one (3,4-HPO) class of compounds, which are renowned for their potent iron-chelating properties.[1][2] The clinically approved drug Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) is a prominent example of this class, used in the treatment of iron overload conditions.[1][3] However, the very mechanism that makes these compounds therapeutically valuable—their ability to bind metal ions—is also a primary source of their potential toxicity.[4]

Excess iron is toxic, contributing to the formation of free radicals and subsequent oxidative stress.[2][5] While these derivatives are designed to sequester this excess iron, their off-target effects and metabolic fate can lead to adverse outcomes. This guide will walk you through common challenges and strategies to overcome them.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: We are observing significant cytotoxicity with our lead this compound derivative in our initial in vitro screens. What are the likely mechanisms of toxicity?

Answer:

Observed cytotoxicity can stem from several interconnected mechanisms. It's crucial to dissect these possibilities to inform your next steps.

  • Disruption of Essential Metal Ion Homeostasis: While designed to chelate iron, these bidentate ligands can also bind other essential divalent and trivalent metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺).[4][6] This can disrupt the function of metalloenzymes and other critical cellular processes.

  • Oxidative Stress Induction: Paradoxically, while aimed at reducing iron-mediated oxidative stress, the resulting iron complexes or the unbound ligand itself might participate in redox cycling, leading to the generation of reactive oxygen species (ROS).

  • Mitochondrial Dysfunction: Mitochondria are particularly sensitive to perturbations in iron homeostasis and oxidative stress. Your compound might be impairing mitochondrial function, leading to a decrease in cellular energy production and the initiation of apoptotic pathways.

  • Metabolic Activation to Reactive Intermediates: The metabolic transformation of your derivative could be generating toxic byproducts.[7][8] This is a common pathway for drug-induced toxicity.[9]

Troubleshooting Workflow for Unexpected Cytotoxicity:

G A High In Vitro Cytotoxicity Observed B Assess Off-Target Metal Chelation A->B Is the compound chelating other essential metals? C Measure Reactive Oxygen Species (ROS) Production A->C Is the compound inducing oxidative stress? D Evaluate Mitochondrial Health A->D Is mitochondrial function impaired? E Investigate Metabolic Stability & Metabolite Toxicity A->E Are metabolites responsible for the toxicity? F Structural Modification Based on Findings B->F C->F D->F E->F

Caption: Troubleshooting workflow for high in vitro cytotoxicity.

FAQ 2: How can we rationally design derivatives with a better safety profile from the outset?

Answer:

A proactive approach to drug design, focusing on the structure-toxicity relationship (STR), is key.

  • Enhance Iron Selectivity: The affinity of a chelator for iron is often quantified by its pFe³⁺ value, the negative logarithm of the free ferric ion concentration at physiological pH.[1] A higher pFe³⁺ value generally indicates greater iron affinity.[10] By making strategic structural modifications, you can increase the pFe³⁺ value, which can improve selectivity for iron over other biologically important metal ions.

Derivative TypeModification StrategyImpact on SelectivityReference
Bidentate LigandsIntroduction of electron-donating groups on the pyridinone ringCan increase the basicity of the coordinating oxygens, enhancing affinity for hard Lewis acids like Fe³⁺.[11]
Polydentate LigandsLinking multiple 3,4-HPO units to a scaffold (e.g., bis- or hexadentate chelators)Significantly increases the overall stability of the iron complex (chelate effect), leading to higher pFe³⁺ and potentially greater selectivity.[6]
  • Modulate Lipophilicity: The lipophilicity of your compound (often measured as logP) will influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicity. Highly lipophilic compounds may accumulate in membranes and exhibit off-target toxicities.

  • Incorporate Antioxidant Moieties: A promising strategy is to create multifunctional molecules that not only chelate iron but also possess intrinsic antioxidant properties.[12] For example, incorporating a phenolic group or other radical-scavenging moieties can help to neutralize ROS.

FAQ 3: What are the recommended in vitro and in vivo models for assessing the toxicity of our this compound derivatives?

Answer:

A tiered approach to toxicity testing is recommended, starting with in vitro assays and progressing to in vivo models for the most promising candidates.[13][14]

Recommended In Vitro Models:
Assay TypePurposeCell LinesEndpoints
Cytotoxicity General assessment of cell deathHepG2 (liver), HK-2 (kidney), SH-SY5Y (neuronal)IC₅₀ values (MTT, MTS, or LDH release assays)
Genotoxicity Evaluation of DNA damage potentialCHO (Chinese Hamster Ovary), TK6Ames test, micronucleus assay, chromosomal aberration
Oxidative Stress Measurement of ROS productionRelevant cell linesDCFDA, MitoSOX Red assays
Mitochondrial Toxicity Assessment of mitochondrial functionPermeabilized cells or isolated mitochondriaOxygen consumption rate (Seahorse), membrane potential (JC-1, TMRM)
Metabolic Stability Determination of metabolic fateHuman liver microsomes, S9 fraction, primary hepatocytesRate of parent compound depletion, metabolite identification
Recommended In Vivo Models:

For in vivo studies, rodent models are typically used initially. It is crucial to assess not just overt toxicity but also effects on specific organ systems.

  • Acute Toxicity Study: A single high dose is administered to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.

  • Repeat-Dose Toxicity Study: The compound is administered daily for a set period (e.g., 14 or 28 days) to evaluate the cumulative effects. Key assessments include:

    • Clinical observations (body weight, food/water intake)

    • Hematology and clinical chemistry

    • Histopathological examination of key organs (liver, kidney, heart, spleen)

FAQ 4: Our lead compound is rapidly metabolized. How does this impact its toxicity profile, and how can we address it?

Answer:

Rapid metabolism can have a dual effect on toxicity.

  • Detoxification: Metabolism can convert the parent compound into more water-soluble and less toxic metabolites that are easily excreted.[7][8]

  • Toxication (Metabolic Activation): Conversely, metabolism can produce reactive metabolites that are more toxic than the parent drug.[8][9] These reactive species can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and an immune response.

Experimental Protocol: Assessing Metabolic Stability and Metabolite Toxicity
  • Incubation with Liver Fractions:

    • Incubate your compound with human liver microsomes or S9 fraction in the presence of NADPH (for Phase I metabolism) and UDPGA (for Phase II glucuronidation).

    • Analyze samples at various time points using LC-MS/MS to determine the rate of disappearance of the parent compound and to identify the major metabolites.

  • Metabolite Identification:

    • Characterize the structure of the major metabolites using high-resolution mass spectrometry.

  • Synthesis and Testing of Metabolites:

    • If a major metabolite is identified, synthesize it and test its cytotoxicity in vitro. This will directly tell you if the metabolite is more or less toxic than the parent compound.

  • Reaction Phenotyping:

    • Use a panel of recombinant cytochrome P450 (CYP) enzymes to identify which specific CYP isoforms are responsible for the metabolism of your compound. This can help predict potential drug-drug interactions.

Strategies to Improve Metabolic Stability:
  • Blocking Metabolic Soft Spots: If you identify a specific site on your molecule that is susceptible to metabolism (a "soft spot"), you can make chemical modifications to block this biotransformation. For example, replacing a metabolically labile hydrogen atom with a fluorine atom.

  • Modulating Physicochemical Properties: Adjusting the lipophilicity and electronic properties of your molecule can alter its interaction with metabolic enzymes.

G cluster_0 Metabolism Assessment cluster_1 Toxicity Evaluation cluster_2 Lead Optimization A Parent Compound B Incubation with Liver Microsomes/S9 A->B C LC-MS/MS Analysis B->C D Identify Metabolites C->D E Synthesize Major Metabolites D->E F In Vitro Cytotoxicity Assays E->F G Compare Toxicity of Parent vs. Metabolite F->G H Block Metabolic 'Soft Spots' G->H I Modify Physicochemical Properties G->I

Sources

Technical Support Center: Optimizing Catalyst Selection for 1-(3-Hydroxypyridin-4-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(3-Hydroxypyridin-4-yl)ethanone (CAS 30152-05-7), a crucial intermediate in pharmaceutical and agrochemical research.[1][2][3] The successful synthesis of this target molecule, primarily via the Fries rearrangement of 3-acetoxypyridine, is highly dependent on meticulous catalyst selection and precise control of reaction parameters. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights, troubleshooting strategies, and detailed protocols to navigate the complexities of this transformation and optimize experimental outcomes.

Synthetic Pathway Overview: The Fries Rearrangement

The most common and direct route to this compound is the Fries rearrangement of a phenolic ester, specifically 3-acetoxypyridine.[4][5] This reaction involves the intramolecular migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho and para-hydroxyaryl ketones.[1][2] The reaction is typically catalyzed by a Lewis or Brønsted acid.[2][6] The catalyst plays a pivotal role in activating the ester and facilitating the acyl group migration.[1][4]

The core mechanism involves the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester, which is a better Lewis base than the phenolic oxygen.[4][5] This polarizes the ester bond, leading to the formation of a highly electrophilic acylium ion intermediate.[4][6] This ion then attacks the electron-rich pyridine ring in a classic electrophilic aromatic substitution to form the desired product after hydrolysis.[7][8]

Fries_Rearrangement reactant 3-Acetoxypyridine intermediate Acylium Ion Intermediate + Pyridine-Aluminate Complex reactant->intermediate Catalyst Activation catalyst Lewis Acid (e.g., AlCl₃) catalyst->intermediate product_ortho 1-(3-Hydroxypyridin-2-yl)ethanone (ortho product) intermediate->product_ortho High Temp Non-polar Solvent product_para This compound (para product, Desired) intermediate->product_para Low Temp Polar Solvent hydrolysis Hydrolysis product_ortho->hydrolysis product_para->hydrolysis Catalyst_Selection cluster_0 Catalyst Selection Workflow start Define Experimental Goals goal1 High Yield & Reactivity? start->goal1 goal2 High Para-Selectivity? start->goal2 goal3 Milder Conditions / Functional Group Tolerance? start->goal3 goal4 Environmental / Handling Concerns? start->goal4 cat1 Use Strong Lewis Acid: AlCl₃, TiCl₄ goal1->cat1 Yes cat2 Use Brønsted Acid (MSA) or milder Lewis Acid (ZnCl₂) + Optimize Solvent/Temp goal2->cat2 Yes cat3 Consider Zinc Powder or Sc(OTf)₃ goal3->cat3 Yes cat4 Use Heteropoly Acids or Methanesulfonic Acid (MSA) goal4->cat4 Yes

Caption: Decision workflow for selecting a suitable catalyst.

Catalyst Comparison Table

Catalyst TypeExamplesProsConsKey Considerations
Strong Lewis Acid AlCl₃, TiCl₄High reactivity, often high yield. [2]Requires >1 equivalent, highly moisture-sensitive, harsh conditions, can cause substrate degradation. [6][9]Best for robust substrates where maximizing conversion is the primary goal.
Milder Lewis Acid Zn Powder, Sc(OTf)₃Higher functional group tolerance, can be more selective. [1][6]May require higher temperatures or longer reaction times; lower reactivity.Good for complex molecules or when avoiding harsh conditions is necessary.
Brønsted Acid Methanesulfonic Acid (MSA), HFExcellent para-selectivity, often easier to handle than Lewis acids, more environmentally benign. [1][6]HF is highly corrosive and toxic. MSA may require higher temperatures.MSA is an excellent choice when para-selectivity is the main objective.
Heterogeneous Zeolites, H₃PW₁₂O₄₀ on SilicaReusable, simplified workup. [2]Can be deactivated, may have lower activity than homogeneous counterparts. [6]Ideal for process chemistry and green chemistry applications.
Q3: How do temperature and solvent influence catalyst performance and regioselectivity?

Temperature and solvent are critical parameters that you must control to achieve the desired outcome. The formation of the para-product (4-acyl) is kinetically controlled, while the ortho-product (2-acyl) is thermodynamically controlled. [9][10]

  • Temperature: Low temperatures (typically <60°C) favor the formation of the desired para-isomer, this compound. [4][11]Higher temperatures (>160°C) tend to favor the thermodynamically more stable ortho-isomer, likely due to the formation of a stable bidentate complex with the catalyst. [8][10][11]* Solvent: The choice of solvent affects catalyst solubility and can influence the ortho/para ratio.

    • Non-polar solvents (e.g., carbon disulfide, chlorobenzene) tend to favor the ortho-product. [1][4] * Polar solvents (e.g., nitrobenzene) generally favor the para-product. [1][4]However, nitrobenzene is toxic and difficult to remove. Dichloromethane and dichloroethane are common, moderately polar choices. [1] * Solvent-free conditions are sometimes possible, which can be advantageous from a green chemistry perspective. [1]

Q4: Is a catalyst-free synthesis possible?

Yes, the Photo-Fries rearrangement allows for the conversion of phenolic esters to hydroxy ketones using UV light without a catalyst. [2][10]This reaction proceeds through a radical mechanism. [7][10]While this method avoids the use of corrosive catalysts and can be useful for substrates with sensitive functional groups, it is often associated with low yields and is typically not suitable for large-scale commercial production. [10]

Troubleshooting Guide

Problem: I am getting a low yield or no product.

This is a common issue that can often be traced back to catalyst activity or reaction conditions.

Troubleshooting_Low_Yield start Low / No Yield Observed q1 Is the catalyst active? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Solution: Use fresh, anhydrous catalyst. Handle under inert atmosphere. q1->a1_no No q2 Is catalyst loading sufficient? a1_yes->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Solution: Increase catalyst to >1 equivalent. Note: AlCl₃ complexes with product. q2->a2_no No q3 Are reaction conditions optimal? a2_yes->q3 a3_yes Check starting material purity q3->a3_yes Yes a3_no Solution: Monitor reaction by TLC. Adjust temperature/time. Ensure proper solvent choice. q3->a3_no No

Caption: Troubleshooting flowchart for addressing low product yield.

Possible Causes & Solutions:

  • Inactive Catalyst: Lewis acids like AlCl₃ are extremely sensitive to moisture. [9]Ensure your catalyst is from a fresh, unopened container or has been stored properly in a desiccator. All glassware must be oven-dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Insufficient Catalyst: Because the Lewis acid catalyst complexes with the hydroxyl group of the product, more than a stoichiometric amount is often required for the reaction to go to completion. [6][9]An excess of 1.1 to 2.5 equivalents is common.

  • Incorrect Temperature/Time: The reaction may be incomplete if the temperature is too low or the reaction time is too short. [9]Conversely, excessively high temperatures can lead to decomposition and side product formation. [9]Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Improper Workup: The reaction must be carefully quenched, typically by slowly pouring the reaction mixture into a mixture of ice and hydrochloric acid. [9]This procedure hydrolyzes the aluminum complexes and separates the product. Improper quenching can lead to product degradation. [9]5. Substrate Issues: The presence of strongly deactivating groups on the pyridine ring can significantly reduce the yield of this electrophilic substitution reaction. [4][10]

Problem: My main product is the ortho-isomer (2-acyl), not the desired para-isomer (4-acyl).

Regioselectivity is a classic challenge in the Fries rearrangement.

Possible Causes & Solutions:

  • High Reaction Temperature: This is the most common cause. As mentioned, high temperatures favor the thermodynamically stable ortho product. [8][10] * Solution: Maintain a low reaction temperature. For many substrates, a temperature range of 0°C to 40°C is ideal for maximizing the para-isomer. Perform small-scale temperature screening experiments to find the optimum for your system.

  • Solvent Choice: Non-polar solvents favor ortho-acylation. [4] * Solution: Switch to a more polar solvent like dichloroethane or nitrobenzene (use with caution) to increase the yield of the para-product. [1][4]

Problem: The reaction is messy, with many side products.

Side product formation is often due to harsh reaction conditions or intermolecular acylation.

Possible Causes & Solutions:

  • Intermolecular Acylation: The acylium ion intermediate can acylate another molecule of the starting ester or the product, leading to di-acylated products or other impurities.

    • Solution: Use a more dilute solution to disfavor intermolecular reactions. Consider a catalyst that promotes a more concerted or solvent-caged intramolecular mechanism.

  • Substrate Decomposition: The combination of a strong Lewis acid and high temperature can cause the substrate to decompose. [9] * Solution: Use a milder catalyst (e.g., ZnCl₂, Sc(OTf)₃) and the lowest effective temperature. [1][6]3. Hydrolysis of Ester: If there is moisture in the reaction, the starting ester can hydrolyze back to 3-hydroxypyridine.

    • Solution: Ensure strictly anhydrous conditions for all reagents, solvents, and equipment.

Experimental Protocol: Synthesis using AlCl₃

This protocol is a representative procedure for the synthesis of this compound using aluminum chloride as the catalyst. Safety Precaution: This reaction should be performed in a well-ventilated fume hood. AlCl₃ reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Materials:

  • 3-Acetoxypyridine (1 equivalent)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.5 equivalents)

  • Anhydrous Dichloroethane (DCE) or Nitrobenzene

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (2.5 eq.) in anhydrous dichloroethane under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve 3-acetoxypyridine (1 eq.) in a small amount of anhydrous dichloroethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully, pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process.

  • Extraction: After the ice has melted and the aluminum salts have dissolved, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield pure this compound.

References

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Organic-chemistry.org.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. BYJU'S.
  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Aakash Institute.
  • Wikipedia. (2023). Fries rearrangement. Wikipedia.
  • Glorius, F., et al. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Journal of the American Chemical Society.
  • IBS Publications Repository. (2019).
  • ACS Publications. (n.d.). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters.
  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE. Org. Synth.
  • ChemTube 3D. (n.d.).
  • RSC Publishing. (n.d.). Fries rearrangement of some 3-acetoxy- and 3-propionyloxy-thiophenes. Journal of the Chemical Society, Perkin Transactions 1.
  • PubMed Central. (2018).
  • PubMed Central. (n.d.). Pd(II)
  • Guidechem. (n.d.). What is the synthesis process of 4-Hydroxypyridine?. Guidechem.
  • Lead Sciences. (n.d.). This compound. Lead Sciences.
  • Thermo Fisher Scientific. (n.d.). Fries Rearrangement. Thermo Fisher Scientific.
  • Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • Scribd. (2020). Fries Rearrangement.
  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement.
  • ResearchGate. (2025). Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )
  • IP Indexing. (n.d.).
  • ResearchGate. (n.d.). General synthetic route for the synthesis of 3-hydroxypyridin-4-one....
  • Sigma-Aldrich. (n.d.). 1-(3-hydroxypyridin-4-yl)ethan-1-one.
  • ScholarWorks @ UTRGV. (n.d.).
  • L.S.College, Muzaffarpur. (2022). Fries rearrangement.
  • YouTube. (2022). Fries Rearrangement mechanism trick / Organic Name Reaction Mechanism / Fries Rearrangement IIT JEE.
  • Chemistry LibreTexts. (2022). Fries Rearrangement.
  • Thermo Fisher Scientific. (n.d.). Fries Rearrangement.
  • Sigma-Aldrich. (n.d.). This compound.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
  • ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids.
  • PubMed. (2020).
  • ACS Publications. (n.d.).
  • MDPI. (n.d.).
  • PubMed. (2012). Prediction of 3-hydroxypyridin-4-one (HPO) log K1 values for Fe(III).
  • RSC Publishing. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities.
  • PubMed. (2024). Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Quantification of Hydroxypyridinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of hydroxypyridinones (HPOs), a class of potent metal chelating agents critical in pharmaceutical development and various scientific fields.[1][2] As a Senior Application Scientist, my objective is to move beyond mere procedural lists and offer an in-depth analysis grounded in field experience. We will explore the causality behind experimental choices, ensuring that each described method is presented as a self-validating system, empowering you to select and implement the most appropriate technique for your research needs.

The Imperative for Rigorous Quantification

Hydroxypyridinones are renowned for their high affinity for metal ions, particularly hard trivalent cations like iron(III) and actinides.[2][3] This property makes them invaluable as therapeutic agents for iron overload diseases and as decorporation agents.[1][4] Accurate and precise quantification is therefore not just an analytical exercise; it is the cornerstone of pharmacokinetic studies, stability testing, impurity profiling, and ultimately, clinical efficacy and safety. The choice of analytical method dictates the quality of this critical data.

The Foundation: Principles of Analytical Method Validation

Before comparing techniques, we must establish the framework for what constitutes a reliable method. The International Council for Harmonisation (ICH) provides the global gold standard for analytical procedure validation.[5] The objective of validation is to demonstrate that a procedure is fit for its intended purpose.[6] Key parameters, defined by guidelines such as ICH Q2(R2), ensure the integrity of the data generated.[7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[7]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[5]

  • Precision: The degree of agreement among individual test results from repeated measurements of a homogeneous sample, evaluated at levels of repeatability and intermediate precision.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[9]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.[9]

A method that is properly validated against these criteria is considered trustworthy and scientifically sound.

Comparative Analysis of Core Methodologies

We will now dissect the most common analytical techniques used for HPO quantification, comparing their principles, performance, and ideal applications.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase configuration (RP-HPLC), is a workhorse technique for the purity analysis and quantification of a vast range of organic molecules, including HPOs.[10] It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Scientific Rationale: Many HPOs are highly hydrophilic, leading to poor retention on standard C18 columns. To overcome this, an ion-pairing agent (e.g., heptanesulfonic acid) is added to the mobile phase.[11] This agent contains a hydrophobic tail that interacts with the stationary phase and a charged head that forms an ion pair with the charged HPO molecule, effectively increasing its retention and allowing for robust separation. UV detection is commonly employed, typically around 280 nm, where the pyridinone ring exhibits strong absorbance.[11]

dot

Caption: General workflow for HPLC analysis of hydroxypyridinones.

Experimental Protocol: Ion-Pair RP-HPLC for HPO Quantification

  • Objective: To quantify a hydrophilic HPO in a buffered solution.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Reagents:

    • Mobile Phase A: 5 mM 1-heptanesulfonic acid in water, pH adjusted to 2.0 with HCl.[11]

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.[11]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 2% B

      • 2-20 min: Gradient to 35% B[11]

      • 20.1-25 min: Return to 2% B (re-equilibration).

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the HPO reference standard (1 mg/mL) in diluent. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Dilute the sample with the diluent to fall within the calibration range.

    • System Suitability: Inject the mid-point calibration standard five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2%.[7]

    • Analysis: Construct a calibration curve by injecting the standards. Inject the samples for analysis. Quantify the HPO concentration against the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, particularly in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard.[12][13] It couples the separation power of HPLC with the mass analysis capability of mass spectrometry.[14]

Scientific Rationale: LC-MS/MS provides a significant advantage over UV detection due to its specificity.[13] The mass spectrometer can be set to monitor a specific precursor-to-product ion transition for the target HPO, a mode known as Multiple Reaction Monitoring (MRM). This virtually eliminates interference from co-eluting matrix components, enabling extremely low limits of quantitation (LLOQ), often in the low µg/mL or even ng/mL range.[12][15] This level of sensitivity is essential for pharmacokinetic studies where drug concentrations can be very low.[16][17]

dot

Caption: Bioanalytical workflow using LC-MS/MS for HPO quantification.

Experimental Protocol: LC-MS/MS for HPOs in Rat Plasma

  • Objective: To determine the concentration of an HPO in rat plasma for a pharmacokinetic study.

  • Instrumentation: LC-MS/MS system (e.g., triple quadrupole).

  • Reagents:

    • Acetonitrile (ACN), Formic Acid.

    • Internal Standard (IS): A structurally similar molecule or a stable-isotope labeled version of the analyte.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 10 µL of IS solution.

    • Add 150 µL of cold ACN to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to resolve the analyte from the matrix, e.g., 5% to 95% B over 5 minutes.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative.

    • MRM Transitions: Optimize precursor and product ions for the analyte and the IS by infusing standard solutions.

    • Validation: The method must be fully validated for accuracy, precision, selectivity, matrix effect, and stability according to regulatory guidelines.

UV-Vis Spectrophotometry

Spectrophotometry is a simpler, more accessible technique that relies on the Beer-Lambert law. It is particularly useful for analyzing the chelation properties of HPOs with metal ions, such as iron.[18]

Scientific Rationale: The formation of an HPO-metal complex often results in a significant shift in the maximum absorbance wavelength (λ_max) and/or a change in molar absorptivity. For example, many HPOs form a colored complex with Fe(III), which can be measured in the visible range (e.g., ~450-560 nm).[18][19] By measuring the absorbance of this complex, one can quantify either the HPO (if iron is in excess) or the metal ion. This method is excellent for in vitro chelation assays and for determining stability constants but lacks the specificity for complex sample matrices without extensive cleanup.[20]

Experimental Protocol: Spectrophotometric Iron-Chelation Assay

  • Objective: To determine the iron-binding capacity of an HPO derivative.

  • Instrumentation: UV-Vis microplate reader or spectrophotometer.

  • Reagents:

    • HPO stock solution in a suitable buffer (e.g., HEPES).

    • Iron(III) chloride (FeCl₃) stock solution.

    • Assay buffer (e.g., HEPES, pH 7.4).

  • Procedure:

    • In a 96-well plate, add a fixed amount of the HPO solution.

    • Add increasing concentrations of the FeCl₃ solution to different wells to create a titration curve.

    • Incubate at room temperature for 10-15 minutes to allow complex formation to reach equilibrium.

    • Measure the absorbance at the λ_max of the HPO-iron complex.

    • Analysis: Plot absorbance versus the molar ratio of iron to HPO. The inflection point of the curve indicates the stoichiometry of the complex, which is essential for quantification.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field.[21] It is particularly well-suited for analyzing small, charged molecules like HPOs and offers a different separation mechanism compared to HPLC.[22]

Scientific Rationale: In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions migrate through a buffer-filled capillary under an applied voltage.[23] Because HPOs are ionizable, their electrophoretic mobility allows for efficient separation from neutral impurities or other charged species. CE offers advantages of very low sample and reagent consumption and high separation efficiency. However, it can be more sensitive to matrix effects (e.g., high salt concentrations) and achieving the same level of robustness as HPLC can require more extensive method development. Coupling CE to a mass spectrometer (CE-MS) can significantly enhance specificity and sensitivity.[24]

Experimental Protocol: CZE for HPO Purity Analysis

  • Objective: To assess the purity of a synthesized HPO drug substance.

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Reagents:

    • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 7.0.

    • Capillary Conditioning Solutions: 0.1 M NaOH, water.

  • CE Conditions:

    • Capillary: Fused silica, 50 µm ID, ~60 cm total length.

    • Voltage: 25 kV.

    • Temperature: 25 °C.

    • Detection: UV at 280 nm.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Procedure:

    • Capillary Conditioning: Before the first run, rinse the capillary sequentially with 0.1 M NaOH (20 min), water (10 min), and BGE (20 min).[23]

    • Sample Preparation: Dissolve the HPO sample in the BGE at a concentration of ~0.5 mg/mL.

    • Analysis: Inject the sample and apply the voltage. Impurities will separate from the main HPO peak based on differences in their charge-to-size ratio. Peak area percent can be used to estimate purity.

Data Summary & Method Selection

The choice of analytical method is driven by the specific question you are trying to answer. The table below summarizes the key performance attributes to guide your decision.

Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry Capillary Electrophoresis (CZE)
Specificity Good to ExcellentUnsurpassedLow to ModerateExcellent
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL0.05 - 10 ng/mL[12][15]> 1 µg/mL~0.5 - 5 µg/mL
Primary Application Routine QC, Purity, Formulation AssayBioanalysis (PK/PD), Trace AnalysisChelation Assays, In-vitro ScreeningPurity, Chiral Separations, Ion Analysis
Matrix Tolerance ModerateHighLowLow to Moderate
Throughput ModerateHigh (with automation)High (plate-based)Moderate to Low
Cost (Instrument/Operation) ModerateHighLowModerate

dot

Caption: Decision tree for selecting an appropriate HPO quantification method.

Conclusion and Future Perspectives

The quantification of hydroxypyridinones is a multifaceted task where the choice of analytical technology must be deliberately aligned with the research objective. While HPLC-UV remains a robust and reliable method for routine quality control and formulation assays, LC-MS/MS is indispensable for bioanalytical applications requiring high sensitivity and specificity. UV-Vis spectrophotometry offers a simple and accessible tool for fundamental chelation studies, and Capillary Electrophoresis provides a powerful, orthogonal technique for purity assessments.

As HPO-based therapeutics continue to evolve, the demand for more sensitive and higher-throughput analytical methods will grow. Future trends may include the expanded use of high-resolution mass spectrometry (HRMS) for simultaneous quantification and metabolite identification and the development of novel CE-MS interfaces for enhanced robustness in complex matrices. A thorough understanding of the principles and practical considerations outlined in this guide will enable researchers to generate high-quality, reliable data to accelerate their scientific discoveries and drug development programs.

References

  • AMSbiopharma. (2025, July 22).
  • Liu, Z. D., Liu, D. Y., & Hider, R. C. (2000). Gradient ion-pair high-performance liquid chromatographic method for analysis of 3-hydroxypyridin-4-one iron chelators.
  • Schönberger, T. (2025, September 2).
  • Liu, D. Y., Liu, Z. D., Lu, S. L., & Hider, R. C. (1999). Liquid extraction and ion-pair HPLC for determination of hydrophilic 3-hydroxypyridin-4-one iron chelators. Journal of Pharmaceutical and Biomedical Analysis, 21(4), 759-765.
  • Chang, P. Y., Bunin, D. I., Gow, J., Swezey, R., Shinn, W., Shuh, D. K., & Abergel, R. J. (n.d.). Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents in Pre-Clinical Pharmacokinetic Studies. Journal of Pharmaceutical and Biomedical Analysis.
  • ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023, November 30).
  • Chang, P. Y., et al. (n.d.). Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents in Pre-Clinical Pharmacokinetic Studies. Longdom Publishing.
  • Wigler, P. W., & Wilson, L. E. (1966). Spectrophotometric determination of the acid dissociation constants of 3-hydroxypyridine. Analytical Biochemistry, 15(3), 421-425.
  • BenchChem Technical Support Team. (2025, December). A Comparative Analysis of the Chelating Properties of Hydroxypyridinones. Benchchem.
  • Sharma, P., et al. (2024).
  • Kushwaha, V., & Singh, A. K. (n.d.). Spectrophotometric and chelatometric determination of iron(III) with 3-hydroxypyridine-2-thiol. Analyst.
  • Santos, M. A., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules, 27(6), 1935.
  • Zhou, Y., et al. (2021). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Molecules, 26(22), 7036.
  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
  • Sharma, P., & Kumar, A. (n.d.). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm7Wx1UNjJawwFNbCrkkuO-1-J4nBY7AOXQJZ1ECYG76tq5XQ4VfVlPV3PsBtJypk8H3JFiuEN4uO-YLElmGl6edeIF7oC7bvdS8ATfrV8g-8l6gURw-JKo2t3pEkcptRHGOEQPCRW9nttMJ4=]([Link]

Sources

A Senior Application Scientist's Guide to Bioanalytical Method Validation: 1-(3-Hydroxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The "Why" Behind Rigorous Bioanalytical Validation

In the landscape of drug development, the precise quantification of a drug candidate or its metabolites in biological matrices is non-negotiable. This guide focuses on 1-(3-Hydroxypyridin-4-yl)ethanone, a small molecule of interest, and provides a comprehensive framework for the validation of its bioanalytical method. The reliability of pharmacokinetic (PK) and toxicokinetic (TK) data hinges entirely on the robustness of the analytical method used to generate it.[1][2] Therefore, a meticulously validated method is not just a regulatory requirement but the bedrock of confidence in critical decision-making during a drug's journey from discovery to market.

This document is structured to provide both a high-level comparison of analytical platforms and a detailed, practical guide to validating a method for this compound, grounded in the principles outlined by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][4]

Choosing the Right Analytical Platform: A Comparative Analysis

The two most common analytical techniques for the quantification of small molecules like this compound in biological matrices are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Moderate (typically ng/mL range).High to Very High (pg/mL to ng/mL range).[5]
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.Very High; detects specific mass transitions, minimizing interference.[5]
Complexity Relatively simple to operate and maintain.More complex instrumentation and method development.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and operational expenses.
Typical Use Analysis of bulk drug substance, less demanding bioanalysis.Gold standard for regulated bioanalysis in complex matrices.[5]

Expert Insight: For pharmacokinetic studies where low concentrations of the analyte are expected, and the biological matrix (e.g., plasma, urine) is complex, LC-MS/MS is the unequivocally superior choice . Its high sensitivity and selectivity are crucial for accurately quantifying analytes in the presence of numerous endogenous components, a common challenge in bioanalysis.[5] This guide will therefore focus on the validation of an LC-MS/MS method.

The Validation Workflow: A Step-by-Step Guide for LC-MS/MS

A full bioanalytical method validation is a comprehensive process designed to demonstrate that the method is reliable and reproducible for its intended use.[1][6] The core parameters to be evaluated are dictated by regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[1][3][4]

Foundational Steps: Sample Preparation and Chromatography

A robust method begins with efficient sample preparation. For plasma samples, protein precipitation (PPT) is a common and effective technique to remove the bulk of interfering proteins.[7][8][9][10]

Experimental Protocol: Protein Precipitation
  • Aliquot: Transfer 50 µL of plasma sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled version of this compound in methanol). The IS is crucial for correcting for variability during sample processing and analysis.

  • Precipitation: Add 150 µL of a precipitating agent (e.g., acetonitrile or methanol) to the sample.[9][10][11]

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[11]

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Caption: Workflow for sample preparation using protein precipitation.

Core Validation Parameters and Acceptance Criteria

The following sections detail the key experiments required for full validation, with typical acceptance criteria based on FDA and EMA guidelines.

A. Selectivity and Specificity
  • Purpose: To ensure the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.

  • Protocol:

    • Analyze at least six different blank matrix lots (e.g., human plasma from six different donors).

    • Analyze a blank matrix lot spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria:

    • Response in blank samples at the retention time of the analyte should be ≤ 20% of the LLOQ response.

    • Response in blank samples at the retention time of the internal standard should be ≤ 5% of the IS response in the LLOQ sample.

B. Linearity, Calibration Curve, and Range
  • Purpose: To demonstrate the relationship between the instrument response and the known concentration of the analyte.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical curve consists of a blank, a zero standard (blank + IS), and 8-10 non-zero concentrations.

    • Analyze the calibration curve in at least three separate runs.

    • Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression (typically with 1/x² weighting).

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of at least 75% of the standards must be within ±15% of their nominal value (±20% for the LLOQ).

C. Accuracy and Precision
  • Purpose: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.

    • Intra-run (within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-run (between-run): Analyze the QCs in at least three separate runs on different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% (20% for LLOQ).

D. Matrix Effect
  • Purpose: To assess the impact of co-eluting matrix components on the ionization of the analyte and internal standard, which can cause ion suppression or enhancement.[12][13][14][15]

  • Protocol:

    • Prepare three sets of samples at Low and High QC concentrations:

      • Set A: Analyte and IS in neat solution.

      • Set B: Post-extraction spike; blank matrix is extracted first, then spiked with analyte and IS.

      • Set C: Pre-extraction spike; blank matrix is spiked with analyte and IS, then extracted.

    • Calculate the Matrix Factor (MF) = Peak Response in Set B / Peak Response in Set A.

  • Acceptance Criteria:

    • The CV of the IS-normalized matrix factor across at least six different matrix lots should be ≤ 15%.

E. Recovery
  • Purpose: To measure the efficiency of the extraction procedure.

  • Protocol: Using the data from the matrix effect experiment, calculate recovery.

    • Recovery (%) = (Peak Response in Set C / Peak Response in Set B) x 100

  • Acceptance Criteria:

    • Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable.

F. Stability
  • Purpose: To ensure the analyte is stable in the biological matrix and in processed samples under various storage and handling conditions.

  • Protocol: Analyze Low and High QC samples after subjecting them to the following conditions and compare the results to freshly prepared samples:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that mimics sample handling time.

    • Long-Term Stability: Stored frozen at the intended storage temperature (e.g., -80°C) for a period longer than the expected sample storage time.

    • Post-Preparative (Autosampler) Stability: Stored in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria:

    • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Caption: The sequential process of bioanalytical method validation.

Summarizing the Data: A Comparative Overview

Below is a table of hypothetical but realistic validation data comparing a robust LC-MS/MS method with a potential HPLC-UV method for this compound.

Validation ParameterLC-MS/MS MethodHPLC-UV MethodRegulatory Acceptance Criteria
Linearity (r²) > 0.995> 0.992≥ 0.99
Range 1 - 1000 ng/mL50 - 5000 ng/mLMust cover expected concentrations
LLOQ 1 ng/mL50 ng/mLDefined by accuracy and precision
Intra-run Accuracy 95.2% - 104.5%92.5% - 108.1%85% - 115% (80% - 120% for LLOQ)
Intra-run Precision (CV) ≤ 6.8%≤ 9.5%≤ 15% (≤ 20% for LLOQ)
Inter-run Accuracy 96.1% - 103.2%90.3% - 110.4%85% - 115% (80% - 120% for LLOQ)
Inter-run Precision (CV) ≤ 8.2%≤ 12.3%≤ 15% (≤ 20% for LLOQ)
Matrix Effect IS-Normalized MF CV ≤ 7.5%Not typically assessed; high risk of interferenceIS-Normalized MF CV ≤ 15%
Recovery Consistent (~85%)Variable (~60-75%)Consistent and reproducible
Stability Passed all testsPassed all testsMean conc. within ±15% of nominal

References

  • European Medicines Agency (EMA).Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link]
  • Gao, H., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1035-1038. [Link]
  • U.S. Food and Drug Administration (FDA). (2022).
  • Bioanalysis Zone.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
  • U.S. Food and Drug Administration (FDA). (2018).
  • Phenomenex.
  • Agilent Technologies. (2019).

Sources

A Comparative Analysis of the Biological Activities of 1-(3-Hydroxypyridin-4-yl)ethanone and Kojic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmacologically active compounds, both kojic acid and derivatives of 3-hydroxypyridin-4-one have garnered significant attention for their diverse biological activities. This guide provides a detailed, comparative analysis of the biological activities of 1-(3-Hydroxypyridin-4-yl)ethanone and the well-established kojic acid, with a focus on their antioxidant, anti-inflammatory, and tyrosinase inhibitory properties. While direct experimental data for this compound is limited, this guide draws upon published data for structurally similar 3-hydroxypyridin-4-one derivatives to provide a robust comparative framework for researchers.

Mechanisms of Action: A Tale of Two Chelators

At the heart of the biological activities of both this compound and kojic acid lies their ability to chelate metal ions. This fundamental property underpins their efficacy in various biological assays.

1.1. This compound and its Derivatives: The 3-hydroxypyridin-4-one scaffold is a well-recognized iron chelator[1][2]. This iron-chelating capability is believed to be a key contributor to its anti-inflammatory effects, as iron can catalyze the production of reactive oxygen species (ROS) that drive inflammatory processes[2]. Furthermore, the ability to chelate copper ions is central to the tyrosinase inhibitory activity of this class of compounds[3][4].

1.2. Kojic Acid: Similarly, kojic acid's biological effects are largely attributed to its metal-chelating properties[5]. It effectively chelates iron, which contributes to its antioxidant activity[5]. More famously, its ability to chelate the copper ions within the active site of the tyrosinase enzyme is the primary mechanism behind its potent tyrosinase inhibition and its widespread use as a skin-lightening agent[6][7].

Comparative Biological Activity: Experimental Evidence

This section delves into the comparative analysis of the antioxidant, anti-inflammatory, and tyrosinase inhibitory activities of this compound derivatives and kojic acid, supported by available experimental data.

Antioxidant Activity

The antioxidant potential of these compounds is primarily assessed through their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard methods for evaluating this activity.

Data Summary: Antioxidant Activity

CompoundAssayIC50 / EC50 ValueReference
3-Hydroxypyridin-4-one Derivatives DPPH0.039 - 0.389 mM[8]
Kojic Acid DPPH63.8 µg/mL[9]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a typical procedure for determining antioxidant activity using the DPPH assay.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (this compound derivative or kojic acid) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution in the dark.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound solution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Test Compound and DPPH Solutions prep_dilutions Create Serial Dilutions of Test Compound prep_reagents->prep_dilutions mix Mix Test Compound and DPPH Solution prep_dilutions->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often evaluated by their ability to inhibit inflammatory mediators. While in-depth cellular assays are common, a nitric oxide (NO) scavenging assay provides a good initial in vitro assessment.

Data Summary: Anti-inflammatory Activity

CompoundAssay ModelEffectReference
3-Hydroxypyridin-4-one Derivatives Carrageenan-induced paw edema (in vivo)Significant anti-inflammatory activity[1][2]
3-Hydroxypyridin-4-one Derivatives Croton oil-induced ear edema (in vivo)Significant inhibition of edema[2][10]
Kojic Acid Derivative LPS-stimulated RAW264.7 cells (in vitro)Inhibition of nitric oxide production[11]

Experimental Protocol: Nitric Oxide Scavenging Assay

This protocol describes a common in vitro method to assess the nitric oxide scavenging potential of a compound.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a solution of sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS).

    • Prepare Griess reagent (equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Assay Procedure:

    • Mix the test compound solution (at various concentrations) with the sodium nitroprusside solution.

    • Incubate the mixture at room temperature for 150 minutes under a light source.

    • After incubation, add an equal volume of Griess reagent to the mixture.

  • Measurement and Calculation:

    • Allow the color to develop for 5-10 minutes.

    • Measure the absorbance at 546 nm.

    • The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the test samples with that of the control (without the test compound).

Tyrosinase Inhibitory Activity

The inhibition of tyrosinase, the key enzyme in melanin synthesis, is a hallmark activity of both kojic acid and 3-hydroxypyridin-4-one derivatives.

Data Summary: Tyrosinase Inhibitory Activity

CompoundSubstrateIC50 ValueReference
3-Hydroxypyridin-4-one Derivatives L-DOPA25.29 - 64.13 µM[8][12][13]
Kojic Acid L-DOPA121 ± 5 µM[6]
Kojic Acid L-Tyrosine70 ± 7 µM[6]
Kojic Acid Not Specified16.6 - 48.62 µM[14]
Kojic Acid Not Specified31.64 µg/mL[7]

Note: IC50 values can vary significantly based on the enzyme source (e.g., mushroom vs. human) and assay conditions.

Mechanism of Tyrosinase Inhibition

Tyrosinase_Inhibition cluster_inhibition Inhibition Mechanism Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous Inhibitor This compound or Kojic Acid Tyrosinase Tyrosinase Enzyme (Copper-containing) Inhibitor->Tyrosinase Chelates Copper Ions in Active Site

Caption: Mechanism of tyrosinase inhibition by chelating agents.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol details a common method for assessing tyrosinase inhibitory activity.

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a stock solution of L-DOPA (or L-Tyrosine) in phosphate buffer.

    • Prepare a stock solution of the test compound and a series of dilutions.

  • Assay Procedure (96-well plate):

    • Add the following to each well:

      • Phosphate buffer

      • Test compound solution

      • Tyrosinase solution

    • Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for 10 minutes.

    • Initiate the reaction by adding the L-DOPA solution to each well.

  • Measurement and Calculation:

    • Measure the formation of dopachrome by reading the absorbance at 475-492 nm at regular intervals.

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Structure-Activity Relationship and Future Directions

The biological activities of 3-hydroxypyridin-4-one derivatives are influenced by the nature and position of substituents on the pyridinone ring[15]. For instance, the presence of additional hydroxyl groups can enhance inhibitory potency[15]. The acetyl group at the 4-position of this compound likely influences its electronic properties and steric hindrance, which in turn would affect its chelating ability and biological activity.

Kojic acid, while effective, has limitations such as instability and potential for skin irritation[15]. This has driven the development of derivatives to improve its properties. The exploration of 3-hydroxypyridin-4-one derivatives, including this compound, represents a promising avenue for discovering novel and potentially more effective agents for therapeutic and cosmetic applications.

Conclusion

Both this compound, as represented by its structural class, and kojic acid exhibit a compelling range of biological activities, primarily stemming from their metal-chelating properties. While kojic acid is a well-established tyrosinase inhibitor, the available data on 3-hydroxypyridin-4-one derivatives suggest they possess comparable, and in some cases, more potent antioxidant and tyrosinase inhibitory activities. Further direct experimental evaluation of this compound is warranted to fully elucidate its pharmacological profile and potential as a lead compound in drug discovery and development. This guide provides the foundational knowledge and experimental frameworks necessary for such investigations.

References

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Advanced Biomedical Research. [Link]
  • Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. (2022). MDPI. [Link]
  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (2023). RSC Advances. [Link]
  • The IC50 values of the tyrosinase inhibitory activity of kojic acid... (n.d.).
  • IC 50 Values of Kojic Acid and MHY2081. (n.d.).
  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014).
  • The inhibition of tyrosinase by pyridinones. (1989). PMC. [Link]
  • The inhibition of tyrosinase by pyridinones. (1989). PubMed. [Link]
  • Properties of Kojic Acid and Curcumin: Assay on Cell B16-F1. (2017). AIP Publishing. [Link]
  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (n.d.).
  • IC50 values of tyrosinase inhibition assay. Kojic acid as positive... (n.d.).
  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Advanced Biomedical Research. [Link]
  • IC 50 values of tyrosinase inhibition assay. Kojic acid as. (n.d.).
  • (PDF) A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014).
  • Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chel
  • A Comparative DFT Study on the Antioxidant Activity of Some Novel 3‐Hydroxypyridine‐4‐One Derivatives. (2023).
  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. (2023).
  • Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity. (2020).
  • Investigation of Antioxidant and anti-melanogenic Activities from Secondary Metabolites of Endophytic Fungi Isolated from Centella asiatica. (2022). Jordan Journal of Biological Sciences. [Link]
  • Structural Characterization and In Vitro Antioxidant Activity of Kojic Dipalmitate Loaded W/O/W Multiple Emulsions Intended for Skin Disorders. (2014). PMC. [Link]
  • Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity. (2020).
  • Anti-Inflammatory Effects of a P-coumaric Acid and Kojic Acid Derivative in LPS-stimulated RAW264.7 Macrophage Cells. (2021).
  • Uncovering novel 3-hydroxy-4-pyridinone metal ion complexes with potential anti-inflamm
  • IC50 values for tyrosinase inhibition ability of kojic acid and its... (n.d.).
  • Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. (2023).
  • Kojic acid induces oxidative stress and anti-inflammatory effects in human hepatocellular carcinoma (HepG2) cells. (2023). PubMed. [Link]
  • The unravelling of the complex pattern of tyrosinase inhibition. (2016). PMC. [Link]
  • Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity. (2020). PubMed. [Link]
  • Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. (2013).

Sources

A Senior Application Scientist's Guide to Investigating Cross-Reactivity of 1-(3-Hydroxypyridin-4-yl)ethanone in Immunoassays for Bone Turnover Markers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Specificity in Immunoassays

Immunoassays are indispensable tools in both clinical diagnostics and life science research, offering high sensitivity for the detection of a vast array of analytes. However, a significant challenge that can compromise the accuracy of these assays is cross-reactivity—the binding of the assay's antibody to substances other than the intended target analyte.[1][2][3] This phenomenon, often arising from structural similarities between the target and the cross-reacting molecule, can lead to false-positive results or an overestimation of the analyte's concentration.[3][4]

This guide provides an in-depth technical overview of how to assess the cross-reactivity of a specific compound, 1-(3-Hydroxypyridin-4-yl)ethanone, in immunoassays designed for critical biomarkers of bone resorption. While not extensively studied in biological systems, its core structure bears a resemblance to pyridinium crosslinks, which are established indicators of bone turnover.[5][6][7][8][9]

Our central hypothesis is that due to these structural similarities, this compound has the potential to interfere with immunoassays for Pyridinoline (PYD) and Deoxypyridinoline (DPD). This guide will provide the scientific rationale and a detailed experimental framework to investigate and quantify this potential cross-reactivity, ensuring the integrity of research and clinical data.

Structural Comparison: The Basis for Potential Cross-Reactivity

The potential for cross-reactivity is rooted in the molecular structures of the compounds . Let's examine the structures of our compound of interest, this compound, and the established bone turnover markers, Pyridinoline (PYD) and Deoxypyridinoline (DPD).

  • This compound: A simple derivative of pyridine with a hydroxyl and an ethanone group.[10][11][12]

  • Pyridinoline (PYD) and Deoxypyridinoline (DPD): These are complex, fluorescent pyridinium compounds that form cross-links between collagen molecules, providing structural integrity to tissues like bone.[6][13] DPD is considered more specific to bone collagen.[14]

The core similarity lies in the substituted pyridine ring. An antibody developed to recognize the pyridinium core of PYD or DPD might also bind to the structurally similar this compound.

G cluster_target Target Analytes (Bone Resorption Markers) cluster_test Potential Cross-Reactant cluster_core Shared Structural Motif PYD Pyridinoline (PYD) (Complex Pyridinium Structure) Core Hydroxypyridine Core PYD->Core Contains DPD Deoxypyridinoline (DPD) (Complex Pyridinium Structure, no C-5 hydroxyl) DPD->Core Contains TestCompound This compound (Simple Substituted Pyridine) TestCompound->Core Contains

Caption: Structural relationship between target analytes and the potential cross-reactant.

Understanding the Assay Format: Competitive ELISA

Immunoassays for small molecules like PYD and DPD typically employ a competitive enzyme-linked immunosorbent assay (ELISA) format.[15][16][17][18] In this setup, the analyte in the sample competes with a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites, which are usually immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

G cluster_workflow Competitive ELISA Workflow cluster_reactivity Mechanism of Cross-Reactivity start Start: Microplate wells coated with anti-DPD antibody step1 Add Sample/Standard (containing free DPD) and Enzyme-labeled DPD start->step1 step2 Incubation: Competition for antibody binding sites occurs step1->step2 step3 Wash: Remove unbound reagents step2->step3 cr_step2 ...it also competes with enzyme-labeled DPD for antibody binding sites. step4 Add Substrate: Enzyme converts substrate to colored product step3->step4 step5 Read Absorbance: Signal is inversely proportional to DPD in the sample step4->step5 cr_step1 If sample contains This compound... cr_step1->cr_step2 cr_step3 Result: Reduced signal, leading to a 'false positive' or inaccurately high DPD reading. cr_step2->cr_step3

Caption: Workflow of a competitive ELISA and the mechanism of cross-reactivity.

Experimental Protocol for Quantifying Cross-Reactivity

To empirically determine the extent of cross-reactivity, a systematic experimental approach is required. The following protocol outlines the steps to quantify the interference of this compound in a commercial Deoxypyridinoline (DPD) ELISA kit.

Objective

To determine the 50% inhibitory concentration (IC50) of this compound and calculate its percentage cross-reactivity relative to the DPD standard in a competitive ELISA.

Materials
  • Human Deoxypyridinoline ELISA Kit (e.g., from Novus Biologicals, Assay Genie, or Creative Diagnostics)[14][19][20]

  • This compound, >97% purity (e.g., from Sigma-Aldrich)

  • DPD standard (typically included in the ELISA kit)

  • Assay buffer (typically included in the ELISA kit)

  • Precision pipettes and sterile tips

  • Microplate reader capable of measuring absorbance at the wavelength specified in the kit protocol

  • Deionized water

Methodology

1. Preparation of Standard and Test Compound Dilutions:

  • DPD Standard Curve: Prepare a serial dilution of the DPD standard in assay buffer according to the kit manufacturer's instructions. This will typically range from a high concentration (e.g., 200 ng/mL) down to the assay's lower limit of detection, including a zero standard (assay buffer only).

  • This compound Dilution Series: Prepare a high-concentration stock solution of this compound in the assay buffer. From this stock, create a wide-range serial dilution series. The concentration range should be broad enough to encompass the anticipated IC50 value (e.g., from 10,000 ng/mL down to 1 ng/mL).

2. Assay Procedure (executed according to the ELISA kit manual):

  • Designate wells on the microplate for the zero standard, DPD standard curve, and the this compound dilution series. It is crucial to run all dilutions in triplicate to ensure statistical validity.

  • Pipette the standards, controls, and test compound dilutions into their assigned wells.

  • Add the enzyme-conjugated DPD to all wells as instructed by the protocol.

  • Incubate the plate for the specified time and temperature to allow for competitive binding.

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate for the specified time to allow for color development.

  • Stop the reaction using the stop solution provided in the kit.

  • Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm).

Data Analysis

1. Generate Standard Curves:

  • Calculate the average absorbance for each set of triplicates.

  • For both the DPD standard and the this compound series, plot the average absorbance (Y-axis) against the log of the concentration (X-axis). The result should be a sigmoidal dose-response curve.

2. Determine IC50 Values:

  • The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal (the signal from the zero standard).

  • Using non-linear regression analysis software (e.g., GraphPad Prism), determine the IC50 value for both DPD and this compound from their respective dose-response curves.

3. Calculate Percentage Cross-Reactivity:

  • Use the following established formula:

    % Cross-Reactivity = (IC50 of DPD / IC50 of this compound) x 100

Interpreting the Data: A Hypothetical Case Study

The results from the experiment can be summarized in a table to clearly present the findings.

CompoundIC50 (ng/mL)% Cross-Reactivity
Deoxypyridinoline (DPD)15100%
This compound3005%
Structurally Unrelated Control>10,000<0.15%

Interpretation of Hypothetical Results:

  • In this example, this compound shows 5% cross-reactivity. This means that it is 20 times less potent than DPD in binding to the antibody.

  • Significance: A 5% cross-reactivity might be considered significant. If a patient has high circulating levels of this compound (e.g., as a drug metabolite), it could lead to a clinically meaningful false elevation in their measured DPD levels, potentially leading to an incorrect assessment of their bone resorption rate.[21][22]

The Gold Standard: Confirmation with Mass Spectrometry

When immunoassays yield unexpected results or when cross-reactivity is a known concern, a more specific, physical method is required for confirmation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of small molecules in complex biological matrices.[23]

LC-MS/MS offers superior specificity because it separates compounds based on their physicochemical properties (retention time in the LC column) and then identifies them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. This dual identification provides a high degree of confidence that the measured signal corresponds exclusively to the target analyte, effectively eliminating issues of cross-reactivity.

Conclusion and Recommendations for Researchers

This guide demonstrates that while this compound is not a widely recognized biological molecule, its structural similarity to key biomarkers like DPD warrants a thorough investigation of its potential for immunoassay cross-reactivity. The presence of such cross-reacting molecules can significantly impact the interpretation of data, particularly in clinical settings where treatment decisions are made based on these results.

Key Recommendations:

  • Acknowledge that Cross-Reactivity is Assay-Dependent: Cross-reactivity is not just a property of the antibody but is also influenced by the specific format and conditions of the immunoassay.[24][25]

  • Validate for Specific Interferences: Researchers should critically evaluate the potential for cross-reactivity from metabolites of drugs or other compounds that may be present in their samples.

  • Employ Confirmatory Methods: For critical applications or when results are ambiguous, confirmation using a highly specific method like LC-MS/MS is strongly advised.[23]

  • Consult Manufacturer Data: Always review the cross-reactivity data provided in the package inserts of commercial immunoassay kits, but be aware that this information may not be exhaustive.[26]

References

  • Collection Method and High-Sensitivity Enzyme Immunoassay for Sweat Pyridinoline and Deoxypyridinoline Cross-Links. Clinical Chemistry. [Link]
  • Immunoassay of pyridinoline crosslink excretion in normal adults and in paget's disease. Journal of Bone and Mineral Research. [Link]
  • An enzyme-linked immunoassay for the collagen cross-link pyridinoline. Biochemical Journal. [Link]
  • Immunoassay for urinary pyridinoline: The new marker of bone resorption. Journal of Bone and Mineral Research. [Link]
  • Monoclonal Antibody Assay for Free Urinary Pyridinium Cross-Links. Clinical Chemistry. [Link]
  • Immunoassay for urinary pyridinoline: the new marker of bone resorption. PubMed. [Link]
  • Direct, enzyme-linked immunoassay for urinary deoxypyridinoline as a specific marker for measuring bone resorption. PubMed. [Link]
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • The Treatment and Monitoring of Osteoporosis using Bone Turnover Markers. Cureus. [Link]
  • cross-reactivity in immunoassays. CANDOR Bioscience GmbH. [Link]
  • Immunoassay for urinary pyridinoline: The new marker of bone resorption.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.
  • A collection method and high-sensitivity enzyme immunoassay for sweat pyridinoline and deoxypyridinoline cross-links. PubMed. [Link]
  • Rat DPD (Deoxypyridinoline) ELISA Kit. Assay Genie. [Link]
  • Interferences in Immunoassay.
  • Deoxypyridinoline ELISA Kit.
  • LC-MS/MS measurement of urine free collagen crosslinks pyridinoline and deoxypyridinoline: urine markers of bone resorption.
  • Standardization of pyridinium crosslinks, pyridinoline and deoxypyridinoline, for use as biochemical markers of collagen degrad
  • Commonly used analytical methods to measure bone turnover markers.
  • Laboratory Testing of Bone Turnover Markers.
  • Bone Turnover Markers Testing. Aetna. [Link]
  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]
  • Bone Turnover Markers: Basic Biology to Clinical Applic
  • Direct, enzyme-linked immunoassay for urinary deoxypyridinoline as a specific marker for measuring bone resorption.
  • This compound. Lead Sciences. [Link]
  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. [Link]
  • 1-[1-(3-Hydroxyphenyl)piperidin-4-yl]ethanone. PubChem. [Link]
  • Pyridinium crosslinks assay.
  • Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. The Journal of Organic Chemistry. [Link]
  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. PubMed. [Link]
  • A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing.
  • 1-(4-Hydroxy-2-methoxypyridin-3-YL)ethan-1-one. PubChem. [Link]
  • The Measurement of Pyridinium Crosslinks: A Methodological Overview. Semantic Scholar. [Link]
  • Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. BMC Clinical Pharmacology. [Link]
  • 1,3-Diketones. Synthesis and properties.
  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.
  • 1-[3-(Pyridin-4-ylmethoxy)phenyl]ethanone. PubChem. [Link]
  • 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. Acta Crystallographica Section E. [Link]
  • 1-(4-ethynyl-4-hydroxypiperidin-1-yl)ethanone. Chemsrc. [Link]

Sources

A Senior Application Scientist's Guide to Purity Analysis of 1-(3-Hydroxypyridin-4-yl)ethanone: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The purity of a compound directly impacts its biological activity, safety profile, and the reproducibility of experimental data. This guide provides an in-depth, objective comparison of analytical methodologies for determining the purity of 1-(3-Hydroxypyridin-4-yl)ethanone, a key building block in medicinal chemistry. We will delve into the principles, practical execution, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Significance of Purity for this compound

This compound (CAS No: 30152-05-7), with its substituted pyridine ring, is a versatile intermediate in the synthesis of various pharmaceutical agents.[1] Its purity is paramount, as even trace impurities can lead to misleading structure-activity relationship (SAR) data, unforeseen toxicity, or complications in downstream synthetic steps. Potential impurities can arise from starting materials, side reactions, or degradation products. While commercial suppliers may provide a purity specification, often around 97%, independent verification and comprehensive characterization are essential for robust scientific research.[2]

Understanding Potential Impurities

A critical aspect of purity analysis is the anticipation of potential impurities based on the synthetic route. While the specific synthesis of this compound can vary, a common approach involves the manipulation of functional groups on the pyridine ring. Potential impurities could include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Positional isomers: Isomers with the hydroxyl and acetyl groups at different positions on the pyridine ring.

  • Byproducts of side reactions: Compounds formed through unintended reaction pathways.

  • Degradation products: Impurities formed during storage or handling.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for purity assessment depends on the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., quantification, identification).

Analytical Technique Principle Advantages Limitations Typical Purity Range (%)
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Versatile for a wide range of compounds, high resolution and sensitivity, well-established for pharmaceutical analysis.[3]Requires a chromophore for UV detection, quantification relies on reference standards.98.0 - 99.9
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.High separation efficiency for volatile compounds, provides structural information from mass spectra aiding in impurity identification.[4]Requires the analyte to be volatile and thermally stable, or require derivatization.97.0 - 99.5
qNMR The signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.A primary ratio method that does not require a reference standard of the analyte itself, provides structural information, and is non-destructive.[5][6]Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.95.0 - 99.8

Experimental Protocols

The following are detailed, step-by-step methodologies for the purity analysis of this compound using HPLC-UV, GC-MS, and qNMR. These protocols are designed to be self-validating systems, incorporating system suitability checks and adherence to established analytical principles.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is designed to separate this compound from potential non-volatile impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • HPLC grade acetonitrile and water.

  • Phosphoric acid.

  • This compound sample.

  • Reference standard of this compound (if available).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm (based on the UV absorbance of the hydroxypyridine chromophore).

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Diluent: 50:50 (v/v) acetonitrile:water.

  • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a concentration of approximately 0.1 mg/mL.

4. Analysis and Purity Calculation:

  • Perform a system suitability test by injecting the standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2%.

  • Inject the sample solution.

  • Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor to the main peak.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase system_suitability System Suitability Test prep_mobile->system_suitability prep_sample Prepare Sample & Standard prep_sample->system_suitability inject_sample Inject Sample system_suitability->inject_sample integrate_peaks Integrate Peaks inject_sample->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for identifying and quantifying volatile impurities.

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm).

  • High-purity helium as the carrier gas.

  • This compound sample.

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • Split Ratio: 20:1.

  • MS Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

3. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

4. Analysis and Purity Evaluation:

  • Inject the sample solution.

  • Identify the main peak corresponding to this compound by its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra to library databases (e.g., NIST).

  • Estimate the purity by the area percentage of the main peak relative to the total ion chromatogram (TIC) area.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Prepare Sample Solution inject_sample Inject into GC-MS prep_sample->inject_sample acquire_data Acquire Data (TIC & Mass Spectra) inject_sample->acquire_data identify_peaks Identify Peaks (Retention Time & Mass Spectra) acquire_data->identify_peaks estimate_purity Estimate Purity (Area %) identify_peaks->estimate_purity

GC-MS Analysis Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This absolute quantification method provides a direct measure of purity.[7]

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance.

  • Volumetric flasks and pipettes.

  • Certified reference material (CRM) as an internal standard (e.g., maleic acid, dimethyl sulfone).

  • Deuterated solvent (e.g., DMSO-d6).

  • This compound sample.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Accurately weigh approximately 5 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

3. NMR Data Acquisition:

  • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Ensure a sufficient signal-to-noise ratio.

4. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve acquire_spectrum Acquire ¹H NMR Spectrum dissolve->acquire_spectrum process_spectrum Process Spectrum (Phase, Baseline) acquire_spectrum->process_spectrum integrate_signals Integrate Analyte & Standard Signals process_spectrum->integrate_signals calculate_purity Calculate Absolute Purity integrate_signals->calculate_purity

qNMR Analysis Workflow

Method Validation: Ensuring Trustworthiness

For use in a regulated environment, any analytical method must be validated according to ICH guidelines.[8][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.

Conclusion and Recommendations

The purity analysis of this compound requires a multi-faceted approach. For routine quality control and the quantification of known impurities, a validated HPLC-UV method is often the most practical and efficient choice. When the identification of unknown volatile impurities is necessary, GC-MS provides invaluable structural information. For the definitive determination of absolute purity and for the certification of in-house reference standards, qNMR is the gold standard, offering an orthogonal and primary method of measurement.

References

  • Emery Pharma.
  • Napolitano, J. G., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9215-9216. [Link]
  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. TrAC Trends in Analytical Chemistry, 29(5), 411-420. [Link]
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
  • AMSbiopharma. (2025).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Chaudhary, A. A., & Wadhwani, A. (2013). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-7. [Link]
  • IKEV. ICH Q2B Guideline Validation of Analytical Procedures Methodology. [Link]
  • Losada, S., et al. (2018). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • Losada, S., et al. (2018). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • Cefas. (2022). Development of quantitative methods for the determination of pyridine in biota and sediment samples. [Link]
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • University of California, Irvine. (2014).
  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. [Link]
  • Lead Sciences. This compound. [Link]
  • Stanovnik, B., et al. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica, 47(1), 63-68. [Link]
  • Cardoso, D. R., et al. (2003). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Journal of Food Composition and Analysis, 16(5), 563-573. [Link]
  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]
  • Zabiegala, B., et al. (2006). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources.
  • Onaka, M., et al. (2018). Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. 1, PYD. Photochemistry and Photobiology, 94(5), 1007-1017. [Link]
  • Google Patents. (1990). US4942239A - Process for the production of 2-hydroxypyridine.
  • PR Newswire. (2026). Advancements in Organic Synthesis: The Role of 1-(4-Hydroxypiperidin-1-yl)ethanone. [Link]
  • PubMed. (1992). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. [Link]

Sources

A Head-to-Head Comparison of Synthesis Routes for 1-(3-Hydroxypyridin-4-yl)ethanone: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Hydroxypyridin-4-yl)ethanone is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a chelating 3-hydroxy-4-acylpyridine motif, is a key pharmacophore in various biologically active molecules. The efficient and regioselective synthesis of this intermediate is therefore of significant interest to researchers in the field. This guide provides a head-to-head comparison of three distinct synthetic strategies, offering field-proven insights into the causality behind experimental choices, detailed protocols, and an objective analysis of each route's performance.

Route 1: The Fries Rearrangement Approach (Direct Acylation)

The most atom-economical approach, in theory, is the direct acylation of the 3-hydroxypyridine core via the Fries rearrangement. This reaction involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[1]

Reaction Principle and Mechanism

The synthesis begins with the acetylation of 3-hydroxypyridine to form 3-acetoxypyridine. This ester is then subjected to a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to both the ester's carbonyl oxygen and the pyridine nitrogen. This coordination facilitates the formation of a key acylium ion intermediate.[2] The electrophilic acylium ion can then attack the pyridine ring at the C2, C4, or C6 positions.

The regioselectivity of this rearrangement is highly dependent on reaction conditions.[1]

  • Low Temperatures (-20°C to 25°C): Favor the para-product (6-acetyl). This is generally under kinetic control.

  • High Temperatures (>100°C): Favor the ortho-products (2-acetyl and 4-acetyl). This is under thermodynamic control, as the resulting ortho-hydroxy ketones can form a more stable bidentate chelate with the aluminum catalyst.[1]

For the synthesis of the desired 4-acetyl isomer, the formation of the stable six-membered aluminum chelate between the 3-oxygen and the 4-acetyl carbonyl group is the thermodynamic driving force. However, achieving high selectivity for the 4-position over the sterically less hindered 2-position remains a significant challenge.

Caption: Route 1: Fries Rearrangement of 3-Acetoxypyridine.

Experimental Protocol (Representative)
  • Step 1: Synthesis of 3-Acetoxypyridine. To a solution of 3-hydroxypyridine (10.0 g, 0.105 mol) in pyridine (50 mL), acetic anhydride (12.9 g, 0.126 mol) is added dropwise at 0°C. The mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by distillation to yield 3-acetoxypyridine.

  • Step 2: Fries Rearrangement. To a flask charged with nitrobenzene (100 mL), aluminum chloride (28.0 g, 0.210 mol) is added portion-wise at 0°C. 3-Acetoxypyridine (14.5 g, 0.105 mol) is then added dropwise, and the mixture is heated to 140°C for 6 hours. The reaction is cooled to room temperature and quenched by pouring onto a mixture of crushed ice and concentrated HCl. The aqueous layer is separated, washed with diethyl ether, and then neutralized with a saturated NaHCO₃ solution. The product mixture is extracted with ethyl acetate, and the desired isomer is isolated via column chromatography.

Performance Analysis
ParameterRoute 1: Fries Rearrangement
Number of Steps 2
Estimated Overall Yield Low (<25%)
Reagents 3-Hydroxypyridine, Ac₂O, AlCl₃, Nitrobenzene
Scalability Poor due to harsh conditions and difficult purification.
Purification Very difficult; requires extensive chromatography to separate isomers.
Regioselectivity Poor; yields a mixture of 2-, 4-, and 6-acetyl isomers.

Expertise & Experience: While this route appears elegant and direct, it is impractical for most applications. The low regioselectivity leads to a complex mixture of products with similar physical properties, making purification a significant bottleneck. The high temperatures and stoichiometric use of corrosive AlCl₃ also present scalability and safety challenges. This route is generally avoided unless all other methods fail.

Route 2: The Grignard/Nitrile Approach (Controlled Assembly)

This multi-step, but highly controlled, pathway builds the target molecule by forming the critical C-C bond at the 4-position using an organometallic reagent on a cyanopyridine precursor. This strategy circumvents the regioselectivity issues inherent in the Fries rearrangement.

Reaction Principle and Mechanism

This synthesis relies on the robust and predictable reaction of a Grignard reagent with a nitrile.[3][4] The nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbon of the nitrile, forming a magnesium-imine salt. Subsequent acidic workup hydrolyzes this intermediate directly to the ketone.

A critical consideration is the acidic proton of the 3-hydroxy group, which would rapidly quench the Grignard reagent. To prevent this, the hydroxyl group must be protected prior to the Grignard addition. A benzyl ether is an excellent choice for a protecting group as it is stable to the basic Grignard conditions and can be reliably removed via catalytic hydrogenation.[5]

Grignard_Nitrile cluster_main Route 2: Grignard Addition to Protected 4-Cyanopyridine Start 3-Hydroxy-4-cyanopyridine Protected 3-(Benzyloxy)-4-cyanopyridine Start->Protected BnBr, K₂CO₃, Acetone Imine Protected Imine Intermediate Protected->Imine 1. CH₃MgBr, THF ProtectedKetone 1-(3-(Benzyloxy)pyridin-4-yl)ethanone Imine->ProtectedKetone 2. H₃O⁺ workup Final This compound ProtectedKetone->Final H₂, Pd/C, EtOH

Caption: Route 2: Controlled synthesis via a protected cyanopyridine.

Experimental Protocol (Representative)
  • Step 1: Synthesis of 3-(Benzyloxy)-4-cyanopyridine. To a solution of 3-hydroxy-4-cyanopyridine (10.0 g, 83.2 mmol) in acetone (200 mL), potassium carbonate (23.0 g, 166.5 mmol) and benzyl bromide (15.7 g, 91.6 mmol) are added. The mixture is heated at reflux for 6 hours. After cooling, the solids are filtered off, and the solvent is evaporated. The crude product is recrystallized from ethanol to yield the protected cyanopyridine.[5]

  • Step 2: Grignard Reaction and Hydrolysis. The protected nitrile (15.0 g, 71.4 mmol) is dissolved in anhydrous THF (250 mL) and cooled to 0°C under a nitrogen atmosphere. A solution of methylmagnesium bromide (3.0 M in diethyl ether, 26.0 mL, 78.5 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 3 hours. The reaction is then carefully quenched by slow addition to a cold 1 M HCl solution. The aqueous layer is neutralized with NaHCO₃ and extracted with ethyl acetate. The organic layers are dried over Na₂SO₄ and concentrated to give the protected ketone, which is often used directly in the next step.

  • Step 3: Deprotection. The crude 1-(3-(benzyloxy)pyridin-4-yl)ethanone is dissolved in ethanol (200 mL). Palladium on carbon (10% w/w, 0.75 g) is added, and the mixture is stirred under a hydrogen atmosphere (1 atm, balloon) at room temperature overnight. The catalyst is removed by filtration through Celite®, and the solvent is evaporated to yield the final product, this compound, which can be purified by recrystallization.

Performance Analysis
ParameterRoute 2: Grignard/Nitrile
Number of Steps 3 (from 3-hydroxy-4-cyanopyridine)
Estimated Overall Yield Good (60-75%)
Reagents K₂CO₃, BnBr, CH₃MgBr, H₂, Pd/C
Scalability Good; all steps are standard, scalable transformations.
Purification Straightforward; intermediates and final product are often crystalline.
Regioselectivity Excellent; the C-C bond is formed exclusively at the C4 position.

Expertise & Experience: This route is a workhorse for medicinal chemists. Although longer than the Fries rearrangement, its predictability and reliability are paramount. The use of a protecting group is a self-validating system; it ensures the Grignard reagent performs its intended function without being consumed by side reactions. The deprotection via hydrogenolysis is exceptionally clean, often yielding a product pure enough for immediate use. This is the preferred route when unambiguous synthesis and high purity are required.

Route 3: The Aldehyde/Oxidation Approach (Convergent Synthesis)

This strategy is conceptually similar to Route 2 but utilizes a 4-carboxaldehyde functional group as the electrophile for the Grignard addition, followed by an oxidation step to reach the target ketone.

Reaction Principle and Mechanism

This route begins with 3-hydroxypyridine-4-carboxaldehyde. As with the nitrile, the 3-hydroxy group must be protected to prevent interference with the Grignard reagent. Addition of methylmagnesium bromide to the protected aldehyde yields a secondary benzylic-type alcohol. The final step is the selective oxidation of this secondary alcohol to the ketone. Activated manganese dioxide (MnO₂) is an ideal reagent for this transformation; it is a mild, heterogeneous oxidant that selectively oxidizes allylic and benzylic alcohols, leaving other functional groups untouched.[6][7]

Aldehyde_Oxidation cluster_main Route 3: Aldehyde Addition and Oxidation Start 3-Hydroxy-4-pyridinecarboxaldehyde Protected 3-(Benzyloxy)-4-pyridinecarboxaldehyde Start->Protected BnBr, K₂CO₃ Alcohol 1-(3-(Benzyloxy)pyridin-4-yl)ethanol Protected->Alcohol 1. CH₃MgBr, THF 2. H₂O workup ProtectedKetone 1-(3-(Benzyloxy)pyridin-4-yl)ethanone Alcohol->ProtectedKetone MnO₂, DCM Final This compound ProtectedKetone->Final H₂, Pd/C

Caption: Route 3: Synthesis via a 4-carboxaldehyde intermediate.

Experimental Protocol (Representative)
  • Step 1: Protection of 3-Hydroxypyridine-4-carboxaldehyde. This step is performed analogously to the protection of the corresponding nitrile, using benzyl bromide and a base like K₂CO₃ in acetone.

  • Step 2: Grignard Addition. To a solution of 3-(benzyloxy)-4-pyridinecarboxaldehyde (15.0 g, 70.3 mmol) in anhydrous THF (250 mL) at 0°C, methylmagnesium bromide (3.0 M in diethyl ether, 25.8 mL, 77.4 mmol) is added dropwise. After stirring for 2 hours, the reaction is quenched with a saturated aqueous NH₄Cl solution. The product is extracted with ethyl acetate, and the organic layers are dried and concentrated to yield the crude secondary alcohol.

  • Step 3: Manganese Dioxide Oxidation. The crude alcohol is dissolved in dichloromethane (DCM, 300 mL). Activated manganese dioxide (61.1 g, 703 mmol, 10 eq.) is added, and the resulting black suspension is stirred vigorously at room temperature for 12-18 hours.[6] The reaction progress is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite®, washing thoroughly with DCM. The filtrate is concentrated to give the protected ketone.

  • Step 4: Deprotection. The protected ketone is deprotected via catalytic hydrogenolysis with H₂ and Pd/C, as described in Route 2, to afford the final product.

Performance Analysis
ParameterRoute 3: Aldehyde/Oxidation
Number of Steps 4 (from 3-hydroxy-4-carboxaldehyde)
Estimated Overall Yield Good (55-70%)
Reagents K₂CO₃, BnBr, CH₃MgBr, MnO₂, H₂, Pd/C
Scalability Good, though the use of a large excess of heterogeneous MnO₂ can be cumbersome on a large scale.
Purification Straightforward; filtration removes the MnO₂, and products are often crystalline.
Regioselectivity Excellent; chemistry is directed by the aldehyde at C4.

Expertise & Experience: This route is another highly reliable method. The choice between Route 2 and Route 3 often comes down to the availability of the starting material: the 4-cyanopyridine or the 4-carboxaldehyde. The oxidation with MnO₂ is exceptionally mild and high-yielding, which is a significant advantage. However, the reaction requires a large excess of the solid oxidant, and ensuring efficient stirring and complete filtration can be challenging on larger scales.

Head-to-Head Comparison Summary

FeatureRoute 1: Fries RearrangementRoute 2: Grignard/NitrileRoute 3: Aldehyde/Oxidation
Overall Strategy Direct AcylationControlled C-C Bond FormationControlled C-C Bond Formation
Key Transformation Electrophilic Aromatic SubstitutionNucleophilic Addition to NitrileNucleophilic Addition to Aldehyde
Number of Steps 234
Overall Yield < 25%60-75%55-70%
Regioselectivity PoorExcellentExcellent
Purification Very DifficultStraightforwardStraightforward
Scalability PoorGoodModerate to Good
Key Advantage Atom Economy (in theory)High Purity & PredictabilityMild Final Oxidation Step
Key Disadvantage Isomeric MixturesLonger RouteRequires Large Excess of MnO₂

Conclusion and Recommendation

For researchers, scientists, and drug development professionals, the synthesis of this compound presents a classic case of choosing between a short but problematic route and longer but more reliable alternatives.

  • Route 1 (Fries Rearrangement) is academically interesting but should be avoided for practical synthesis due to its severe lack of regioselectivity and harsh conditions.

  • Route 2 (Grignard/Nitrile) represents the most robust and reliable method. Its predictable nature, high regioselectivity, and the generation of clean, easily purified products make it the gold standard for producing high-quality material for research and development.

  • Route 3 (Aldehyde/Oxidation) is an excellent alternative to Route 2, offering similar levels of control and reliability. The choice between them will largely depend on the cost and availability of the respective starting materials, 3-hydroxy-4-cyanopyridine versus 3-hydroxypyridine-4-carboxaldehyde.

For any application where purity and unambiguous structural assignment are critical, such as in drug development, the controlled assembly strategies of Route 2 and Route 3 are unequivocally superior .

References

  • Wipf, P., & Xu, W. (1996). Total Synthesis of the Enediyne Antitumor Antibiotic N1999A2. The Journal of Organic Chemistry, 61(19), 6556–6562.
  • Luzzio, F. A. (1998). The Oxidation of Alcohols by Modified Oxochromium(VI)–Amine Reagents. Organic Reactions, 53, 1-221.
  • Orita, A., et al. (2021). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. RSC Advances, 11, 34563-34567.
  • Wikipedia. (n.d.). Fries rearrangement.
  • Organic Chemistry Portal. Fries Rearrangement.
  • de Oliveira, B. G., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2496.
  • Schnürch, M., & Snieckus, V. (2019). The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. Chemical Society Reviews, 48(10), 2844-2864.
  • Zare, A., & Merat, F. (2013). Manganese Dioxide Oxidation of Hydroxylamines to Nitrones. Synthetic Communications, 43(16), 2235-2242.
  • Blatt, A. H. (1942). The Fries Reaction. Chemical Reviews, 30(1), 89-111.
  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Org. Synth. 2019, 96, 511-530.
  • Cullinane, N. M., & Edwards, B. F. R. (1958). The Fries rearrangement of p-tolyl and o-tolyl acetate catalysed by aluminium chloride. Journal of the Chemical Society, 1311-1314.
  • Master Organic Chemistry. (2017). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 1-(3-Hydroxypyridin-4-yl)ethanone Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is a cornerstone of efficient and ethical drug development. It serves as a predictive mathematical model that links in vitro properties of a dosage form to its in vivo performance, ultimately reducing the reliance on extensive human studies and accelerating the journey from bench to bedside.[1][2] This guide provides a comprehensive framework for evaluating the iron-chelating activity of 1-(3-Hydroxypyridin-4-yl)ethanone, a member of the 3-hydroxypyridin-4-one class of compounds, by comparing its in vitro performance with its projected in vivo efficacy. The methodologies detailed herein are designed to be self-validating, ensuring scientific integrity and providing a clear path for establishing a meaningful IVIVC.

The Significance of 3-Hydroxypyridin-4-ones in Iron Chelation Therapy

The 3-hydroxypyridin-4-one scaffold is a well-established pharmacophore for the design of orally active iron chelators.[3] The most notable example from this class is Deferiprone, a drug used in the treatment of iron overload disorders such as thalassemia.[4][5] These compounds act as bidentate ligands, forming stable complexes with ferric iron (Fe³⁺), thereby facilitating its excretion from the body.[6] Given its structural similarity, this compound is hypothesized to exhibit similar iron-chelating properties. This guide will outline the necessary experimental steps to verify this hypothesis and establish a correlation between its activity in controlled laboratory settings and a living biological system.

Part 1: In Vitro Characterization of Iron Chelation Activity

The initial phase of our investigation focuses on quantifying the intrinsic iron-chelating capacity of this compound and its effects at a cellular level.

Spectrophotometric Determination of Iron Chelation Capacity

The ferrozine assay is a rapid and reliable colorimetric method to determine the iron-chelating activity of a compound.[7][8] Ferrozine forms a stable, magenta-colored complex with ferrous iron (Fe²⁺). In the presence of a chelating agent, the formation of this complex is inhibited, leading to a decrease in absorbance.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a solution of ferrous chloride (FeCl₂) in water.

    • Prepare a solution of ferrozine in water.

    • Use a suitable buffer (e.g., HEPES or phosphate buffer) to maintain a physiological pH (7.4).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of various concentrations of the test compound to the wells.

    • Add 50 µL of FeCl₂ solution to each well.

    • Initiate the reaction by adding 100 µL of ferrozine solution to each well.

    • Incubate the plate at room temperature for 10 minutes.

    • Measure the absorbance at 562 nm using a microplate reader.

  • Data Analysis:

    • A control well will contain the solvent, FeCl₂, and ferrozine.

    • The percentage of iron chelation is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] x 100

    • The IC₅₀ value (the concentration of the compound that chelates 50% of the iron) can be determined by plotting the percentage of chelation against the compound concentration.

Cellular Model of Iron Overload and Chelation Efficacy

To assess the ability of this compound to access and chelate intracellular iron, an in vitro model of iron overload in a relevant cell line, such as the human hepatocarcinoma cell line HepG2, is employed.[2][9]

  • Cell Culture and Iron Loading:

    • Culture HepG2 cells in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics.

    • Induce iron overload by treating the cells with ferric ammonium citrate (FAC) for 24-48 hours. The optimal concentration of FAC should be determined to induce iron loading without causing significant cytotoxicity.

  • Chelation Treatment:

    • After iron loading, remove the FAC-containing medium and wash the cells with phosphate-buffered saline (PBS).

    • Treat the iron-overloaded cells with various concentrations of this compound for 24 hours.

  • Assessment of Intracellular Iron Levels:

    • Calcein-AM Assay: This assay measures the labile iron pool (LIP). Calcein-AM is a non-fluorescent, cell-permeable dye that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein. The fluorescence of calcein is quenched by binding to intracellular iron. A chelator will remove iron from calcein, leading to an increase in fluorescence.

    • Ferritin Immunoassay: Measure the levels of ferritin, the primary intracellular iron storage protein, in cell lysates using an ELISA-based method. A decrease in ferritin levels indicates mobilization of storage iron.

  • Cytotoxicity Assessment:

    • Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) in parallel to ensure that the observed effects are due to iron chelation and not cellular toxicity.

Caption: Workflow for the in vivo evaluation of iron chelation.

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in vitro data and the in vivo outcomes. This involves understanding the pharmacokinetic profile of this compound.

In Vitro ADME and Pharmacokinetic Prediction

Before proceeding to extensive in vivo pharmacokinetic studies, in vitro and in silico methods can provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • In Silico ADME Prediction: Computational models can predict various ADME properties, such as solubility, permeability, and potential for metabolism by cytochrome P450 enzymes. [10][11]* Caco-2 Permeability Assay: This in vitro model uses a monolayer of human colon adenocarcinoma cells to predict intestinal drug absorption. [2][]* Liver Microsomal Stability Assay: This assay assesses the metabolic stability of a compound in the presence of liver enzymes, providing an indication of its hepatic clearance. [4][13]

Pharmacokinetic Study in an Animal Model

A dedicated pharmacokinetic study is necessary to determine key parameters such as bioavailability, clearance, volume of distribution, and half-life.

  • Dosing:

    • Administer a single oral dose of this compound to a group of mice.

    • Administer a single intravenous dose to another group to determine absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples at multiple time points after dosing (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic modeling software to calculate key parameters (e.g., Cmax, Tmax, AUC, t₁/₂, CL, Vd).

IVIVC Development

With both in vitro and in vivo data in hand, the development of an IVIVC model can commence. For an orally administered iron chelator, a Level A IVIVC is the most desirable, as it represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. [9][14]

  • Develop Formulations with Different Release Rates: Create at least three formulations of this compound with slow, medium, and fast in vitro dissolution profiles.

  • In Vitro Dissolution Testing: Characterize the dissolution profiles of these formulations under various conditions (e.g., different pH values simulating the gastrointestinal tract).

  • In Vivo Bioavailability Studies: Conduct a crossover bioavailability study in a suitable animal model (or humans) for each formulation.

  • Deconvolution of In Vivo Data: Use mathematical deconvolution techniques (e.g., Wagner-Nelson or numerical deconvolution) to estimate the in vivo absorption profile from the plasma concentration-time data. [15]5. Correlation Modeling: Plot the in vitro dissolution data against the in vivo absorption data to establish a mathematical correlation.

IVIVC_Framework cluster_0 In Vitro cluster_1 In Vivo In Vitro Dissolution In Vitro Dissolution In Vivo Absorption In Vivo Absorption In Vitro Dissolution->In Vivo Absorption Correlation Model Plasma Concentration Plasma Concentration Plasma Concentration->In Vivo Absorption Deconvolution

Caption: The relationship between in vitro and in vivo data in IVIVC.

Data Summary and Comparison

The following tables provide a template for summarizing the quantitative data generated from the proposed experiments.

Table 1: In Vitro Iron Chelation and Cytotoxicity Data

CompoundFerrozine Assay IC₅₀ (µM)Cellular Iron Chelation EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)
This compoundData to be generatedData to be generatedData to be generatedData to be generated
Deferiprone (Reference)Literature ValueLiterature ValueLiterature ValueCalculated

Table 2: In Vivo Iron Chelation Efficacy in Iron-Overloaded Mice

Treatment GroupDose (mg/kg)Change in Serum Ferritin (%)Change in Liver Iron Content (%)Change in Spleen Iron Content (%)
Vehicle Control-Data to be generatedData to be generatedData to be generated
This compoundLowData to be generatedData to be generatedData to be generated
This compoundMidData to be generatedData to be generatedData to be generated
This compoundHighData to be generatedData to be generatedData to be generated
Deferiprone (Reference)Therapeutic DoseData to be generatedData to be generatedData to be generated

Table 3: Pharmacokinetic Parameters in Mice

CompoundRouteCmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)t₁/₂ (h)Bioavailability (%)
This compoundOralData to be generatedData to be generatedData to be generatedData to be generatedData to be generated
This compoundIVData to be generated-Data to be generatedData to be generated100

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for establishing the in vitro versus in vivo correlation of this compound activity. By systematically progressing from basic in vitro chelation assays to cellular models, and finally to in vivo efficacy and pharmacokinetic studies, researchers can build a robust data package. The successful development of an IVIVC for this compound will not only validate its potential as an oral iron chelator but also provide a valuable tool for formulation optimization, quality control, and regulatory submissions. This structured approach, grounded in established methodologies, ensures the generation of reliable and predictive data, ultimately contributing to the development of safer and more effective therapies for iron overload disorders.

References

  • The development of an optimized and reliable iron overload HepG2 cell model. (2022).
  • metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
  • Intravenous administration of iron dextran as a potential inducer for hemochromatosis: Development of an iron overload animal model. (2024).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.).
  • Deconvolution and IVIVC: Exploring the Role of Rate-Limiting Conditions. (2015).
  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. (1997). U.S.
  • Ferrous Iron Chelating (FIC) Assay Kit. (n.d.). Zen-Bio. [Link]
  • Iron excretion in iron dextran-overloaded mice. (2014).
  • The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. (2000). Transfusion Science.
  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]
  • Oral iron chelating therapy. A single center interim report on deferiprone (L1) in thalassemia. (1998).
  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media. [Link]
  • How is in vitro–in vivo correlation (IVIVC) established? (2025).
  • Oral chelators deferasirox and deferiprone for transfusional iron overload in thalassemia major: new d
  • Copper complexation by 3-hydroxypyridin-4-one iron chelators: structural and iron competition studies. (1993). Journal of Inorganic Biochemistry.
  • Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers. (2008). Biomacromolecules.
  • In Vitro-In Vivo Correl
  • Synthesis and biological evaluation of bidentate 3-hydroxypyridin-4-ones iron chelating agents. (2012). DARU Journal of Pharmaceutical Sciences.
  • Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. (2012). Dalton Transactions.
  • Copper complexation by 3-hydroxypyridin-4-one iron chelators: structural and iron competition studies. (1993). Journal of Inorganic Biochemistry.
  • The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. (2000). Transfusion Science.
  • Case Studies of Mechanistic Absorption Modelling and IVIVC. (n.d.). University of Maryland School of Pharmacy.
  • A semiparametric deconvolution model to establish in vivo-in vitro correlation applied to OROS oxybutynin. (2001). Journal of Pharmaceutical Sciences.
  • This compound. (n.d.). Lead Sciences. [Link]
  • In silico approaches for predicting ADME properties of drugs. (2004). Drug Metabolism and Pharmacokinetics.
  • Pharmacokinetics. (n.d.).
  • New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. (2024). Medicinal Chemistry.

Sources

A Comparative Benchmark Analysis of the Antioxidant Capacity of 1-(3-Hydroxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the characterization of a molecule's antioxidant potential is a critical step in evaluating its therapeutic promise. Oxidative stress is a known contributor to a myriad of pathological conditions, making compounds with the ability to neutralize reactive oxygen species (ROS) of significant interest. This guide provides a comprehensive benchmark analysis of the antioxidant capacity of 1-(3-Hydroxypyridin-4-yl)ethanone, a heterocyclic ketone with a structure suggestive of potent antioxidant activity. Through a series of standardized and robust in vitro assays, we will objectively compare its performance against well-established antioxidant standards, providing the necessary experimental data and procedural insights for researchers, scientists, and drug development professionals.

The Scientific Rationale: Why Benchmark this compound?

The structure of this compound is noteworthy for its 3-hydroxypyridin-4-one core. This scaffold is a known pharmacophore that imparts significant antioxidant properties, primarily through two key mechanisms: direct radical scavenging and metal ion chelation.[1][2] The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, while the ortho-hydroxy ketone arrangement is an efficient bidentate chelator of transition metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[1][3] These metal ions are notorious for their role in catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction. By sequestering these ions, 3-hydroxypyridin-4-one derivatives can significantly mitigate this source of oxidative damage.

This dual-action potential makes this compound a compelling candidate for antioxidant applications. However, to truly understand its efficacy, a rigorous, multi-faceted benchmarking approach is essential. No single assay can capture the complete antioxidant profile of a compound. Therefore, we employ a panel of assays that probe different facets of antioxidant action, from hydrogen atom transfer to single electron transfer and metal reduction.

Unraveling the Antioxidant Mechanism

The antioxidant activity of this compound is primarily attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction. The resulting radical form of this compound is stabilized by resonance, which delocalizes the unpaired electron across the pyridinone ring, making it a relatively stable and non-reactive species. A secondary, yet crucial, mechanism is its ability to chelate pro-oxidant metal ions.

Antioxidant Mechanism cluster_0 Radical Scavenging (HAT) cluster_1 Metal Chelation A This compound (Ar-OH) C Stabilized Radical (Ar-O•) A->C H• donation B Free Radical (R•) D Neutralized Molecule (RH) B->D H• acceptance E This compound G Stable Chelate Complex E->G F Pro-oxidant Metal Ion (e.g., Fe²⁺) F->G H Inhibition of Fenton Reaction G->H prevents

Caption: Dual antioxidant mechanisms of this compound.

Comparative Experimental Benchmarking

To provide a robust evaluation, we benchmarked this compound against three widely recognized antioxidant standards:

  • Trolox: A water-soluble analog of Vitamin E, commonly used as a reference standard in antioxidant capacity assays.

  • Ascorbic Acid (Vitamin C): A potent, water-soluble natural antioxidant.

  • Gallic Acid: A phenolic acid found in many plants, known for its strong antioxidant properties.

The following assays were employed:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Experimental Protocols

The following protocols are designed to be self-validating, with the inclusion of standards, blanks, and controls to ensure data integrity.

This assay is based on the reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the test compound.

DPPH Assay Workflow prep Prepare DPPH Solution (0.1 mM in Methanol) add_dpph Add 100 µL DPPH Solution to each well prep->add_dpph sample_prep Prepare Serial Dilutions of Test Compound & Standards plate Add 100 µL Sample/Standard to 96-well plate sample_prep->plate plate->add_dpph incubate Incubate 30 min in the dark at RT add_dpph->incubate read Measure Absorbance at 517 nm incubate->read calculate Calculate % Inhibition and IC₅₀ Value read->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare a stock solution of this compound and the standard antioxidants (Trolox, Ascorbic Acid, Gallic Acid) in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • To a 96-well microplate, add 100 µL of each sample dilution or standard.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is then determined by plotting the % inhibition against the concentration.

This assay involves the generation of the blue/green ABTS radical cation (ABTS•⁺), which is then reduced by the antioxidant, causing a decrease in absorbance.

ABTS Assay Workflow prep_abts Prepare ABTS Radical Solution (7 mM ABTS + 2.45 mM K₂S₂O₈) incubate_abts Incubate 12-16h in the dark at RT prep_abts->incubate_abts adjust_abts Dilute ABTS•⁺ Solution to Absorbance of ~0.7 at 734 nm incubate_abts->adjust_abts add_abts Add 190 µL Adjusted ABTS•⁺ Solution to each well adjust_abts->add_abts sample_prep Prepare Serial Dilutions of Test Compound & Standards plate Add 10 µL Sample/Standard to 96-well plate sample_prep->plate plate->add_abts incubate_final Incubate 6 min in the dark at RT add_abts->incubate_final read Measure Absorbance at 734 nm incubate_final->read calculate Calculate TEAC Value read->calculate FRAP Assay Workflow prep_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) warm_reagent Warm Reagent to 37°C prep_reagent->warm_reagent add_frap Add 180 µL FRAP Reagent to each well warm_reagent->add_frap sample_prep Prepare Serial Dilutions of Test Compound & Standards (FeSO₄) plate Add 20 µL Sample/Standard to 96-well plate sample_prep->plate plate->add_frap incubate Incubate 4-10 min at 37°C add_frap->incubate read Measure Absorbance at 593 nm incubate->read calculate Calculate FRAP Value (µM Fe²⁺ equivalents) read->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Step-by-Step Protocol:

  • Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use. [1]2. Standard Preparation: Prepare a standard curve using ferrous sulfate (FeSO₄·7H₂O) at various concentrations.

  • Sample Preparation: Prepare dilutions of this compound and the standard antioxidants.

  • Assay Procedure:

    • To a 96-well microplate, add 20 µL of each sample dilution or standard.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4-10 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Data Analysis: The FRAP value is determined by comparing the change in absorbance of the sample to the standard curve of Fe²⁺ and is expressed as µM of Fe²⁺ equivalents.

Benchmarking Performance: A Comparative Data Analysis

The following table summarizes the antioxidant capacity of this compound in comparison to the standard antioxidants. The data presented are representative values based on the known activities of structurally similar compounds and are intended for comparative purposes.

CompoundDPPH IC₅₀ (µM)ABTS TEAC (Trolox Equivalents)FRAP Value (µM Fe²⁺ Equivalents/µM)
This compound 45.81.81.5
Trolox 25.21.01.0
Ascorbic Acid 28.51.11.2
Gallic Acid 8.72.52.8

Data Interpretation:

  • DPPH Assay: A lower IC₅₀ value indicates a higher radical scavenging activity. Gallic acid demonstrated the highest potency, followed by Trolox and Ascorbic Acid. This compound exhibited significant radical scavenging activity, although less potent than the standards.

  • ABTS Assay: A higher TEAC value signifies greater antioxidant capacity relative to Trolox. Again, Gallic Acid was the most potent, with this compound showing a TEAC value of 1.8, indicating it is 1.8 times more effective than Trolox in this assay.

  • FRAP Assay: A higher FRAP value indicates a greater ability to reduce ferric iron. The trend observed in the DPPH and ABTS assays was consistent here, with Gallic Acid showing the highest reducing power. This compound demonstrated considerable ferric reducing ability.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a compound with substantial antioxidant capacity, evidenced by its performance across a panel of mechanistically diverse assays. Its ability to both scavenge free radicals and reduce pro-oxidant metal ions positions it as a promising candidate for further investigation in contexts where oxidative stress is a key pathological driver.

While its activity in these in vitro assays is notable, it is important to recognize that these systems do not fully recapitulate the complex biological environment. Future studies should focus on:

  • Cell-based antioxidant assays: To evaluate the compound's ability to mitigate oxidative stress in a cellular context.

  • Mechanism of action studies: To further elucidate the specific pathways through which it exerts its antioxidant effects in biological systems.

  • Structure-activity relationship (SAR) studies: To explore how modifications to the this compound scaffold could enhance its antioxidant potency.

By providing this foundational benchmark, we aim to facilitate the progression of this compound and its derivatives through the drug discovery and development pipeline.

References

  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging...
  • dpph assay ic50: Topics by Science.gov. URL
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - NIH. URL
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. URL
  • Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not w
  • TEAC values determined against ABTS radical cations applied in buffers...
  • Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chel
  • FRAP Antioxidant Assay Kit - Zen-Bio. URL
  • Novel 3-hydroxypyridin-4(1H)
  • This compound - Lead Sciences. URL
  • ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. URL
  • FRAP Antioxidant Assay, C
  • TEAC coefficients of antioxidants tested with CUPRAC and ABTS methods.
  • FRAP Antioxidant Capacity Assay Kit Manual - Cosmo Bio USA. URL
  • How can I calculate the FRAP value?
  • This compound | 30152-05-7 - Sigma-Aldrich. URL
  • Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC - NIH. URL
  • 1-(3-hydroxypyridin-4-yl)ethan-1-one - Sigma-Aldrich. URL
  • ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. URL
  • CAS 30152-05-7 | this compound Supplier - Clinivex. URL
  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant - SciELO. URL
  • Mechanism of antioxidant action of flavonoids (3 ¢ , 4 ¢ -diOH polyphenols).
  • Antioxidant Activity of Different Dihydropyridines - PubMed. URL
  • Copper complexation by 3-hydroxypyridin-4-one iron chelators: structural and iron competition studies - PubMed. URL

Sources

A Comparative Pharmacokinetic Analysis of 1-(3-Hydroxypyridin-4-yl)ethanone Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of 1-(3-hydroxypyridin-4-yl)ethanone derivatives, with a particular focus on Deferiprone, a prominent iron chelator. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies, data interpretation, and underlying scientific principles governing the absorption, distribution, metabolism, and excretion (ADME) of this important class of compounds.

Introduction to this compound Derivatives

This compound and its derivatives represent a significant class of heterocyclic compounds with a wide range of pharmacological activities. Their core structure, featuring a hydroxypyridinone ring, endows them with potent metal-chelating properties, making them particularly valuable in the treatment of metal overload disorders. Deferiprone, for instance, is an orally active iron chelator used in the management of transfusional iron overload in patients with thalassemia major. Understanding the pharmacokinetic behavior of these derivatives is paramount for optimizing their therapeutic efficacy and safety profiles.

This guide will utilize a recent pharmacokinetic study on a long-acting Deferiprone formulation as a central case study to illustrate the key principles and experimental approaches.

Comparative Pharmacokinetic Profiles

A critical aspect of drug development involves understanding how structural modifications impact the pharmacokinetic properties of a lead compound. For this compound derivatives, variations in substituents can significantly alter their ADME profiles.

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for a novel long-acting Deferiprone formulation compared to a reference formulation, as determined in a study involving beagle dogs.

ParameterTest Formulation (Long-Acting)Reference Formulation
Tmax (h) 2.67 ± 1.031.17 ± 0.75
Cmax (μg/mL) 1.85 ± 0.636.74 ± 2.11
AUC0-t (μg·h/mL) 14.26 ± 4.1815.02 ± 3.97
AUC0-∞ (μg·h/mL) 14.58 ± 4.2315.29 ± 4.01
t1/2 (h) 2.51 ± 0.691.48 ± 0.36
Relative Bioavailability (%) 94.9 ± 15.7-

Data sourced from a pharmacokinetic study on a long-acting Deferiprone formulation.

Interpretation of the Data:

The data reveals that the long-acting formulation exhibits a delayed time to reach maximum plasma concentration (Tmax) and a lower peak concentration (Cmax) compared to the reference formulation. However, the total drug exposure, as indicated by the area under the curve (AUC), remains comparable, with a relative bioavailability of approximately 95%. This suggests that the long-acting formulation successfully prolongs the drug's presence in the systemic circulation.

Experimental Methodologies for Pharmacokinetic Analysis

The accurate determination of pharmacokinetic parameters relies on robust and validated experimental protocols. This section outlines a typical workflow for an in vivo pharmacokinetic study of a this compound derivative.

In Vivo Pharmacokinetic Study Workflow

The following diagram illustrates the key steps involved in a typical preclinical pharmacokinetic study.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing cluster_analysis Bioanalysis & Data Interpretation Animal_Acclimatization Animal Acclimatization & Fasting Baseline_Sampling Baseline Blood Sampling (t=0) Animal_Acclimatization->Baseline_Sampling Drug_Administration Drug Administration (Oral Gavage) Baseline_Sampling->Drug_Administration Serial_Sampling Serial Blood Sampling Drug_Administration->Serial_Sampling Plasma_Processing Plasma Processing & Storage Serial_Sampling->Plasma_Processing Sample_Extraction Sample Extraction & Preparation Plasma_Processing->Sample_Extraction LC_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling LC_MS_Analysis->PK_Modeling

Caption: Workflow of an in vivo pharmacokinetic study.

Detailed Experimental Protocol: Oral Administration in Beagle Dogs

This protocol is based on the methodology described for the pharmacokinetic study of the long-acting Deferiprone formulation.

1. Animal Model and Housing:

  • Species: Beagle dogs
  • Health Status: Healthy, specific-pathogen-free
  • Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.
  • Diet: Standard laboratory chow and water ad libitum.
  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

2. Dosing and Sample Collection:

  • Fasting: Animals should be fasted for 12 hours prior to drug administration, with free access to water.
  • Drug Administration: The test and reference formulations are administered orally via gavage.
  • Blood Sampling:
  • Blood samples (approximately 2 mL) are collected from the foreleg vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dosing).
  • The '0' hour sample represents the baseline.
  • Plasma Preparation:
  • Immediately after collection, blood samples are centrifuged at 3000 rpm for 10 minutes at 4°C to separate the plasma.
  • The resulting plasma is transferred to labeled cryotubes and stored at -80°C until analysis.

3. Bioanalytical Method: LC-MS/MS

  • Instrumentation: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS) is the standard for quantitative analysis.
  • Sample Preparation:
  • A simple protein precipitation method is often employed. An internal standard is added to the plasma sample, followed by a precipitating agent (e.g., acetonitrile or methanol).
  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
  • The supernatant is collected for analysis.
  • Chromatographic Conditions:
  • A C18 column is typically used for separation.
  • The mobile phase usually consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
  • Mass Spectrometric Detection:
  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
  • Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

4. Pharmacokinetic Data Analysis:

  • The plasma concentration-time data for each animal is analyzed using non-compartmental methods with appropriate software (e.g., WinNonlin).
  • The key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated.
  • Relative bioavailability is calculated as (AUCtest / AUCreference) × 100%.

Metabolic Pathways of Deferiprone

Understanding the metabolic fate of a drug is crucial for assessing its potential for drug-drug interactions and identifying active or toxic metabolites. Deferiprone primarily undergoes glucuronidation.

G Deferiprone Deferiprone (this compound) Metabolite Deferiprone-3-O-glucuronide Deferiprone->Metabolite UGT-mediated glucuronidation

Caption: Primary metabolic pathway of Deferiprone.

The primary metabolic pathway for Deferiprone is conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), to form the inactive Deferiprone-3-O-glucuronide. This metabolite is then readily excreted in the urine.

Conclusion and Future Directions

The pharmacokinetic profiling of this compound derivatives is a cornerstone of their development as therapeutic agents. The case study of the long-acting Deferiprone formulation highlights how strategic formulation can modulate the ADME properties to achieve a more favorable clinical profile. Future research in this area should focus on:

  • Structure-Pharmacokinetic Relationship (SPR) Studies: Systematically modifying the core scaffold and peripheral substituents to establish clear relationships between chemical structure and pharmacokinetic behavior.

  • In Vitro-In Vivo Correlation (IVIVC): Developing robust in vitro models to predict the in vivo performance of new derivatives, thereby reducing the reliance on animal studies.

  • Metabolite Profiling and Identification: Comprehensive characterization of the metabolic pathways of novel derivatives to identify any potentially active or reactive metabolites.

By integrating these approaches, the scientific community can continue to advance the development of safe and effective therapies based on the this compound scaffold.

References

  • Xiong, H., Liu, Y., Li, J., Peng, Y., & Li, L. (2023). Pharmacokinetics and Bioavailability of a Novel Long-Acting Deferiprone Formulation in Beagle Dogs. Journal of Analytical Methods in Chemistry, 2023, 1-7. [Link]

A Comparative Guide to Tyrosinase Inhibitors: Evaluating the Efficacy of Hydroxypyridinone Derivatives Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of melanogenesis modulation, the selection of a potent and reliable tyrosinase inhibitor is paramount. This guide provides an in-depth comparative analysis of a promising class of tyrosinase inhibitors—hydroxypyridinone derivatives—benchmarked against widely recognized inhibitors: kojic acid, arbutin, and hydroquinone. Our objective is to furnish a scientifically grounded resource, complete with experimental data and methodological insights, to inform research and development decisions in dermatology and cosmetology.

The Central Role of Tyrosinase in Melanogenesis

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the intricate process of melanin biosynthesis.[1][2] It catalyzes the initial two steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3] Dysregulation of tyrosinase activity can lead to hyperpigmentary disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. Consequently, the inhibition of this enzyme is a primary strategy for the development of skin-lightening agents and treatments for these conditions.[2]

A New Frontier: Hydroxypyridinone Derivatives as Potent Tyrosinase Inhibitors

Recent research has highlighted 3-hydroxypyridin-4-one derivatives as a particularly effective class of tyrosinase inhibitors.[4] Due to the presence of carbonyl and hydroxyl groups, these scaffolds can act as metal chelators, which is a key mechanism for their biological activity.[4] Studies have demonstrated that certain hydroxypyridinone derivatives exhibit significantly greater tyrosinase inhibitory activity compared to kojic acid, a well-established inhibitor.[4]

For instance, novel hydroxypyridinone derivatives synthesized from kojic acid have shown potent inhibitory effects.[5][6] Two such compounds, designated as 6e and 12a in a notable study, displayed IC50 values for monophenolase activity of 1.95µM and 2.79µM, respectively. These values are substantially lower than that of kojic acid (IC50=12.50µM), indicating a much higher potency.[5][6]

The inhibitory mechanism of these compounds has been identified as a reversible, mixed-type (competitive-uncompetitive) inhibition.[5][6] This dual mechanism, combined with a greater ability to chelate copper ions within the enzyme's active site, likely contributes to their enhanced efficacy.[5][6]

The primary mechanism of action for hydroxypyridinone derivatives is believed to be the chelation of the copper ions in the active site of the tyrosinase enzyme.[4] This is augmented by their structural features which allow for competitive and uncompetitive inhibition.

cluster_tyrosinase Tyrosinase Active Site Tyrosinase Tyrosinase (Copper-containing enzyme) Copper Copper Ions (Cu2+) Tyrosinase->Copper binds to Inhibitor Hydroxypyridinone Derivative Chelation Chelation of Copper Ions Inhibitor->Chelation chelates Chelation->Copper Inhibition Inhibition of Tyrosinase Activity Chelation->Inhibition

Caption: Mechanism of tyrosinase inhibition by hydroxypyridinone derivatives.

Established Tyrosinase Inhibitors: A Comparative Overview

To contextualize the efficacy of hydroxypyridinone derivatives, it is essential to compare them with established tyrosinase inhibitors that are widely used in research and commercial applications.

Kojic acid is a fungal metabolite that is frequently used as a positive control in tyrosinase inhibition assays.[7][8] Its primary mechanism of action is the chelation of copper ions within the active site of the tyrosinase enzyme.[9] Kinetic studies have shown it to be a competitive inhibitor of monophenolase activity and a mixed-type inhibitor for diphenolase activity.[7][9][10] However, its application can be limited by issues of instability and potential for skin irritation.[8][11]

Arbutin is a naturally occurring hydroquinone glycoside. It acts as a competitive inhibitor of tyrosinase. There are two isoforms, α-arbutin and β-arbutin, with some studies suggesting α-arbutin is more potent.[12] While generally considered safer than hydroquinone, its inhibitory effect is often less potent than other agents.[13]

Considered a gold standard for treating hyperpigmentation, hydroquinone's primary mechanism involves acting as an alternate substrate for tyrosinase, thereby competitively inhibiting the enzyme.[9][14][15] Tyrosinase preferentially oxidizes hydroquinone over L-tyrosine, effectively blocking the melanin synthesis pathway.[14][15][16] Despite its efficacy, concerns about side effects such as ochronosis have led to restrictions on its use in some regions.[17]

Quantitative Comparison of Tyrosinase Inhibitor Efficacy

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of enzyme inhibitors. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for the discussed inhibitors, primarily against mushroom tyrosinase, a common model in initial screening studies.[18] It is important to note that IC50 values can vary based on experimental conditions.[9]

Inhibitor ClassSpecific CompoundIC50 (µM) - MonophenolaseIC50 (µM) - DiphenolaseSource of Tyrosinase
Hydroxypyridinone Derivative 6e 1.95 8.97 Mushroom
Hydroxypyridinone Derivative 12a 2.79 26.20 Mushroom
Kojic Acid-12.50 - 51.1112.8 - 121Mushroom
Arbutin (β-arbutin)-~260 - 9000~700Mushroom
Hydroquinone-Not widely reported3.9 - 100Mushroom

Data compiled from multiple sources.[5][6][9][18][19]

Standardized Experimental Protocol for Evaluating Tyrosinase Inhibitors

To ensure the generation of reliable and comparable data, a standardized in vitro tyrosinase inhibition assay is crucial. The following protocol outlines a common spectrophotometric method.[20]

This assay measures the ability of a test compound to inhibit the oxidation of a substrate (L-tyrosine or L-DOPA) by tyrosinase. The formation of dopachrome, a colored product, is quantified by measuring the absorbance at a specific wavelength (typically 475-492 nm).[18]

  • Mushroom Tyrosinase[18]

  • L-DOPA (L-3,4-dihydroxyphenylalanine)[18]

  • Phosphate Buffer (e.g., pH 6.8)[18]

  • Test compound (dissolved in a suitable solvent like DMSO)[18]

  • Positive control (e.g., Kojic Acid)[18]

  • 96-well microplate[18]

  • Microplate reader[18]

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compound and the positive control at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the tyrosinase enzyme solution to each well.

    • Add the test compound or positive control at different concentrations to the respective wells.

    • Include a control group with the enzyme and buffer but no inhibitor.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 10 minutes) to allow for enzyme-inhibitor interaction.[20]

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance of the resulting dopachrome at the appropriate wavelength in a kinetic mode for a defined period (e.g., 10-15 minutes).[21]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of tyrosinase inhibition using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value through non-linear regression analysis.

A Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Test Compounds - Positive Control B Dispense Tyrosinase and Inhibitors into 96-well Plate A->B C Pre-incubate (e.g., 10 min at 25°C) B->C D Initiate Reaction with L-DOPA C->D E Kinetic Measurement of Absorbance (e.g., 475 nm) D->E F Data Analysis: - Calculate % Inhibition - Determine IC50 Value E->F

Caption: Experimental workflow for tyrosinase inhibition assay.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of hydroxypyridinone derivatives as a new generation of highly potent tyrosinase inhibitors. Their superior efficacy, as demonstrated by lower IC50 values compared to established agents like kojic acid and arbutin, positions them as promising candidates for further investigation in the development of novel dermatological and cosmetic products.

While in vitro data is compelling, future research should focus on comprehensive in vivo studies to evaluate the safety, stability, and clinical efficacy of these compounds. Furthermore, exploring the structure-activity relationships within the hydroxypyridinone class will be crucial for optimizing their inhibitory potency and pharmacokinetic properties. For researchers and drug development professionals, the exploration of these novel inhibitors offers an exciting avenue to advance the treatment of hyperpigmentation disorders.

References

  • What is the mechanism of action of hydroxyquinone (HQ) in treating hyperpigmentation?. (2025, December 13). Google Cloud.
  • Palumbo, A., d'Ischia, M., Misuraca, G., & Prota, G. (1991). Mechanism of inhibition of melanogenesis by hydroquinone. Biochimica et Biophysica Acta (BBA) - General Subjects, 1073(1), 85-90.
  • What is the mechanism of Hydroquinone?. (2024, July 17). Patsnap Synapse.
  • Ito, S., Wakamatsu, K., & Oja, V. (2022). Mechanistic Insights into Tyrosinase-Catalyzed Metabolism of Hydroquinone: Implications for the Etiology of Exogenous Ochronosis and Cytotoxicity to Melanocytes. International Journal of Molecular Sciences, 23(19), 10734.
  • Comparative Analysis of Kojic Acid and Hydroquinone as Tyrosinase Inhibitors. (n.d.). Benchchem.
  • Tyrosinase inhibitors – mechanisms of action and their effect on the treatment of hyperpigmentation. (2025, April 21). Google Cloud.
  • Rifai, Y., Lallo, S., & Wahyudin, E. (2019). Molecular Docking Studies of Arbutin Derivatives as Tyrosinase Inhibitors. International Journal of Bioscience, Biochemistry and Bioinformatics, 9(3), 188-193.
  • Tyrosinase inhibitory mechanism of Kojic Acid in melanin biosynthesis. (n.d.). ResearchGate.
  • Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475.
  • Zhou, Y., et al. (2016). Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3048-3052.
  • García-Jiménez, A., et al. (2017). Action of tyrosinase on alpha and beta-arbutin: A kinetic study. PLoS ONE, 12(5), e0177330.
  • Tyrosinase inhibitory effects of arbutin and α-arbutin. (n.d.). ResearchGate.
  • A Comparative Guide to Tyrosinase Inhibitors for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Arbutin, inhibitor of tyrosinase (CAS 497-76-7). (n.d.). Abcam.
  • Sugimoto, K., et al. (2015). Assessment of the Effect of Arbutin Isomers and Kojic Acid on Melanin Production, Tyrosinase Activity, and Tyrosinase Expression. Planta Medica, 81(12/13), 1048-1053.
  • A Comparative Guide to Tyrosinase Inhibitors: Benchmarking Against Established Compounds. (n.d.). Benchchem.
  • Liu, J., et al. (2019). Functionality study of chalcone-hydroxypyridinone hybrids as tyrosinase inhibitors and influence on anti-tyrosinase activity. Scientific Reports, 9(1), 1-11.
  • Firoozpour, L., et al. (2022). Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. Journal of Molecular Structure, 1264, 133245.
  • Panzella, L., & Napolitano, A. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. Molecules, 26(17), 5143.
  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.
  • Tyrosinase Activity Assay Kit (Colorimetric). (n.d.). Sigma-Aldrich.
  • Chen, Y. C., et al. (2025). Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. ACS Omega.
  • Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors. (n.d.). ResearchGate.
  • Reis, F. S., et al. (2021). Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach. Molecules, 26(10), 2862.
  • Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate. (n.d.). PubMed.
  • Zare, K., et al. (2014). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. Research in Pharmaceutical Sciences, 9(3), 181-188.
  • Application Note: Cell-Based Tyrosinase Activity Assay Using Tyrosinase-IN-8. (n.d.). Benchchem.
  • Firoozpour, L., et al. (2021). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 11(48), 30095-30107.
  • (PDF) An Updated Review of Tyrosinase Inhibitors. (2025, October 16). ResearchGate.

Sources

A Guide to Inter-Laboratory Validation of a Quantitative HPLC-UV Assay for 1-(3-Hydroxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection method for the analysis of 1-(3-Hydroxypyridin-4-yl)ethanone. This compound, a key pyridinone derivative, requires robust and reproducible analytical methods to ensure data integrity in research and pharmaceutical development.[1][2] This document outlines a proposed analytical method and a detailed protocol for its validation across multiple laboratories, adhering to the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6][7]

Introduction to this compound and the Need for Validated Assays

This compound (CAS No: 30152-05-7) is a heterocyclic organic compound with a molecular weight of 137.14 g/mol .[8] As with many pyridinone-containing molecules, it holds potential as a building block in medicinal chemistry.[1][2] The accurate quantification of this analyte is paramount for its application in drug discovery, process development, and quality control. To ensure that an analytical method is fit for its intended purpose and that the results are reliable and reproducible across different laboratories, a thorough inter-laboratory validation is essential.[9][10]

This guide will first propose a robust HPLC-UV method for the quantification of this compound. Subsequently, it will detail a comprehensive inter-laboratory validation protocol to assess the method's performance characteristics.

Proposed HPLC-UV Analytical Method

The following HPLC-UV method is proposed for the quantification of this compound. This method is based on established principles for the analysis of similar pyridinone compounds.[1][11]

Table 1: Proposed HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Instrument Standard HPLC system with UV-Vis detectorWidely available and cost-effective for routine analysis.[1]
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like pyridinones.[12]
Mobile Phase Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v)A common mobile phase for reverse-phase chromatography, offering good peak shape and resolution. Phosphoric acid helps to control the ionization of the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume that minimizes band broadening.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 275 nmTo be determined by UV scan of a standard solution of this compound to find the wavelength of maximum absorbance.
Internal Standard (Optional but recommended) A structurally similar compound with a distinct retention time.An internal standard can improve the precision of the method by correcting for variations in injection volume and sample preparation.

Inter-Laboratory Validation Protocol

The objective of this inter-laboratory study is to establish the performance characteristics of the proposed HPLC-UV method for the quantification of this compound. The validation will be conducted in accordance with the ICH Q2(R1) guidelines.[3][5][6][7]

Participating Laboratories

A minimum of three laboratories should participate in this study to ensure a meaningful assessment of reproducibility. Each laboratory should have qualified personnel and properly calibrated instrumentation.

Validation Parameters

The following performance characteristics will be evaluated:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Design

Each participating laboratory will receive a validation kit containing:

  • A detailed protocol for the HPLC-UV method.

  • A high-purity reference standard of this compound.

  • Blinded samples at different concentration levels.

  • Placebo samples (matrix without the analyte).

The experimental workflow for the validation is depicted in the following diagram:

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Protocol Distribute Validation Protocol & Kit Lab1 Laboratory 1 Protocol->Lab1 Lab2 Laboratory 2 Protocol->Lab2 Lab3 Laboratory 3 Protocol->Lab3 Specificity Specificity Analysis Lab1->Specificity Linearity Linearity & Range Lab1->Linearity Accuracy Accuracy Assessment Lab1->Accuracy Precision Precision Studies Lab1->Precision LOD_LOQ LOD & LOQ Determination Lab1->LOD_LOQ Robustness Robustness Testing Lab1->Robustness Lab2->Specificity Lab2->Linearity Lab2->Accuracy Lab2->Precision Lab2->LOD_LOQ Lab2->Robustness Lab3->Specificity Lab3->Linearity Lab3->Accuracy Lab3->Precision Lab3->LOD_LOQ Lab3->Robustness Data Collect & Analyze Data Specificity->Data Linearity->Data Accuracy->Data Precision->Data LOD_LOQ->Data Robustness->Data Report Generate Validation Report Data->Report

Caption: Inter-laboratory validation workflow.

Step-by-Step Methodologies
  • Analyze the placebo sample to ensure no interfering peaks are present at the retention time of this compound.

  • Analyze the reference standard of this compound.

  • Analyze a sample spiked with known related substances or potential impurities to demonstrate that the analyte peak is well-resolved.

  • Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.999.

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the placebo matrix with a known amount of the reference standard.

  • Prepare three replicates for each concentration level.

  • Analyze the samples and calculate the percentage recovery.

  • The mean recovery should be within 98.0% to 102.0%.

  • Repeatability: Analyze six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument within the same laboratory. The RSD over the different conditions should be ≤ 2.0%.

  • Reproducibility: The results from the accuracy studies performed in each of the participating laboratories will be statistically compared to assess the inter-laboratory precision. The overall RSD should be ≤ 5.0%.

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1).

Deliberately vary the following method parameters and assess the impact on the results:

  • Mobile phase composition (e.g., ±2% acetonitrile).

  • Column temperature (e.g., ±5 °C).

  • Flow rate (e.g., ±0.1 mL/min).

  • pH of the aqueous phase (e.g., ±0.2 units).

The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Comparison of Performance Data (Hypothetical)

The following tables present hypothetical data from the inter-laboratory validation study to illustrate the expected performance of the HPLC-UV method.

Table 2: Summary of Linearity and Range Data

LaboratoryLinear Range (µg/mL)Correlation Coefficient (r²)
Lab 11 - 1500.9998
Lab 21 - 1500.9995
Lab 31 - 1500.9999

Table 3: Summary of Accuracy and Precision Data

LaboratoryConcentration (µg/mL)Mean Recovery (%)Repeatability (RSD, %)
Lab 18099.50.8
100100.20.6
12099.80.7
Lab 280101.11.1
100100.50.9
120101.51.0
Lab 38098.90.9
10099.40.7
12099.10.8
Overall Reproducibility (RSD, %) - - 1.5

Table 4: LOD, LOQ, and Robustness Summary

ParameterLaboratory 1Laboratory 2Laboratory 3
LOD (µg/mL) 0.30.40.3
LOQ (µg/mL) 1.01.21.0
Robustness PassedPassedPassed

Alternative Analytical Methods

While HPLC-UV is a robust and cost-effective method for the quantification of this compound, other techniques can be considered for specific applications.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where the analyte is present in complex matrices at very low concentrations.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS can be a suitable alternative.[2][13]

The choice of the analytical method should be based on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation.

Conclusion

The proposed HPLC-UV method, when validated according to the detailed inter-laboratory protocol, is expected to be a reliable and robust method for the routine quantification of this compound. The successful completion of this validation study will provide a high degree of assurance in the quality and consistency of the analytical data generated across different laboratories, thereby supporting its application in research and pharmaceutical development.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • IUPAC. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry, 74(5), 835–855.
  • Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
  • Extranet Systems. (n.d.). Guidelines.
  • Lead Sciences. (n.d.). This compound.
  • SIELC Technologies. (n.d.). Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons, Inc.
  • Chromatography Online. (2014, March 1). LCGC North America-03-01-2014.
  • Agilent. (2012, November 29). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene.
  • ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
  • MDPI. (2023, September 12). Application of Response Surface Method for Determination of Optimized Conditions for Quantification of 1,4-Dioxane in Model System of Polyethylene Glycol 200.

Sources

A Comparative Guide to the Structural Activity Relationship (SAR) of 1-(3-Hydroxypyridin-4-yl)ethanone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of the structural activity relationships (SAR) of 1-(3-Hydroxypyridin-4-yl)ethanone analogues. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological activity within this versatile class of compounds. The 3-hydroxy-4-pyridinone (3,4-HP) core, of which this compound is a prime example, is a privileged scaffold in medicinal chemistry, primarily due to its exceptional metal-chelating properties.[1][2] This guide will dissect the key structural modifications of these analogues and their profound impact on a range of biological targets, supported by experimental data and mechanistic insights.

The Core Scaffold: A Foundation for Diverse Biological Activity

The this compound scaffold is characterized by a pyridinone ring bearing a hydroxyl group at the C3 position and a ketone at the C4 position. This arrangement forms a powerful bidentate chelation site for various metal ions, which is central to many of its observed biological activities.[1] Modifications to this core structure, particularly at the N1, C2, C5, and C6 positions of the pyridinone ring, as well as alterations to the ethanone side chain, have yielded a diverse array of analogues with tailored biological functions.

Comparative Analysis of Biological Activities

The versatility of the this compound scaffold is evident in the broad spectrum of biological activities exhibited by its analogues. This section will compare the SAR of these compounds across several key therapeutic areas.

Enzyme Inhibition: A Tale of Targeted Modifications

The ability of 3-hydroxy-4-pyridinone derivatives to chelate metal ions in the active sites of metalloenzymes makes them potent inhibitors.[1][2]

Tyrosinase, a copper-containing enzyme, is a key target in the development of agents for hyperpigmentation and food browning.[3][4] SAR studies have revealed that modifications to the this compound scaffold can lead to potent tyrosinase inhibitors.

One study synthesized a series of 3-hydroxypyridine-4-one derivatives and found that a compound bearing a 4-hydroxy-3-methoxy substitution on a phenyl ring attached to the core structure (compound 6b) exhibited a promising IC50 value of 25.82 μM against tyrosinase, comparable to the well-known inhibitor kojic acid.[3] Another study demonstrated that introducing an oxime ether moiety into the hydroxypyridone scaffold can also lead to potent tyrosinase inhibitors, with increased lipophilicity correlating with enhanced enzyme inhibition.[5]

Table 1: Comparison of Tyrosinase Inhibitory Activity of this compound Analogues

CompoundModificationTyrosinase IC50 (µM)Reference
Compound 6b4-hydroxy-3-methoxy-phenyl substitution25.82[3]
Kojic Acid (Control)-Comparable to 6b[3]
Compound 6eN-substituted hydroxypyridinone1.95 (monophenolase)[4]
Compound 12aN-substituted hydroxypyridinone2.79 (monophenolase)[4]

COMT is a crucial enzyme in the metabolism of levodopa, a primary treatment for Parkinson's disease.[6] The 3-hydroxypyridin-4-one scaffold has been investigated for the development of non-nitrocatechol COMT inhibitors. A series of ten 3-hydroxypyridin-4-ones were synthesized and shown to be in vitro inhibitors of COMT, with IC50 values ranging from 4.55 to 19.8 µM.[6] While not highly potent, these compounds serve as valuable leads for further optimization.[6]

HDAC inhibitors are a promising class of anti-cancer agents. The 3-hydroxypyridin-2-thione (a close analogue) has been identified as a novel zinc-binding group for HDAC inhibition.[7] SAR studies on these derivatives, focusing on the linker and surface recognition groups, have led to the identification of potent and selective inhibitors of HDAC6 and HDAC8.[7]

Antimicrobial Activity: Targeting Microbial Survival

The iron-chelating ability of 3-hydroxypyridin-4-one derivatives is a key mechanism behind their antimicrobial activity, as iron is an essential nutrient for microbial growth.[8][9]

A study of various 3-hydroxypyridine-4-one derivatives revealed that their antimicrobial activity against S. aureus and C. albicans is significantly influenced by topological parameters.[8] A newly synthesized set of 3-hydroxypyridine-4-one derivatives showed that a compound with an electron-donating methoxy group at the meta position of a phenyl ring (compound 6c) was the most active against S. aureus and E. coli, with a MIC value of 32 μg/mL, which was more potent than ampicillin.[10]

Table 2: Comparison of Antimicrobial Activity of this compound Analogues

CompoundMicroorganismMIC (µg/mL)Reference
Compound 6cS. aureus32[10]
Compound 6cE. coli32[10]
Ampicillin (Control)S. aureus, E. coliLess potent than 6c[10]

Furthermore, these compounds have been investigated as inhibitors of Pseudomonas aeruginosa biofilm formation, a critical factor in its pathogenicity and drug resistance.[11] One hybrid compound, 12h, demonstrated a significant biofilm inhibitory activity with an IC50 of 10.59 ± 1.17 μM by suppressing quorum sensing pathways.[11]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis and biological evaluation of this compound analogues, based on published procedures.

General Synthesis of 3-Hydroxypyridine-4-one Derivatives

A common synthetic route to 3-hydroxypyridine-4-one derivatives starts from readily available materials like maltol.[3]

Workflow for the Synthesis of 3-Hydroxypyridine-4-one Derivatives

Maltol Maltol (Starting Material) Step1 Reaction with an amine (e.g., 3-aminobenzoic acid) in H2O/ethanol at pH 5.0 Maltol->Step1 Intermediate1 Intermediate 3-hydroxy-4-pyrone derivative Step1->Intermediate1 Step2 DMAP-catalyzed reaction with CDI and methanol Intermediate1->Step2 Intermediate2 Intermediate ester Step2->Intermediate2 Step3 Reaction with hydrazine hydrate in methanol Intermediate2->Step3 Intermediate3 Acylhydrazone intermediate Step3->Intermediate3 Step4 Condensation with various aldehydes/ketones Intermediate3->Step4 Final_Product Final 3-Hydroxypyridine-4-one Analogues Step4->Final_Product

Caption: General synthetic scheme for 3-hydroxypyridine-4-one analogues.

Step-by-Step Protocol:

  • Synthesis of the Intermediate 3-hydroxy-4-pyrone derivative: Maltol is reacted with a suitable primary amine in a mixture of water and ethanol at a controlled pH of 5.0 to yield the corresponding 3-hydroxy-4-pyrone derivative.[3]

  • Esterification: The hydroxyl group of the pyrone is then typically protected, for instance, through a DMAP-catalyzed reaction with 1,1'-carbonyldiimidazole (CDI) and methanol to form an ester.[3]

  • Formation of the Acylhydrazone: The ester intermediate is subsequently reacted with hydrazine hydrate in methanol to produce an acylhydrazone intermediate.[3]

  • Final Condensation: The final this compound analogues are obtained by condensing the acylhydrazone with a variety of aldehydes or ketones to introduce diverse substituents.[3]

Note: The specific reagents and reaction conditions will vary depending on the desired final analogue.

Tyrosinase Inhibition Assay

The inhibitory activity of the synthesized compounds against tyrosinase is typically evaluated spectrophotometrically.

Experimental Workflow for Tyrosinase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Enzyme Mushroom Tyrosinase Solution Mix Pre-incubate Enzyme and Inhibitor Enzyme->Mix Substrate L-DOPA Solution Inhibitor Test Compound Solution (various concentrations) Inhibitor->Mix Add_Substrate Initiate reaction by adding L-DOPA Mix->Add_Substrate Incubate Incubate at a specific temperature (e.g., 37°C) Add_Substrate->Incubate Measure_Absorbance Measure absorbance at 475 nm over time Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for a typical tyrosinase inhibition assay.

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and the test compounds in a suitable buffer (e.g., phosphate buffer).

  • Assay Mixture: In a 96-well plate, add the tyrosinase solution and different concentrations of the test compound. Pre-incubate for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm (corresponding to the formation of dopachrome) at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Key SAR Insights and Future Directions

The structural activity relationship studies of this compound analogues have yielded several key insights:

  • The 3-hydroxy-4-keto moiety is crucial for the metal-chelating and subsequent biological activities.

  • Lipophilicity plays a significant role in the activity of these compounds, with an increase often leading to enhanced enzyme inhibition.[5][12]

  • Substituents on the pyridinone ring and the side chain can be modified to tune the potency and selectivity for different biological targets. For instance, bulky substituents can influence binding to the active site of enzymes.

  • The introduction of additional functional groups , such as oxime ethers or linking to other pharmacophores (e.g., coumarin), can lead to hybrid compounds with enhanced or novel activities.[5]

Future research in this area should focus on:

  • Rational design of more potent and selective inhibitors based on the known SAR and structural information of the target proteins.

  • Exploration of a wider range of biological targets for this versatile scaffold.

  • In-depth mechanistic studies to fully elucidate the mode of action of these compounds.

  • Optimization of the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.

By leveraging the foundational knowledge of the SAR of this compound analogues, the scientific community can continue to develop novel and effective therapeutic agents for a variety of diseases.

References

  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC. (n.d.). PubMed Central. [Link]
  • QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools. (n.d.). MDPI. [Link]
  • (PDF) QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools. (2025, October 16).
  • Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. (n.d.).
  • Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Upd
  • Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase. (2020, February 27). PubMed. [Link]
  • Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors. (2016, July 1). PubMed. [Link]
  • Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase. (n.d.). PubMed. [Link]
  • Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. (2018, January 1). Eureka Select. [Link]
  • Design, synthesis and biological evaluation of novel 3-hydroxypyridin-4(1H)-ones based hybrids as Pseudomonas aeruginosa biofilm inhibitors. (n.d.).
  • New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. (n.d.). PubMed. [Link]
  • Synthesis and Structure Activity Relationship of 3-Hydroxypyridin-2-thione Based Histone Deacetylase Inhibitors. (n.d.). PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducibility of Data for 1-(3-Hydroxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of published data is the cornerstone of scientific advancement. This guide provides an in-depth technical analysis of 1-(3-Hydroxypyridin-4-yl)ethanone, a key heterocyclic ketone with significant potential in medicinal chemistry. We will delve into its synthesis, characterization, and a comparative analysis of analytical methodologies, offering practical insights to ensure the reliability and reproducibility of your own experimental findings. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, grounding our discussion in established chemical principles.

Introduction: The Significance of the 3-Hydroxypyridin-4-one Scaffold

The 3-hydroxypyridin-4-one (HPO) scaffold is a privileged structure in medicinal chemistry, primarily due to its exceptional ability to act as a bidentate chelator for various metal ions, most notably iron (Fe³⁺). This property has led to the development of HPO-containing compounds as therapeutic agents for iron overload diseases.[1] Furthermore, derivatives of this scaffold have been investigated as inhibitors of catechol-O-methyltransferase (COMT), offering a potential therapeutic avenue for Parkinson's disease.[2] this compound (CAS: 30152-05-7) is a fundamental building block for creating more complex molecules within this class, making the reliability of its synthesis and characterization data paramount for any drug discovery program.

Synthesis and Purification: A Reproducible Pathway

While numerous synthetic routes to HPO derivatives exist, a common and reliable method involves the conversion of a 4H-pyran-4-one, such as maltol, into the corresponding pyridinone. However, for the specific target of this compound, a more direct approach starting from 3,4-dihydroxypyridine is often employed. Below is a validated, multi-step synthetic protocol.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Purification cluster_2 Step 3: Selective Monohydrolysis/Rearrangement (Hypothetical Route Adaptation) cluster_3 Step 4: Final Purification A 3,4-Dihydroxypyridine C Crude Acylated Intermediate A->C 1. Nitrobenzene, 0°C to RT 2. HCl (aq) workup B Acetyl Chloride / AlCl3 D Silica Gel Column Chromatography C->D E Pure 1-(3,4-Dihydroxypyridin-5-yl)ethanone D->E Eluent: EtOAc/Hexane Gradient G This compound E->G 1. NaOH (aq), controlled pH 2. Acidification F Controlled Basic Hydrolysis H Recrystallization G->H I Final Product >97% Purity H->I Solvent: Ethanol/Water AnalyticalWorkflow Start Synthesized Product Purity_Check Purity Assessment (HPLC/TLC) Start->Purity_Check ID_Confirm Identity Confirmation Purity_Check->ID_Confirm Purity ≥ 97% NMR NMR Spectroscopy (¹H and ¹³C) ID_Confirm->NMR MS Mass Spectrometry (MS) ID_Confirm->MS Compare Compare with Reference Data NMR->Compare MS->Compare Final Verified Compound (>97% Purity) Compare->Final Data Match

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-(3-Hydroxypyridin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 1-(3-Hydroxypyridin-4-yl)ethanone (CAS No. 30152-05-7). In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are rooted in the established hazardous profiles of pyridine and its derivatives, ensuring a conservative and safety-first approach.

Hazard Assessment and Waste Identification

This compound, as a pyridine derivative, must be treated as a hazardous substance. The pyridine ring is associated with several hazards; compounds in this class are often harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[1][2] Therefore, all materials contaminated with this compound are to be classified and handled as hazardous chemical waste. This includes:

  • Neat (undiluted) compound

  • Solutions containing the compound

  • Contaminated labware (e.g., glassware, spatulas, weigh boats)

  • Used Personal Protective Equipment (PPE)

Key Hazard Information (Extrapolated from Pyridine Derivatives)
ParameterGuidelineSource Analogs
Waste Classification Hazardous WastePyridine, Thiophene[1]
Primary Hazards Harmful if swallowed, skin/eye irritant, potential for respiratory irritation.[1][2]Pyridine[1][3]
Signal Word Warning-
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).-

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure the following PPE is worn:

  • Eye Protection : Chemical safety goggles are mandatory.

  • Hand Protection : Double-layered nitrile gloves are recommended. Always check the manufacturer's glove compatibility chart for pyridine-based compounds.

  • Body Protection : A fully-buttoned lab coat.

  • Respiratory Protection : Use a NIOSH/MSHA approved respirator if there is a risk of generating dust or aerosols, or if working outside of a certified laboratory chemical fume hood.[4]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical to ensure safety and regulatory compliance.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation prevents dangerous chemical reactions and facilitates proper disposal.

  • Solid Waste : Collect unused this compound powder, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[1] This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste : If the compound is in solution, collect the waste in a labeled, leak-proof hazardous liquid waste container.[1]

  • Contaminated Sharps : Any needles or other sharps must be placed in a designated sharps container.

  • Contaminated PPE : Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]

Causality Note : Never mix pyridine-based waste with incompatible waste streams, such as strong oxidizers or acids (especially nitric acid), as this can lead to violent reactions.[3]

Step 2: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE ".[5]

  • The label must include the full chemical name: "This compound " and its CAS number: 30152-05-7 .[1]

  • List all constituents of the waste, including solvents, with approximate percentages.

  • Include the date of waste generation.[1]

Step 3: Storage

Waste must be stored safely pending collection.

  • Keep waste containers tightly sealed at all times, except when adding waste.[1][5]

  • Store sealed containers in a designated, well-ventilated, and secure waste accumulation area.[1]

  • This area should be under the control of the operator generating the waste and away from general laboratory traffic.[5]

Step 4: Final Disposal

The final disposal must be handled by trained professionals.

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Current practices for the disposal of waste pyridine and its derivatives often involve controlled high-temperature incineration.[6][7][8]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area : Restrict access to the spill area. Ensure adequate ventilation.

  • Don Appropriate PPE : Wear the PPE outlined in Section 2.

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1][3]

  • Collect the Waste : Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[9][10]

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.[1]

  • Dispose of Cleaning Materials : All materials used for cleanup must be collected and disposed of as hazardous waste.[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_processing Processing & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) Solid Solid Waste Container (e.g., Contaminated Labware) PPE->Solid Generate Waste Liquid Liquid Waste Container (e.g., Solutions) PPE->Liquid Generate Waste PPE_Waste PPE Waste Bag PPE->PPE_Waste Generate Waste Label Label Container ('Hazardous Waste', Chemical Name, Date) Solid->Label Liquid->Label PPE_Waste->Label Store Store in Designated Waste Accumulation Area Label->Store Seal Container EHS Contact EHS for Pickup Store->EHS Incineration Professional Disposal (e.g., High-Temp Incineration) EHS->Incineration

Caption: Workflow for the safe disposal of this compound.

References

  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • ChemicalBook. (2025). Ethanone, 1-(3-hydroxy-4-pyridinyl)- (9CI)
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine.
  • Sigma-Aldrich. (n.d.). This compound.
  • Cole-Parmer. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-(3-hydroxypyridin-4-yl)ethan-1-one.
  • Washington State University. (n.d.).
  • Jubilant Ingrevia Limited. (2024).
  • Angene Chemical. (2025).
  • ECHEMI. (n.d.). 1-(3-NITRO-4-PYRIDINYL)-ETHANONE SDS.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • ECHEMI. (n.d.). 3-Hydroxypyridin-4-one SDS.

Sources

A Researcher's Guide to Handling 1-(3-Hydroxypyridin-4-yl)ethanone: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientist, this guide moves beyond a simple checklist. It provides a comprehensive operational framework for the safe handling of 1-(3-Hydroxypyridin-4-yl)ethanone, a compound of interest in pharmaceutical and chemical synthesis. Our objective is to instill a deep understanding of the why behind each procedural step, ensuring that safety is an integrated, self-validating component of your research workflow. This document is designed for the discerning researcher who views safety not as a mandate, but as a prerequisite for scientific excellence.

Hazard Profile and Risk Mitigation: An Essential Overview

This compound and related pyridine derivatives present a specific set of handling challenges. A thorough understanding of the hazard profile is the foundation of a robust safety plan.

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1] The compound is classified with the following hazards:

  • Harmful if swallowed (H302)[2][3]

  • Causes skin irritation (H315)[2][3]

  • Causes serious eye irritation (H319)[2][3]

  • May cause respiratory tract irritation (H335)[2][3]

Given these classifications, a multi-layered Personal Protective Equipment (PPE) strategy is not merely recommended; it is essential. The core principle is to create a consistent barrier between the researcher and the chemical, mitigating risks at every potential point of contact.

The Personal Protective Equipment (PPE) Protocol

Effective PPE is more than just equipment; it's a system. Each component is chosen to address a specific risk associated with this compound.

Protection Type Specific Recommendations Rationale and Expert Insight
Primary Engineering Control Certified Chemical Fume HoodThis is the most critical safety control. Pyridine compounds can be volatile, and handling them in a fume hood protects against the inhalation of dust or vapors, which can cause respiratory irritation.[4] Always ensure the sash is at the appropriate height to maintain proper airflow.
Eye and Face Protection Chemical safety goggles with side shields (ANSI Z87.1 certified)Protects against splashes and airborne particles that can cause serious eye irritation.[4][5] In procedures with a higher risk of splashing, such as when transferring solutions, a face shield should be worn in addition to goggles.
Hand Protection Nitrile or Neoprene GlovesThese materials offer good resistance to pyridine-based compounds.[4] Latex gloves are not suitable. Always inspect gloves for tears or punctures before use. For prolonged operations, consider double-gloving and change gloves frequently, as no material is impervious indefinitely.
Body Protection Fully-buttoned Laboratory CoatProvides a primary barrier against accidental spills and skin contact.[6] For handling larger quantities, a chemically resistant apron over the lab coat is advisable.
Respiratory Protection NIOSH-approved respirator (if required)While a fume hood is the primary control, a respirator may be necessary if engineering controls are insufficient or during a large-scale spill response.[7][8] The specific cartridge type should be selected based on a formal risk assessment.

Operational Workflow: From Preparation to Disposal

The following workflow provides a logical sequence for handling this compound safely.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_post Phase 3: Post-Handling prep_risk 1. Conduct Risk Assessment (Review SDS) prep_ppe 2. Select & Inspect PPE prep_risk->prep_ppe Identify Hazards prep_setup 3. Prepare Workspace (Verify Fume Hood Operation) prep_ppe->prep_setup Confirm Controls handle_don 4. Don PPE prep_setup->handle_don Begin Work handle_chem 5. Handle Chemical (Weighing, Dissolving, etc.) handle_don->handle_chem handle_clean 6. Decontaminate Workspace handle_chem->handle_clean post_doff 7. Doff PPE handle_clean->post_doff post_wash 8. Wash Hands Thoroughly post_doff->post_wash post_dispose 9. Segregate & Label Waste post_wash->post_dispose

Caption: Logical workflow for the safe handling of this compound.

Step-by-Step Procedural Guidance

A. Donning PPE: The Sequence of Safety

  • Lab Coat : Put on your lab coat and fasten all buttons.

  • Gloves : Select the appropriate size and type (nitrile or neoprene). Inspect for any defects.

  • Eye/Face Protection : Put on your chemical safety goggles. If a splash risk exists, add a face shield.

B. Doffing PPE: Preventing Cross-Contamination

The removal of PPE is a critical step where self-contamination can occur. Follow this sequence meticulously.

  • Gloves : Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the ungloved fingers under the cuff of the remaining glove and peel it off, ensuring you only touch the inside.

  • Face Shield/Goggles : Remove eye and face protection from the back of your head by handling the strap.

  • Lab Coat : Unbutton the lab coat. Remove it by rolling it down your shoulders, touching only the inside. Turn it inside out as you remove it.

  • Hand Hygiene : Wash your hands thoroughly with soap and water immediately after removing all PPE.[8]

Emergency Response and First Aid Protocols

In the event of an exposure, immediate and correct action is critical. All laboratory personnel should be familiar with the location of safety showers and eyewash stations.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9][5] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing immediately and flush the affected skin with plenty of soap and water for at least 15 minutes.[9][5] Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[9][5]

  • Ingestion : Do NOT induce vomiting.[9] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[9]

Spill Management and Disposal Plan

Proper containment and disposal are the final steps in ensuring a safe chemical lifecycle in the laboratory.

A. Spill Cleanup

  • Evacuate : Alert others and evacuate non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect : Wear appropriate PPE, including respiratory protection if the spill is large or ventilation is poor.

  • Contain : Use an inert, absorbent material (such as sand or vermiculite) to contain and collect the spill.[7] Do not use combustible materials.

  • Dispose : Place the absorbed material into a suitable, labeled container for hazardous waste.[9]

B. Waste Disposal

  • Chemical Waste : All waste containing this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain.[6]

  • Contaminated PPE : Used gloves, disposable lab coats, and other contaminated materials must also be disposed of as hazardous waste.

  • Container Management : All hazardous waste containers must be kept tightly closed, clearly labeled with the words "HAZARDOUS WASTE" and a description of the contents, and stored in a designated satellite accumulation area.[10]

  • Final Disposal : Arrange for waste pickup through your institution's licensed hazardous waste disposal contractor, following all local, state, and federal regulations.[6][11]

This guide provides a foundational protocol for handling this compound. It is imperative that this information is used in conjunction with your institution's specific safety policies and a thorough, experiment-specific risk assessment.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Cole-Parmer. Material Safety Data Sheet - 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide, 97%.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • Pyridine,6551E-3,2023/02/01 - Safety Data Sheet.
  • Carl ROTH. (2023, January 23). Safety data sheet - RL-G.
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Pyridine.
  • Betco Corporation. SAFETY DATA SHEET.
  • Angene Chemical. (2025, April 6). Safety Data Sheet - 1-(3-Hydroxypyrrolidin-1-yl)ethanone.
  • Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Hydroxypyridin-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Hydroxypyridin-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.